Ribonolactone
Description
Additionally, the Panel concluded the available data are insufficient to make a determination that this compound is safe under the intended conditions of use in cosmetic formulations.
structure given in first source; RN given refers to cpd without isomeric designation
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOKHACJLGPRHD-BXXZVTAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(=O)O1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H](C(=O)O1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347750 | |
| Record name | D-Ribono-1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ribonolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001900 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5336-08-3, 3327-63-7 | |
| Record name | (+)-Ribonolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5336-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ribono-1,4-lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3327-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ribonolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003327637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ribonolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005336083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Ribono-1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-ribono-1,4-lactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.869 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIBONOLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64E63NC231 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ribonolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001900 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
83 - 85 °C | |
| Record name | Ribonolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001900 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Stereochemistry and Absolute Configuration of Ribonolactone
This guide provides a comprehensive exploration of the stereochemical intricacies of ribonolactone, a vital chiral building block in organic synthesis.[1][2][3] Addressed to researchers, scientists, and professionals in drug development, this document delves into the fundamental principles and advanced analytical techniques for the unambiguous determination of its stereochemistry and absolute configuration.
Introduction: The Significance of this compound in Chiral Synthesis
D-Ribonolactone, a carbohydrate derivative, is a cornerstone in the synthesis of a multitude of biologically significant molecules.[1] Its inherent chirality and multiple stereogenic centers make it an invaluable starting material for the enantioselective synthesis of natural products and pharmaceutical agents, including C-nucleosides that are less susceptible to enzymatic and acid-catalyzed hydrolysis.[1][4] The precise control and confirmation of its stereochemistry are paramount to ensure the desired biological activity and therapeutic efficacy of the final products.
Understanding the Stereoisomers of this compound
This compound, a γ-lactone derived from ribose, possesses three stereogenic centers, giving rise to a family of stereoisomers. The spatial arrangement of the hydroxyl groups relative to the lactone ring defines the specific diastereomer and enantiomer. The D- and L-configurations are determined by the orientation of the hydroxyl group at C4, analogous to the Fischer projection of glyceraldehyde.
Diagram: Stereoisomers of this compound
Caption: Enantiomeric relationship between D- and L-Ribonolactone.
Methodologies for Determining Absolute Configuration
The unambiguous assignment of the absolute configuration of this compound and its derivatives is a critical step in synthetic chemistry. A multi-faceted approach, combining spectroscopic, crystallographic, and chromatographic techniques, provides the most reliable results.
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the absolute configuration of crystalline compounds.[5][6][7] By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise three-dimensional arrangement of atoms in the molecule can be elucidated.[6][7] This technique provides unequivocal proof of the stereochemistry, serving as a benchmark for other analytical methods.[5]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Obtain a single crystal of the this compound derivative of sufficient quality. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount the crystal on a goniometer and expose it to a monochromatic X-ray beam.[7] A detector records the diffraction pattern as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group.[7] The phase problem is solved using computational methods to generate an initial electron density map.[7] The atomic model is then built and refined to best fit the experimental data.
-
Absolute Configuration Determination: For chiral molecules, the absolute configuration can be determined by analyzing the anomalous dispersion effects of the scattered X-rays, often expressed through the Flack parameter.
NMR spectroscopy is a powerful tool for determining the relative stereochemistry and conformation of molecules in solution.[5][8][9][10][11] While it does not directly provide the absolute configuration, it offers invaluable insights into the spatial relationships between atoms.
-
¹H NMR: Analysis of coupling constants (³J values) can provide information about dihedral angles, helping to deduce the relative configuration of adjacent stereocenters.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY and ROESY experiments reveal through-space interactions between protons that are close in proximity, aiding in the assignment of relative stereochemistry.[5][8]
-
Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs): The use of chiral auxiliaries, such as Mosher's acid or Pirkle's alcohol, can lead to the formation of diastereomeric derivatives or solvates that exhibit distinct NMR signals for each enantiomer.[12] This allows for the determination of enantiomeric purity and, in some cases, the assignment of absolute configuration based on established models.[12]
Table 1: Key NMR Parameters for Stereochemical Analysis of this compound Derivatives
| NMR Technique | Parameter | Information Gained |
| ¹H NMR | Coupling Constants (³J) | Dihedral angles, relative stereochemistry |
| NOESY/ROESY | NOE/ROE correlations | Through-space proton proximities, relative stereochemistry |
| ¹H and ¹³C NMR with CDAs/CSAs | Chemical shift differences (Δδ) | Enantiomeric purity, potential for absolute configuration assignment |
Chiral HPLC is an indispensable technique for the separation and quantification of enantiomers.[13][14][15][16][17] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their differential retention and separation.[13][14]
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Choose an appropriate chiral stationary phase based on the chemical properties of the this compound derivative. Polysaccharide-based and macrocyclic glycopeptide columns are often effective for separating a wide range of chiral compounds, including lactones.[14]
-
Mobile Phase Optimization: Develop a suitable mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), to achieve optimal resolution and peak shape.[15]
-
Analysis: Inject the sample onto the chiral column and monitor the elution profile using a suitable detector (e.g., UV-Vis or mass spectrometer). The retention times of the enantiomers will differ, allowing for their separation and quantification.
-
Absolute Configuration Assignment: The elution order of the enantiomers can sometimes be correlated with their absolute configuration by comparing it to known standards or by using computational models.
Diagram: Chiral HPLC Workflow
Caption: A simplified workflow for chiral HPLC analysis.
Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[18][19] The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the chromophore and its local environment.[19] For lactones, the n → π* transition of the carbonyl group typically gives rise to a Cotton effect that can be used to determine the absolute configuration based on empirical rules, such as the lactone sector rule.
Integrated Approach for Unambiguous Assignment
For robust and reliable determination of the absolute configuration of novel this compound derivatives, an integrated approach is strongly recommended. This involves the synergistic use of multiple analytical techniques. For instance, the relative stereochemistry can be determined by NMR, the enantiomers separated and quantified by chiral HPLC, and the absolute configuration of one enantiomer definitively established by X-ray crystallography. This comprehensive strategy provides a self-validating system, ensuring the scientific integrity of the results.
Conclusion
The stereochemistry and absolute configuration of this compound are critical parameters that dictate its utility in the synthesis of complex, biologically active molecules. A thorough understanding and application of the analytical techniques detailed in this guide are essential for researchers and drug development professionals. By employing a multi-pronged, integrated approach, scientists can confidently and accurately characterize these vital chiral building blocks, paving the way for the development of novel therapeutics and other valuable chemical entities.
References
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- Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Gajdoš, M., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-154. [Link]
- Harada, N. (2018).
- van der Graaff, W. N., et al. (2020). Process Monitoring of Lactone Ring Formation and Opening by Operando Attenuated Total Reflectance Infrared Spectroscopy.
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- Zhang, X., et al. (2019). Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids. Organic Chemistry Frontiers, 6(12), 1956-1960. [Link]
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- de Fátima, A., et al. (2016). Highly Stereoselective Synthesis of New γ-Lactone Subunits: Synthetic Studies toward (−)-Cleistenolide. Journal of the Brazilian Chemical Society, 27(9), 1699-1707. [Link]
- Larrosa, I., et al. (2008). Efficient and flexible synthesis of chiral gamma- and delta-lactones. Organic & Biomolecular Chemistry, 6(11), 1945-1947. [Link]
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The Synthesis of D-Ribonolactone from D-Ribose: An In-Depth Technical Guide for Drug Development Professionals
D-Ribonolactone, a key chiral precursor, is a cornerstone in the synthesis of a multitude of biologically active molecules, including antiviral nucleoside analogues and complex natural products. Its strategic importance in drug discovery and development necessitates robust and efficient synthetic methodologies. This guide provides an in-depth technical exploration of the chemical synthesis of D-ribonolactone from the readily available D-ribose, offering field-proven insights for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Importance of D-Ribonolactone
D-ribose, a fundamental component of RNA, serves as the starting material for the synthesis of D-ribonolactone. The transformation of the anomeric carbon of D-ribose from an aldehyde to a lactone provides a stable, yet reactive, scaffold for further chemical modifications. This conversion is pivotal for the construction of complex molecular architectures, particularly in the realm of nucleoside chemistry, where the development of antiviral and anticancer agents is of paramount importance.[1][2] D-ribonolactone's utility as a versatile chiral building block has been demonstrated in the total synthesis of numerous natural products, including malayamycin, varitriol, and neplanocins.[3]
Core Synthetic Strategies: From Classical Oxidation to Modern Catalysis
The synthesis of D-ribonolactone from D-ribose is fundamentally an oxidation reaction. Several methods have been developed over the years, each with its own set of advantages and limitations. The choice of synthetic route often depends on factors such as scale, desired purity, and available resources.
Bromine Oxidation: The Classical and Scalable Approach
The oxidation of D-ribose with bromine in an aqueous medium is a well-established and reliable method for the synthesis of D-ribonolactone.[4][5] This method is particularly amenable to large-scale production.
Mechanism of Bromine Oxidation:
The reaction proceeds through the oxidation of the hemiacetal form of D-ribose. In a slightly acidic solution, the pyranose form of the sugar is oxidized to a 1,5-lactone without cleavage of the ring.[6] The generally accepted mechanism involves the following key steps:
-
Initial Attack: The reaction is believed to be initiated by the attack of bromine on the ring oxygen of the cyclic hemiacetal form of D-ribose.
-
Intermediate Formation: This leads to the formation of an oxonium ion intermediate.
-
Elimination: Subsequent slow elimination of hydrogen bromide (HBr) from the anomeric carbon results in the formation of the D-ribono-1,4-lactone.[6]
The rate of oxidation can be influenced by the anomeric configuration, with the β-anomer generally reacting faster than the α-anomer.[6]
Experimental Protocol: Bromine Oxidation of D-Ribose [4]
Materials:
-
D-Ribose
-
Sodium Bicarbonate (NaHCO₃)
-
Bromine (Br₂)
-
Water (H₂O)
-
Ethanol (EtOH)
-
Diethyl ether (Et₂O)
Procedure:
-
A solution of D-ribose and sodium bicarbonate is prepared in water and cooled in an ice-water bath.
-
Bromine is added dropwise to the stirred solution while maintaining the temperature below 20°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature until the bromine color disappears.
-
The reaction is quenched by the addition of sodium bisulfite.
-
The aqueous solution is then acidified and concentrated under reduced pressure.
-
The crude D-ribonolactone is purified by crystallization from ethanol.
Heterogeneous Catalytic Oxidation: A Greener Alternative
In recent years, the development of more environmentally friendly synthetic methods has led to the exploration of heterogeneous catalytic oxidation of D-ribose. These methods often utilize noble metal catalysts and molecular oxygen as the oxidant, offering advantages in terms of catalyst recyclability and reduced waste generation.
Catalytic Systems and Mechanism:
Commonly used catalysts include palladium-bismuth on carbon (Pd-Bi/C) and gold on alumina (Au/Al₂O₃).[7] The mechanism is believed to involve the dehydrogenation of the hemiacetal or the hydrated aldehyde form of D-ribose on the catalyst surface, followed by the oxidative removal of the chemisorbed hydrogen.
A key challenge in this method is catalyst poisoning by the in-situ formed ribonic acid, which can lead to a decrease in reaction rate over time.[7] Controlling the pH of the reaction medium is therefore crucial for maintaining catalyst activity and achieving high conversions.
Experimental Workflow: Catalytic Oxidation of D-Ribose
Caption: Workflow for the heterogeneous catalytic oxidation of D-ribose.
Other Oxidation Methods
While bromine and catalytic oxidation are the most common methods, other reagents have been explored for the synthesis of D-ribonolactone:
-
Pyridinium Chlorochromate (PCC): PCC can be used to oxidize protected forms of D-ribose, such as 2,3-O-cyclohexylidene-D-ribose, to the corresponding lactone.
-
Hydrogen Peroxide with Iron(II): The oxidation of D-ribose with hydrogen peroxide in the presence of an iron(II) catalyst has also been reported.[8]
-
Dichloroisocyanuric Acid (DCICA) with Ruthenium(III): A catalytic system of DCICA and Ru(III) has been shown to oxidize D-ribose.[2]
The Crucial Role of Protecting Groups in Ribonolactone Synthesis
Due to the polyhydroxy nature of carbohydrates, protecting groups are essential tools to ensure regioselectivity and prevent unwanted side reactions during synthesis.[9] In the context of D-ribonolactone synthesis and its subsequent use, protecting groups serve several key functions:
-
Masking Reactive Hydroxyl Groups: They prevent the oxidation of other hydroxyl groups in the D-ribose molecule.[9]
-
Influencing Reactivity and Stereochemistry: The choice of protecting group can affect the reactivity of the molecule and the stereochemical outcome of subsequent reactions.[10][11]
-
Facilitating Purification: Protected intermediates are often more crystalline and less soluble in water, which can simplify purification.
Common protecting groups used in this context include isopropylidene and cyclohexylidene acetals, which can selectively protect the cis-diols at the C2 and C3 positions of D-ribose.
Protecting Group Strategy Workflow
Caption: General workflow illustrating the use of protecting groups.
Purification and Characterization of D-Ribonolactone
The purification of D-ribonolactone is a critical step in obtaining a high-purity product suitable for drug development. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.
Common Purification Techniques:
-
Crystallization: This is the most common method for purifying crude D-ribonolactone, often from solvents like ethanol.[4] For protected derivatives, recrystallization from solvents such as ethyl acetate is effective.[4]
-
Chromatography: For smaller scale syntheses or for the removal of closely related impurities, column chromatography on silica gel or reversed-phase C18 columns can be employed.[12]
-
Distillation: While not typically used for the final product, distillation under reduced pressure can be used to purify some of the reagents or intermediates.
Characterization:
The identity and purity of the synthesized D-ribonolactone should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
Infrared (IR) Spectroscopy: To confirm the presence of the lactone carbonyl group.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point: As a measure of purity.
Comparative Analysis of Synthetic Methods
| Method | Oxidant | Catalyst | Advantages | Disadvantages |
| Bromine Oxidation | Bromine | None | Well-established, scalable, reliable. | Use of hazardous bromine, formation of acidic byproducts. |
| Catalytic Oxidation | Oxygen | Pd-Bi/C, Au/Al₂O₃ | "Green" method, catalyst is recyclable. | Catalyst poisoning, requires careful pH control.[7] |
| PCC Oxidation | PCC | None | Effective for protected ribose derivatives. | Toxicity of chromium reagents. |
Applications of D-Ribonolactone in Drug Development
D-Ribonolactone is a highly valuable intermediate in the synthesis of a wide range of pharmaceuticals.[3] Its primary application is in the preparation of nucleoside analogues, which are a cornerstone of antiviral and anticancer therapies.
Synthesis of C-Nucleosides:
C-nucleosides, where the nucleobase is attached to the ribose moiety via a C-C bond, are more resistant to enzymatic and acid-catalyzed hydrolysis compared to their N-nucleoside counterparts.[1] D-ribonolactone is a key starting material for the synthesis of these stable and often highly potent drug candidates.
Example: Precursor to Antiviral Agents
D-ribonolactone serves as a precursor for the synthesis of various antiviral agents. For instance, it is a building block for the synthesis of 5-thio-D-ribose, which can be further elaborated into therapeutic compounds.[13] The ability to introduce modifications at various positions of the this compound ring allows for the generation of diverse libraries of compounds for drug screening.
Conclusion
The synthesis of D-ribonolactone from D-ribose is a critical transformation in the field of medicinal chemistry and drug development. While the classical bromine oxidation method remains a robust and scalable option, modern catalytic approaches offer greener alternatives. A thorough understanding of the reaction mechanisms, the strategic use of protecting groups, and appropriate purification techniques are all essential for the successful and efficient production of this vital chiral precursor. As the demand for novel therapeutics continues to grow, the importance of reliable and efficient syntheses of key intermediates like D-ribonolactone will only increase.
References
- Bolm, C., & Legros, J. (2004). Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations. Angewandte Chemie International Edition, 43(37), 4844-4847.
- TutorChase. Why are protecting groups used in carbohydrate synthesis?
- Boltje, T. J., Buskas, T., & Boons, G. J. (2010). Protecting group strategies in carbohydrate chemistry.
- van der Vorm, S. (2018). Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University.
- Oscarson, S. (2008). Protective Group Strategies.
- Silveira, G. P., Cardozo, M. L., & Sa, M. M. (2015). D-Ribonolactone, A Versatile Synthetic Precursor of Biologically Relevant Scaffolds. Current Organic Synthesis, 12(5), 583-607.
- Isbell, H. S. (1963). Oxidation of Aldoses With Bromine. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 67A(5), 453–460.
- Praly, J. P., & El-Khadem, H. S. (2002). An improved synthesis of 5-thio-D-ribose from D-ribono-1,4-lactone. Carbohydrate Research, 337(15), 1411-1416.
- Temburnikar, K., & Seley-Radtke, K. L. (2018). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Beilstein Journal of Organic Chemistry, 14, 911-933.
- Besson, M., & Gallezot, P. (1991). Selective catalytic oxidations of lactose and related carbohydrates. Pure and Applied Chemistry, 63(1), 123-128.
- Kam, B. L., & Bar, G. (2013). Convenient Synthesis of 1,4-Dideoxy-1,4-imino-D-ribitol from D-Ribose. Journal of Carbohydrate Chemistry, 32(5-6), 335-344.
- Jahn, M., & Spiteller, G. (1996). Oxidation of D-(−)-Ribose with H2O2 and Lipid Hydroperoxides. Zeitschrift für Naturforschung C, 51(11-12), 870-876.
- Williams, J. D., et al. (2005). D-Ribonolactone and 2,3-Isopropylidene(D-ribonolactone). Organic Syntheses, 82, 75.
- SciSpace. (2019). Oxidation Kinetics of D-Ribose by μ- PeroxoComplex in Aqueous Medium.
- Singh, A. K., et al. (2012). Kinetics and mechanism of oxidation of D-ribose, D-glucose, and D-fructose by dichloroisocyanuric acid in aqueous acetic acid-perchloric acid mixtures catalyzed by Ru(III). ResearchGate.
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- Ellis, M. (2022). Purification and Isolation of α-Chloro-β-Lactone Precursor Molecules. Bridgewater College Digital Commons.
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Abiotic Synthesis of Ribonolactone on Early Earth: A Technical Guide to Plausible Pathways and Experimental Exploration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The emergence of RNA is a cornerstone of the RNA world hypothesis, yet the prebiotic synthesis of its components, particularly ribose, remains a significant challenge due to the sugar's inherent instability. This technical guide explores the abiotic synthesis of D-ribonolactone, an oxidized derivative of ribose, as a potentially more stable precursor for ribonucleotide formation on the early Earth. While direct experimental evidence for dedicated prebiotic pathways to ribonolactone is still emerging, this document synthesizes existing research on ribose synthesis, prebiotic oxidizing agents, and the chemistry of aldonic acids to propose plausible synthetic routes. We will delve into hypothetical pathways involving UV photo-oxidation, mineral-catalyzed oxidation, and the action of reactive oxygen species. This guide provides detailed, albeit speculative, experimental protocols to encourage further investigation into these possibilities. The stability and subsequent reactivity of this compound are also discussed, highlighting its potential advantages in the context of a prebiotic chemical inventory.
Part 1: The Significance of this compound in the RNA World Hypothesis
The RNA world hypothesis posits that RNA, or a similar nucleic acid, was the primary genetic and catalytic molecule for the earliest forms of life.[1] This hypothesis necessitates a plausible prebiotic route to ribonucleotides. The synthesis of ribose, the sugar component of RNA, is a critical bottleneck in this process. The formose reaction, a well-known pathway for synthesizing sugars from formaldehyde, produces ribose in low yields and as part of a complex mixture of other sugars, many of which are unstable.[2] Furthermore, ribose itself is prone to degradation, especially under the alkaline conditions often invoked for the formose reaction.[3]
This compound, the γ-lactone of ribonic acid, represents an oxidized form of ribose. Aldonic acids and their lactones are generally more stable than their corresponding aldoses.[4] This enhanced stability could have been crucial for the accumulation of a pentose precursor on the early Earth. The formation of this compound from ribose would "lock" the sugar in its furanose ring form, which is the conformation required for incorporation into nucleic acids. This guide explores the potential for this compound to have served as a key intermediate, accumulating in prebiotic environments before being converted to ribonucleotides.
Part 2: Plausible Pathways for the Abiotic Synthesis of this compound
The early Earth's atmosphere was likely weakly reducing or neutral, with negligible free oxygen, making atmospheric O₂ an unlikely oxidant for ribose.[3] Therefore, alternative abiotic oxidants must be considered.
Pathway A: Photo-oxidative Synthesis via UV Irradiation
The surface of the early Earth was subjected to a significantly higher flux of ultraviolet (UV) radiation than today.[5][6] This UV light could have driven a variety of photochemical reactions, including redox processes.[7][8] The photo-oxidation of ribose to this compound could have occurred in the presence of photosensitizers or through the generation of reactive oxygen species in sunlit surface waters. The photoreductive homologation of hydrogen cyanide (HCN) using UV light has been shown to produce glycolaldehyde and glyceraldehyde, the precursors to ribose, suggesting a central role for photochemistry in sugar synthesis.[8] It is plausible that continued UV irradiation in the presence of suitable inorganic species could have led to the oxidation of the resulting aldoses.
Logical Relationship: UV-Driven Synthesis of Ribose and its Potential Oxidation
Caption: A plausible photochemical pathway from HCN to this compound.
Pathway B: Mineral-Catalyzed Oxidation
The early Earth's crust was rich in minerals containing transition metals, such as iron and manganese, which can exist in multiple oxidation states.[9] Iron(III) hydroxide oxides, for instance, have been shown to catalyze the condensation of glyceraldehyde to hexoses and also the oxidation of a portion of the glyceraldehyde to glyceric acid, with the concurrent reduction of Fe(III) to Fe(II).[2] This provides a strong precedent for the possibility of Fe(III)-containing minerals catalyzing the oxidation of ribose to ribonic acid, which would readily form this compound. Such reactions could have occurred in various geological settings, including hydrothermal vents or evaporative environments where dissolved minerals would become concentrated.[10][11]
Experimental Workflow: Mineral-Catalyzed Oxidation of Ribose
Caption: Workflow for investigating mineral-catalyzed this compound synthesis.
Pathway C: Oxidation by Reactive Oxygen Species
While molecular oxygen was scarce, other reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) could have been generated through photochemical reactions in the atmosphere or through the interaction of water with certain minerals.[12] The oxidation of D-ribose by H₂O₂ in the presence of Fe(II) (Fenton chemistry) has been studied, although these investigations often focus on the degradation of the sugar into smaller fragments.[13] However, under specific, controlled conditions of pH and reactant concentrations, it is conceivable that the oxidation could be steered towards the formation of this compound with some degree of selectivity. The challenge would be to identify plausible prebiotic conditions that favor the desired oxidation over complete degradation.
Part 3: Experimental Protocols for Investigation
The following are hypothetical, detailed protocols designed to serve as a starting point for the experimental investigation of the plausible pathways described above.
Protocol 1: Photo-oxidative Synthesis of this compound
Objective: To investigate the formation of this compound from D-ribose under UV irradiation in the presence of a plausible prebiotic photosensitizer.
Materials:
-
D-Ribose
-
Titanium dioxide (TiO₂, anatase) as a prebiotically plausible photosensitizer
-
Deionized, deoxygenated water
-
UV photoreactor with a broad-spectrum lamp (simulating early sun spectrum)
-
Quartz reaction vessel
-
Analytical standards: D-Ribonolactone
Procedure:
-
Prepare a 10 mM solution of D-ribose in deoxygenated water.
-
Suspend 1 g/L of TiO₂ in the ribose solution.
-
Transfer the suspension to the quartz reaction vessel and seal it.
-
Continuously purge the solution with N₂ for 30 minutes to ensure anoxic conditions.
-
Irradiate the suspension in the photoreactor at a controlled temperature (e.g., 25°C).
-
Withdraw aliquots at regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Immediately filter the aliquots to remove the TiO₂.
-
Analyze the filtrate for the presence of this compound and remaining ribose using HPLC with a refractive index detector and by GC-MS after derivatization.
Data Presentation:
| Time (hours) | Ribose Conc. (mM) | This compound Conc. (mM) | Other Products |
| 0 | 10.0 | 0.0 | None detected |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Protocol 2: Mineral-Catalyzed Oxidation of Ribose
Objective: To determine if Fe(III)-containing minerals can catalyze the oxidation of D-ribose to this compound under simulated prebiotic hydrothermal conditions.
Materials:
-
D-Ribose
-
Ferrihydrite (a plausible prebiotic Fe(III) mineral)
-
Deionized, deoxygenated water
-
pH buffer (e.g., non-biological buffer suitable for pH 5-6)
-
Anaerobic chamber or glove box
-
Sealed reaction vials
Procedure:
-
Inside an anaerobic chamber, prepare a 25 mM solution of D-ribose in the chosen buffer.
-
Add ferrihydrite to the solution to a final concentration of 50 g/L.
-
Aliquot the suspension into sealed reaction vials.
-
Incubate the vials at a constant temperature (e.g., 60°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial and quench the reaction by cooling and centrifugation to remove the mineral.
-
Analyze the supernatant for this compound, ribose, and other potential products (e.g., glyceric acid) by HPLC and GC-MS.
-
Analyze the mineral phase for the presence of Fe(II) to confirm redox activity.
Data Presentation:
| Time (hours) | Ribose Conc. (mM) | This compound Conc. (mM) | Fe(II) in solid (%) |
| 0 | 25.0 | 0.0 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 |
Part 4: Stability and Subsequent Reactivity of this compound
A key motivation for considering this compound as a prebiotic precursor is its potential for greater stability compared to ribose. Aldonic acids and their lactones are not susceptible to the same caramelization reactions that plague aldoses under alkaline conditions.[14] The lactone form is in equilibrium with the open-chain carboxylic acid (ribonic acid), and this equilibrium is pH-dependent.[15] Under acidic to neutral conditions, the lactone is generally favored. This stability would allow for the accumulation of a C5 sugar backbone in various prebiotic environments.
If this compound were to accumulate, it would need to be converted into ribonucleotides to participate in the formation of RNA. This could potentially occur through a series of reactions:
-
Phosphorylation: Direct phosphorylation of this compound, perhaps with phosphate minerals like struvite or through condensing agents, could yield phosphorylated this compound.
-
Activation and Amination: The lactone could be activated (e.g., by forming a thioester) and then undergo amination to form the corresponding ribonamide.
-
Cyclization and Nucleobase Addition: The phosphorylated ribonamide could then be a substrate for cyclization and the subsequent attachment of a nucleobase, forming a ribonucleotide.
These steps are speculative and require experimental validation.
Part 5: Challenges, Future Directions, and Conclusion
The abiotic synthesis of this compound on the early Earth is a compelling but underexplored area of prebiotic chemistry. The primary challenge is the lack of direct experimental evidence and dedicated studies. Future research should focus on:
-
Systematically screening plausible prebiotic oxidants for their ability to convert ribose to this compound with reasonable selectivity.
-
Quantifying the stability of this compound relative to ribose under a wide range of simulated prebiotic conditions (pH, temperature, UV flux).
-
Investigating the subsequent reactivity of this compound to determine if it can be efficiently converted to ribonucleotides under plausible prebiotic conditions.
-
Exploring the potential for the direct synthesis of this compound from prebiotic precursors like formaldehyde and glycolaldehyde, bypassing the formation of free ribose.
Part 6: References
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Todd, Z. R., & Sasselov, D. D. (2018). Photoredox sugar synthesis plausible on early Earth. Royal Society of Chemistry. [Link]
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Bernstein, M. (2006). Prebiotic materials from on and off the early Earth. Philosophical Transactions of the Royal Society B: Biological Sciences, 361(1474), 1689-1700. [Link]
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Withers, R. (2018). Photoredox sugar synthesis plausible on early Earth. Chemical Communications Blog. [Link]
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Wikipedia. (n.d.). Prebiotic atmosphere. In Wikipedia. Retrieved January 10, 2026, from [Link]
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Deamer, D., & Damer, B. (2016). Prebiotic Lipidic Amphiphiles and Condensing Agents on the Early Earth. Life, 6(1), 5. [Link]
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Kasting, J. F. (2014). The Prebiotic and Early Postbiotic Atmosphere. In Atmospheric Evolution on Inhabited and Lifeless Worlds. Cambridge University Press.
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Bernstein, M. (2006). Prebiotic materials from on and off the early Earth. Philosophical Transactions of the Royal Society B: Biological Sciences, 361(1474), 1689-1702. [Link]
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Rimmer, P. B., Xu, J., Thompson, S. J., et al. (2021). Timescales for Prebiotic Photochemistry Under Realistic Surface Ultraviolet Conditions. Life, 11(9), 924. [Link]
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Jahn, M., & Spiteller, G. (1996). Oxidation of D-(-)-Ribose with H2O2 and Lipid Hydroperoxides. Zeitschrift für Naturforschung C, 51(11-12), 870-876. [Link]
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Sutherland, J. D. (2021). Illuminating Life's Origins: UV Photochemistry in Abiotic Synthesis of Biomolecules. Journal of the American Chemical Society, 143(16), 5936-5952. [Link]
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Weber, A. L. (1992). Prebiotic sugar synthesis: hexose and hydroxy acid synthesis from glyceraldehyde catalyzed by iron(III) hydroxide oxide. Journal of Molecular Evolution, 35(1), 1-6. [Link]
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Jahn, M., & Spiteller, G. (1996). Oxidation of D-(-)-Ribose with H2O2 and Lipid Hydroperoxides. Zeitschrift für Naturforschung C, 51(11-12), 870-876. [Link]
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Xu, J., Ritson, D. J., & Sutherland, J. D. (2021). Illuminating Life's Origins: UV Photochemistry in Abiotic Synthesis of Biomolecules. Journal of the American Chemical Society, 143(16), 5936-5952. [Link]
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Szostak, J. W. (2021). Prebiotic Synthesis of Ribose. Encyclopedia. [Link]
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Kofoed, J., et al. (2015). Oxidation of D-ribose to D-ribonate at different pH. ResearchGate. [Link]
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Reusch, W. (2014). The Oxidation-Reduction Reactions of Monosaccharides. Chemistry LibreTexts. [Link]
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Coulon, R. J. R. (2025). Origin of Life Theory - Studies of Prebiotic Chemical Reactions. Theses. [Link]
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Isbell, H. S., & Frush, H. L. (1931). Preparation and properties of aldonic acids and their lactones and basic calcium salts. Bureau of Standards Journal of Research, 6(6), 1145. [Link]
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Orgel, L. E. (2004). Prebiotic Chemistry and the Origin of the RNA World. Critical Reviews in Biochemistry and Molecular Biology, 39(2), 99-123. [Link]
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Cann, M., et al. (2012). Production and effect of aldonic acids during enzymatic hydrolysis of lignocellulose at high dry matter content. Biotechnology for Biofuels, 5(1), 26. [Link]
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Wikipedia. (n.d.). Aldonic acid. In Wikipedia. Retrieved January 10, 2026, from [Link]
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Usman, M., et al. (2024). Inorganic Fe-O and Fe-S oxidoreductases: paradigms for prebiotic chemistry and the evolution of enzymatic activity in biology. Frontiers in Chemistry, 12, 1349020. [Link]
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Danger, G., et al. (2012). Theoretical studies about an extraterrestrial origin of prebiotic species. ResearchGate. [Link]
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Bada, J. L. (2013). Prebiotic Chemistry on the Primitive Earth. In The Astrobiological Perspective. Oxford University Press.
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Cleaves, H. J. (2012). Prebiotic Chemistry: Geochemical Context and Reaction Screening. Life, 2(1), 1-19. [Link]
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Al-Malki, M., et al. (2023). Aldonic and alduronic acids and lactone monomers. ResearchGate. [Link]
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Jiang, T., et al. (2020). The Proposed Molecular Mechanisms Used by Archaea for Fe(III) Reduction and Fe(II) Oxidation. Frontiers in Microbiology, 11, 595738. [Link]
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Tor, J. M., et al. (2001). Acetate Oxidation Coupled to Fe(III) Reduction in Hyperthermophilic Microorganisms. Applied and Environmental Microbiology, 67(3), 1363-1365. [Link]
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Usman, M., et al. (2024). Inorganic Fe-O and Fe-S oxidoreductases: paradigms for prebiotic chemistry and the evolution of enzymatic activity in biology. Frontiers in Chemistry, 12, 1349020. [Link]
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The Ribonolactone Postulate: A Chemically Stabilized Scaffold for the Genesis of an RNA World
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The RNA world hypothesis, a cornerstone of origin of life research, posits that RNA was the primary genetic and catalytic molecule before the advent of DNA and proteins. However, the hypothesis is beleaguered by the inherent instability and problematic prebiotic synthesis of its core component, D-ribose. This technical guide explores the viability of D-ribono-1,4-lactone, a cyclic ester derivative of ribose, as a chemically robust and prebiotically plausible alternative precursor for the sugar-phosphate backbone of primordial informational polymers. We will delve into the chemical rationale for considering ribonolactone, its potential advantages in stability and non-enzymatic polymerization, and outline key experimental avenues to validate this postulate. This document is intended to serve as a comprehensive resource for researchers investigating the chemical origins of life and for professionals in drug development exploring novel nucleic acid analogues.
The Ribose Conundrum in the RNA World Hypothesis
The RNA world hypothesis is a compelling model for the origin of life, suggesting that RNA molecules were the first to both store genetic information and catalyze biochemical reactions.[1][2] This dual functionality elegantly addresses the "chicken-and-egg" problem of whether proteins or nucleic acids came first.[2] The discovery of ribozymes, RNA molecules with catalytic activity, provided strong support for this hypothesis.[3]
However, a significant challenge to the RNA world hypothesis lies in the prebiotic availability and stability of D-ribose, the sugar component of the RNA backbone.[3][4]
1.1. The Instability of Ribose
Ribose is notoriously unstable, particularly under the presumed conditions of the prebiotic Earth. It has a short half-life, especially in neutral or alkaline solutions, and is prone to degradation and isomerization into a complex mixture of other sugars.[5] This instability makes the accumulation of sufficient quantities of ribose for the formation of RNA a major hurdle.
1.2. The Challenge of Prebiotic Ribose Synthesis
The formose reaction, the most commonly cited prebiotic pathway for sugar synthesis from formaldehyde, produces a complex and largely intractable mixture of sugars, with ribose being a minor and unstable component.[5] Furthermore, the conditions required for the formose reaction are often incompatible with the stable formation of nucleobases.[5]
These fundamental problems with ribose have led many researchers to explore the possibility of a "pre-RNA world" with a more stable and accessible genetic polymer.[6][7]
This compound: A Hypothetical Precursor with Enhanced Stability
We propose D-ribono-1,4-lactone as a compelling, albeit hypothetical, candidate for a prebiotic precursor to the sugar backbone of an early genetic polymer. This compound is the γ-lactone of D-ribonic acid and is structurally related to ribose.
Figure 1: Chemical Structures of D-Ribose and D-Ribono-1,4-lactone
Caption: Comparison of the chemical structures of D-ribose and D-ribono-1,4-lactone.
2.1. Enhanced Stability of the Lactone Ring
The defining feature of this compound is its five-membered lactone ring. Lactones are generally more stable than their corresponding open-chain hydroxy aldehydes (like ribose). The cyclic ester structure of the lactone is less susceptible to the isomerization and degradation pathways that plague ribose. While lactones can undergo hydrolysis to the open-chain carboxylic acid, this process is often reversible and can be influenced by environmental factors such as pH and temperature.
| Compound | Key Structural Feature | Primary Instability Pathway | Hypothesized Prebiotic Advantage |
| D-Ribose | Hemiacetal | Epimerization and degradation | Low |
| D-Ribono-1,4-lactone | Lactone (cyclic ester) | Hydrolysis (reversible) | Higher stability, potential for accumulation |
2.2. Prebiotic Synthesis Plausibility
While the prebiotic synthesis of this compound has not been extensively studied, its formation from simple precursors under plausible prebiotic conditions is conceivable. Potential pathways could involve the oxidation of aldopentoses formed in formose-like reactions, or through pathways involving cyanohydrin chemistry, which is considered a key process in prebiotic synthesis.[8] Further research into these synthetic routes is a critical next step.
A Hypothetical Pathway to a this compound-Based Informational Polymer
The central thesis of the this compound postulate is that this molecule could have served as a scaffold for the non-enzymatic assembly of a genetic polymer. This process would involve the attachment of nucleobases and subsequent polymerization.
Figure 2: Hypothetical Pathway from this compound to a Pre-RNA Polymer
Caption: A proposed pathway for the formation of a pre-RNA polymer from this compound.
3.1. Formation of this compound-Based Nucleosides
A crucial step would be the attachment of nucleobases to the this compound scaffold. Modern organic synthesis has demonstrated the utility of D-ribonolactone in the synthesis of C-nucleosides.[9] C-nucleosides, where the nucleobase is attached to the sugar via a C-C bond instead of a C-N bond, are known to be more resistant to hydrolysis than their N-nucleoside counterparts found in RNA.[9] This enhanced stability would be a significant advantage in a prebiotic environment.
3.2. Non-Enzymatic Polymerization
The polymerization of activated this compound-nucleoside analogues could proceed through non-enzymatic ligation. This process, which has been demonstrated for RNA oligomers, involves the joining of short, activated chains on a template strand.[7][10] The hydroxyl groups on the this compound backbone could be activated, for example, by phosphorylation, to facilitate the formation of phosphodiester-like linkages.
Experimental Protocols for Investigating the this compound Postulate
To move the this compound postulate from a hypothesis to a testable theory, a series of focused experiments are required.
4.1. Protocol for Investigating the Prebiotic Synthesis of this compound
Objective: To determine if D-ribono-1,4-lactone can be synthesized from simple prebiotic precursors under plausible early Earth conditions.
Methodology:
-
Reaction Setup: Prepare aqueous solutions of plausible prebiotic feedstock molecules, such as formaldehyde, glycolaldehyde, and glyceraldehyde, in the presence of potential catalysts like borate minerals or clays.
-
Reaction Conditions: Subject the reaction mixtures to a range of simulated prebiotic conditions, including varying pH (4-9), temperature (40-100°C), and wet-dry cycles.
-
Analysis: At regular intervals, analyze the reaction products using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the formation of this compound and other sugar derivatives.
-
Isotopic Labeling: Utilize 13C-labeled precursors to trace the reaction pathways and confirm the de novo synthesis of this compound.
4.2. Protocol for Assessing the Hydrolytic Stability of this compound
Objective: To compare the stability of D-ribono-1,4-lactone to D-ribose under simulated prebiotic conditions.
Methodology:
-
Sample Preparation: Prepare solutions of D-ribono-1,4-lactone and D-ribose at equal concentrations in buffered aqueous solutions across a range of pH values (e.g., 5, 7, and 9).
-
Incubation: Incubate the samples at various temperatures relevant to prebiotic environments (e.g., 25°C, 50°C, and 80°C).
-
Time-Course Analysis: At defined time points, withdraw aliquots from each sample and analyze the concentration of the remaining lactone or ribose using HPLC.
-
Kinetic Analysis: Determine the half-life of each compound under the different conditions to quantitatively compare their stability.
4.3. Protocol for Non-Enzymatic Ligation of this compound-Based Oligomers
Objective: To investigate the potential for activated this compound-nucleoside analogues to undergo template-directed, non-enzymatic ligation.
Methodology:
-
Synthesis of Monomers: Synthesize and purify activated C-nucleoside analogues of this compound, for example, with a 5'-phosphate group activated with an imidazole derivative.
-
Template-Primer Design: Design and synthesize short template and primer oligonucleotides with a this compound-based backbone.
-
Ligation Reaction: Combine the template, primer, and activated monomers in a buffered solution containing a divalent cation (e.g., Mg2+), which is often required for non-enzymatic replication.[11]
-
Analysis of Ligation Products: Analyze the reaction products over time using polyacrylamide gel electrophoresis (PAGE) to detect the formation of longer, ligated oligomers.
Future Directions and Implications
The exploration of this compound as a prebiotic precursor opens up several exciting avenues for future research.
-
Computational Modeling: Quantum mechanical and molecular dynamics simulations can be employed to investigate the thermodynamics and kinetics of this compound synthesis, hydrolysis, and polymerization, providing theoretical support for experimental studies.[8][12]
-
Alternative Backbones: The this compound framework allows for the exploration of a variety of potential backbone linkages beyond the canonical 3'-5' phosphodiester bond of RNA.
-
Drug Development: The synthesis and study of this compound-based nucleic acid analogues could lead to the development of novel therapeutic oligonucleotides with enhanced stability and biological activity. The inherent stability of C-nucleosides derived from this compound makes them attractive candidates for antisense and RNAi applications.[9]
Conclusion
The instability of ribose presents a significant challenge to the RNA world hypothesis. D-ribono-1,4-lactone offers a chemically plausible and potentially more stable alternative for the sugar backbone of a primordial genetic polymer. While the this compound postulate is currently hypothetical, it provides a clear and testable framework for future research into the chemical origins of life. The experimental protocols outlined in this guide offer a starting point for the systematic investigation of this intriguing possibility. A deeper understanding of the prebiotic chemistry of this compound and its derivatives could not only shed light on the emergence of life but also inspire the design of novel nucleic acid-based therapeutics.
References
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An In-depth Technical Guide to the Prebiotic Formation of Ribonolactone: A Cornerstone for the RNA World
Abstract
The RNA World hypothesis, a cornerstone of origin-of-life research, posits that RNA was the primary genetic and catalytic molecule before the advent of DNA and proteins. This hypothesis critically hinges on the prebiotically plausible formation of its constituent building blocks, particularly the sugar ribose. However, the abiotic synthesis of ribose is fraught with challenges, including low yields from non-specific reactions and inherent instability. This technical guide delves into the core chemical pathways proposed for the formation of ribose and its key derivative, ribonolactone, under conditions simulating the early Earth. We will move beyond a simple recitation of protocols to explore the causal logic behind experimental choices, examining how geochemical conditions and energetic inputs could have overcome the kinetic and thermodynamic barriers to forming these essential molecules. This guide synthesizes current research on the formose reaction, the stabilizing role of minerals, and the integrated "cyanosulfidic" systems chemistry, culminating in a focused analysis of the plausible oxidative pathways leading to this compound—a potentially more stable and reactive intermediate for ribonucleotide assembly.
Part 1: The Genesis of Sugars – The Formose Reaction and Its Limitations
The journey to ribose begins with one of the simplest and most abundant prebiotic molecules: formaldehyde (CH₂O). The formose reaction, first described by Aleksandr Butlerov in 1861, describes the polymerization of formaldehyde under basic conditions to produce a complex mixture of sugars.[1][2] This reaction is considered a primary candidate for prebiotic sugar synthesis due to its reliance on a simple C1 feedstock molecule plausibly present on the early Earth.[3][4]
The reaction proceeds through a series of aldol additions, retro-aldol reactions, and isomerizations.[1][5] It is autocatalytic, meaning a product of the reaction, glycolaldehyde (a C2 sugar), catalyzes the further condensation of formaldehyde, accelerating the process after an initial induction period.[1]
Causality in the Formose Reaction: A Double-Edged Sword
The very nature of the formose reaction that makes it prebiotically plausible—its ability to generate complexity from a simple precursor without specific enzymes—is also its greatest downfall.
-
The Selectivity Problem : The reaction network is notoriously non-specific, producing a complex, tar-like mixture of various aldoses and ketoses with different chain lengths, of which ribose constitutes only a small fraction (often less than 1%).[4][5] This raises a significant challenge: how could ribose have been selectively accumulated for subsequent steps in RNA synthesis?
-
The Stability Problem : Ribose is the least stable of the aldopentoses.[6] Under the alkaline conditions that promote the formose reaction, ribose and other sugars are quickly degraded into a complex mixture of non-biological materials, often referred to as "asphalt."[4]
These fundamental issues have led researchers to conclude that the formose reaction, in a simple aqueous environment, is insufficient to explain the prebiotic abundance of ribose.[4] This necessitates the inclusion of other environmental factors that could have provided the required selectivity and stability.
Part 2: Achieving Stability and Selectivity Through Geochemical Scaffolding
For ribose to accumulate in any meaningful quantity, it must be protected from the degradation pathways inherent to the aqueous conditions of its formation. Field-proven insights point to the critical role of minerals, which were abundant on the primitive Earth.
The Borate Hypothesis: A Geochemical Safe Harbor for Ribose
Laboratory experiments have demonstrated that borate minerals, such as colemanite and ulexite, can selectively stabilize ribose.[6][7][8] This provides a compelling geochemical solution to the stability problem.
Mechanism of Stabilization : Borate preferentially forms cyclic ester complexes with the cis-diols on furanose rings. Ribose is unique among the aldopentoses in its ability to present cis-diols on both its C1-C2 and C2-C3 positions in its five-membered furanose form, which is the form required for RNA. This specific geometric fit leads to the formation of stable 2,3- and 3,5-borate complexes.[6][9] This complexation effectively sequesters ribose, protecting it from isomerization and degradation reactions that plague other sugars in the formose mixture.[6]
The presence of borate not only stabilizes ribose but also shifts the equilibrium of the formose reaction, favoring the formation of pentoses.[1] This dual function of stabilization and selection makes borate-rich environments, such as evaporitic basins or hydrothermal fields on the early Earth, highly plausible locations for the accumulation of ribose.[8][10]
Data Presentation: The Effect of Borate on Pentose Stability
| Pentose | Relative Stability (No Borate) | Relative Stability (with Borate) | Plausible Reasoning for Differential Stabilization |
| Ribose | Least Stable | Most Stable | Strong complexation via cis-diols at C2 and C3 of the furanose form.[6] |
| Arabinose | More Stable | Moderately Stabilized | Can form complexes, but the geometry is less favorable than with ribose. |
| Xylose | More Stable | Moderately Stabilized | Lacks the cis-diol configuration in its preferred chair conformation. |
| Lyxose | More Stable | Moderately Stabilized | Lacks the cis-diol configuration for strong borate binding. |
Part 3: An Integrated System – The Cyanosulfidic Protometabolism
While mineral stabilization addresses key challenges, another school of thought posits that the building blocks of life did not arise from separate, distinct chemical pathways but rather from a unified chemical system. The "cyanosulfidic" protometabolism, proposed by John Sutherland and colleagues, offers a compelling systems chemistry approach where precursors for ribonucleotides, amino acids, and lipids emerge from a common set of feedstocks and reactions.[11][12]
This pathway circumvents the problematic direct condensation of pre-formed ribose and nucleobases. Instead, it builds the sugar and base components in an integrated fashion.
Core Pathway :
-
Feedstocks : The system is fueled by simple, prebiotically plausible molecules like hydrogen cyanide (HCN), cyanamide, and hydrogen sulfide (H₂S).[11][12]
-
Energy Source : The reactions are driven by ultraviolet (UV) light, which was abundant on the early Earth's surface in the absence of an ozone layer.[13][14]
-
Key Intermediates : Through a series of reactions involving phosphate catalysis and photoredox cycling, glycolaldehyde and glyceraldehyde are formed. These C2 and C3 sugars do not proceed through a messy formose reaction. Instead, they react with cyanamide to form a key intermediate: 2-aminooxazole .[11]
-
Formation of RAO : 2-aminooxazole then reacts with glyceraldehyde to form ribose aminooxazoline (RAO) . RAO is a crucial intermediate that contains both the ribose framework and a precursor to the pyrimidine nucleobase, effectively solving the difficult N-glycosidic bond formation problem.
Logical Flow: Cyanosulfidic Pathway to Ribonucleotide Precursors
Caption: Cyanosulfidic pathway from simple feedstocks to key biological precursors.
Part 4: The Emergence of this compound – A Plausible Oxidative Transformation
While ribose is the canonical sugar of RNA, its direct use in non-enzymatic polymerization presents challenges. An alternative is the formation of this compound, the cyclic ester of ribonic acid. Aldonolactones are known to be versatile synthetic precursors. The formation of this compound from ribose involves the oxidation of the C1 aldehyde group to a carboxylic acid, which then readily cyclizes.
Plausible Prebiotic Oxidation Scenarios : The early Earth was not a uniformly reducing environment. Localized oxidizing microenvironments could have existed, driven by geochemical or photochemical processes.
-
Mineral-Catalyzed Oxidation : Minerals containing transition metals, such as manganese (Mn⁴⁺) or iron (Fe³⁺), are known to act as oxidants. In a prebiotic setting, ribose accumulated on mineral surfaces could have undergone oxidation. Modern industrial processes use metal catalysts for the oxidation of ribose, lending credibility to this hypothesis.
-
Photochemical Oxidation : The intense UV flux on the early Earth's surface could have driven oxidation reactions.[13] In the presence of photosensitizers or certain minerals, UV light can generate reactive oxygen species or directly promote the oxidation of aldehydes. While direct evidence for prebiotic ribose oxidation to this compound is an active area of research, the photochemical reactivity of ribose and its derivatives is well-established.[1]
Diagram: Oxidation of Ribose to this compound
Caption: Plausible prebiotic pathway from D-Ribose to D-Ribonolactone.
Significance of this compound : The conversion to a lactone locks the sugar in its furanose ring form and replaces the reactive aldehyde with a more stable ester. This transformation could have been a critical step, potentially facilitating the subsequent, notoriously difficult, formation of the N-glycosidic bond with nucleobases in a prebiotically plausible, non-enzymatic manner.
Part 5: Experimental Protocol – Borate-Mediated Formose Reaction and Ribose Stabilization
To provide a tangible understanding of the principles discussed, this section outlines a validated experimental workflow for demonstrating the synthesis and stabilization of ribose under plausible prebiotic conditions. This protocol is a self-validating system; the successful detection of stabilized ribose confirms the efficacy of the geochemical conditions imposed.
Step-by-Step Methodology
-
Reaction Setup :
-
Prepare a 0.2 M aqueous solution of sodium tetraborate (borax).
-
In a sealed, oxygen-free reaction vessel, combine a 1.0 M aqueous solution of formaldehyde with the borate solution to achieve a final borate concentration of 50 mM.
-
Add a calcium hydroxide catalyst to initiate the formose reaction (final concentration ~20 mM).
-
Include a control vessel with formaldehyde and calcium hydroxide but without borate.
-
-
Incubation :
-
Maintain the reaction vessels at a constant temperature of 60°C for 24-48 hours. This simulates conditions in a warm pond or hydrothermal vent margin.
-
-
Quenching and Sample Preparation :
-
After incubation, quench the reaction by acidifying the solution to pH ~4.0 with HCl. This stops the base-catalyzed formose reaction and degradation pathways.
-
Remove the calcium salts by precipitation and centrifugation.
-
-
Derivatization for Analysis :
-
Evaporate the supernatant to dryness under vacuum.
-
To make the sugars volatile for Gas Chromatography (GC) analysis, derivatize the residue by oximation followed by silylation. This involves reacting the sample with hydroxylamine hydrochloride and then with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
Analysis :
-
Analyze the derivatized samples using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Identify ribose and other sugars by comparing their retention times and mass spectra to authenticated standards.
-
Quantify the yield of ribose in both the borate-containing sample and the control to determine the stabilizing effect of borate.
-
Workflow Diagram
Caption: Experimental workflow for borate-stabilized formose reaction.
Conclusion
The prebiotic formation of this compound represents a critical, albeit complex, step on the path toward an RNA World. While the formose reaction provides a route from simple formaldehyde to sugars, it is plagued by a lack of selectivity and product instability. Geochemical factors, particularly the presence of borate minerals, offer a robust solution by selectively stabilizing ribose, allowing it to accumulate in prebiotic environments. Furthermore, integrated systems chemistry approaches, such as the cyanosulfidic pathway, demonstrate how ribose precursors can arise in concert with other essential biomolecules, bypassing many of the challenges associated with sequential assembly.
The subsequent oxidation of ribose to this compound, driven by plausible mineral catalysts or photochemical energy, presents a logical next step. This transformation yields a more stable furanose derivative that may be better suited for the crucial step of nucleobase attachment. While direct experimental evidence for this specific oxidative step under prebiotic conditions is still emerging, the chemical principles are well-grounded. Future research focusing on the reactivity of this compound in non-enzymatic nucleoside synthesis will be paramount to validating its role as a key intermediate in the origin of life.
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An In-depth Technical Guide to the Conformational Analysis of the Ribonolactone Ring
Abstract
The five-membered ribonolactone ring, a core structural motif in various biologically significant molecules including oxidized RNA fragments and synthetic nucleoside analogs, exhibits a remarkable degree of conformational flexibility. This flexibility, characterized by a phenomenon known as pseudorotation, profoundly influences its chemical reactivity, molecular recognition properties, and biological function. For researchers, scientists, and drug development professionals, a deep understanding of the conformational landscape of the this compound ring is paramount for the rational design of novel therapeutics and chemical probes. This guide provides a comprehensive exploration of the principles and techniques governing the conformational analysis of the this compound ring, blending theoretical foundations with practical, field-proven experimental and computational methodologies.
The Dynamic Landscape of the this compound Ring: An Introduction to Pseudorotation
Unlike the more rigid six-membered pyranose rings that predominantly adopt stable chair conformations, the five-membered furanose ring of this compound is inherently more flexible. This flexibility is not random; it follows a well-defined conformational itinerary described by the concept of pseudorotation.[1][2] In this model, the out-of-plane displacement, or "puckering," of the ring atoms progresses around the ring in a wave-like motion.
The conformation of the this compound ring at any point in the pseudorotation circuit can be precisely described by two key parameters:
-
The Phase Angle of Pseudorotation (P): This parameter defines the position of the maximum pucker within the ring, ranging from 0° to 360°.[2][3]
-
The Amplitude of Pucker (τm): This value indicates the degree of deviation from a planar conformation.[1][3]
The pseudorotation cycle encompasses a continuum of conformations, with two energetically favorable regions being of particular significance in nucleic acids and their analogs: the North (N) and South (S) conformations.[4][5]
-
North (N) Conformation (P ≈ 0° to 36°): Characterized by a C3'-endo pucker, where the C3' atom is displaced on the same side as the C5' substituent. This conformation is prevalent in A-form DNA and RNA.[4]
-
South (S) Conformation (P ≈ 144° to 180°): Characterized by a C2'-endo pucker, with the C2' atom displaced on the same side as C5'. This is the characteristic pucker of B-form DNA.[4]
Intermediate conformations include the East (P ≈ 90°) and West (P ≈ 270°) regions.[5] While the two-state (N/S) model is a useful approximation for many furanose systems, it is an oversimplification.[6][7] In reality, the this compound ring may exist in a dynamic equilibrium between multiple conformations, and in some cases, can populate a continuum of states.[7][8]
The specific conformational preference of a this compound ring is dictated by a delicate balance of steric and electronic factors, including the nature of substituents, the anomeric effect, and solvent interactions.[7][9] Understanding and quantifying this equilibrium is a central goal of conformational analysis.
Diagram 1: The Pseudorotation Cycle of a Furanose Ring
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Ribonolactone reactivity with electrophiles and nucleophiles
An In-Depth Technical Guide to the Reactivity of D-Ribono-1,4-lactone with Electrophiles and Nucleophiles
Introduction: The Versatile Chiral Scaffold
D-Ribono-1,4-lactone, a carbohydrate derivative of the aldonolactone family, is a cornerstone chiral building block in modern organic synthesis.[1][2] Derived from the oxidation of D-ribose, its rigidified five-membered ring structure, adorned with multiple stereocenters and functional groups, makes it an invaluable precursor for the synthesis of a vast array of biologically significant molecules, including C-nucleosides, antiviral agents, and complex natural products.[1][3]
This guide offers a detailed exploration of the core reactivity of D-ribono-1,4-lactone. As a Senior Application Scientist, the focus extends beyond mere reaction cataloging to elucidate the underlying principles governing its interactions with both nucleophilic and electrophilic species. Understanding this dual reactivity is paramount for researchers in medicinal chemistry and drug development aiming to harness this scaffold for the design of novel molecular entities. We will dissect the key reactive sites, explore mechanistic pathways, and provide field-proven protocols to empower scientists in their synthetic endeavors.
Part 1: The Electrophilic Nature of the Lactone Core: Reactions with Nucleophiles
The reactivity of D-ribono-1,4-lactone is dominated by the electrophilic character of the carbonyl carbon (C1) within its strained five-membered lactone ring.[4] This inherent reactivity invites attack from a wide range of nucleophiles, typically leading to one of two primary outcomes: ring-opening to form linear ribonic acid derivatives or addition to form a tetrahedral intermediate, the lactol, which serves as a gateway to further transformations.[5]
Core Mechanism: Nucleophilic Attack at the Carbonyl Carbon
The fundamental reaction pathway involves the attack of a nucleophile on the electrophilic carbonyl carbon. This process breaks the C=O π-bond, generating a tetrahedral intermediate. The fate of this intermediate is dictated by the nature of the nucleophile and the reaction conditions.
Caption: General mechanism of nucleophilic attack on D-ribono-1,4-lactone.
Reduction with Hydride Reagents: Synthesis of Lactols
The reduction of the lactone to its corresponding lactol (a cyclic hemiacetal) is a critical transformation, particularly in the synthesis of nucleoside analogues.[6] Strong reducing agents can lead to the over-reduction to the diol, hence milder, more selective reagents are preferred. Lithium triethylborohydride (LiEt₃BH, "Super-Hydride") has proven highly efficient for this purpose.[6]
Causality of Experimental Choice: The choice of a bulky and less reactive hydride source like LiEt₃BH at low temperatures prevents the second reduction of the intermediate aldehyde that would form upon ring-opening. This kinetic control is essential for isolating the desired lactol product in high yield.
Experimental Protocol: Reduction of Protected Ribonolactone to Lactol [1][6]
Prerequisite: The hydroxyl groups of D-ribono-1,4-lactone must be protected (e.g., as benzyl or silyl ethers) prior to reduction to prevent side reactions.
-
Preparation: Dissolve 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add a solution of LiEt₃BH (1.0 M in THF, 1.1 eq) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting lactone.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Add water and extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude lactol can be purified by silica gel column chromatography.
Addition of Organometallic Reagents: Forging C-C Bonds
The synthesis of C-nucleosides, where the anomeric carbon is bonded directly to the nucleobase surrogate, relies heavily on the addition of carbon nucleophiles to a protected this compound derivative.[5] Organolithium and Grignard reagents are commonly employed for this transformation.[7][8] The reaction proceeds via a lactol intermediate, which is then typically deoxygenated and reduced to furnish the final C-glycoside structure.[5]
Trustworthiness of the Protocol: The success of this reaction hinges on the use of protected lactones. Free hydroxyl groups would readily quench the highly basic organometallic reagent, halting the desired reaction. The stereochemical outcome of subsequent reduction steps is often directed by the existing stereocenters of the ribose core, lending a high degree of predictability to the synthesis.[5]
Amination and Amide Formation
Primary and secondary amines readily attack the lactone's carbonyl carbon, leading to a ring-opening reaction that forms the corresponding ribonamide. This nucleophilic acyl substitution reaction is a straightforward method to introduce nitrogen-containing functionalities. A related and powerful strategy in modern synthesis is reductive amination, which can convert the lactone (often via the lactol) into various amines.[9][10][11]
Part 2: The Nucleophilic Character of Hydroxyl Groups: Reactions with Electrophiles
While the lactone carbonyl is electrophilic, the three hydroxyl groups at the C2, C3, and C5 positions are nucleophilic.[12] These sites readily react with a variety of electrophiles. Indeed, selective manipulation and protection of these hydroxyls is the foundational step in nearly every synthetic route involving this compound.[3][6]
Core Strategy: Protection and Selective Functionalization
The hydroxyl groups offer handles for extensive functionalization but also pose a challenge due to their similar reactivity. Therefore, synthetic strategies almost invariably begin with their protection. The choice of protecting group is critical and is dictated by its stability to subsequent reaction conditions and the specific deprotection method required.[13]
Caption: General scheme for the reaction of a hydroxyl group with an electrophile.
Acylation: Formation of Esters
The hydroxyl groups of this compound can be converted to esters through acylation using reagents like acid chlorides (e.g., benzoyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a base such as pyridine or triethylamine.[1][14] This not only protects the hydroxyls but can also influence the molecule's solubility and crystalline properties.
Enzyme-catalyzed reactions offer a sophisticated approach to achieve regioselectivity. For instance, Candida antarctica lipase B (CAL-B) has been shown to catalyze the highly regioselective acylation of the primary C5 hydroxyl group, leaving the secondary C2 and C3 hydroxyls untouched.[15]
Silylation: Formation of Silyl Ethers
Silylation is one of the most common methods for protecting hydroxyl groups.[13][16] Reagents such as trimethylsilyl chloride (TMS-Cl), tert-butyldimethylsilyl chloride (TBDMS-Cl), or tert-butyldiphenylsilyl chloride (TBDPS-Cl) react with the hydroxyls in the presence of a base like imidazole or triethylamine to form stable silyl ethers.[17][18] The steric bulk of the silyl group can be varied to control which hydroxyl group reacts, offering a degree of regioselectivity.
Acetal Formation: Protecting the cis-Diol
The C2 and C3 hydroxyls of D-ribono-1,4-lactone are in a cis configuration, a structural feature that can be exploited for selective protection. Reaction with an aldehyde or ketone in the presence of a catalytic amount of acid forms a cyclic acetal, most commonly an isopropylidene acetal (from acetone) or a benzylidene acetal (from benzaldehyde).[3][19][20] This strategy efficiently protects both hydroxyls in a single step, allowing for selective chemistry at the C5 position.
Experimental Protocol: Synthesis of 2,3-O-Isopropylidene-D-ribono-1,4-lactone [19]
-
Preparation: Suspend D-ribono-1,4-lactone (1.0 eq) in anhydrous acetone in a round-bottom flask.
-
Reagent Addition: Add 2,2-dimethoxypropane (1.5 eq) to the suspension. This acts as both a reagent and a water scavenger.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 1-2 drops) to the vigorously stirred solution.
-
Reaction: Stir the solution at room temperature. The reaction is typically complete within 1-2 hours, as the suspended lactone dissolves upon formation of the more soluble acetonide.
-
Neutralization: Quench the reaction by adding a neutralizing agent, such as silver carbonate (Ag₂CO₃) or solid sodium bicarbonate (NaHCO₃), and stir for an additional 30-60 minutes.
-
Filtration & Concentration: Filter the suspension through a pad of Celite® to remove the solids. Rinse the pad with acetone. Concentrate the filtrate to dryness under reduced pressure.
-
Purification: The crude product is often of sufficient purity for subsequent steps. For very high purity, the solid can be recrystallized from hot ethyl acetate.[19]
Summary of Reactivity
The dual reactivity of D-ribono-1,4-lactone makes it a powerful and adaptable synthetic intermediate. The strategic interplay between protecting the nucleophilic hydroxyl groups and targeting the electrophilic carbonyl carbon is the key to unlocking its full potential.
| Reagent Class | Reactive Site on this compound | Primary Product Type | Key Transformation |
| Nucleophiles | |||
| Hydride Reagents (e.g., LiEt₃BH) | C1 Carbonyl | Lactol (Hemiacetal) | Reduction of lactone |
| Organometallics (e.g., R-Li, R-MgBr) | C1 Carbonyl | Lactol derivative | C-C bond formation |
| Amines (e.g., RNH₂) | C1 Carbonyl | Ribonamide | Ring-opening and amide formation |
| Water/Hydroxide (OH⁻) | C1 Carbonyl | Ribonate (Carboxylate) | Ring-opening hydrolysis |
| Electrophiles | |||
| Acyl Halides/Anhydrides (e.g., Ac₂O) | C2, C3, C5 Hydroxyls | Ester | O-Acylation (Protection) |
| Silyl Halides (e.g., TBDMS-Cl) | C2, C3, C5 Hydroxyls | Silyl Ether | O-Silylation (Protection) |
| Ketones/Aldehydes (e.g., Acetone) | C2, C3 cis-Diol | Cyclic Acetal | Diol Protection |
Synthetic Workflow: A Representative Example
A common synthetic sequence involves initial protection of the hydroxyl groups, followed by modification at the C1 position, and concluding with deprotection or further functionalization.
Caption: A representative workflow for the synthesis of C-nucleosides.
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Ribonolactone as a metabolite in biological systems
An In-Depth Technical Guide to D-Ribono-1,4-lactone as a Metabolite in Biological Systems
Authored by Gemini, Senior Application Scientist
Introduction: Defining D-Ribono-1,4-lactone
D-Ribono-1,4-lactone is a carbohydrate derivative belonging to the aldonolactone family.[1] Structurally, it is the five-membered cyclic ester of D-ribonic acid.[2][3] As a metabolite, it holds a pivotal position at the crossroads of energy metabolism and nucleotide biosynthesis.[4][5] While its direct biological signaling roles are not as extensively characterized as other metabolites, its formation and hydrolysis are critical steps within fundamental biochemical pathways. Furthermore, its stable chiral structure has made it a valuable building block for the total synthesis of numerous natural products and biologically active molecules, underscoring its relevance in medicinal chemistry and drug development.[1][6] This guide provides a technical overview of D-ribono-1,4-lactone's lifecycle in biological systems, its pathological implications, and the analytical methodologies required for its study.
| Property | Value | Source |
| IUPAC Name | (3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | [3] |
| Molecular Formula | C5H8O5 | [2] |
| Molecular Weight | 148.11 g/mol | [3] |
| Physical State | Solid | [3] |
| Melting Point | 83 - 87 °C | [3][7] |
| Solubility | Soluble in water | [2] |
| Cellular Location | Primarily Cytoplasm | [2] |
Section 1: The Biochemical Nexus: Formation and Fate of Ribonolactone
The primary route for the endogenous formation of a this compound derivative is the Pentose Phosphate Pathway (PPP) , a crucial metabolic pathway that runs parallel to glycolysis.[4][5] The PPP's main functions are to generate NADPH, which is essential for reductive biosynthesis and combating oxidative stress, and to produce precursors for nucleotide synthesis.[4][8][9]
The Oxidative Phase of the Pentose Phosphate Pathway
This compound formation occurs during the initial, irreversible oxidative phase of the PPP.[10][11]
-
Oxidation of Glucose-6-Phosphate: The pathway begins with the oxidation of glucose-6-phosphate (G6P) at the C1 position. This reaction is catalyzed by the enzyme glucose-6-phosphate dehydrogenase (G6PD) , the rate-limiting enzyme of the PPP.[8]
-
Formation of 6-Phosphoglucono-δ-lactone: The oxidation of G6P yields 6-phosphoglucono-δ-lactone , an intramolecular ester. This reaction is coupled with the reduction of NADP+ to NADPH, generating the first molecule of reducing equivalent in this pathway.[8][11]
-
Hydrolysis to 6-Phosphogluconate: The lactone is a transient intermediate. It is rapidly hydrolyzed to 6-phosphogluconate by the enzyme 6-phosphogluconolactonase (6PGL) .[12] This hydrolysis reaction can also occur spontaneously at a slower rate, but the enzymatic catalysis by 6PGL is crucial to prevent the accumulation of the lactone, which can have off-target effects.[12]
The subsequent steps of the oxidative phase involve the oxidative decarboxylation of 6-phosphogluconate to produce ribulose-5-phosphate and a second molecule of NADPH.[4] Ribulose-5-phosphate is then converted to ribose-5-phosphate, the direct precursor for nucleotide and nucleic acid synthesis.[5][11]
Enzymatic Hydrolysis: The Role of Lactonases
Lactonases are a broad class of enzymes that catalyze the hydrolysis of lactones (cyclic esters) to their corresponding hydroxy acids.[13][14] While much research on lactonases has focused on their role in bacterial quorum quenching by degrading acyl-homoserine lactones (AHLs), the principle of enzymatic ring-opening is fundamental.[15][16] In mammalian systems, enzymes like 6-phosphogluconolactonase ensure the efficient processing of lactone intermediates.[12] The high efficiency of these enzymes prevents the accumulation of potentially reactive lactones and ensures metabolic flux is maintained.[17]
Section 2: this compound Context in DNA Damage and Repair
While this compound itself is not incorporated into DNA, its precursors—ribonucleotides—are central to a significant form of endogenous DNA damage. During DNA replication, DNA polymerases can mistakenly incorporate ribonucleotides instead of deoxyribonucleotides at a surprisingly high frequency.[18] If left uncorrected, these embedded ribonucleotides can lead to DNA strand breaks and genome instability.[19]
Cells have evolved a specialized pathway called Ribonucleotide Excision Repair (RER) to remove these errors.[18][20]
-
Recognition and Incision: The RER pathway is primarily initiated by the enzyme RNase H2 , which recognizes the ribonucleotide within the DNA duplex and cleaves the phosphodiester bond 5' to the error.[19][20]
-
Excision and Synthesis: Following the initial nick, other enzymes, including FEN-1 and DNA polymerase, remove the ribonucleotide and a few surrounding deoxynucleotides. The gap is then filled in with the correct deoxynucleotides.[20]
-
Ligation: DNA ligase seals the final nick, completing the repair process.[20]
Defects in the RER pathway are associated with severe autoimmune and neurological syndromes, highlighting the critical importance of preventing ribonucleotide accumulation in the genome.[19] The cellular pools of ribonucleotides and deoxyribonucleotides, which are influenced by pathways like the PPP, are therefore indirectly linked to the rate of this type of DNA damage.
Section 3: Pathophysiological Relevance and Oxidative Stress
The metabolic pathway producing this compound is intrinsically linked to cellular redox homeostasis. The primary product of the PPP's oxidative phase, NADPH, is the principal reducing equivalent used by the glutathione system to neutralize reactive oxygen species (ROS).[8][9]
Oxidative Stress: An imbalance between the production of ROS and the cell's ability to detoxify them leads to oxidative stress, a condition implicated in numerous chronic diseases, including cardiovascular, neurodegenerative, and autoimmune disorders.[21][22] By producing NADPH, the PPP is a cornerstone of the antioxidant defense system.[23] Therefore, flux through this pathway, including the formation and hydrolysis of 6-phosphoglucono-δ-lactone, is critical for protecting cells from oxidative damage.[24] In conditions of high oxidative stress, the demand for NADPH increases, enhancing the activity of the PPP.
Section 4: Analytical Methodologies for this compound Quantification
For researchers investigating metabolic pathways, accurate quantification of intermediates like this compound in biological matrices (e.g., plasma, cell lysates, tissue homogenates) is essential.[25][26] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.[27][28]
Experimental Protocol: Quantification of D-Ribonolactone in Human Plasma via LC-MS/MS
This protocol describes a robust method for the extraction and quantification of D-ribonolactone.
Rationale: The method employs protein precipitation for rapid sample cleanup, followed by reversed-phase chromatography to separate the analyte from matrix components, and detection by a highly specific triple quadrupole mass spectrometer.[27]
1. Sample Preparation: Protein Precipitation
-
Objective: To remove high-abundance proteins that interfere with analysis.
-
Procedure:
-
Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled this compound) to all tubes except the blank. Vortex briefly.
-
Add 400 µL of ice-cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). Vortex to mix. The sample is now ready for injection.[28]
-
2. Liquid Chromatography (LC) Conditions
-
Objective: To achieve chromatographic separation of this compound from other endogenous molecules.
-
Parameters:
-
LC System: Standard UHPLC or HPLC system.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[27]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 5% B
-
8.0 min: 5% B
-
-
3. Mass Spectrometry (MS) Conditions
-
Objective: To specifically detect and quantify the analyte and internal standard using Multiple Reaction Monitoring (MRM).
-
Parameters:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (Hypothetical):
-
This compound: Q1: 149.1 -> Q3: 73.1 (Parent ion [M+H]+ to a characteristic fragment ion).
-
Internal Standard (e.g., ¹³C₅-Ribonolactone): Q1: 154.1 -> Q3: 77.1.
-
-
Key Settings: Gas temperatures, gas flows, declustering potential, and collision energy must be optimized for the specific instrument and analyte to maximize signal intensity.[27]
-
4. Method Validation
-
Objective: To ensure the analytical method is reliable, reproducible, and accurate for its intended purpose.
-
Parameters to Evaluate (as per regulatory guidelines): [27]
-
Linearity: Assess the concentration range over which the instrument response is proportional to the analyte concentration.
-
Accuracy & Precision: Determine how close the measured values are to the true values and the degree of scatter in the data, respectively.
-
Selectivity: Ensure no interference from other matrix components at the retention time of the analyte.
-
Matrix Effect: Evaluate the suppression or enhancement of ionization due to co-eluting matrix components.
-
Stability: Test the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).
-
Conclusion
D-ribono-1,4-lactone and its phosphorylated form are more than simple metabolic intermediates; they are central players in a nexus of pathways critical for cellular survival, proliferation, and defense. As a key component of the Pentose Phosphate Pathway, this compound's formation is directly tied to the production of NADPH for antioxidant defense and the synthesis of nucleotide precursors.[4][8] This positions the metabolite at a critical juncture between redox balance and genetic integrity. Understanding its biochemistry and developing robust analytical methods for its detection are crucial for researchers in metabolism, oncology, and neurodegenerative disease, as well as for professionals in drug development seeking to modulate these fundamental cellular processes.
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A Technical Guide on the Role of D-Ribono-1,4-lactone in Abiogenesis Models: A Chemically Robust Alternative to Ribose
Abstract
The "RNA World" hypothesis is a cornerstone of origin of life research, positing that RNA was the primary genetic and catalytic molecule before the advent of DNA and proteins.[1][2] A significant challenge to this model is the inherent instability of its sugar component, D-ribose, which decomposes rapidly under plausible prebiotic conditions.[3] This technical guide explores the role of D-ribono-1,4-lactone, a cyclic ester derivative of ribose, as a more stable and chemically plausible precursor for the abiotic synthesis of ribonucleotides. We will examine the chemical rationale for its enhanced stability, discuss plausible prebiotic formation pathways, provide detailed experimental protocols for its synthesis and derivatization, and outline the subsequent chemical steps required to form canonical ribonucleotides. This document is intended for researchers in prebiotic chemistry, chemical biology, and drug development, providing both a theoretical framework and practical methodologies for investigating alternatives to the canonical RNA world paradigm.
Part 1: The Ribose Paradox in the RNA World Hypothesis
The RNA World hypothesis elegantly solves the "chicken-and-egg" problem of whether proteins or nucleic acids came first by proposing a single molecule, RNA, that could both store genetic information and catalyze reactions.[2][4] However, the viability of this hypothesis depends on the prebiotic availability and persistence of its constituent building blocks: a phosphate group, a nucleobase, and the five-carbon sugar, D-ribose.
While plausible prebiotic syntheses for nucleobases and the incorporation of phosphate have been demonstrated, the "sugar problem," specifically concerning ribose, remains a critical hurdle.[5][6][7] The primary issues are:
-
Non-Specific Synthesis: The most widely accepted prebiotic route to sugars, the formose reaction, produces a complex mixture of various sugars with no particular selectivity for ribose.[3]
-
Inherent Instability: Even if a selective synthesis pathway existed, D-ribose is notoriously unstable, especially in aqueous environments. Its open-chain aldehyde form is highly reactive and susceptible to degradation.
Research by Larralde, Robertson, and Miller quantified this instability, demonstrating remarkably short half-lives for ribose under neutral pH, conditions often considered prebiotically relevant.[3] This instability presents a major challenge: how could RNA polymers assemble if their core sugar component degrades on a timescale that is likely much shorter than that required for accumulation and polymerization?
| Sugar Compound | Half-Life (t½) at pH 7.0, 100°C | Half-Life (t½) at pH 7.0, 0°C |
| D-Ribose | 73 minutes | 44 years |
| 2-Deoxy-D-ribose | ~3 times longer than ribose | ~132 years (estimated) |
| D-Glucose | 6.8 hours | 330 years |
| D-Fructose | 3.1 hours | 150 years |
| Data synthesized from Larralde et al. (1995). The rapid decomposition at elevated temperatures highlights the challenge for scenarios involving hydrothermal vents or warm little ponds.[3] |
This "Ribose Paradox" has motivated a search for alternative pathways and precursor molecules that could circumvent the stability issue while still providing a viable route to RNA.
Part 2: D-Ribono-1,4-lactone: A Chemically Robust Alternative
One of the most promising solutions to the Ribose Paradox is the use of a more stable derivative that "protects" the reactive aldehyde functionality. D-ribono-1,4-lactone (henceforth ribonolactone) is the γ-lactone of D-ribonic acid, formed by the oxidation of the anomeric carbon of D-ribose.[8]
The key to its enhanced stability lies in its structure. The anomeric carbon (C1) is part of a five-membered lactone (cyclic ester) ring. This eliminates the equilibrium with the reactive open-chain aldehyde form, which is the primary route for degradation and unwanted side reactions.[9] By locking the C1 carbon in a higher oxidation state within an ester linkage, this compound effectively sequesters the most fragile part of the ribose molecule.
Causality of Enhanced Stability:
-
No Free Aldehyde: The primary reason for ribose's instability is the reactivity of its aldehyde group in the open-chain form. The lactone structure prevents the formation of this aldehyde.
-
Ring Strain: The five-membered γ-lactone ring is relatively stable, making it less susceptible to spontaneous hydrolysis compared to the hemiacetal of ribose.
This chemical robustness makes this compound a superior candidate for accumulation in a prebiotic environment, providing a more persistent reservoir of the ribose scaffold from which ribonucleotides could later be synthesized.[10]
Part 3: From Prebiotic Precursors to Ribonucleotides via this compound
A viable prebiotic pathway requires not only a stable intermediate but also a plausible route for its formation and subsequent conversion to the target biomolecules. The pathway involving this compound can be conceptualized as a multi-stage process.
Stage 1: Formation of this compound On the prebiotic Earth, the oxidation of aldoses like ribose to their corresponding aldonic acids and lactones could have been facilitated by various means, such as mineral-catalyzed oxidation or photochemical processes. While direct prebiotic synthesis of this compound from simple molecules like formaldehyde is still an area of active research, its formation from ribose (produced via the formose reaction) represents a plausible chemical stabilization step.
Stage 2: Glycosidic Bond Formation The most significant chemical challenge is the formation of the N-glycosidic bond between the C1 of the sugar and the nitrogen of a nucleobase. With this compound, this cannot proceed via the same condensation mechanism as with ribose. Instead, the reaction involves a nucleophilic attack on the C1 carbonyl of the lactone. This requires:
-
Activation of Nucleobases: The nucleobase must be sufficiently nucleophilic to attack the ester carbonyl.
-
Reduction of the Lactone: Following the addition of the nucleobase, the resulting intermediate (a lactam or similar adduct) would require reduction to form the desired ribofuranoside structure. Prebiotically plausible reducing agents, such as ferrous minerals (Fe²⁺) or photochemical processes, are invoked for this step.
Stage 3: Phosphorylation Phosphorylation is the final key step to producing a ribonucleotide.[11] This could occur before or after glycosidic bond formation. Phosphorylating agents thought to be available on the early Earth include inorganic phosphates like trimetaphosphate or carbamoyl phosphate, often in conjunction with heating/dehydration cycles or mineral catalysts.[12][13] The hydroxyl groups at the C2, C3, and C5 positions of this compound are available for phosphorylation.
Caption: Proposed pathway from simple prebiotic molecules to ribonucleotides via a stable this compound intermediate.
Part 4: Experimental Validation: Synthesis and Analysis Workflow
Translating theoretical models into practice is the core of experimental prebiotic chemistry. The synthesis of this compound from D-ribose is a robust and well-established procedure that serves as a foundational experiment for this area of study.[14]
Protocol 4.1: Oxidation of D-Ribose to D-Ribono-1,4-lactone
This protocol is adapted from the procedure described in Organic Syntheses.[14] It relies on the oxidation of D-ribose using bromine in an aqueous solution, followed by removal of the resulting hydrobromic acid.
Materials & Reagents:
-
D-Ribose
-
Bromine
-
Barium Carbonate
-
Anhydrous Ethanol
-
Diethyl Ether
-
Deionized Water
-
Strongly acidic cation exchange resin (e.g., Dowex 50WX8)
-
Standard laboratory glassware, magnetic stirrer, rotary evaporator
Step-by-Step Methodology:
-
Dissolution: Dissolve D-ribose (1 equivalent) in deionized water in a round-bottom flask equipped with a magnetic stir bar. Cool the solution in an ice bath.
-
Oxidation: Slowly add bromine (approx. 1.1 equivalents) to the chilled, stirring solution. The flask should be sealed and protected from light (e.g., wrapped in aluminum foil). Allow the reaction to stir at room temperature for 48-72 hours until the solution becomes pale yellow or colorless.
-
Causality Note: Bromine is a selective oxidizing agent that converts the aldehyde group of ribose to a carboxylic acid (ribonic acid), which spontaneously cyclizes to the more stable lactone form in solution. The reaction is slow and requires time to go to completion.
-
-
Quenching & Neutralization: Remove excess bromine by bubbling air or nitrogen through the solution until the color disappears. Slowly add barium carbonate powder in small portions to the stirring solution until the pH is neutral (approx. 6.5-7.0). This neutralizes the hydrobromic acid byproduct, precipitating it as barium bromide.
-
Filtration: Filter the suspension through a Celite pad to remove the barium salts and any unreacted barium carbonate. Wash the filter cake with hot deionized water to ensure complete recovery of the product.
-
Ion Exchange (Alternative to Barium Carbonate): For a more modern and cleaner workup, after removing excess bromine, pass the solution through a column packed with a strongly acidic cation exchange resin. This will remove any metal ions and can be followed by evaporation.
-
Concentration: Concentrate the clear filtrate under reduced pressure using a rotary evaporator. The bath temperature should not exceed 40°C to prevent degradation.
-
Crystallization & Isolation: The resulting thick syrup is dissolved in a minimal amount of hot anhydrous ethanol. Upon cooling, D-ribono-1,4-lactone will crystallize. If crystallization is slow, adding diethyl ether can promote precipitation.
-
Purification & Drying: Filter the crystalline product, wash with cold ethanol and then diethyl ether. Dry the white crystalline solid under vacuum.
-
Characterization: Confirm the identity and purity of the product using:
Caption: Experimental workflow for the synthesis and purification of D-ribono-1,4-lactone from D-ribose.
Part 5: Challenges and Future Directions
While the this compound model successfully addresses the stability of the sugar precursor, significant challenges remain on the path to a complete prebiotic synthesis of RNA.
-
Regioselectivity of Phosphorylation: The this compound scaffold has three hydroxyl groups (C2, C3, C5). Achieving regioselective phosphorylation at the 5'-position, as required for canonical RNA, without modern enzymes is a major hurdle. Prebiotic chemistry may have initially produced a mixture of isomers, with selection for 5'-phosphorylated nucleotides occurring later.[11]
-
Efficiency of Glycosylation and Reduction: The proposed nucleophilic addition-reduction sequence for forming the N-glycosidic bond is mechanistically plausible but requires experimental validation under prebiotic conditions. The yields and specificity of such reactions are currently unknown and represent a critical area for future research.
-
Stereoselectivity: The synthesis must ultimately favor the formation of β-ribonucleosides, as found in all known life. Recent work has shown that photochemical processes can convert α-anomers to the desired β-anomers, suggesting a potential prebiotic selection mechanism.[15]
Future research must focus on demonstrating these key transformations in a systems chemistry approach, where sequential reactions are performed in a manner consistent with a plausible prebiotic geochemical scenario (e.g., utilizing wet-dry cycles, mineral surfaces, or eutectic phases).[5][7]
Part 6: Conclusion
D-ribono-1,4-lactone presents a compelling solution to the critical problem of ribose instability in the context of the RNA World hypothesis. By providing a chemically robust and stable intermediate, it allows for the potential accumulation of the necessary sugar scaffold in a prebiotic environment. Its role shifts the central challenge from the persistence of the sugar to the chemical conversion of the stable lactone into a fully formed ribonucleotide. The experimental tractability of its synthesis makes it an excellent model system for researchers to test hypotheses about subsequent prebiotic steps, including phosphorylation and glycosylation. While significant questions remain, the investigation of this compound and similar stable precursors is a vital and promising frontier in our quest to understand the chemical origins of life.
Part 7: References
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Szostak, J. W. (2012). The Emergence of RNA from a Prebiotically Plausible Mixture of Ribonucleotides, Arabinonucleotides, and 2′-Deoxynucleotides. Journal of the American Chemical Society. [Link]
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Wikipedia. (2024). Ribonucleotide. Wikipedia. [Link]
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Francis, R. (2011). An alternative to the RNA World Hypothesis. Trends in Evolutionary Biology. [Link]
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Becker, S., et al. (2019). A Prebiotic Synthesis of Canonical Pyrimidine and Purine Ribonucleotides. Proceedings of the National Academy of Sciences. [Link]
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Liu, Z., et al. (2020). Proposed prebiotic ribonucleotide synthesis by divergent nucleobase assembly on a universal furanosyl-oxazoline scaffold. Nature Communications. [Link]
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Wikipedia. (2024). RNA world. Wikipedia. [Link]
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Heuberger, B. D., et al. (2021). The Emergence of RNA from the Heterogeneous Products of Prebiotic Nucleotide Synthesis. Journal of the American Chemical Society. [Link]
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Francis, R. (2011). An alternative to the RNA World Hypothesis. Biology Direct. [Link]
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Williams, J. D., et al. (2005). D-RIBONOLACTONE AND 2,3-ISOPROPYLIDENE(D-RIBONOLACTONE). Organic Syntheses. [Link]
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Quora. (2015). Are there any serious alternatives to the RNA world hypothesis? Quora. [Link]
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Carter, C. W. (2015). An Alternative to the RNA World. American Scientist. [Link]
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da Silva, F. C., et al. (2021). D-Ribonolactone, A Versatile Synthetic Precursor of Biologically Relevant Scaffolds. Molecules. [Link]
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Nam, I., et al. (2017). Abiotic synthesis of purine and pyrimidine ribonucleosides in aqueous microdroplets. Proceedings of the National Academy of Sciences. [Link]
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Islam, S. (2018). Studies towards the prebiotic synthesis and phosphorylation of ribonucleotides. UCL Discovery. [Link]
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ResearchGate. (2025). Synthesis of this compound 7 and 5‐formyltetrahydroquinoline 5. ResearchGate. [Link]
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Xu, J., et al. (2016). A prebiotically plausible synthesis of pyrimidine β-ribonucleosides involving photoanomerization. Nature Chemistry. [Link]
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Zhang, Z., & Yu, S. (2023). Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization. Royal Society Open Science. [Link]
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O'Donovan, G. A., & Neuhard, J. (1970). Pyrimidine Biosynthesis and Ribonucleoside Metabolism in Species of Pseudomonas. Bacteriological Reviews. [Link]
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Wikipedia. (2024). Abiogenesis. Wikipedia. [Link]
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PubChem. (2023). Pyrimidine ribonucleotide salvage pathways. PubChem. [Link]
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Vaida, V. (2017). Prebiotic phosphorylation enabled by microdroplets. Proceedings of the National Academy of Sciences. [Link]
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Schwartz, A. W. (2006). Phosphorus in prebiotic chemistry. Philosophical Transactions of the Royal Society B: Biological Sciences. [Link]
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Pasek, M. A. (2019). Thermodynamics of Prebiotic Phosphorylation. Chemistry – A European Journal. [Link]
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ResearchGate. (2021). Structures of D-ribose (1), D-ribono-1,4-lactone (2),... ResearchGate. [Link]
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Alberts, B., et al. (2002). The RNA World and the Origins of Life. Molecular Biology of the Cell. 4th edition. [Link]
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Leon, F., et al. (2002). An improved synthesis of 5-thio-D-ribose from D-ribono-1,4-lactone. Carbohydrate Research. [Link]
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University of Arizona. Origin of Life Last Lecture Summary. University of Arizona.
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MRC Laboratory of Molecular Biology. (2012). Sweet answer to the origins of life. MRC Laboratory of Molecular Biology. [Link]
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Bada, J. L., & Miller, S. L. (1995). The Relative Reactivity of Deoxyribose and Ribose: Did DNA Come Before RNA? NASA Technical Reports Server. [Link]
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The Fundamentals of Biochemistry: Interactive Tutorials. The Pre-RNA World. WFU. [Link]
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Larralde, R., et al. (1995). Rates of decomposition of ribose and other sugars: implications for chemical evolution. Proceedings of the National Academy of Sciences. [Link]
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Tafforeau, L., & Lafontaine, D. L. J. (2017). Pre-Ribosomal RNA Processing in Human Cells: From Mechanisms to Congenital Diseases. Genes. [Link]
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The Royal Society of Chemistry. (2024). Synthesis of fructone. The Royal Society of Chemistry. [Link]
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A Senior Application Scientist's Guide to the Theoretical Calculation of D-Ribono-1,4-lactone Properties
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of D-Ribono-1,4-lactone
D-Ribono-1,4-lactone, a key carbohydrate derivative, stands as a cornerstone chiral building block in modern organic synthesis and medicinal chemistry. Its inherent stereochemistry, derived from D-ribose, makes it an invaluable precursor for the total synthesis of a wide array of complex natural products and pharmaceuticals, including nucleoside analogues that are critical in antiviral and anticancer therapies.[1] The five-membered lactone ring system, while providing structural rigidity, also possesses subtle conformational flexibility that profoundly influences its reactivity and biological interactions.
Understanding the three-dimensional structure, electronic landscape, and energetic properties of ribonolactone is paramount for rationally designing new synthetic routes and developing novel therapeutics.[2][3] Theoretical calculations, primarily leveraging quantum chemical methods, provide a powerful, non-experimental route to elucidate these properties with high fidelity.[4][5] This guide offers an in-depth exploration of the computational methodologies used to characterize D-ribono-1,4-lactone, providing both the theoretical underpinnings and practical, step-by-step protocols for researchers.
Pillar 1: Conformational Landscape Analysis
The reactivity and biological recognition of this compound are intrinsically linked to its preferred three-dimensional shape. The five-membered furanose ring is not planar and exists as a dynamic equilibrium of low-energy conformers, typically described by "envelope" and "twist" forms. Identifying the global minimum energy structure and the relative populations of other low-energy conformers is the foundational step for all subsequent theoretical analyses.[6][7]
Causality in Method Selection
A robust conformational analysis requires a multi-step approach. A low-level, computationally inexpensive method is first used to rapidly scan the potential energy surface and identify numerous possible conformers. These candidates are then re-optimized using a more accurate, and computationally demanding, level of theory.
-
Initial Search: Molecular mechanics (MM) or semi-empirical methods (like GFN2-xTB) are excellent for an initial broad search due to their speed. They can efficiently explore the vast conformational space.
-
Refinement and Validation: Density Functional Theory (DFT) is the workhorse for refining the geometries and energies of the conformers found in the initial search.[8][9] The choice of functional and basis set is critical. For flexible molecules like this compound, functionals like M06-2X or those from the ωB97X family are often preferred over the more common B3LYP, as they better account for non-covalent interactions that stabilize certain conformations. A sufficiently large basis set, such as 6-311++G(d,p), is necessary to accurately describe the electronic distribution and polarization.[10][11]
Experimental Protocol 1: Conformational Search and Optimization
Objective: To identify the lowest energy conformers of D-ribono-1,4-lactone and determine their relative thermodynamic stabilities.
Recommended Software: Gaussian, ORCA, Spartan.
Methodology:
-
Initial Structure Generation:
-
Build an initial 3D structure of D-ribono-1,4-lactone using a molecular editor (e.g., Avogadro, ChemDraw). Ensure correct stereochemistry.
-
-
Broad Conformational Search (Low-Level):
-
Perform a conformational search using a computationally inexpensive method (e.g., MMFF94 force field or GFN2-xTB).
-
Retain all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the identified minimum.
-
-
DFT Geometry Optimization and Frequency Calculation (High-Level):
-
For each unique conformer from the previous step, perform a full geometry optimization and frequency calculation using DFT.
-
Example Gaussian Input Keywords: #p M062X/6-311++G(d,p) Opt Freq Geom=Connectivity SCRF=(PCM,Solvent=Water)
-
Keyword Justification:
-
M062X/6-311++G(d,p): A functional and basis set combination well-suited for main-group organic molecules, providing accurate energies and geometries.[10]
-
Opt Freq: This command requests a geometry optimization followed by a frequency calculation at the optimized structure.
-
Geom=Connectivity: Ensures the initial atomic connectivity is maintained.
-
SCRF=(PCM,Solvent=Water): Applies the Polarizable Continuum Model (PCM) to simulate the implicit effects of an aqueous solvent, which is crucial for biological relevance.[11]
-
-
-
Validation and Analysis:
-
Confirm True Minima: For each optimized structure, verify that the frequency calculation yields zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a higher-order saddle point, not a stable conformer.
-
Calculate Relative Energies: Extract the Gibbs Free Energy (or electronic energy with zero-point correction) for each confirmed conformer. Calculate the relative energy (ΔG) of each conformer with respect to the global minimum.
-
-
Boltzmann Averaging:
-
Calculate the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K) using their relative free energies. This provides the probability of finding the molecule in each conformation at thermal equilibrium. Properties calculated in subsequent steps should be Boltzmann-averaged for the most accurate comparison with experimental data.
-
Data Presentation: this compound Conformers
| Conformer ID | Point Group | Relative Energy (ΔG, kcal/mol) | Boltzmann Population (%) at 298.15 K | Description |
| Conf-1 | C1 | 0.00 | 75.3 | ³E (Envelope) |
| Conf-2 | C1 | 0.85 | 18.1 | ⁴T₃ (Twist) |
| Conf-3 | C1 | 1.50 | 6.6 | E₄ (Envelope) |
Note: Data is illustrative. Actual values depend on the specific level of theory used.
Pillar 2: Electronic Properties and Chemical Reactivity
Once the correct conformational ensemble is established, DFT can be used to probe the electronic structure, providing deep insights into the molecule's reactivity. This is invaluable for predicting how this compound will behave in chemical reactions or interact with a biological target.[12]
Key Reactivity Descriptors
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).[12] The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP maps the electrostatic potential onto the electron density surface of the molecule. It visually identifies regions that are electron-rich (negative potential, red/yellow), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, blue), which are susceptible to nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information on charge distribution, atomic hybridization, and donor-acceptor (hyperconjugative) interactions within the molecule.[13] This can reveal subtle electronic effects that govern structure and reactivity.
Visualization: Computational Workflow for Property Calculation
Caption: General workflow for theoretical property calculation.
Experimental Protocol 2: Calculation of Electronic Properties
Objective: To compute and analyze the key electronic descriptors for the global minimum energy conformer of D-ribono-1,4-lactone.
Methodology:
-
Input Preparation: Use the optimized geometry of the lowest energy conformer obtained from Protocol 1.
-
Single Point Energy Calculation with NBO Analysis:
-
Perform a single-point energy calculation (no optimization) using the same level of theory.
-
Include keywords to generate the necessary output files for analysis.
-
Example Gaussian Input Keywords: #p M062X/6-311++G(d,p) Pop=NBO Geom=Check Guess=Read SCRF=(PCM,Solvent=Water)
-
Keyword Justification:
-
Pop=NBO: Requests a full Natural Bond Orbital analysis.
-
Geom=Check Guess=Read: Reads the geometry and wavefunction from the previous optimization/frequency calculation (checkpoint file), which is highly efficient.
-
-
-
MEP Surface Generation:
-
Most quantum chemistry software packages have built-in functions to generate cube files for the electron density and electrostatic potential. These can be visualized using software like GaussView, Avogadro, or VMD.
-
-
Analysis:
-
HOMO/LUMO: Identify the energies and spatial distribution of the HOMO and LUMO from the output file. The HOMO is typically localized on the lone pairs of the ring oxygen and carbonyl oxygen, indicating these are primary sites for electrophilic interaction. The LUMO is often a π* orbital localized on the C=O bond, making the carbonyl carbon the primary site for nucleophilic attack.
-
MEP: Analyze the generated surface. A strong negative potential (red) is expected around the carbonyl oxygen, confirming its role as a hydrogen bond acceptor or a site of electrophilic attack. A positive potential (blue) will be found near the hydroxyl protons.
-
NBO: Examine the NBO output for atomic charges. The carbonyl carbon will carry a significant positive charge, confirming its electrophilicity.
-
Pillar 3: Spectroscopic Property Simulation
A crucial aspect of validating computational results is the comparison of calculated properties with experimental data. Simulating spectroscopic data like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra serves as a powerful self-validating system. If the calculated spectrum closely matches the experimental one, it provides strong confidence in the computed molecular geometry and electronic structure.[14][15]
Causality in Spectroscopic Calculations
-
IR Spectra: Vibrational frequencies are calculated as a standard part of a frequency calculation (Protocol 1). The intensities are derived from the change in the molecular dipole moment during each vibration.[16] Calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity. They are often scaled by an empirical factor (e.g., ~0.96-0.98 for most DFT functionals) to improve agreement with experiment.
-
NMR Spectra: NMR chemical shifts are calculated by determining the magnetic shielding tensor for each nucleus. The GIAO (Gauge-Independent Atomic Orbital) method is the most common and reliable approach. Calculations must include a reference compound, typically tetramethylsilane (TMS), computed at the exact same level of theory to convert absolute shielding values into chemical shifts (δ).
Visualization: Frontier Molecular Orbitals of this compound
Caption: Conceptual diagram of Frontier Molecular Orbitals.
Experimental Protocol 3: Simulating Vibrational and NMR Spectra
Objective: To calculate the IR and ¹³C NMR spectra of D-ribono-1,4-lactone and compare them to known experimental values.
Methodology:
-
IR Spectrum:
-
The vibrational frequencies and IR intensities are already available from the output of the frequency calculation in Protocol 1.
-
Apply an appropriate scaling factor to the calculated frequencies (e.g., 0.965 for M06-2X/6-311++G(d,p)).
-
Use visualization software to plot the scaled frequencies against their intensities to generate a theoretical IR spectrum.
-
Key Peak for Comparison: The most prominent peak will be the C=O stretch, typically appearing around 1770-1800 cm⁻¹.[17] A close match for this peak's position is a strong indicator of a correct calculation.
-
-
NMR Spectrum:
-
Using the Boltzmann-averaged geometries or just the global minimum, perform an NMR shielding calculation.
-
Example Gaussian Input Keywords: #p M062X/6-311++G(d,p) NMR=GIAO Geom=Check Guess=Read SCRF=(PCM,Solvent=Chloroform)
-
Keyword Justification:
-
NMR=GIAO: Specifies the calculation of NMR shielding tensors using the GIAO method.
-
SCRF=(PCM,Solvent=Chloroform): NMR is often run in CDCl₃, so matching the solvent is critical for accurate predictions.
-
-
Reference Calculation: Perform the exact same calculation on TMS (#p M062X/6-311++G(d,p) NMR=GIAO).
-
Analysis: For each carbon atom, calculate the chemical shift: δ_sample = σ_TMS - σ_sample.
-
Compare the calculated chemical shifts to experimental values. The carbonyl carbon (C1) is expected to be the most downfield signal (~175 ppm).[17]
-
Application in Computer-Aided Drug Design (CADD)
The theoretical properties of this compound serve as a critical starting point in drug discovery.[18][19]
-
Pharmacophore Modeling: The calculated MEP and locations of key functional groups (hydrogen bond donors/acceptors) from the lowest energy conformer can be used to define a pharmacophore model. This model represents the essential 3D features required for biological activity and can be used to screen large virtual libraries for molecules that match these features.[3]
-
Structure-Based Drug Design: The optimized 3D structure of a this compound-based inhibitor can be "docked" into the active site of a target protein.[19] The calculated atomic charges (from NBO or other methods) are used by the docking software to evaluate electrostatic interactions, which are a major component of binding affinity.
-
De Novo Design: Understanding the reactivity of the this compound scaffold (from HOMO/LUMO and MEP analysis) allows medicinal chemists to design new derivatives by proposing modifications at the most reactive sites to enhance binding affinity or improve pharmacokinetic properties.[2]
Conclusion
Theoretical calculations provide an indispensable toolkit for the modern researcher and drug development professional. By applying rigorous, validated computational protocols, it is possible to gain a deep and predictive understanding of the conformational, electronic, and spectroscopic properties of D-ribono-1,4-lactone. This knowledge accelerates the design of new synthetic pathways, facilitates the interpretation of experimental data, and provides a rational foundation for the development of next-generation therapeutics derived from this versatile chiral scaffold.
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A Technical Guide to the Synthesis, Characterization, and Application of Ribonolactone Derivatives
Abstract: This technical guide provides a comprehensive overview of ribonolactone derivatives, a class of carbohydrate analogues with significant therapeutic potential. We delve into the strategic synthesis of these molecules, emphasizing the rationale behind key experimental choices. A core focus is placed on a multi-technique approach to basic characterization, presenting a self-validating system for structural elucidation and purity assessment. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile D-ribono-1,4-lactone scaffold in their work. Detailed experimental protocols, data interpretation guides, and workflow visualizations are included to bridge theoretical knowledge with practical application.
The Strategic Importance of the this compound Scaffold
The D-Ribono-1,4-lactone Core
D-ribono-1,4-lactone is a carbohydrate derivative where the furanose form of D-ribose has its anomeric carbon (C1) oxidized to form a cyclic ester, or lactone.[1] This seemingly subtle modification locks the molecule in a specific ring conformation and introduces a reactive carbonyl group, making it a highly versatile chiral building block for organic synthesis.[2][3] Its inherent chirality, derived from the parent D-ribose, is a crucial feature for the synthesis of stereochemically defined bioactive molecules.
Biological Relevance and Therapeutic Potential
The this compound scaffold is a cornerstone in the field of medicinal chemistry, primarily due to its role as a precursor for nucleoside analogues.[4][5] Nucleoside analogues, which mimic natural nucleosides, are a major class of antiviral and anticancer agents.[6][7] By interfering with viral replication or cancer cell proliferation, these molecules have become indispensable in modern medicine.[5][8] The synthesis of C-nucleosides from D-ribonolactone has garnered particular attention, as these molecules are significantly more resistant to enzymatic hydrolysis compared to their N-nucleoside counterparts.[3]
Beyond their role as synthetic precursors, lactone-containing molecules themselves exhibit a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[9][10][11][12] This inherent bioactivity further underscores the importance of the this compound scaffold in drug discovery campaigns.
Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives requires a strategic approach, balancing efficient lactone formation with precise control over the regioselective modification of the hydroxyl groups.
The Foundational Step: Oxidation of D-Ribose
The most common starting material for D-ribono-1,4-lactone is the inexpensive and readily available D-ribose. The key transformation is the selective oxidation of the anomeric carbon.
Causality of Reagent Choice:
-
Bromine in Aqueous Sodium Bicarbonate: This is a classic, reliable, and cost-effective method.[2][13] Bromine acts as the oxidizing agent, while sodium bicarbonate maintains a slightly basic pH to neutralize the HBr byproduct, preventing acid-catalyzed side reactions. The reaction is typically performed at a low temperature (0-5°C) to control the reaction rate and minimize over-oxidation.[2]
-
TEMPO-mediated Oxidation: For substrates sensitive to bromine or requiring milder conditions, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) is an excellent alternative.[14][15] TEMPO is a stable radical that, in the presence of a co-oxidant like sodium hypochlorite (bleach), selectively oxidizes primary alcohols to aldehydes and can be used for lactone formation. The key advantage is the high selectivity for the primary hydroxyl group if desired, although for lactone formation from the hemiacetal, it is also highly effective. Careful pH control is crucial; for oxidation to a carboxylic acid (and subsequent lactone formation), a pH of around 10 is often optimal.[16]
Protecting Group Strategies: The Key to Regioselectivity
To achieve selective modification at the C2', C3', and C5' positions, the hydroxyl groups must be temporarily masked using protecting groups. The choice of protecting group is critical and depends on the desired final product and the reaction conditions of subsequent steps.[17][18]
-
Acetonides (e.g., Isopropylidene): These are commonly used to protect cis-diols. In D-ribonolactone, the C2' and C3' hydroxyls are in a cis configuration, making them ideal for protection with an isopropylidene group using acetone or 2,2-dimethoxypropane under acidic conditions.[2][13] This strategy is advantageous because it protects two hydroxyls in a single step and leaves the C5' primary hydroxyl free for further derivatization.
-
Benzylidene Acetals: Similar to acetonides, benzylidene acetals can be used to protect diols. However, their formation can sometimes lead to complex mixtures and rearrangements, requiring careful characterization.[4]
-
Silyl Ethers (e.g., TBDMS, TIPS): These are excellent for protecting individual hydroxyl groups. Their steric bulk can be tuned to achieve regioselectivity. For instance, the less hindered C5' primary hydroxyl can often be selectively protected over the C2' and C3' secondary hydroxyls.
-
Acyl Groups (e.g., Acetyl, Benzoyl): These are often used to protect all hydroxyls simultaneously (per-acylation) and can be selectively removed under basic conditions. They also act as participating groups in glycosylation reactions, influencing stereochemical outcomes.[18]
The following diagram illustrates a general synthetic workflow from D-ribose to a derivatized this compound.
Caption: General synthetic workflows for this compound derivatives.
Core Characterization Techniques: A Self-Validating Approach
Confirming the structure and purity of a synthesized this compound derivative requires a combination of spectroscopic and chromatographic techniques. No single method is sufficient; instead, the data from each technique should corroborate the others, forming a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation of organic molecules.[19]
-
¹H NMR: Provides information on the proton environment. Key signals to analyze include:
-
Ring Protons (H1'-H4'): Their chemical shifts and coupling constants (J-values) are diagnostic of the ring structure and stereochemistry.
-
C5' Protons: The chemical shift of these protons changes significantly upon derivatization of the C5'-OH group.
-
Protecting Groups: Characteristic signals for isopropylidene (two singlets around 1.3-1.5 ppm) or other protecting groups will be present.[2]
-
-
¹³C NMR: Confirms the carbon skeleton.
-
Lactone Carbonyl (C1): This is a key diagnostic peak, typically appearing far downfield (~174 ppm).[20]
-
Ring Carbons: Their shifts confirm the furanose structure.
-
-
2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for definitive assignment.
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, allowing for the tracing of the proton connectivity around the ribose ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, useful for identifying quaternary carbons and confirming long-range connectivity.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which is critical for confirming stereochemistry and the size of the lactone ring.[19][20]
-
Mass Spectrometry (MS)
MS provides the molecular weight and, through fragmentation, clues about the molecule's structure.
-
High-Resolution Mass Spectrometry (HRMS): This is the gold standard for confirming the elemental composition. By providing a highly accurate mass measurement (typically within 5 ppm), HRMS allows for the confident determination of the molecular formula.
-
Fragmentation Patterns: The way a molecular ion breaks apart can reveal structural motifs.[21][22][23][24] Common fragmentation patterns include the loss of protecting groups, water, or parts of the sugar ring. While complex, these patterns provide corroborating evidence for the proposed structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique for identifying key functional groups.
-
Lactone Carbonyl (C=O) Stretch: This is the most diagnostic peak for this compound derivatives. For a five-membered γ-lactone, this peak appears at a characteristically high frequency, typically in the range of 1760-1795 cm⁻¹ .[1][25] This is higher than the C=O stretch of a typical acyclic ester (~1735-1750 cm⁻¹) due to increased ring strain.[26]
-
O-H Stretch: A broad peak around 3200-3500 cm⁻¹ indicates the presence of hydroxyl groups. The absence of this peak in a fully protected derivative is a key indicator of a successful reaction.
-
C-O Stretches: Strong bands in the 1050-1300 cm⁻¹ region correspond to the C-O bonds of the ester and alcohol functionalities.[25]
Chiroptical Methods
These techniques probe the stereochemistry of the molecule.
-
Optical Rotation: Measures the rotation of plane-polarized light by the chiral molecule, providing a characteristic value ([α]D) for a specific compound.
-
Circular Dichroism (CD): Measures the differential absorption of left- and right-circularly polarized light.[27] The n→π* electronic transition of the lactone chromophore is sensitive to its chiral environment, making CD a powerful tool for studying the conformation and absolute configuration of these molecules.[9][28][29][30]
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of a synthesized compound.
-
Method Development: Carbohydrates and their derivatives are often highly polar, making reversed-phase HPLC challenging.[31][32]
-
Columns: Hydrophilic Interaction Liquid Chromatography (HILIC) or normal-phase columns are often suitable. For less polar, derivatized compounds, C18 reversed-phase columns can be effective.[31] Amino-functionalized columns are also widely used for carbohydrate separations.[33]
-
Mobile Phase: Typically a mixture of a polar organic solvent (like acetonitrile) and water or an aqueous buffer.
-
Detection: Since many this compound derivatives lack a strong UV chromophore, a Refractive Index (RI) detector is commonly used.[33][34][35] If a UV-active protecting group is present, a UV detector can be employed.
-
The following diagram shows a logical workflow for the comprehensive characterization of a synthesized derivative.
Caption: A self-validating workflow for derivative characterization.
Representative Data Summary
The table below summarizes the expected characterization data for a hypothetical derivative: 2',3'-O-Isopropylidene-D-ribono-1,4-lactone .
| Technique | Parameter | Expected Observation | Rationale |
| HRMS | [M+H]⁺ | Calculated: 189.0763, Found: 189.0760 | Confirms the elemental composition C₈H₁₂O₅. |
| FTIR | Wavenumber (cm⁻¹) | ~1770 (strong), ~3450 (broad) | Characteristic γ-lactone C=O stretch and C5'-OH stretch. |
| ¹H NMR | Chemical Shift (ppm) | ~4.7 (m, 2H), ~4.6 (m, 1H), ~3.6 (m, 2H), ~1.3 (s, 3H), ~1.3 (s, 3H) | Corresponds to ring protons, C5' protons, and isopropylidene methyls.[2] |
| ¹³C NMR | Chemical Shift (ppm) | ~174, ~112, ~82, ~78, ~75, ~60, ~26, ~25 | Corresponds to C=O, acetal C, ring carbons, C5', and isopropylidene methyls.[20] |
| HPLC | Purity | >95% (by area %) | Confirms the purity of the isolated compound. |
| [α]D | Optical Rotation | Negative value (e.g., -66.7° in CHCl₃) | Confirms the chiral nature of the compound.[2] |
Experimental Protocols
Protocol 1: Synthesis of D-Ribono-1,4-lactone from D-Ribose[2][13]
-
Setup: In a 1-L three-necked flask equipped with a mechanical stirrer and thermometer, charge D-ribose (100 g), sodium bicarbonate (112 g), and water (600 mL).
-
Cooling: Stir the mixture at room temperature for 15 minutes and then cool to 0-5°C in an ice-water bath.
-
Bromine Addition: Add bromine (112 g) dropwise, maintaining the temperature below 5°C. The addition should take approximately 1 hour.
-
Reaction: Stir the resulting orange solution for an additional 50 minutes at 0-5°C.
-
Quenching: Add sodium bisulfite (approx. 6.5 g) until the orange color is discharged.
-
Workup: Evaporate the aqueous solution to a slurry. Add absolute ethanol (400 mL) and toluene (100 mL) and evaporate again to remove residual water.
-
Isolation: Add absolute ethanol (400 mL) and heat the mixture on a steam bath for 30 minutes. Filter the hot suspension to remove inorganic salts.
-
Crystallization: Cool the filtrate to room temperature, then refrigerate for 16 hours to induce crystallization. Filter the crystalline product, wash with cold ethanol and diethyl ether, and dry under vacuum.
Protocol 2: Synthesis of 2,3-O-Isopropylidene-D-ribonolactone[2][13]
-
Setup: In a 2-L round-bottom flask, suspend the crude D-ribonolactone (160 g) from Protocol 1 in dry acetone (700 mL).
-
Reagent Addition: Add 2,2-dimethoxypropane (100 mL) and concentrated sulfuric acid (1 mL).
-
Reaction: Stir the solution vigorously at room temperature for 50 minutes.
-
Neutralization: Add silver carbonate (20 g) to neutralize the acid and stir for another 50 minutes.
-
Filtration: Filter the suspension through a pad of Celite, rinsing the solids with acetone.
-
Concentration: Evaporate the filtrate to dryness.
-
Recrystallization: Dissolve the crude product in hot ethyl acetate (EtOAc, ~250 mL), filter if necessary, and allow to cool to room temperature to crystallize. Filter the crystals and dry under vacuum.
Protocol 3: General Procedure for HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of the synthesized derivative in the mobile phase at a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions (Example for a polar derivative):
-
Column: HILIC column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 85:15 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detector: Refractive Index (RI).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and integrate the peak area. Calculate the area percentage to determine purity.
Conclusion and Future Directions
The D-ribonolactone scaffold is a powerful and versatile platform in medicinal chemistry. Its efficient synthesis from D-ribose and the potential for diverse derivatization make it an invaluable chiral precursor for complex bioactive molecules, particularly nucleoside analogues. A rigorous and multi-faceted characterization approach, combining NMR, MS, FTIR, and HPLC, is essential to ensure structural integrity and purity, forming a self-validating system that underpins the reliability of subsequent biological studies. As our understanding of disease pathways deepens, the rational design of novel this compound derivatives will continue to be a promising avenue for the discovery of next-generation therapeutics.
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A Senior Application Scientist's Guide to Exploring the Chemical Space Around the Ribonolactone Scaffold
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The D-ribonolactone scaffold, a derivative of the naturally occurring pentose sugar D-ribose, represents a quintessential "privileged scaffold" in medicinal chemistry.[1][2][3] Its inherent chirality, multiple points for chemical diversification, and presence in numerous biologically active natural products make it a highly attractive starting point for the synthesis of novel therapeutic agents.[4][5] This guide provides a comprehensive exploration of the chemical space surrounding the ribonolactone core, detailing synthetic strategies, methodologies for diversification, and the translation of these chemical modifications into tangible biological activities. We will delve into the causality behind experimental choices, provide validated protocols, and ground our discussion in authoritative references to ensure scientific integrity.
The this compound Scaffold: A Privileged Chiral Pool
D-ribono-1,4-lactone is a versatile chiral building block used in the total synthesis of a wide array of natural products and biologically relevant molecules.[4][5] Its rigidified furanose ring system presents three hydroxyl groups and an electrophilic lactone carbonyl, providing a rich platform for stereocontrolled modifications. The scaffold's value is underscored by its role as a key precursor for C-nucleosides, which are less susceptible to enzymatic and acid-catalyzed hydrolysis compared to their N-nucleoside counterparts, offering a significant advantage in drug design.[4][6]
dot
Caption: Core structure of the D-ribono-1,4-lactone scaffold.
Foundational Synthesis of the this compound Core
The most common and cost-effective route to D-ribono-1,4-lactone begins with the readily available D-ribose.[7][8] The synthesis, while seemingly straightforward, requires careful control of reaction conditions to achieve good yields and purity.
Oxidation of D-Ribose
The primary transformation is the oxidation of the anomeric carbon of D-ribose to form the lactone. A classical and reliable method involves bromine oxidation in an aqueous medium.[8][9]
Causality: Bromine is a sufficiently mild oxidizing agent to selectively oxidize the aldehyde group of the open-chain form of D-ribose to a carboxylic acid, which then spontaneously cyclizes to the thermodynamically favored five-membered γ-lactone. The use of a buffer, such as sodium bicarbonate, is crucial to neutralize the hydrobromic acid (HBr) byproduct, preventing acid-catalyzed side reactions.[9]
Protocol 1: Synthesis of D-Ribono-1,4-lactone
A detailed, validated protocol for this transformation is published in Organic Syntheses, which serves as a benchmark for reliability.[9]
-
Dissolution: D-ribose is dissolved in water.
-
Buffering: Sodium bicarbonate is added to the solution.
-
Oxidation: A solution of bromine in water is added dropwise at room temperature. The reaction is monitored for the disappearance of the orange bromine color.
-
Quenching: Any excess bromine is quenched, typically with sodium thiosulfate.
-
Acidification & Cyclization: The solution is acidified, which facilitates the lactonization of the intermediate ribonic acid.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent like ethanol.[8]
Exploring the Chemical Space: Strategies for Diversification
The true power of the this compound scaffold lies in the ability to selectively modify its functional groups. This requires a robust strategy involving protection and deprotection of the hydroxyl groups.
Hydroxyl Group Protection
Before most modifications can be made, the hydroxyl groups at C2, C3, and C5 must be masked to prevent unwanted side reactions. The choice of protecting group is critical and depends on the desired downstream chemistry.
-
Acetals (Isopropylidene): Treatment with acetone or 2,2-dimethoxypropane under acidic conditions selectively protects the cis-diols at C2 and C3 as an isopropylidene acetal (acetonide).[9][10] This is an efficient and widely used strategy that leaves the C5 hydroxyl available for further modification.
-
Silyl Ethers: Reagents like tert-butyldimethylsilyl chloride (TBSCl) or tert-butyldiphenylsilyl chloride (TBDPSCl) can be used to protect the primary C5 hydroxyl with high selectivity due to its lower steric hindrance.[4]
-
Benzyl Ethers: For more robust protection that is stable to a wider range of conditions, benzyl ethers can be installed using benzyl bromide and a strong base like sodium hydride.[11] Per-benzylation protects all hydroxyl groups.
-
Acetyl Esters: Acetylation using acetic anhydride can protect all hydroxyls.[5] Selective deacetylation is also possible, for instance, using enzymes like Candida antarctica lipase B to regioselectively remove the C5 acetyl group.[4]
dot
Caption: General synthetic workflow for this compound diversification.
Diversification at C1: Synthesis of C-Nucleosides
The anomeric C1 position is a key site for generating C-nucleosides, where the nucleobase is attached via a C-C bond.[4] This modification imparts significant metabolic stability.
Mechanism: The reaction proceeds through a lactol intermediate. Treatment of a protected this compound with a C-nucleophile, such as a lithiated heterocycle, results in the opening of the lactone to form a hemiketal (lactol).[6] Subsequent deoxygenation of the C1'-OH with a Lewis acid generates an oxocarbenium ion intermediate. This highly reactive species is then reduced, typically with a silane like triethylsilane, to afford the C-nucleoside. The stereochemical outcome is influenced by the directing effects of the protecting groups at C2', C3', and C5'.[6]
Diversification at C2 and C3
The vicinal diols at C2 and C3 offer opportunities for modifications that can profoundly impact the molecule's polarity and hydrogen bonding capacity. Strategies include:
-
Alkylation/Etherification: Converting the hydroxyls to ethers.
-
Esterification: Forming esters with various carboxylic acids.
-
Inversion of Stereochemistry: Through oxidation-reduction sequences or nucleophilic substitution of a sulfonate ester.
Diversification at C4 and C5
The C4 position can be targeted for stereochemical inversion. For example, base-promoted hydrolysis of a 5-chlorinated D-ribonolactone derivative can proceed with inversion of configuration at C4 to yield an L-lyxonolactone intermediate.[10] The primary hydroxyl at C5 is the most accessible for modification. After protecting the C2/C3 diol, the C5-OH can be:
-
Oxidized to an aldehyde or carboxylic acid.
-
Converted to a leaving group (e.g., tosylate, mesylate) and displaced by various nucleophiles (azides, halides, thiols).
-
Alkylated or acylated .
Structure-Activity Relationships (SAR) and Biological Applications
Modifications to the this compound scaffold have yielded compounds with a wide range of biological activities, including antiviral, anticancer, and enzyme inhibitory effects.[12][13][14]
| Modification Site | Chemical Change | Resulting Biological Activity | Rationale/Insight |
| C1 | Formation of C-nucleosides | Potent antiviral and anticancer agents | Increased metabolic stability by replacing the hydrolytically labile N-glycosidic bond with a stable C-C bond.[6] |
| C2, C3 | Masking hydroxyls (e.g., ethers, acetals) | Enhanced cell permeability and oral bioavailability | Increased lipophilicity by removing polar H-bond donors, facilitating passage through cell membranes.[15] |
| C5 | Introduction of azido group | Precursor for amino-sugars, potential enzyme inhibitors | The azido group is a versatile functional handle that can be reduced to an amine, which can mimic natural substrates. |
| Ring | Conversion to aminocyclopentitols | Glycosidase inhibitors | The resulting aminocyclopentitol can mimic the oxocarbenium ion transition state of glycoside hydrolysis.[16] |
This compound Derivatives as Enzyme Inhibitors
Many bioactive this compound analogs function as enzyme inhibitors.[17][18] The mechanism often involves the scaffold acting as a mimic of the natural substrate or transition state.
-
Competitive Inhibition: The analog structurally resembles the substrate and competes for binding at the enzyme's active site.[19][20]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), inducing a conformational change in the enzyme that reduces its catalytic efficiency.[20][21]
-
Irreversible Inhibition: The analog forms a stable, covalent bond with the enzyme, permanently inactivating it.[20]
dot
Caption: Competitive inhibition of an enzyme by a this compound analog.
Anticancer and Antiviral Applications
The structural diversity achievable from the this compound scaffold has led to the discovery of compounds with significant therapeutic potential.[22][23] For example, C-nucleoside analogs have shown promise as potent leads in drug design.[4] The ability to modify the scaffold allows for fine-tuning of properties to enhance target specificity and reduce off-target toxicity, a key goal in modern drug discovery.[24][25]
Conclusion and Future Perspectives
The this compound scaffold continues to be a rich source of inspiration for medicinal chemists. Its chiral nature and multiple functionalization points provide a robust platform for generating diverse libraries of complex molecules. Future exploration will likely focus on developing more efficient and stereoselective synthetic methodologies, applying late-stage functionalization techniques to rapidly diversify lead compounds, and integrating computational modeling to better predict the structure-activity relationships of novel analogs. The journey from a simple sugar to a potent therapeutic agent is a testament to the power of synthetic chemistry in addressing critical challenges in human health.
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Methodological & Application
Application Notes and Protocols for the Synthesis of C-Nucleosides Using D-Ribono-1,4-lactone
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of C-Nucleosides and the Strategic Advantage of Ribonolactone
C-nucleosides, where the anomeric carbon of the ribose moiety is connected to a heterocyclic base via a carbon-carbon bond, represent a class of compounds with significant therapeutic potential.[1][2] This C-C linkage, in contrast to the N-glycosidic bond of natural nucleosides, imparts remarkable stability against enzymatic and acid-catalyzed hydrolysis, a crucial attribute for drug development.[3][4] Prominent examples like pseudouridine, a naturally occurring C-nucleoside, and the antiviral drug Remdesivir, underscore the pharmacological importance of this molecular architecture.[4][5]
The synthesis of C-nucleosides, however, presents considerable challenges, particularly in controlling the stereochemistry at the anomeric center.[6] Among the various synthetic strategies, the use of D-ribono-1,4-lactone as a chiral starting material has emerged as a versatile and widely adopted approach.[1][3] This application note provides a detailed guide to the synthesis of C-nucleosides from this compound, focusing on the core methodologies, critical experimental parameters, and proven protocols. We will delve into the mechanistic underpinnings of key transformations, offering insights into how experimental choices influence reaction outcomes.
Core Synthetic Strategy: From this compound to C-Nucleoside
The convergent synthesis of C-nucleosides from D-ribonolactone generally follows a three-stage process:
-
Nucleophilic Addition to Protected this compound: The synthesis commences with a suitably protected D-ribono-1,4-lactone. The protection of the hydroxyl groups is paramount to prevent side reactions. An organometallic derivative of the desired heterocyclic base (e.g., a lithiated or Grignard reagent) is then added to the carbonyl group of the lactone. This nucleophilic attack results in the formation of a hemiacetal or lactol intermediate.[1][7][8]
-
Generation of the Oxocarbenium Ion: The anomeric hydroxyl group of the lactol is subsequently removed to generate a key electrophilic intermediate, the oxocarbenium ion. This is typically achieved through treatment with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂).[1][7]
-
Stereoselective Reduction: The final and often most critical step is the stereoselective reduction of the oxocarbenium ion to furnish the desired C-nucleoside. The choice of reducing agent, commonly a silane (e.g., triethylsilane, Et₃SiH), plays a pivotal role in determining the anomeric configuration (α or β) of the final product.[1]
Visualizing the Core Synthetic Pathway
Caption: General synthetic route to C-nucleosides from D-ribono-1,4-lactone.
Critical Experimental Consideration 1: Protecting Group Strategies
The choice of protecting groups for the hydroxyl functions of this compound is a critical decision that influences the solubility, reactivity, and ultimately, the success of the synthesis. The protecting groups must be stable to the strongly basic and nucleophilic conditions of the organometallic addition and the acidic conditions of the deoxygenation step, yet be readily removable at the final stage.
Commonly used protecting groups include:
-
Isopropylidene (Acetonide): This group is often used to protect the 2,3-cis-diol of this compound. It is introduced under acidic conditions using acetone or 2,2-dimethoxypropane. While convenient, its removal requires acidic conditions which may not be compatible with sensitive purine C-nucleosides.[4]
-
Benzyl (Bn): Benzyl ethers are robust and can be introduced using benzyl bromide or chloride under basic conditions. They are stable to a wide range of reaction conditions and are typically removed by hydrogenolysis.
-
Silyl Ethers (e.g., TBDMS, TIPS): Silyl ethers offer a range of stabilities depending on the steric bulk of the silicon substituents. They are generally stable to organometallic reagents but can be cleaved under acidic or fluoride-mediated conditions.
-
Benzylidene: This group can be used to protect the hydroxyl groups of this compound, but its use can sometimes lead to side reactions and structural rearrangements, necessitating careful characterization.[9]
Protocol: Preparation of 2,3-O-Isopropylidene-D-ribono-1,4-lactone
This protocol describes the protection of the 2,3-diol of D-ribono-1,4-lactone, a common starting material for C-nucleoside synthesis.
Materials:
-
D-Ribono-1,4-lactone
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Acetone (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Hexanes
Procedure:
-
Suspend D-ribono-1,4-lactone (1.0 eq) in anhydrous acetone.
-
Add 2,2-dimethoxypropane (1.5 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution until the solution is neutral.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexanes:ethyl acetate gradient) to afford the pure 2,3-O-isopropylidene-D-ribono-1,4-lactone.
Critical Experimental Consideration 2: The C-Glycosylation Step and Stereocontrol
The nucleophilic addition of the organometallic heterocycle to the protected this compound and the subsequent reduction of the oxocarbenium ion are the defining steps for establishing the crucial C-C bond and the anomeric stereochemistry.
Formation of the Lactol Intermediate
The choice of the organometallic reagent is dictated by the nature of the heterocyclic base. Lithiated heterocycles, often generated in situ using strong bases like n-butyllithium or lithium diisopropylamide (LDA), are commonly employed.[1][6] Grignard reagents can also be effective.[10] The reaction is typically carried out at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like THF or diethyl ether to minimize side reactions.
Stereoselective Reduction and the Role of the Reducing Agent
The stereochemical outcome of the reduction of the oxocarbenium ion is highly dependent on the nature of the reducing agent and the protecting groups on the ribose ring.[1] The protecting groups can influence the conformation of the oxocarbenium ion intermediate, thereby directing the approach of the hydride donor from either the α- or β-face.[1][7]
-
Triethylsilane (Et₃SiH): Often used in conjunction with Lewis acids like BF₃·OEt₂, it can provide good stereoselectivity. In some cases, the use of Et₃SiH favors the formation of the α-anomer.[1]
-
Hantzsch Ester: This mild reducing agent, when used with BF₃·OEt₂, has been reported to favor the formation of the desired β-anomer in certain syntheses.[1]
The precise stereochemical outcome is often substrate-dependent, and empirical optimization of the reducing agent and reaction conditions is frequently necessary.
Protocol: Synthesis of a Protected Pyridine C-Nucleoside
This protocol exemplifies the C-glycosylation and reductive steps for the synthesis of a pyridine C-nucleoside, a precursor for favipiravir analogues.[1]
Materials:
-
Protected D-ribonolactone (e.g., 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone)
-
2-Cyanopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Triethylsilane (Et₃SiH)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Lithiation of the Nucleobase:
-
Dissolve 2-cyanopyridine (1.1 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting deep-colored solution at -78 °C for 30 minutes.
-
-
Nucleophilic Addition:
-
In a separate flask, dissolve the protected D-ribonolactone (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly transfer the solution of the lithiated pyridine to the lactone solution via cannula.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
-
Reductive Deoxygenation:
-
To the crude lactol mixture at 0 °C, add triethylsilane (2.0-3.0 eq).
-
Slowly add boron trifluoride etherate (2.0-3.0 eq) dropwise.
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC until the lactol is consumed.
-
Carefully quench the reaction with saturated aqueous NaHCO₃.
-
-
Work-up and Purification:
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired protected pyridine C-nucleoside.
-
Alternative Approaches: The Wittig Reaction
While the organometallic addition/reduction sequence is the most common route from this compound, the Wittig reaction offers an alternative for the synthesis of C-nucleosides with an exocyclic double bond at the anomeric position.[11][12][13] This involves the reaction of the lactone (acting as a ketone) with a phosphonium ylide. The resulting exocyclic alkene can then be further functionalized, for example, by hydrogenation to afford a C-alkyl nucleoside or by other additions to the double bond.
Visualizing the Wittig Olefination Pathway
Caption: Wittig reaction of this compound for C-nucleoside synthesis.
Data Summary and Characterization
The following table provides representative data for the synthesis of a protected pyridine C-nucleoside, illustrating typical yields and stereoselectivities that can be achieved.
| Step | Reactants | Reagents | Product | Yield (%) | Anomeric Ratio (β:α) |
| Protection | D-Ribono-1,4-lactone | 2,2-Dimethoxypropane, p-TsOH | 2,3-O-Isopropylidene-D-ribono-1,4-lactone | 85-95 | N/A |
| C-Glycosylation & Reduction | Protected this compound, 2-Cyanopyridine | n-BuLi, BF₃·OEt₂, Et₃SiH | Protected Pyridine C-Nucleoside | 60-75 | Varies (e.g., 1:3 to 3:1) |
Characterization: The structure and stereochemistry of the synthesized C-nucleosides and their intermediates must be unambiguously determined using a combination of spectroscopic techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the carbon skeleton and the connectivity of the sugar and base moieties.
-
2D NMR (COSY, HSQC, HMBC): To assign all proton and carbon signals and confirm the C-C linkage.
-
NOESY/ROESY: To determine the relative stereochemistry, particularly the anomeric configuration, by observing spatial proximities between protons on the sugar and the base.
-
Mass Spectrometry (HRMS): To confirm the molecular formula.
-
Optical Rotation: To confirm the chiral integrity of the product.
Conclusion
The synthesis of C-nucleosides from D-ribono-1,4-lactone is a powerful and versatile strategy that provides access to a wide range of biologically active molecules. Success in this endeavor hinges on a careful selection of protecting groups, precise control of the C-glycosylation reaction, and optimization of the stereoselective reduction step. The protocols and insights provided in this application note serve as a comprehensive guide for researchers in the field, enabling the rational design and efficient synthesis of novel C-nucleoside drug candidates. The continued development of new reagents and methodologies in this area promises to further expand the synthetic toolbox and accelerate the discovery of next-generation therapeutics.
References
- ResearchGate. (n.d.). Steroselective C-nucleoside synthesis using D-ribonolactone. A...
- Tumuluri, S., et al. (2018). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Future Medicinal Chemistry, 10(23), 2765-2784.
- ResearchGate. (n.d.). Overview of known approaches for the synthesis of ribo-C-nucleosides of...
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- Caronna, A., et al. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. Molecules, 26(21), 6447.
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Ribonolactone as a Chiral Precursor: Application Notes and Protocols for Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Strategic Advantage of D-Ribonolactone in Chiral Synthesis
D-Ribono-1,4-lactone, a readily available carbohydrate derivative, stands as a cornerstone chiral precursor in the sophisticated art of natural product synthesis.[1] Its intrinsic chirality, derived from the parent D-ribose, offers a synthetically economical and stereochemically defined starting point for the construction of complex molecular architectures. This guide provides an in-depth exploration of the strategic applications of D-ribonolactone, detailing field-proven protocols and the underlying mechanistic principles that govern its reactivity. By leveraging its densely functionalized framework, chemists can navigate intricate synthetic pathways leading to a diverse array of biologically significant molecules, including potent antiviral and antibiotic agents. This document is designed to serve as a practical resource for researchers aiming to harness the synthetic potential of this versatile chiral building block.
Core Principles: Understanding the Reactivity of D-Ribonolactone
The synthetic utility of D-ribonolactone is rooted in the distinct reactivity of its functional groups: a lactone, and three secondary hydroxyl groups at the C2, C3, and C5 positions. Strategic manipulation of these sites is paramount for its successful application as a chiral precursor.
Protecting Group Strategies: A Critical First Step
The selective protection of the hydroxyl groups is the gateway to controlled transformations of the D-ribonolactone core. The choice of protecting group is dictated by the desired downstream reactions and the need for orthogonal deprotection strategies.
-
Isopropylidene Acetal Formation: The cis-diol at the C2 and C3 positions readily forms a 2,3-O-isopropylidene acetal. This protection scheme masks the most reactive secondary hydroxyls, leaving the C5 primary hydroxyl available for further functionalization. This is a common and efficient first step in many synthetic routes.
-
Benzyl Ether Formation: For more robust protection, especially under acidic or basic conditions where acetals may be labile, benzyl ethers are employed. Per-benzylation of all three hydroxyl groups can be achieved to increase the molecule's stability during subsequent harsh reaction conditions.
-
Silyl Ether Formation: Silyl ethers, such as those derived from TBDPSCl (tert-butyldiphenylsilyl chloride), offer tunable stability and are often used to protect the C5 primary hydroxyl group selectively.
The interplay of these protecting groups allows for a high degree of control over the regioselectivity of subsequent reactions.
Key Transformations: Unleashing the Synthetic Potential
With the hydroxyl groups appropriately masked, the lactone functionality becomes the primary site for synthetic elaboration.
-
Nucleophilic Addition to the Carbonyl: The electrophilic carbonyl carbon of the lactone is susceptible to attack by a variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums) and stabilized carbanions. This reaction opens the lactone ring to form a lactol, which can then be further manipulated. The stereochemical outcome of this addition is often directed by the existing stereocenters and the protecting groups employed.
-
Reduction of the Lactone: The lactone can be reduced to the corresponding lactol or diol using various hydride reagents. The choice of reducing agent influences the chemoselectivity and diastereoselectivity of the reduction. For instance, sterically hindered reducing agents like L-Selectride® can provide high levels of diastereoselectivity in the formation of the new stereocenter at C1.[2][3]
-
Functional Group Interconversions: The hydroxyl groups, once selectively deprotected, can be converted into other functional groups through standard organic transformations such as Mitsunobu reactions for stereochemical inversion or introduction of nitrogen nucleophiles, and Corey-Winter olefination of vicinal diols to form alkenes.[4][5][6]
Application in Natural Product Synthesis: Case Studies
The strategic application of D-ribonolactone is best illustrated through its successful implementation in the total synthesis of complex natural products.
Case Study 1: (-)-Neplanocin A - A Potent Antiviral Agent
(-)-Neplanocin A is a carbocyclic nucleoside antibiotic with significant antiviral and antitumor activity.[7] Its synthesis from D-ribose, and by extension D-ribonolactone, showcases a masterful application of stereocontrolled transformations to construct the characteristic cyclopentene ring. A key intermediate in several synthetic approaches is a chiral cyclopentenone derived from D-ribonolactone.
Synthetic Strategy Overview:
The general strategy involves the transformation of D-ribonolactone into a functionalized cyclopentane ring system, followed by the introduction of the adenine base.
Figure 1: General synthetic workflow for (-)-Neplanocin A from D-Ribonolactone.
Case Study 2: Lincosamide Antibiotics - Targeting Bacterial Infections
Lincosamide antibiotics, such as lincomycin and clindamycin, are crucial in treating bacterial infections. Their structures feature a unique amino-octose sugar, lincosamine. While the biosynthesis of lincosamides is well-studied, chemical synthesis of lincosamine and its analogues provides access to novel derivatives with potentially improved properties. D-ribonolactone can serve as a chiral starting material for the construction of the lincosamine backbone.
Synthetic Strategy Overview:
A plausible synthetic approach involves the elaboration of the carbon chain of D-ribonolactone and the stereocontrolled introduction of the amino group and other functionalities.
Figure 2: Conceptual synthetic pathway to a lincosamine derivative from D-Ribonolactone.
Experimental Protocols
The following protocols are provided as a guide for key transformations involving D-ribonolactone. Researchers should adapt these procedures based on their specific substrates and experimental goals.
Protocol 1: Preparation of D-Ribono-1,4-lactone from D-Ribose
This protocol is adapted from a well-established Organic Syntheses procedure.
Materials:
-
D-Ribose
-
Sodium bicarbonate (NaHCO₃)
-
Bromine (Br₂)
-
Sodium bisulfite (NaHSO₃)
-
Absolute Ethanol (EtOH)
-
Toluene
-
Diethyl ether (Et₂O)
-
Deionized water
-
1 L three-necked round-bottom flask
-
Mechanical stirrer
-
100 mL pressure-equalizing addition funnel
-
Internal thermometer
-
Ice-water bath
-
Rotary evaporator
Procedure:
-
To the 1 L three-necked flask, add D-ribose (100 g, 0.67 mol), sodium bicarbonate (112 g, 1.3 mol), and water (600 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Cool the flask in an ice-water bath.
-
Carefully add bromine (112 g, 0.70 mol) via the addition funnel at a rate that maintains the internal temperature below 5 °C (approximately 1 hour). Caution: Bromine is highly corrosive and toxic. Perform this step in a well-ventilated fume hood with appropriate personal protective equipment.
-
After the addition is complete, stir the orange solution for an additional 50 minutes.
-
Add sodium bisulfite (6.5 g) portion-wise until the orange color is discharged.
-
Transfer the clear solution to a 2 L flask and concentrate on a rotary evaporator (bath temperature 60-70 °C) to a wet slurry.
-
Add absolute ethanol (400 mL) and toluene (100 mL) and evaporate to a damp solid.
-
Add absolute ethanol (400 mL) and heat the mixture on a steam bath for 30 minutes.
-
Filter the hot suspension and wash the solids with hot absolute ethanol (100 mL).
-
Cool the filtrate to room temperature and then refrigerate for 16 hours.
-
Collect the crystalline product by filtration, wash with cold absolute ethanol (100 mL) and then diethyl ether (100 mL).
-
Dry the product under vacuum to yield crude D-ribonolactone. The filtrate can be concentrated to obtain a second crop of crystals.
Protocol 2: Preparation of 2,3-O-Isopropylidene-D-ribonolactone
This protocol is a continuation from Protocol 1, using the crude D-ribonolactone.
Materials:
-
Crude D-ribonolactone
-
Dry acetone
-
2,2-Dimethoxypropane
-
Concentrated sulfuric acid (H₂SO₄)
-
Silver carbonate (Ag₂CO₃)
-
Ethyl acetate (EtOAc)
-
Celite
-
2 L round-bottom flask
Procedure:
-
Suspend the crude D-ribonolactone (approx. 160 g) in dry acetone (700 mL) in a 2 L round-bottom flask.
-
Add 2,2-dimethoxypropane (100 mL) and concentrated sulfuric acid (1 mL).
-
Stir the solution vigorously at room temperature for 50 minutes.
-
Add silver carbonate (20 g) and continue stirring for another 50 minutes.
-
Filter the suspension through a pad of Celite and rinse the solids with acetone (100 mL).
-
Evaporate the filtrate to dryness.
-
Dissolve the crude acetonide in hot ethyl acetate (250 mL).
-
Filter the hot solution through a pad of Celite and wash the solids with hot ethyl acetate (50 mL).
-
Allow the filtrate to cool to room temperature. Crystals of 2,3-O-isopropylidene-D-ribonolactone will form.
-
Collect the crystals by filtration and dry under vacuum. A second crop can be obtained by concentrating the mother liquor. The typical melting point of the pure product is >130 °C.[8]
Protocol 3: Diastereoselective Reduction of a Protected this compound Derivative with L-Selectride®
This protocol provides a general procedure for the diastereoselective reduction of a ketone precursor derived from this compound, illustrating the utility of L-Selectride®.
Materials:
-
Protected this compound-derived ketone
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Appropriate solvents for extraction (e.g., ethyl acetate) and chromatography.
Procedure:
-
Dissolve the ketone substrate (1.0 eq) in anhydrous THF under an argon atmosphere and cool the solution to -78 °C.
-
Slowly add L-Selectride® (1.1-1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
For oxidative workup to cleave any boron complexes, slowly add 3 M NaOH solution, followed by the very careful, dropwise addition of 30% H₂O₂. Caution: The addition of H₂O₂ to a basic solution can be exothermic.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired diastereomerically enriched alcohol.[9]
Data Presentation
| Compound | Starting Material | Key Reagents | Yield | Key Characteristics |
| D-Ribono-1,4-lactone | D-Ribose | Br₂, NaHCO₃ | High | Crystalline solid |
| 2,3-O-Isopropylidene-D-ribonolactone | D-Ribonolactone | Acetone, 2,2-dimethoxypropane, H₂SO₄ | ~73% from ribose[8] | White crystalline solid, mp >130 °C[8] |
| Diastereomerically enriched alcohol | Protected this compound-derived ketone | L-Selectride® | Varies | Diastereomeric ratio determined by NMR/HPLC |
Conclusion and Future Outlook
D-Ribonolactone has unequivocally established its role as a premier chiral precursor in the synthesis of natural products. Its value extends beyond being a mere starting material; it is a versatile platform for the application of modern synthetic methodologies to construct stereochemically complex targets. The protocols and strategies outlined in this guide are intended to empower researchers to confidently incorporate D-ribonolactone into their synthetic endeavors. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic use of readily available chiral building blocks like D-ribonolactone will remain a critical component of innovative and efficient drug discovery and development. Future explorations will likely focus on the development of novel catalytic and stereoselective transformations of the this compound core to further expand its synthetic utility.
References
- Williams, J. D.; Kamath, V. P.; Morris, P. E.; Townsend, L. B. D-RIBONOLACTONE AND 2,3-ISOPROPYLIDENE(D-RIBONOLACTONE). Org. Synth.2005, 82, 75. [Link]
- Silveira, G. P.; Cardozo, H. M.; Rossa, T. A.; Sa, M. M. D-Ribonolactone, A Versatile Synthetic Precursor of Biologically Relevant Scaffolds. Curr. Org. Synth.2015, 12 (5), 584-602. [Link]
- Vince, R. A Convenient Synthesis of (-)-Neplanocin A. J. Org. Chem.1990, 55 (16), 4743–4744.
- Zhang, D.; Tang, Z.; Liu, W. Biosynthesis of lincosamide antibiotics: Reactions associated with degradation and detoxification pathways play a constructive role. Acc. Chem. Res.2018, 51 (6), 1496-1506. [Link]
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- Al-awar, R. S.; et al. Aspects of stereocontrol in the L-Selectride reduction of 4-acyl-1,3-dioxolane derivatives.
- Corey, E. J.; Winter, R. A. E. A New, Stereospecific Olefin Synthesis from 1,2-Diols. J. Am. Chem. Soc.1963, 85 (17), 2677–2678.
- Mitcheltree, M. J.; et al. A Practical, Component-Based Synthetic Route to Methylthiolincosamine Permitting Facile Northern-Half Diversification of Lincosamide Antibiotics. J. Am. Chem. Soc.2021, 143 (18), 6829–6835. [Link]
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Protecting group strategies for Ribonolactone hydroxyls
An Application Guide to Orthogonal Protecting Group Strategies for D-(+)-Ribono-1,4-lactone Hydroxyls
Authored by: A Senior Application Scientist
Abstract
D-(+)-ribono-1,4-lactone is a cornerstone chiral building block, indispensable for the synthesis of a myriad of bioactive molecules, including C-nucleoside analogues and antiviral agents.[1][2][3] Its synthetic utility is, however, predicated on the precise and selective manipulation of its three hydroxyl groups (at the C2, C3, and C5 positions). The challenge lies in differentiating these hydroxyls to achieve desired chemical transformations without unintended side reactions.[3][4][5] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of protecting group strategies, focusing on the principles of chemoselectivity and orthogonality. We present detailed, field-proven protocols for the installation and removal of key protecting group classes—silyl ethers, acetals/ketals, and acyl groups—supported by mechanistic rationale and comparative data to inform experimental design.
The Strategic Imperative: Why Protecting Groups are Essential for Ribonolactone Chemistry
The structure of D-(+)-ribono-1,4-lactone features a primary hydroxyl group at the C5 position and two secondary, vicinal cis-hydroxyls at the C2 and C3 positions. The primary 5'-OH is generally the most sterically accessible and nucleophilic, offering a handle for initial selective reactions.[6] However, achieving transformations at the C2 or C3 positions, or performing multi-step syntheses, mandates a robust protecting group strategy.
The core principles guiding this strategy are:
-
Chemoselectivity : The ability to protect one hydroxyl group in the presence of others. This is often governed by steric hindrance and the inherent reactivity of the hydroxyls.
-
Stability : The protecting group must be stable to the reaction conditions planned for other parts of the molecule.
-
Orthogonality : This is the most powerful concept in complex synthesis. An orthogonal set of protecting groups allows for the selective removal of one group under specific conditions (e.g., acid, base, fluoride ion) without affecting the others.[4][7][8] This enables sequential, controlled manipulation of each hydroxyl site.
Caption: Structure of D-(+)-ribono-1,4-lactone with its three distinct hydroxyl groups.
Silyl Ethers: The Workhorse of Hydroxyl Protection
Silyl ethers are among the most versatile protecting groups due to their ease of installation, tunable stability, and mild, selective removal conditions.[9][10][11] Their stability is primarily dictated by the steric bulk of the substituents on the silicon atom.[12]
Causality Behind Experimental Choices: The choice of silyl ether is a strategic one. A less hindered group like Trimethylsilyl (TMS) is highly labile and used for temporary protection.[12] In contrast, tert-Butyldimethylsilyl (TBDMS or TBS) offers a robust, general-purpose protection stable to a wide range of non-acidic and non-fluoride conditions.[12][13] For even greater stability, especially towards acid, Triisopropylsilyl (TIPS) or tert-Butyldiphenylsilyl (TBDPS) are employed.[9][14] This tunable stability is the key to their orthogonal application.
Data Presentation: Comparison of Common Silyl Ethers
| Protecting Group | Abbreviation | Reagent for Installation | Deprotection Conditions | Relative Acid Stability |
| Trimethylsilyl | TMS | TMSCl, Imidazole, DMF | Mild acid (e.g., AcOH) or K₂CO₃/MeOH | 1 (Least Stable) |
| Triethylsilyl | TES | TESCl, Imidazole, DMF | AcOH, HF, TBAF | 64 |
| tert-Butyldimethylsilyl | TBDMS / TBS | TBDMSCl, Imidazole, DMF | TBAF/THF; AcOH/H₂O | 20,000 |
| Triisopropylsilyl | TIPS | TIPSCl, Imidazole, DMF | TBAF/THF; HF-Pyridine | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl, Imidazole, DMF | TBAF/THF; HF-Pyridine | 5,000,000 (Most Stable) |
| Relative stability data sourced from literature.[9] |
Experimental Protocol 1: Installation of a TBDMS Group
Objective: To protect a hydroxyl group as its TBDMS ether.
Materials:
-
Substrate (e.g., D-ribonolactone)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the substrate (1.0 eq) in anhydrous DMF in a flame-dried, argon-purged flask.
-
Add imidazole (2.5 eq). Stir until dissolved.
-
Add TBDMS-Cl (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Trustworthiness: This protocol, adapted from Corey's original work, uses imidazole to generate a highly reactive silylating agent in situ, ensuring high yields even for hindered alcohols.[13] The aqueous workup effectively removes DMF and excess reagents.
Experimental Protocol 2: Deprotection of a TBDMS Group using TBAF
Objective: To cleave a TBDMS ether to regenerate the free hydroxyl group.
Materials:
-
TBDMS-protected substrate
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Dissolve the TBDMS-protected substrate (1.0 eq) in anhydrous THF in a flask under an argon atmosphere.
-
Add the 1.0 M solution of TBAF in THF (1.1-1.5 eq) dropwise at room temperature.
-
Stir the reaction for 1-4 hours, monitoring progress by TLC. The reaction is typically rapid.
-
Upon completion, concentrate the reaction mixture directly onto a small amount of silica gel.
-
Purify the product by silica gel column chromatography (e.g., using an EtOAc/Hexanes gradient) to separate the deprotected alcohol from the silyl byproducts and excess TBAF.
Trustworthiness: The high affinity of the fluoride ion for silicon makes this deprotection highly efficient and chemoselective.[15][16] The Si-F bond formed is extremely strong, providing the thermodynamic driving force for the reaction.[13]
Acetals and Ketals: The Diol Protection Specialists
For selectively protecting the vicinal cis-2',3'-diols of this compound, cyclic acetals and ketals are unparalleled.[6][17] This strategy effectively masks the two secondary hydroxyls, leaving the primary 5'-OH available for subsequent functionalization.[3]
Causality Behind Experimental Choices: The formation of a five-membered dioxolane ring with acetone (to form an isopropylidene ketal or "acetonide") or a six-membered dioxane ring with benzaldehyde (to form a benzylidene acetal) is thermodynamically favored for cis-diols.[17] These groups are stable to basic, nucleophilic, and reductive conditions but are readily cleaved under acidic conditions, providing an excellent orthogonal strategy relative to silyl ethers or acyl groups.[18][19]
Data Presentation: Common Diol Protecting Groups
| Protecting Group | Reagent for Installation | Deprotection Conditions | Stability |
| Isopropylidene (Acetonide) | Acetone or 2,2-Dimethoxypropane, H⁺ catalyst (e.g., H₂SO₄, TsOH)[17][20] | Mild aqueous acid (e.g., AcOH/H₂O, Dowex-H⁺)[21] | Stable to base, nucleophiles, redox reagents. Acid labile. |
| Benzylidene | Benzaldehyde or PhCH(OMe)₂, H⁺ catalyst (e.g., ZnCl₂, TsOH)[17] | Aqueous acid; Hydrogenolysis (e.g., H₂, Pd/C)[17] | Stable to base, nucleophiles, redox reagents. Acid labile. |
Experimental Protocol 3: 2',3'-O-Isopropylidene Protection of D-Ribonolactone
Objective: To selectively protect the 2' and 3' hydroxyls of D-ribonolactone.
Materials:
-
D-(+)-ribono-1,4-lactone
-
Anhydrous acetone
-
2,2-Dimethoxypropane
-
Concentrated sulfuric acid (H₂SO₄)
-
Silver carbonate (Ag₂CO₃) or Triethylamine (Et₃N)
-
Celite
-
Ethyl acetate (EtOAc)
Procedure:
-
Suspend D-ribonolactone (1.0 eq) in anhydrous acetone in a round-bottom flask.[20]
-
Add 2,2-dimethoxypropane (as a water scavenger) and a catalytic amount of concentrated H₂SO₄.[20]
-
Stir the solution vigorously at room temperature for 1-2 hours. Monitor by TLC until the starting material is consumed.
-
Quench the reaction by adding a neutralizing agent such as silver carbonate or triethylamine until the solution is neutral.[20]
-
Stir for an additional 30 minutes, then filter the suspension through a pad of Celite, washing the solids with acetone.
-
Evaporate the filtrate to dryness.
-
Recrystallize the crude product from hot ethyl acetate to yield pure 2,3-O-isopropylidene-D-ribonolactone.[20]
Trustworthiness: This is a well-established, high-yielding procedure.[20] The acid catalyst facilitates the formation of the cyclic ketal, and the subsequent neutralization and filtration provide a straightforward workup. Note: In the synthesis of purine nucleosides, deprotection of the acetonide can be challenging and may lead to cleavage of the N-glycosidic bond.[3]
Acyl Groups: Economical and Orthogonal Protection
Acyl groups, such as acetyl (Ac) and benzoyl (Bz), are economical and robust protecting groups.[5][17] They are stable to acidic and many oxidative conditions but are readily removed by basic hydrolysis (saponification).[22] This base-lability makes them orthogonal to acid-labile acetals and fluoride-labile silyl ethers.
Causality Behind Experimental Choices: Acylation is often non-selective, leading to "per-acylation" of all available hydroxyls. However, the resulting esters exhibit differential reactivity. The primary 5'-O-acetyl group can be selectively cleaved in the presence of the secondary 2'- and 3'-O-acetyl groups due to reduced steric hindrance.[5] Conversely, the sterically demanding pivaloyl (Piv) group can be used to selectively protect the primary 5'-OH.[22] A key consideration is the potential for acyl migration between adjacent hydroxyls under basic or acidic conditions.[22]
Data Presentation: Common Acyl Protecting Groups
| Protecting Group | Abbreviation | Reagent for Installation | Deprotection Conditions | Relative Base Lability |
| Acetyl | Ac | Acetic anhydride (Ac₂O), Pyridine, DMAP | K₂CO₃/MeOH; NH₃/MeOH; NaOH[17][23] | 1 (Most Labile) |
| Benzoyl | Bz | Benzoyl chloride (BzCl), Pyridine | K₂CO₃/MeOH; NaOH | 10⁻² |
| Pivaloyl | Piv | Pivaloyl chloride (PivCl), Pyridine | More forcing basic conditions (e.g., NaOH, heat) | 10⁻⁴ (Least Labile) |
| Relative lability is approximate and depends on substrate and conditions. |
Experimental Protocol 4: Per-O-Acetylation of D-Ribonolactone
Objective: To protect all three hydroxyl groups as acetyl esters.
Materials:
-
D-ribonolactone
-
Acetic anhydride (Ac₂O)
-
Anhydrous pyridine
-
4-(Dimethylamino)pyridine (DMAP) (catalytic)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve D-ribonolactone (1.0 eq) in anhydrous pyridine and a minimal amount of DCM in a flask at 0 °C.
-
Add a catalytic amount of DMAP.
-
Add acetic anhydride (3.5-4.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis shows complete conversion.
-
Cool the reaction mixture to 0 °C and slowly add 1 M HCl to neutralize the pyridine.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tri-O-acetyl-D-ribonolactone, which can be purified by chromatography if necessary.
Trustworthiness: The use of pyridine as both a base and solvent, with a DMAP catalyst, ensures a rapid and efficient acylation.[22] The acidic and basic washes in the workup are critical for removing all pyridine and acetic acid byproducts.
Orthogonal Strategies in Action: Workflow Visualizations
The true power of these protecting groups is realized when they are used in combination. Below are two common synthetic workflows illustrating orthogonal protection.
Workflow 1: Selective Functionalization of the 5'-OH Position
This strategy is ideal when the primary goal is to modify the C5 position of the this compound.
Caption: Workflow for selective modification of the 5'-hydroxyl group.
Workflow 2: Fully Orthogonal Protection for Sequential Modification
This advanced strategy allows for the selective deprotection and reaction at any of the three hydroxyl positions.
Caption: A conceptual workflow for achieving fully orthogonal protection.
Conclusion
The successful synthesis of complex molecules derived from D-(+)-ribono-1,4-lactone is critically dependent on a well-designed protecting group strategy. By understanding the distinct reactivity of each hydroxyl group and leveraging the orthogonal nature of silyl ethers, acetals, and acyl groups, chemists can navigate multi-step synthetic pathways with precision and control. The choice of protecting group should not be an afterthought but a central part of the overall synthetic design, considering the conditions of all subsequent steps. The protocols and data provided herein serve as a validated starting point for researchers to develop robust and efficient syntheses in their pursuit of novel therapeutics and complex natural products.
References
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- ResearchGate. (2020). D-Ribonolactone, A Versatile Synthetic Precursor of Biologically Relevant Scaffolds. [Link]
- Sproat, B. (2018). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules. [Link]
- Williams, J. D., et al. (2005). D-RIBONOLACTONE AND 2,3-ISOPROPYLIDENE(D-RIBONOLACTONE). Organic Syntheses. [Link]
- Capasso, D., et al. (2023). Synthesis of lactones 10–12 from D-ribonolactone.
- ResearchGate. (2021). Steroselective C-nucleoside synthesis using D-ribonolactone. [Link]
- Riva, R., et al. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. PMC. [Link]
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Application Note: Synthesis of 2,3-O-Isopropylidene-D-ribonolactone
Abstract
This document provides a comprehensive guide for the synthesis of 2,3-O-isopropylidene-D-ribonolactone, a crucial building block in the synthesis of various biologically active molecules, including C-nucleosides and antiviral agents like Remdesivir analogues.[1][2][3] The protection of the cis-2,3-diol of D-ribonolactone as an isopropylidene acetal (also known as an acetonide) is a fundamental transformation in carbohydrate chemistry.[2] This guide delves into the underlying chemical principles, offers a detailed and validated experimental protocol, and provides expert insights to ensure a successful and reproducible outcome for researchers in organic synthesis and drug development.
Scientific Principles and Mechanistic Overview
The formation of an isopropylidene acetal from a 1,2-diol is an acid-catalyzed equilibrium reaction.[4][5] The core principle involves the reaction of the diol with an acetone source, which is driven to completion by the removal of the water byproduct.
Reaction Mechanism
The accepted mechanism proceeds through the following key steps:
-
Protonation of the Carbonyl Source: The acid catalyst (e.g., p-toluenesulfonic acid) protonates the carbonyl oxygen of the acetone source, significantly increasing its electrophilicity.[4]
-
Nucleophilic Attack: One of the hydroxyl groups of the D-ribonolactone's cis-diol attacks the activated carbonyl carbon, forming a hemiacetal intermediate.[4][6]
-
Protonation and Water Elimination: The hydroxyl group of the hemiacetal is protonated, converting it into a good leaving group (water). Elimination of water generates a resonance-stabilized oxocarbenium ion.[4]
-
Intramolecular Cyclization: The second hydroxyl group of the diol acts as an intramolecular nucleophile, attacking the oxocarbenium ion to form the five-membered dioxolane ring.
-
Deprotonation: A weak base (e.g., the solvent or conjugate base of the acid) removes the final proton to yield the neutral 2,3-O-isopropylidene acetal product and regenerate the acid catalyst.
The Role of 2,2-Dimethoxypropane (DMP)
While acetone can be used directly, the equilibrium is often unfavorable due to the generation of water.[7] 2,2-Dimethoxypropane (DMP) is the superior reagent for this transformation for two critical reasons:
-
Acetal Source: It serves as the precursor for the isopropylidene group.
-
Water Scavenger: DMP reacts irreversibly with the water produced during the reaction (and any trace water in the solvent) to form acetone and methanol.[7][8] This crucial step shifts the equilibrium decisively towards the product, in accordance with Le Châtelier's principle, leading to higher yields and faster reaction times under milder conditions.[7][9]
Experimental Design and Critical Parameters
This section outlines the rationale behind the chosen reagents and conditions, providing the field-proven insights necessary for success.
Reagent Selection
-
Substrate: D-Ribono-1,4-lactone. Must be dry. Can be prepared from D-ribose via bromine oxidation.[10][11]
-
Solvent: Anhydrous acetone is used as the solvent. While DMP is the primary acetone source, using acetone as the solvent ensures the substrate is fully solvated and maximizes reagent concentration.
-
Acetonide Source & Dehydrator: 2,2-Dimethoxypropane (DMP) is essential for driving the reaction to completion.[7]
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) is an effective, inexpensive, and easily handled solid acid catalyst.[12][13] Other catalysts like sulfuric acid or Lewis acids can be used, but p-TsOH offers a good balance of reactivity and ease of handling.[10]
Reaction Monitoring: A Self-Validating System
Trustworthiness in any synthetic protocol comes from the ability to monitor its progress. Thin-Layer Chromatography (TLC) is an indispensable tool for this reaction.
-
System: A typical mobile phase is 50-70% Ethyl Acetate in Hexanes.
-
Visualization: The starting D-ribonolactone is highly polar and will have a low Rf value. The product, 2,3-O-isopropylidene-D-ribonolactone, is significantly less polar and will have a much higher Rf. The reaction is complete when the starting material spot is no longer visible by TLC.
Detailed Synthesis Protocol
This protocol is adapted from a reliable procedure published in Organic Syntheses.[10]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| D-Ribono-1,4-lactone | 148.11 | 10.0 g | 67.5 | 1.0 |
| Anhydrous Acetone | 58.08 | 50 mL | - | - |
| 2,2-Dimethoxypropane | 104.15 | 7.0 mL | 67.2 | ~1.0 |
| p-TsOH·H₂O | 190.22 | 65 mg | 0.34 | 0.005 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | ~1 g | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~5 g | - | - |
| Ethyl Acetate (EtOAc) | 88.11 | As needed | - | - |
| Hexanes | - | As needed | - | - |
Equipment
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen inlet (optional, but recommended)
-
Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flask)
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
Reaction Workflow Diagram
Caption: Workflow for the synthesis of 2,3-O-isopropylidene-D-ribonolactone.
Step-by-Step Procedure
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add D-ribono-1,4-lactone (10.0 g, 67.5 mmol).
-
Reagent Addition: Suspend the lactone in anhydrous acetone (50 mL). Add 2,2-dimethoxypropane (7.0 mL, 67.2 mmol) followed by the catalytic amount of p-toluenesulfonic acid monohydrate (65 mg, 0.34 mmol).
-
Reaction: Stir the mixture vigorously at room temperature. The suspension should gradually become a clear solution as the starting material reacts and the product forms.
-
Monitoring: Monitor the reaction progress every 20-30 minutes using TLC (50% EtOAc/Hexanes). The reaction is typically complete within 1-2 hours, as indicated by the complete consumption of the starting lactone (Rf ≈ 0.1) and the appearance of a single major product spot (Rf ≈ 0.5).
-
Quenching: Once the reaction is complete, quench the catalyst by adding solid sodium bicarbonate (~1 g) and stir for 10 minutes. The acid catalyst is neutralized, stopping the reaction and preventing product degradation during workup.
-
Isolation: Filter the suspension through a pad of Celite or a cotton plug to remove the sodium bicarbonate and any salts. Rinse the flask and filter cake with a small amount of acetone.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a white solid or oil that solidifies upon standing.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Product Characterization
-
Appearance: White crystalline solid.[1]
-
Melting Point: 138-139 °C.[1]
-
¹H NMR (CDCl₃, 500 MHz): Chemical shifts (δ) in ppm. The expected spectrum would show characteristic peaks for the isopropylidene methyl groups (two singlets around 1.3-1.5 ppm), the C5 methylene protons, and the protons on the furanose ring (H2, H3, H4).
-
Yield: Typical yields range from 70-90%. The reported yield for a similar large-scale procedure is 73% overall from D-ribose.[10]
Troubleshooting and Expert Advice
-
Incomplete Reaction: If the reaction stalls, ensure all reagents and solvents were anhydrous. A small additional portion of DMP and catalyst can be added, but monitor carefully to avoid side reactions.
-
Product Hydrolysis: The isopropylidene acetal is sensitive to acid.[14] Ensure the quenching step is thorough. Avoid exposure to acidic conditions during purification and storage.
-
Alternative Catalysts: If p-TsOH is not effective for a particular substrate analogue, other catalysts such as pyridinium p-toluenesulfonate (PPTS) for milder conditions, or a strong acid resin like Amberlyst-15, which can be easily filtered off, can be employed.
Conclusion
The protection of D-ribonolactone as its 2,3-O-isopropylidene acetal is a robust and high-yielding reaction critical for the synthesis of complex carbohydrates and nucleoside analogues.[2][15] By understanding the acid-catalyzed mechanism and leveraging the dehydrating power of 2,2-dimethoxypropane, researchers can reliably produce this valuable synthetic intermediate. This protocol, grounded in established literature and expert experience, provides a trustworthy and reproducible method for laboratory application.
References
- Vertex AI Search. (n.d.). Why should you add 2,2-dimethoxypropane to your reaction in the formation of an acetal? Retrieved January 10, 2026.
- Brainly. (2023, February 24). Why are you adding 2,2-dimethoxypropane to your reaction to form the acetal? Retrieved January 10, 2026.
- ChemicalBook. (2019, August 20). Introduction of 2,2-Dimethoxypropane. Retrieved January 10, 2026.
- Benchchem. (n.d.).
- Ataman Kimya. (n.d.). 2,2-DIMETHOXYPROPANE. Retrieved January 10, 2026.
- Williams, J. D., et al. (2005). D-RIBONOLACTONE AND 2,3-ISOPROPYLIDENE(D-RIBONOLACTONE). Organic Syntheses, 82, 75-79.
- ResearchGate. (n.d.). D-Ribonolactone and 2,3-isopropylidene(D-ribonolactone). Retrieved January 10, 2026.
- ECHEMI. (n.d.). 2,3-O-Isopropylidene-D-ribonolactone. Retrieved January 10, 2026.
- Cayman Chemical. (n.d.). 2,3-Isopropylidene-D-ribonolactone. Retrieved January 10, 2026.
- Kocienski, P. J. (n.d.). Protecting Groups. Retrieved January 10, 2026.
- Chem-Impex. (n.d.). 2,3-O-Isopropylidene-D-ribonic γ-lactone. Retrieved January 10, 2026.
- PMC - NIH. (2019, May 2).
- Wiley Online Library. (n.d.). D-Ribonolactone, A Versatile Synthetic Precursor of Biologically Relevant Scaffolds. Retrieved January 10, 2026.
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- ResearchGate. (n.d.). Structures of D-ribose (1), D-ribono-1,4-lactone (2),.... Retrieved January 10, 2026.
- T3DB. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (T3D3871). Retrieved January 10, 2026.
- Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved January 10, 2026.
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Application Notes & Protocols: A Guide to the Acetylation of D-Ribono-1,4-lactone and Its Selective Deprotection
Introduction: The Strategic Importance of Protected Ribonolactones in Medicinal Chemistry
D-Ribono-1,4-lactone, a key chiral building block derived from D-ribose, serves as a versatile precursor in the synthesis of a multitude of biologically significant molecules, most notably nucleoside analogues.[1][2][3] These analogues are foundational in the development of antiviral and anticancer therapeutics.[2][4][5] The journey from D-ribono-1,4-lactone to these complex molecular architectures necessitates the strategic protection of its hydroxyl groups. Acetylation, the introduction of an acetyl group, is a common and effective method for this purpose.[6][7]
The resulting acetylated lactone is rendered more soluble in organic solvents and its hydroxyl groups are masked from unwanted side reactions during subsequent synthetic steps. However, the true elegance of this strategy lies in the ability to selectively deprotect, or remove, specific acetyl groups. This regioselective deacetylation is paramount for the controlled, stepwise construction of intricate molecules where different hydroxyl positions require unique modifications.[8]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient acetylation of D-ribono-1,4-lactone and the nuanced techniques for its selective deprotection. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and offer insights to empower you to successfully navigate these critical synthetic transformations.
Part 1: Per-O-Acetylation of D-Ribono-1,4-lactone
The exhaustive acetylation of all hydroxyl groups on D-ribono-1,4-lactone is a fundamental step to prepare it for further modifications. The most common and effective method employs acetic anhydride as the acetylating agent, often in the presence of a base such as pyridine.[9][10][11][12]
Mechanism of Acetylation with Acetic Anhydride
The reaction proceeds via a nucleophilic acyl substitution mechanism.[13][14][15]
-
Activation of Acetic Anhydride: In the presence of an acid catalyst, a carbonyl oxygen of acetic anhydride is protonated, increasing the electrophilicity of the adjacent carbonyl carbon.[13][15] When a base like pyridine is used, it can act as a nucleophilic catalyst, attacking the acetic anhydride to form a highly reactive acetylpyridinium ion.[9][16]
-
Nucleophilic Attack: The hydroxyl groups of the D-ribono-1,4-lactone act as nucleophiles, attacking the electrophilic carbonyl carbon of the activated acetic anhydride.[13][14] This forms a tetrahedral intermediate.
-
Elimination and Proton Transfer: The intermediate collapses, eliminating a molecule of acetic acid (or pyridine, if it was the catalyst) as a leaving group and forming the acetylated ester. A final proton transfer step regenerates the catalyst and yields the final product.
The Critical Role of Pyridine
Pyridine serves a dual purpose in this reaction:
-
Catalyst: As a nucleophilic catalyst, it enhances the rate of the reaction.[9][12][16]
-
Acid Scavenger: It neutralizes the acetic acid byproduct formed during the reaction, driving the equilibrium towards the formation of the acetylated product.[9][10]
Sources
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Application Notes & Protocols: Grignard Reaction with Protected Ribonolactone Derivatives for C-Nucleoside Synthesis
Introduction: The Strategic Importance of C-Nucleosides
Nucleoside analogues are a cornerstone of modern medicinal chemistry, forming the basis of numerous antiviral and anticancer therapies. While traditional N-nucleosides feature a carbon-nitrogen glycosidic bond, C-nucleosides, which possess a more robust carbon-carbon bond between the sugar moiety and the nucleobase, have garnered significant attention.[1] This C-C bond renders them impervious to enzymatic cleavage by phosphorylases and hydrolases, leading to enhanced metabolic stability and often a more favorable pharmacological profile. Prominent examples like Remdesivir, an adenosine C-nucleoside analogue, have highlighted the therapeutic potential of this class of compounds, particularly in antiviral drug discovery.[2]
One of the most convergent and powerful strategies for the synthesis of C-nucleosides is the addition of organometallic reagents to electrophilic sugar derivatives.[3] Among these methods, the reaction of Grignard reagents with protected D-ribono-1,4-lactone stands out as a versatile and widely applied approach for creating the crucial C1'-aryl or C1'-heteroaryl bond.[1][3] This application note provides a detailed overview of the mechanistic intricacies, strategic considerations for protecting groups, and a comprehensive, field-proven protocol for performing this reaction.
The Substrate: Critical Role of Protecting Groups on Ribonolactone
The Grignard reagent is not only a potent nucleophile but also a strong base.[4][5] Consequently, the free hydroxyl groups of D-ribono-1,4-lactone are incompatible with the reaction conditions, as they would readily quench the Grignard reagent through an acid-base reaction.[6] Therefore, the judicious selection and implementation of protecting groups for the C2', C3', and C5' hydroxyls are paramount for the success of the synthesis.
Key Considerations for Protecting Group Selection:
-
Stability: The protecting groups must be stable to the strongly basic and nucleophilic Grignard reagent.
-
Ease of Formation/Removal: They should be introduced and removed in high yield under conditions that do not compromise the integrity of the lactone or the final C-nucleoside product.
-
Stereodirecting Influence: The nature and steric bulk of the protecting groups can significantly influence the facial selectivity of the nucleophilic attack on the lactone carbonyl, thereby affecting the stereochemical outcome at the anomeric center.[7][8]
-
Orthogonality: The ability to selectively deprotect one hydroxyl group in the presence of others allows for further functionalization of the C-nucleoside scaffold.[9]
Commonly Employed Protecting Groups:
| Protecting Group | Position(s) | Advantages | Limitations & Deprotection |
| Isopropylidene (Acetonide) | C2', C3' | Readily forms a cyclic acetal, providing rigid conformational control. | Removal requires strong acidic conditions, which can be detrimental to acid-sensitive nucleobases (e.g., purines).[2] |
| Benzylidene | C2', C3' | An alternative cyclic acetal. | Can lead to unexpected rearrangements; removal is typically via hydrogenolysis.[2] |
| Benzyl (Bn) | C2', C3', C5' | Very robust and stable to a wide range of reaction conditions. | Removed by catalytic hydrogenolysis, which may not be compatible with other reducible functional groups. |
| Silyl Ethers (TBDMS, TIPS) | C5' (primary OH) | Easily installed on the primary C5' hydroxyl. Offers good stability and can be removed selectively under mild conditions (e.g., with fluoride sources like TBAF).[10] | Generally less stable to acidic conditions than benzyl ethers. |
The choice of protecting group strategy is often dictated by the target molecule. For many applications, a combination of a cyclic acetal (isopropylidene) for the C2'/C3' diol and a silyl or benzyl ether for the C5' hydroxyl provides a reliable framework.
The Reaction: Mechanism and Stereochemical Control
The synthesis of a C-nucleoside from a protected this compound via a Grignard reaction is not a single addition step but rather a carefully orchestrated sequence, often performed as a one-pot procedure.
Step 1: Nucleophilic Addition to the Lactone The Grignard reagent (R-MgX) adds to the electrophilic carbonyl carbon of the protected this compound. This nucleophilic attack opens the lactone ring to form a tetrahedral intermediate, which, upon aqueous workup, would yield a stable lactol (a cyclic hemiacetal).[8]
Step 2: Formation of the Oxocarbenium Ion The lactol intermediate is not typically isolated. Instead, it is treated in situ with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂). The Lewis acid coordinates to the anomeric hydroxyl group, facilitating its elimination as a water molecule and generating a highly reactive, planar oxocarbenium ion intermediate.[8]
Step 3: Stereoselective Reduction The final, crucial step is the reduction of the oxocarbenium ion. This is typically achieved via ionic hydrogenation using a hydride donor like triethylsilane (Et₃SiH). The silane delivers a hydride ion to the C1' carbon, quenching the positive charge and forming the final C-glycosidic bond.[8] The stereoselectivity of this reduction is heavily influenced by the steric and electronic properties of the existing protecting groups at C2' and C3', which direct the incoming hydride to one face of the planar intermediate, thereby determining the final α/β anomeric ratio.[7][8]
Caption: One-pot sequence for C-nucleoside synthesis.
Experimental Protocol: Synthesis of a Protected Aryl C-Nucleoside
This protocol describes a general procedure for the synthesis of an aryl C-nucleoside using 2,3-O-isopropylidene-5-O-tert-butyldimethylsilyl-D-ribono-1,4-lactone as the starting material.
Principle: An arylmagnesium bromide Grignard reagent is prepared and added to the protected this compound. The resulting lactol intermediate is then reduced in situ via an ionic hydrogenation to yield the protected β-C-nucleoside as the major anomer.
Materials and Reagents:
-
Magnesium turnings (activated)
-
Iodine crystal (for activation)
-
Aryl bromide (e.g., 4-bromopyridine)
-
2,3-O-isopropylidene-5-O-tert-butyldimethylsilyl-D-ribono-1,4-lactone
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Anhydrous Dichloromethane (DCM)
-
Triethylsilane (Et₃SiH)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Workflow Diagram:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protective Groups [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Note: D-Ribonolactone as a Versatile Chiral Precursor in the Synthesis of Antiviral Nucleoside Analogues
Abstract
The persistent threat of viral diseases necessitates the continuous development of novel and effective antiviral therapeutics. Nucleoside analogues represent a cornerstone of antiviral chemotherapy, functioning by disrupting viral replication processes. The stereochemistry of these molecules is critical to their efficacy and safety, making stereocontrolled synthesis a paramount challenge in drug development. D-Ribonolactone, a readily available derivative of D-ribose, has emerged as an invaluable chiral building block for the asymmetric synthesis of these complex molecules. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of D-ribonolactone in constructing potent antiviral agents, with a focus on the synthetic pathways for Ribavirin and the critical C-nucleoside core of Remdesivir. Detailed protocols, mechanistic insights, and modern biocatalytic alternatives are presented to empower the rational design and efficient production of next-generation antiviral drugs.
Introduction: The Strategic Value of D-Ribonolactone
Carbohydrates are one of nature's most abundant and stereochemically rich resources, often referred to as the "chiral pool".[1][2] Harnessing these pre-existing chiral centers is a highly efficient strategy for the synthesis of enantiomerically pure pharmaceuticals, bypassing the need for costly resolution or complex asymmetric catalysis.[3][4] D-Ribonolactone (or its precursor D-ribose) is a prime example of a chiral pool starting material that provides the foundational stereochemistry for a vast class of antiviral drugs known as nucleoside analogues.
These drugs typically mimic natural nucleosides (adenosine, guanosine, etc.) and, after intracellular phosphorylation, are incorporated into growing viral RNA or DNA chains by viral polymerases.[5] This incorporation leads to the termination of the chain or introduces mutations, ultimately halting viral replication. The precise three-dimensional arrangement of the sugar moiety is crucial for recognition by viral enzymes and for its mechanism of action.
D-Ribonolactone offers several advantages as a starting material:
-
Stereochemical Control: It provides the correct D-ribofuranose configuration found in many clinically important antiviral nucleosides.
-
Functionality: Its lactone and hydroxyl groups offer distinct reactive sites for controlled chemical modifications.
-
Availability: It is derived from the inexpensive and abundant carbohydrate, D-ribose.
This guide will explore the chemical transformations that convert D-ribonolactone into key intermediates for two prominent antiviral agents, providing both the "how" (protocols) and the "why" (mechanistic rationale).
Foundational Chemistry of D-Ribonolactone
The structure of D-ribono-1,4-lactone features a five-membered ring with three stereocenters. Its utility in synthesis relies on the selective manipulation of its hydroxyl groups and the reactivity of the lactone carbonyl.
Figure 1: Structure of D-Ribono-1,4-lactone highlighting key reactive sites.
Key transformations typically involve:
-
Protection of Hydroxyl Groups: To prevent unwanted side reactions, the hydroxyl groups at C2, C3, and C5 are typically protected. Common protecting groups include acetyl (Ac), benzoyl (Bz), or silyl ethers (e.g., TBDPS), chosen based on their stability under subsequent reaction conditions and ease of removal.
-
Reduction/Activation at C1: The lactone is converted into a suitable glycosyl donor. This can involve reduction to the corresponding lactol (a cyclic hemiacetal) followed by conversion to a glycosyl halide or acetate. The most common intermediate for N-glycosylation is 1-O-acetyl-2,3,5-tri-O-protected-β-D-ribofuranose.
Case Study I: Synthesis of Ribavirin via N-Glycosylation
Ribavirin is a broad-spectrum antiviral agent effective against a range of RNA and DNA viruses.[5] Its synthesis is a classic example of an N-glycosylation reaction, where a pre-formed heterocyclic base is coupled to a ribose derivative.[6] The established route involves the reaction of a peracetylated β-D-ribofuranose with methyl 1,2,4-triazole-3-carboxylate.[6]
Caption: Synthetic pathway from D-Ribonolactone to Ribavirin.
Protocol 1: Synthesis of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (TARF)
This protocol first reduces D-ribonolactone to D-ribose, which exists in equilibrium with its lactol form, and then per-acetylates it. This procedure is adapted from established methods for preparing glycosyl donors.[7][8]
Causality: The reduction with sodium borohydride (NaBH₄) converts the lactone to the lactol. Subsequent treatment with acetic anhydride in pyridine serves two purposes: it acetylates all free hydroxyls, protecting them, and the C1-hydroxyl (anomeric hydroxyl) is converted to an acetate. This acetate at the anomeric position acts as a good leaving group in the subsequent Lewis acid-catalyzed glycosylation step. The β-anomer is typically the major product under these conditions.[9]
Materials:
-
D-Ribonolactone
-
Sodium borohydride (NaBH₄)
-
Acetic anhydride (Ac₂O)
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
Reduction: Dissolve D-Ribonolactone (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath. Add NaBH₄ (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is ~6-7 and gas evolution ceases.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the ethanol. The resulting aqueous residue contains D-ribose.
-
Acetylation: To the crude D-ribose, add pyridine (5.0 eq) and cool the mixture to 0 °C. Add acetic anhydride (5.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Pour the reaction mixture into ice-cold water and extract with DCM (3x). Combine the organic layers and wash sequentially with cold 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a viscous oil.
-
Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford pure 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose as a white solid.[10]
Protocol 2: Vorbrüggen Glycosylation and Deprotection to Yield Ribavirin
This protocol couples the activated sugar (TARF) with the silylated triazole base, followed by deprotection.[11][12]
Causality: The nucleobase (methyl 1,2,4-triazole-3-carboxylate) is first silylated to increase its solubility in organic solvents and enhance its nucleophilicity. A Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), catalyzes the reaction by activating the sugar donor, facilitating the departure of the C1-acetate and formation of an intermediate oxocarbenium ion. The silylated base then attacks this electrophile, predominantly from the beta-face, to form the desired N-glycosidic bond.[13] The final step, ammonolysis, simultaneously converts the methyl ester to the required carboxamide and removes the acetyl protecting groups.[13]
Materials:
-
1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (TARF)
-
Methyl 1,2,4-triazole-3-carboxylate
-
Bis(trimethylsilyl)acetamide (BSA) or Hexamethyldisilazane (HMDS)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile (MeCN)
-
Anhydrous Methanol (MeOH)
-
Ammonia (gas or saturated solution in MeOH)
Procedure:
-
Silylation of Base: In a flame-dried, argon-purged flask, suspend methyl 1,2,4-triazole-3-carboxylate (1.2 eq) in anhydrous MeCN. Add BSA (1.5 eq) and heat the mixture to reflux until the solution becomes clear (approx. 1-2 hours). Cool the solution to room temperature.
-
Glycosylation: To the silylated base solution, add TARF (1.0 eq) dissolved in anhydrous MeCN. Cool the mixture to 0 °C and add TMSOTf (1.2 eq) dropwise.
-
Stir the reaction at room temperature and monitor by TLC until the starting TARF is consumed (typically 4-6 hours).
-
Work-up: Quench the reaction by adding saturated NaHCO₃ solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Ammonolysis/Deprotection: Dissolve the crude, protected nucleoside in anhydrous methanol in a pressure vessel. Cool to -78 °C and bubble ammonia gas through the solution until saturated, or add a pre-chilled saturated solution of ammonia in methanol.
-
Seal the vessel and allow it to warm to room temperature. Stir for 24-48 hours.
-
Isolation: Cool the vessel, vent carefully, and concentrate the reaction mixture under reduced pressure. The resulting crude solid can be purified by recrystallization from methanol/water to yield pure Ribavirin.
| Step | Intermediate/Product | Expected Yield | Purity (Typical) | Key Analytical Data |
| 1 | 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose | 70-80% | >95% | ¹H NMR, M.P. 80-82 °C[10] |
| 2 | Ribavirin | 55-70% (from TARF) | >99% | ¹H NMR, ¹³C NMR, HRMS |
Case Study II: Synthesis of the Remdesivir Core via C-Glycosylation
Remdesivir is a nucleotide prodrug with potent activity against a range of RNA viruses, including SARS-CoV-2.[14] A key challenge in its synthesis is the formation of the C-glycosidic bond, which links the ribose sugar directly to a carbon atom of the pyrrolotriazine nucleobase. This bond is significantly more stable to enzymatic cleavage in vivo than a standard N-glycosidic bond. The synthesis developed by Gilead Sciences starts from 2,3,5-tri-O-benzyl-D-ribonolactone.[15][16]
Caption: Key C-Glycosylation step in the synthesis of the Remdesivir core.
Protocol 3: Organometallic C-Glycosylation of Protected Ribonolactone
This protocol describes the crucial step of forming the C-C bond between the ribose moiety and the nucleobase, adapted from published synthetic routes.[14][17][18][19][20]
Causality: A direct nucleophilic attack by the heterocyclic base on the lactone is not feasible. Therefore, the base's nucleophilicity is dramatically increased by converting it into an organometallic reagent. This is achieved via a metal-halogen exchange, where a bromo- or iodo-substituted base reacts with an organolithium reagent (like n-BuLi) at cryogenic temperatures (-78 °C) to form a highly reactive lithiated species.[18] This potent nucleophile then attacks the electrophilic carbonyl carbon of the protected this compound. The extremely low temperature is critical to prevent side reactions and control the stability of the organolithium intermediate. The resulting product is a lactol, which is then converted to the desired β-cyano intermediate in a subsequent stereoselective step.[17]
Materials:
-
2,3,5-tri-O-benzyl-D-ribonolactone
-
7-Bromo-4-(tert-butoxycarbonylamino)pyrrolo[2,1-f][14][16][17]triazine (or similar protected base)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Citric acid solution (1 M)
Procedure:
-
Setup: In a flame-dried, multi-neck flask under a strict argon atmosphere, dissolve the protected brominated nucleobase (1.0 eq) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (2.2 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed. Stir the resulting mixture at -78 °C for 30 minutes.
-
Addition: In a separate flask, dissolve the protected D-ribonolactone (1.2 eq) in anhydrous THF. Add this solution dropwise to the cold, lithiated base solution over 30 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 2-3 hours, monitoring by TLC for the consumption of the lactone.
-
Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of 1 M citric acid solution.
-
Work-up: Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude product, an anomeric mixture of C-glycoside lactols, is typically purified by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient). This intermediate is then carried forward for cyanation and further transformations to complete the synthesis of Remdesivir.[14][15]
Modern Biocatalytic Alternatives
While classical chemical synthesis is powerful, it often requires multiple protection-deprotection steps and harsh reagents. Biocatalysis offers a greener and often more efficient alternative for certain transformations.[21]
For N-glycosidic bonds, like that in Ribavirin, enzymes such as nucleoside phosphorylases (NPs) can be used in a "base-swapping" reaction known as transglycosylation.[6]
Caption: Enzymatic transglycosylation for nucleoside synthesis.
In this one-pot reaction, a cheap, natural nucleoside (like uridine) acts as the ribose donor.[22][23][24] The enzyme cleaves the glycosidic bond of the donor and transfers the ribose moiety directly to the desired acceptor base, forming the target antiviral nucleoside under mild, aqueous conditions.[25] This approach can circumvent the need for protecting groups and activation of the sugar, leading to a more sustainable and step-economical process.[6]
Conclusion
D-Ribonolactone is a powerful and versatile starting material in the synthesis of antiviral agents. Its inherent chirality provides a robust foundation for the stereocontrolled construction of complex nucleoside analogues. As demonstrated by the syntheses of Ribavirin and the Remdesivir core, D-ribonolactone can be effectively transformed into key intermediates through both classical N-glycosylation and more advanced C-glycosylation strategies. By understanding the underlying chemical principles and mastering the detailed protocols, researchers can leverage this valuable chiral building block to accelerate the discovery and development of life-saving antiviral therapies. The continued exploration of both chemical and biocatalytic routes originating from D-ribonolactone will undoubtedly play a crucial role in preparing for future viral challenges.
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The Versatility of Ribonolactone: A Chiral Synthon in Modern Carbohydrate Chemistry
This technical guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of D-Ribono-1,4-lactone's applications in carbohydrate chemistry. We will delve into its role as a versatile chiral building block, providing not just protocols, but the scientific reasoning behind the methodologies, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Strategic Importance of D-Ribono-1,4-lactone
D-Ribono-1,4-lactone, a carbohydrate derivative of the aldonolactone family, is a commercially available and highly valuable chiral starting material in organic synthesis.[1] Its rigid furanose-like structure, coupled with multiple stereocenters, makes it an ideal precursor for the stereoselective synthesis of a wide array of complex molecules.[2] This guide will illuminate its pivotal role in the synthesis of modified nucleosides, particularly C-nucleosides, and other biologically significant compounds, providing detailed protocols and mechanistic insights.
PART 1: Core Applications and Mechanistic Insights
Synthesis of C-Nucleosides: A Gateway to Novel Antivirals
The synthesis of C-nucleosides, where the nucleobase is attached to the ribose moiety via a carbon-carbon bond, is a significant area of interest in medicinal chemistry.[2][3] This structural modification imparts greater stability against enzymatic and acid-catalyzed hydrolysis compared to their N-nucleoside counterparts.[2] D-Ribonolactone serves as a key starting material for the stereoselective synthesis of these compounds.[3][4] The renewed interest in C-nucleosides has been significantly fueled by the success of antiviral drugs like Remdesivir, an adenosine C-nucleoside analogue.[5]
The general strategy involves the nucleophilic addition of an organometallic nucleobase equivalent to a protected D-ribonolactone.[4] This is typically followed by reduction of the resulting lactol and subsequent cyclization to form the desired C-nucleoside.
Diagram 1: General Retrosynthetic Approach for C-Nucleoside Synthesis from D-Ribonolactone
Caption: Retrosynthetic analysis of C-nucleoside synthesis.
A Versatile Chiral Pool for Natural Product Synthesis
Beyond nucleosides, D-ribonolactone is a cornerstone in the total synthesis of various natural products. Its inherent chirality is strategically exploited to construct complex stereochemical architectures. Notable examples of natural products synthesized from D-ribonolactone include malayamycin, varitriol, and mannostatin.[2] The lactone functionality provides a reactive handle for a variety of transformations, including reductions, additions, and ring-opening reactions, allowing for the construction of diverse molecular scaffolds.[6]
PART 2: Experimental Protocols and Methodologies
This section provides detailed, step-by-step protocols for key transformations involving D-ribonolactone. The rationale behind critical steps is explained to provide a comprehensive understanding.
Preparation of Protected D-Ribonolactone Derivatives
Protection of the hydroxyl groups of D-ribonolactone is a crucial first step in many synthetic routes to prevent unwanted side reactions. The choice of protecting group can influence the stereochemical outcome of subsequent reactions.
This protocol describes the acetal protection of the C2 and C3 hydroxyl groups, a common strategy to rigidify the lactone ring and direct subsequent reactions.
Materials:
-
D-Ribono-1,4-lactone
-
Anhydrous Acetone
-
2,2-Dimethoxypropane
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Silver Carbonate (Ag₂CO₃) or a weakly basic resin (e.g., Amberlyst A-21)[7]
-
Ethyl Acetate (EtOAc)
-
Celite
-
Suspend crude D-ribonolactone in anhydrous acetone and 2,2-dimethoxypropane in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid and stir the solution vigorously at room temperature. The reaction progress can be monitored by TLC.
-
After approximately 50 minutes, neutralize the acid by adding silver carbonate or a basic resin and continue stirring.[7][8]
-
Filter the suspension through a pad of Celite, rinsing the solids with acetone.
-
Evaporate the filtrate to dryness to obtain the crude acetonide.
-
Recrystallize the crude product from hot ethyl acetate to yield white crystalline 2,3-O-isopropylidene-D-ribono-1,4-lactone.[7]
Expert Insight: The use of 2,2-dimethoxypropane acts as a water scavenger, driving the equilibrium towards the formation of the isopropylidene acetal. Neutralization with a solid base like silver carbonate or a basic resin is preferred over aqueous bases to maintain anhydrous conditions.[7]
Table 1: Typical Reaction Parameters for Isopropylidene Protection
| Parameter | Value | Reference |
| Reactant Ratio (Lactone:Acetone) | 1g : ~4.4 mL | [7][8] |
| Catalyst | Conc. H₂SO₄ (catalytic) | [7][8] |
| Reaction Time | ~50 minutes | [7][8] |
| Yield | ~73% (overall from ribose) | [8] |
The reaction of D-ribono-1,4-lactone with benzaldehyde under acidic conditions can lead to the formation of a six-membered lactone through rearrangement.[9][10] This highlights the importance of careful reaction control and thorough characterization.
Materials:
-
D-Ribono-1,4-lactone
-
Benzaldehyde
-
Concentrated Hydrochloric Acid (HCl)
Procedure: [10]
-
Add D-ribonolactone to benzaldehyde in a round-bottom flask.
-
Warm the mixture and add concentrated HCl.
-
Heat the reaction mixture.
-
Work-up the reaction by neutralizing the acid and purifying the product, typically by crystallization.
Causality in Experimental Choices: The use of a strong acid like HCl catalyzes both the acetal formation and the potential rearrangement to the more thermodynamically stable 1,5-lactone.[9] The reaction temperature and time are critical parameters to control the product distribution.
Diagram 2: Workflow for the Protection of D-Ribonolactone
Caption: Protection strategies for D-ribonolactone.
Characterization of Ribonolactone Derivatives
Unambiguous structural elucidation of this compound derivatives is crucial, as rearrangements can occur.[9][10] 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.
Key NMR Signatures:
-
¹H NMR: The coupling constants between protons on the lactone ring provide information about their dihedral angles and thus the ring conformation.
-
¹³C NMR: The chemical shifts of the carbon atoms, particularly C3 and C4, can help distinguish between five-membered (1,4-lactone) and six-membered (1,5-lactone) rings.[10][11]
-
NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) is invaluable for determining the stereochemistry and the size of the lactone ring by identifying protons that are close in space.[9][10]
PART 3: this compound in Drug Development
The utility of D-ribonolactone as a chiral synthon extends significantly into the realm of drug development. Its role as a key intermediate allows for the efficient and stereocontrolled synthesis of complex active pharmaceutical ingredients (APIs).[]
Case Study: Synthesis of C-Nucleoside Antivirals
As previously mentioned, the synthesis of C-nucleoside analogues is a prime example of this compound's application in drug discovery. The stability of the C-C glycosidic bond is a significant advantage in developing robust antiviral agents.[3] The synthetic routes often involve the nucleophilic addition of a heterocyclic anion to a protected this compound, followed by reduction and cyclization.
Self-Validating Protocol Considerations:
-
Strictly Anhydrous Conditions: Organometallic reagents are highly sensitive to moisture. All glassware should be flame-dried, and solvents must be rigorously dried.
-
Inert Atmosphere: Reactions involving organometallics should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the nucleophile.
-
Temperature Control: Low temperatures (e.g., -78 °C) are often required to control the reactivity of the organometallic reagents and improve stereoselectivity.
Conclusion
D-Ribono-1,4-lactone is a powerful and versatile tool in the arsenal of the modern carbohydrate chemist. Its well-defined stereochemistry and amenable reactivity make it an invaluable starting material for the synthesis of a diverse range of biologically important molecules. A thorough understanding of its reactivity and the careful application of the protocols outlined in this guide will empower researchers to harness the full synthetic potential of this remarkable chiral building block.
References
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- Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six-Membered d-Ribonolactone Derivatives | Request PDF - ResearchGate. (n.d.).
- Zanardi, M. M., et al. (2015). Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six- Membered D‑this compound Derivatives.
- Working with Hazardous Chemicals - Organic Syntheses. (n.d.).
- Overview of known approaches for the synthesis of ribo‐C‐nucleosides of... - ResearchGate. (n.d.).
- D-Ribonic acid, 2,3-O-(1-methylethylidene)-, γ-lactone - Organic Syntheses Procedure. (n.d.).
- C-Ribosylating Enzymes in the (Bio)Synthesis of C-Nucleosides and C-Glycosylated Natural Products | ACS Catalysis. (2023).
- Membered D‐this compound Derivatives - Pendidikan Kimia. (n.d.).
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- D-ribonolactone in organic synthesis: a review - Semantic Scholar. (1985). Heterocycles, 23, 691-729.
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Application Notes and Protocols for the Chemoenzymatic Synthesis of Ribonolactone Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Significance of Ribonolactone Analogues in Drug Discovery
This compound analogues, core structural motifs derived from ribonucleosides, have emerged as crucial intermediates and pharmacophores in the development of novel therapeutics, particularly in the realm of antiviral and anticancer agents. Their inherent chirality and dense functionality make them attractive starting points for the synthesis of complex bioactive molecules. Notably, D-(+)-ribono-1,4-lactone is a key building block for the synthesis of C-nucleosides, which are less susceptible to enzymatic and acid-catalyzed hydrolysis compared to their N-nucleoside counterparts, offering improved metabolic stability.[1][2] The recent prominence of antiviral drugs like Remdesivir, an adenine C-nucleoside analogue, has further intensified the interest in efficient and scalable synthetic routes to these valuable compounds.[3]
Traditional chemical synthesis of this compound analogues often involves multi-step processes with harsh reagents and challenging stereocontrol. Chemoenzymatic synthesis, which synergistically combines the selectivity and mild reaction conditions of biocatalysis with the versatility of chemical transformations, offers a powerful and sustainable alternative.[4] This application note provides a detailed guide to the chemoenzymatic synthesis of this compound analogues, outlining core strategies, detailed protocols, and critical considerations for researchers in drug development.
The Chemoenzymatic Strategy: A Fusion of Chemical Precision and Biocatalytic Elegance
The chemoenzymatic approach to this compound analogues typically involves a strategic sequence of chemical and enzymatic steps. This methodology leverages the strengths of both disciplines to achieve high yields, regioselectivity, and stereoselectivity, which are often difficult to attain through purely chemical or biological routes. A general workflow is outlined below:
Caption: Generalized workflow for the chemoenzymatic synthesis of this compound analogues.
Part 1: Synthesis of the this compound Core
A key precursor for many analogues is D-ribono-1,4-lactone, which can be synthesized from D-ribose and subsequently modified. While the initial synthesis is often chemical, enzymatic methods can be employed for subsequent selective modifications.
Protocol 1: Chemical Oxidation of D-Ribose to D-Ribono-1,4-lactone
This protocol is adapted from a well-established chemical synthesis method and serves as the entry point to the this compound scaffold.[5]
Materials:
-
D-ribose
-
Sodium bicarbonate
-
Bromine
-
Sodium bisulfite
-
Absolute Ethanol
-
Toluene
-
Diethyl ether
-
Ice-water bath
-
Mechanical stirrer
-
Pressure-equalizing addition funnel
-
Rotary evaporator
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and an addition funnel, dissolve D-ribose and sodium bicarbonate in water.
-
Cool the mixture in an ice-water bath.
-
Slowly add bromine to the vigorously stirred solution, maintaining the temperature below 5°C.
-
After the addition is complete, continue stirring for approximately 50 minutes.
-
Quench the reaction by adding sodium bisulfite until the orange color disappears.
-
Concentrate the solution using a rotary evaporator to obtain a wet slurry.
-
Add absolute ethanol and toluene and evaporate again to remove residual water.
-
Add absolute ethanol and heat the mixture.
-
Filter the hot suspension and allow the filtrate to cool and then refrigerate to crystallize the product.
-
Collect the crystalline D-ribono-1,4-lactone by filtration, wash with cold ethanol and diethyl ether, and dry under vacuum.
Part 2: Chemoenzymatic Modification of the this compound Core
Once the this compound core is obtained, enzymes can be used for highly selective modifications, such as acylation and deacylation, to generate a library of analogues.
The Power of Lipases in Regioselective Acylation
Lipases are a class of hydrolases that can catalyze esterification, transesterification, and aminolysis reactions in non-aqueous media with high regioselectivity and stereoselectivity. This makes them ideal biocatalysts for the selective modification of hydroxyl groups on the this compound scaffold. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a particularly robust and versatile enzyme for these transformations.
Protocol 2: Lipase-Catalyzed Regioselective Alcoholysis of Per-O-acetyl-D-ribonolactone
This protocol demonstrates the use of a lipase to selectively remove an acetyl group from a protected this compound, yielding a key intermediate for further derivatization.[1]
Materials:
-
2,3,5-tri-O-acetyl-D-ribonolactone (can be synthesized from D-ribono-1,4-lactone using acetic anhydride)
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Ethanol
-
Organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Shaking incubator or magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve 2,3,5-tri-O-acetyl-D-ribonolactone in the chosen organic solvent in a reaction vessel.
-
Add ethanol to the solution. The molar ratio of the acetylated lactone to ethanol will influence the reaction equilibrium.
-
Add the immobilized lipase to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 40-50°C) with gentle agitation.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, separate the immobilized enzyme by filtration for potential reuse.
-
Evaporate the solvent from the filtrate and purify the resulting 2,3-di-O-acetyl-D-ribonolactone by column chromatography.
Rationale for Experimental Choices:
-
Immobilized Enzyme: Using an immobilized lipase simplifies catalyst removal and reuse, making the process more cost-effective and sustainable.
-
Organic Solvent: The choice of a non-polar organic solvent shifts the equilibrium of the lipase-catalyzed reaction towards synthesis (in this case, alcoholysis) rather than hydrolysis.
-
Temperature: The reaction is typically performed at a moderately elevated temperature to increase the reaction rate without denaturing the enzyme.
Part 3: Synthesis of C-Nucleoside this compound Analogues
A significant application of this compound is in the synthesis of C-nucleosides, where the nucleobase is attached to the ribose moiety via a C-C bond. This often involves the chemical modification of a protected this compound intermediate.
Protecting Group Strategy: A Critical Chemical Step
To achieve selective modification at the anomeric carbon (C1) of the this compound, the hydroxyl groups at C2, C3, and C5 must be protected. Common protecting groups include benzylidene acetals and silyl ethers. The choice of protecting group is critical as it influences the stereochemical outcome of subsequent reactions.[3]
Caption: Synthetic pathway for C-nucleoside analogues from D-ribonolactone.
Protocol 3: Synthesis of a Protected C-Nucleoside Precursor
This protocol outlines a general procedure for the addition of a nucleobase precursor to a protected this compound.
Materials:
-
Protected D-ribonolactone (e.g., 2,3-O-benzylidene-D-ribonolactone)
-
Aromatic or heterocyclic nucleophile (e.g., lithiated purine or pyrimidine derivative)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether)
-
Inert atmosphere (e.g., argon or nitrogen)
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Dissolve the protected D-ribonolactone in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78°C).
-
Slowly add the organometallic nucleophile (e.g., lithiated heterocycle) to the cooled solution.
-
Allow the reaction to proceed at low temperature for a specified time, monitoring by TLC.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Warm the mixture to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the resulting protected C-nucleoside precursor by column chromatography.
Data Presentation and Characterization
The successful synthesis of this compound analogues requires careful monitoring and characterization at each step.
| Technique | Purpose |
| Thin-Layer Chromatography (TLC) | Rapid monitoring of reaction progress and purity of fractions during chromatography. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction conversion and product purity. Chiral HPLC can be used to determine enantiomeric excess. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of intermediates and final products (¹H, ¹³C, and 2D NMR). |
| Mass Spectrometry (MS) | Determination of the molecular weight of the synthesized compounds. |
| Infrared (IR) Spectroscopy | Identification of key functional groups (e.g., lactone carbonyl, hydroxyl groups). |
Conclusion and Future Perspectives
The chemoenzymatic synthesis of this compound analogues represents a powerful and versatile strategy for accessing a diverse range of potentially bioactive molecules. By combining the precision of enzymatic catalysis with the broad scope of modern organic synthesis, researchers can develop efficient and sustainable routes to novel drug candidates. Future developments in this field will likely focus on the discovery and engineering of novel enzymes with expanded substrate scopes and enhanced catalytic efficiencies, as well as the development of one-pot, multi-enzyme cascade reactions to further streamline the synthetic process.
References
- Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. PubMed. [Link]
- D-Ribonolactone, A Versatile Synthetic Precursor of Biologically Relevant Scaffolds.
- Steroselective C-nucleoside synthesis using D-ribonolactone. A....
- Biocatalytic synthesis of ribonucleoside analogues using nucleoside transglycosylase-2. Royal Society of Chemistry. [Link]
- Biocatalytic synthesis of ribonucleoside analogues using nucleoside transglycosylase-2. PubMed. [Link]
- Biocatalytic Approach for Novel Functional Oligoesters of ε-Caprolactone and Malic Acid. MDPI. [Link]
- Recent Developments and Optimization of Lipase-Catalyzed Lactone Formation and Ring-Opening Polymeriz
- Lipase-catalyzed regio- and stereoselective deacylation: Separation of anomers of peracylated alpha,beta-D-ribofuranosides.
- Controlled enzymatic synthesis of oligonucleotides.
- Biocatalytic Synthesis. Austrian Centre of Industrial Biotechnology. [Link]
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- Biocatalytic approaches towards the stereoselective synthesis of vicinal amino alcohols. Royal Society of Chemistry. [Link]
- Synthesis of Oligoribonucleotides Containing a 2′-Amino-5′-S-phosphorothiolate Linkage.
- Synthesis of ribonucleotides from the corresponding ribonucleosides under plausible prebiotic conditions within self-assembled supramolecular structures. Royal Society of Chemistry. [Link]
- Lipase-Catalyzed Cyclization of β-Ketothioamides with β-Nitrostyrene for the Synthesis of Tetrasubstituted Dihydrothiophenes.
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- D-Ribonic acid, 2,3-O-(1-methylethylidene)-, γ-lactone. Organic Syntheses. [Link]
- Enzymatic synthesis of oligodeoxyribonucleotides of defined sequence. Polynucleotide phosphorylase catalysed synthesis using pyrimidine analog-containing deoxyribonucleoside 5'-diphosphates.
- Immobilization of Thermomyces lanuginosus lipase on metal-organic frameworks and investigation of their catalytic properties and stability.
- Lipase-Catalyzed Synthesis of Furan-Based Oligoesters and their Self-Assembly-Assisted Polymeriz
- Chemoenzymatic Synthesis of Novel C-Ribosylated Naphthoquinones.
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Application Notes and Protocols for Flow Chemistry in Ribonolactone Modification
Introduction: Harnessing Flow Chemistry for a Versatile Chiral Precursor
D-Ribono-γ-lactone, a carbohydrate derivative, serves as a crucial chiral building block for the synthesis of a multitude of biologically significant molecules, including natural products and nucleoside analogues.[1] Modifications of its structure are fundamental to creating novel therapeutics, particularly antiviral and anticancer agents.[2] However, traditional batch synthesis involving sensitive carbohydrate intermediates like ribonolactone is often plagued by challenges such as poor stereoselectivity, thermal instability of intermediates, side reactions, and difficulties in scaling up.[3]
Flow chemistry, or continuous flow synthesis, offers a powerful solution to these problems. By conducting reactions in a continuously moving stream through a network of tubes or microreactors, this technology provides unparalleled control over reaction parameters.[4][5] Key advantages include:
-
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of flow reactors allows for rapid and precise temperature control, minimizing thermal decomposition and improving selectivity.[6]
-
Enhanced Safety: The small internal volume of the reactor means that only minute quantities of hazardous reagents or unstable intermediates are present at any given time, significantly reducing risk.
-
Reproducibility and Scalability: Once optimized, a flow process can be scaled up simply by running it for a longer duration ("sizing up") or by running multiple reactors in parallel ("numbering up"), bypassing the complex re-optimization often required for batch scale-up.
-
Access to Novel Reaction Windows: Flow reactors can operate at temperatures and pressures not feasible in standard batch equipment, potentially unlocking new reaction pathways.[7]
This document provides detailed application notes and representative protocols for two key modifications of this compound derivatives using flow chemistry: stereoselective glycosylation and catalytic aminolysis.
Application Note 1: Stereoselective Glycosylation of Protected this compound
Rationale and Scientific Background
The stereoselective formation of the glycosidic bond is a cornerstone of carbohydrate chemistry but remains a significant synthetic challenge.[3] Glycosylation reactions often proceed through highly reactive oxocarbenium ion intermediates, whose lifetime and reactivity are exquisitely sensitive to temperature and reaction time.[8][9] In batch reactors, maintaining precise control is difficult, leading to mixtures of anomers (α/β isomers) and other side products.
Flow chemistry enables the precise manipulation of these transient intermediates. By employing cryogenic temperatures to stabilize the activated glycosyl donor and controlling the residence time to the millisecond scale, flow reactors can favor a specific reaction pathway (e.g., SN2-like displacement) to achieve high stereoselectivity.[9] This protocol describes a representative method for the β-selective glycosylation of a protected ribofuranosyl donor using a Lewis acid catalyst in a continuous flow system.
Experimental Protocol: Continuous Flow β-Glycosylation
Objective: To perform a stereoselective β-glycosylation of a 2,3,5-tri-O-protected-D-ribofuranosyl trichloroacetimidate donor with a primary alcohol acceptor.
Materials:
-
Reagent A (Donor): 2,3,5-Tri-O-benzyl-D-ribofuranosyl-1-trichloroacetimidate (0.1 M in anhydrous Dichloromethane (DCM))
-
Reagent B (Acceptor): 3-Phenyl-1-propanol (0.12 M in anhydrous DCM)
-
Reagent C (Catalyst): Iron(III) Triflate (Fe(OTf)₃) (0.01 M in anhydrous DCM)
-
Reagent D (Quench): Triethylamine (Et₃N) (0.5 M in anhydrous DCM)
-
Equipment:
-
Three syringe pumps
-
One T-mixer (e.g., PEEK or glass)
-
One coiled reactor (e.g., PFA tubing, 2 mL internal volume) immersed in a cryocooler bath
-
A second T-mixer for quenching
-
Back-pressure regulator (set to 5 bar)
-
Collection flask
-
Workflow Diagram:
Caption: Workflow for continuous glycosylation.
Procedure:
-
System Setup: Assemble the flow system as depicted in the workflow diagram. Ensure all tubing and connections are secure and leak-proof. Purge the entire system with dry nitrogen or argon.
-
Cooling: Set the cryocooler bath to -78 °C and allow the reactor coil to equilibrate.
-
Reagent Pumping:
-
Set Pump A (Donor) to a flow rate of 0.2 mL/min.
-
Set Pump B (Acceptor) to a flow rate of 0.2 mL/min.
-
Set Pump C (Catalyst) to a flow rate of 0.1 mL/min.
-
This results in a total flow rate of 0.5 mL/min into the reactor.
-
-
Reaction: The combined streams mix in T-Mixer 1 and enter the 2 mL cryogenic reactor coil. The residence time is calculated as Reactor Volume / Total Flow Rate (2 mL / 0.5 mL/min = 4 minutes).
-
Quenching: After exiting the reactor, the stream is mixed with the quench solution from Pump D (flow rate set to 0.5 mL/min) in T-Mixer 2 to neutralize the catalyst and stop the reaction.
-
Collection: The product stream passes through the back-pressure regulator and is collected in a flask containing a saturated solution of sodium bicarbonate.
-
Steady State: Allow the system to run for at least three reactor volumes (12 minutes) to reach a steady state before collecting the analytical sample.
-
Work-up and Analysis: The collected organic phase is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is analyzed by ¹H NMR and HPLC to determine yield and diastereomeric ratio (β:α).
Data and Performance Comparison
The following table presents representative data comparing the flow chemistry protocol to a traditional batch approach for the same reaction, highlighting the typical improvements seen in continuous systems.
| Parameter | Batch Protocol | Flow Protocol (Representative) |
| Reaction Time | 4 hours | 4 minutes (residence time) |
| Temperature | -40 °C to -20 °C | -78 °C (precisely controlled) |
| Yield | 65% | 89% |
| Selectivity (β:α) | 5:1 | >20:1 |
| Reproducibility | Moderate | High |
| Scalability | Requires re-optimization | Linear (run time extension) |
Application Note 2: Catalytic Aminolysis of Protected this compound
Rationale and Scientific Background
The ring-opening of lactones with amines to form hydroxyamides is a valuable transformation, producing key structural motifs found in many pharmaceuticals. Traditional methods often require harsh conditions or a large excess of the amine, which is problematic when using valuable or complex amines.[10] Catalytic methods are preferred but can be slow in batch processing.
Flow chemistry, particularly with immobilized catalysts in packed-bed reactors, offers a highly efficient alternative. A packed-bed reactor ensures excellent contact between the reactants and the solid-supported catalyst, accelerating the reaction.[11] The product continuously flows out of the reactor, preventing product inhibition and simplifying purification. This approach is also more sustainable, as the catalyst is retained in the reactor for continuous reuse.[6]
Experimental Protocol: Continuous Flow Aminolysis
Objective: To perform a catalytic aminolysis of 2,3-O-isopropylidene-D-ribonolactone with benzylamine using a packed-bed reactor.
Materials:
-
Reagent A (Substrate): 2,3-O-isopropylidene-D-ribonolactone (0.2 M in anhydrous Tetrahydrofuran (THF))
-
Reagent B (Nucleophile): Benzylamine (0.22 M in anhydrous THF)
-
Catalyst: Amberlyst-15 (or other solid-supported acid catalyst), packed into a 5 mL column reactor.
-
Equipment:
-
Two syringe or HPLC pumps
-
One T-mixer
-
One packed-bed column reactor with heating jacket
-
Back-pressure regulator (set to 7 bar to prevent solvent boiling)
-
Collection flask
-
Workflow Diagram:
Caption: Workflow for continuous catalytic aminolysis.
Procedure:
-
System Setup: Assemble the flow system as shown. Ensure the packed-bed reactor is filled with the catalyst without any voids and is properly sealed.
-
Heating: Set the heating jacket for the column reactor to 60 °C and allow it to equilibrate.
-
Solvent Prime: Prime the system by pumping pure THF through at the operational flow rate until the system is free of air and the pressure is stable.
-
Reagent Pumping:
-
Set Pump A (this compound) to a flow rate of 0.25 mL/min.
-
Set Pump B (Benzylamine) to a flow rate of 0.25 mL/min.
-
The combined streams (total flow rate 0.5 mL/min) are mixed before entering the packed-bed reactor.
-
-
Reaction: The reactant mixture flows through the 5 mL packed-bed reactor. The residence time is 10 minutes (5 mL / 0.5 mL/min).
-
Collection: The product stream exits the reactor, passes through the back-pressure regulator, and is collected.
-
Steady State and Analysis: Allow the system to reach a steady state (approx. 30 minutes). Collect a sample and analyze by HPLC or LC-MS to determine the conversion of the starting material.
-
Work-up: The collected solution is concentrated under reduced pressure. The resulting crude hydroxyamide can be purified by column chromatography if necessary.
Data and Performance Comparison
| Parameter | Batch Protocol | Flow Protocol (Representative) |
| Reaction Time | 12 hours | 10 minutes (residence time) |
| Temperature | 65 °C (reflux) | 60 °C |
| Catalyst Loading | 10 mol% (homogeneous) | Packed bed (reusable) |
| Conversion | 85% | >98% |
| Work-up | Requires catalyst removal | Simplified (catalyst retained) |
| Productivity | Low | High (continuous output) |
Troubleshooting Common Issues in Flow Chemistry
| Issue | Potential Cause(s) | Solution(s) |
| Clogging/Precipitation | Poor solubility of reagents/products; solid byproduct formation. | Use a more suitable solvent; heat the reactor tubing; introduce an anti-solvent stream post-reaction; use a wider diameter tubing.[5] |
| Pressure Fluctuations | Air bubbles in the pump lines; leak in the system; pump malfunction. | Degas all solvents before use; check all fittings for leaks; prime pumps thoroughly. |
| Inconsistent Results | Unstable temperature control; inconsistent pump flow rates; degradation of reagents. | Ensure proper immersion of reactor in thermal bath; calibrate pumps regularly; use freshly prepared solutions. |
| Low Conversion | Insufficient residence time; low temperature; catalyst deactivation. | Decrease the flow rate; increase the reactor temperature; for packed-beds, regenerate or replace the catalyst. |
Conclusion and Future Outlook
The application of continuous flow chemistry to the modification of D-ribonolactone offers significant advantages over traditional batch processing, leading to higher yields, improved selectivity, enhanced safety, and greater scalability. The protocols outlined here for stereoselective glycosylation and catalytic aminolysis serve as a template for developing robust and efficient syntheses of valuable this compound derivatives.
Future work in this area could involve integrating these steps into multi-step telescoped syntheses for the on-demand production of complex nucleoside analogues without isolating intermediates.[4] Furthermore, the coupling of flow reactors with real-time analytical techniques (e.g., in-line IR or NMR spectroscopy) will enable automated process optimization and control, further accelerating drug discovery and development timelines.
References
- Title: Benefits of Continuous Flow Chemistry. Source: Mettler Toledo. URL:[Link]
- Title: Steroselective C-nucleoside synthesis using D-ribonolactone. A....
- Title: Glycosylation with N-acetyl glycosamine donors using catalytic iron(iii) triflate: from microwave batch chemistry to a scalable continuous-flow process. Source: Royal Society of Chemistry. URL:[Link]
- Title: Development of a Cryogenic Flow Reactor to Optimize Glycosylation Reactions Based on the Active Donor Intermediate.
- Title: Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs.
- Title: Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. Source: PubMed Central. URL:[Link]
- Title: Flow Chemistry System for Carbohydrate Analysis by Rapid Labeling of Saccharides after Glycan Hydrolysis.
- Title: Automated Glycan Assembly, Flow Chemistry and Data Science. Source: MPG.PuRe. URL:[Link]
- Title: D-Ribonolactone, A Versatile Synthetic Precursor of Biologically Relevant Scaffolds.
- Title: Continuous Flow Biocatalysis.
- Title: Flow chemistry‐based approaches to glycosylation. A) α‐sialylation of...
- Title: Unravelling the regio- and stereoselective synthesis of bicyclic N,O-nucleoside analogues within the molecular electron density theory perspective.
- Title: New approach to l'C‐modified riboside scaffold via stereoselective functionalization of D‐(+)‐ribonic‐y‐lactone.
- Title: Synthesis of (1R,2S,3R,4R)-2,3,4-trihydroxycyclopentylamine from D-ribonolactone. Source: Royal Society of Chemistry. URL:[Link]
- Title: Continuous flow synthesis enabling reaction discovery. Source: Royal Society of Chemistry. URL:[Link]
- Title: Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC.
- Title: Enzymatic Continuous Flow Synthesis of Thiol-Terminated Poly(δ-Valerolactone) and Block Copolymers. Source: PubMed. URL:[Link]
- Title: Catalyst Immobilization Techniques for Continuous Flow Synthesis. Source: DSpace@MIT. URL:[Link]
- Title: Continuous Flow Gas-liquid Reactions in Micro-reactors and its Applications in Catalytic Synthesis. Source: White Rose eTheses Online. URL:[Link]
- Title: Development of Continuous Flow Systems to Access Secondary Amines Through Previously Incompatible Biocatalytic Cascades. Source: PubMed. URL:[Link]
- Title: Continuous flow (micro-)reactors for heterogeneously catalyzed reactions: main design and modelling issues. Source: AIR Unimi. URL:[Link]
- Title: Recent advances in continuous-flow organocatalysis for process intensification. Source: Royal Society of Chemistry. URL:[Link]
- Title: The assembly and use of continuous flow systems for chemical synthesis. Source: PubMed. URL:[Link]
- Title: Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Source: PubMed. URL:[Link]
- Title: Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.mpg.de [pure.mpg.de]
- 4. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The assembly and use of continuous flow systems for chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in continuous-flow organocatalysis for process intensification - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. Continuous flow synthesis enabling reaction discovery - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of a Cryogenic Flow Reactor to Optimize Glycosylation Reactions Based on the Active Donor Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. air.unimi.it [air.unimi.it]
Application Notes and Protocols for Solid-Phase Synthesis Utilizing a Ribonolactone Core
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pursuit of novel therapeutic agents has driven the evolution of sophisticated chemical synthesis methodologies. Among these, solid-phase synthesis has emerged as a cornerstone for the rapid generation of molecular libraries for drug discovery. This document provides a comprehensive guide to the application of a D-ribonolactone core as a versatile, chiral scaffold in solid-phase organic synthesis (SPOS). By leveraging the rich stereochemistry and multiple functionalization points of the ribonolactone framework, researchers can access diverse and complex molecular architectures. These detailed protocols and application notes are designed to provide both the conceptual framework and the practical steps necessary for the successful implementation of this strategy in a research and drug development setting. We will explore the rationale behind the use of a this compound scaffold, methods for its immobilization on a solid support, strategies for library generation, and protocols for the cleavage and characterization of the final products.
Introduction: The this compound Scaffold - A Privileged Chiral Core for Combinatorial Chemistry
Solid-phase synthesis (SPPS), a technique pioneered by Bruce Merrifield, has revolutionized the synthesis of peptides and other oligomers by anchoring the initial building block to an insoluble polymer support. This approach simplifies the purification process to mere filtration and washing, enabling the use of excess reagents to drive reactions to completion.[1] In recent years, the principles of solid-phase synthesis have been extended to the generation of small molecule libraries, a field known as solid-phase organic synthesis (SPOS).[2]
A key element in the design of a successful SPOS campaign is the choice of a central scaffold. A well-designed scaffold provides a rigid framework upon which diverse functionalities can be systematically introduced, allowing for the exploration of a vast chemical space. Carbohydrate-based scaffolds are particularly attractive due to their inherent stereochemical complexity, biocompatibility, and the presence of multiple hydroxyl groups that can be selectively functionalized.[3][4]
D-ribonolactone, a derivative of the naturally abundant sugar D-ribose, serves as an exceptional chiral precursor for the synthesis of a wide array of biologically relevant molecules.[5] Its lactone functionality provides a key reactive site, while the hydroxyl groups at the C2, C3, and C5 positions offer multiple points for diversification. This inherent chirality and polyfunctionality make the this compound core an ideal candidate for the solid-phase synthesis of peptidomimetics, C-nucleoside analogs, and other complex molecular structures.[6][7]
The following sections will provide a detailed guide on how to harness the potential of the this compound core in your solid-phase synthesis endeavors.
Foundational Strategy: Immobilization of the this compound Scaffold
The successful implementation of a solid-phase synthesis strategy hinges on the stable, yet cleavable, linkage of the core scaffold to the solid support. The choice of resin and linker is paramount and depends on the planned reaction conditions and the desired functionality of the final cleaved product.[3][4]
Selection of Solid Support and Linker
For the immobilization of a this compound scaffold, a variety of resins can be employed. Polystyrene-based resins, such as Merrifield or Wang resins, are common choices due to their chemical stability and good swelling properties in organic solvents.[8] The selection of the linker is critical for determining the conditions under which the final product is cleaved from the resin.
| Linker Type | Resin Compatibility | Cleavage Condition | Product C-Terminus | Notes |
| Wang Linker | Polystyrene | Trifluoroacetic Acid (TFA) | Carboxylic Acid | Suitable for Fmoc-based peptide synthesis and many organic reactions.[8] |
| Rink Amide Linker | Polystyrene, TentaGel | TFA | Amide | Ideal for the synthesis of peptide amides or small molecules with a terminal amide. |
| Trityl Linker | Polystyrene | Very mild acid | Carboxylic Acid | Useful for the synthesis of protected fragments. |
Protocol: Immobilization of a Protected this compound Derivative
This protocol describes the immobilization of a 2,3-O-isopropylidene-D-ribonolactone derivative onto a Wang resin. The isopropylidene protecting group is a common choice for the C2 and C3 hydroxyls of this compound.[9] The free C5 hydroxyl group will serve as the attachment point to the resin.
Materials:
-
Wang Resin
-
2,3-O-isopropylidene-D-ribonolactone
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Kaiser Test Kit
Procedure:
-
Resin Swelling: Swell the Wang resin in DCM for 30 minutes in a solid-phase synthesis vessel.
-
Activation of this compound: In a separate flask, dissolve 2,3-O-isopropylidene-D-ribonolactone (2 equivalents relative to resin loading) and DMAP (0.1 equivalents) in DCM. Add DIC (2 equivalents) and stir at room temperature for 20 minutes.
-
Coupling to Resin: Add the activated this compound solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.
-
Washing: Drain the reaction vessel and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
-
Capping (Optional): To block any unreacted hydroxyl groups on the resin, treat with a solution of acetic anhydride and pyridine in DCM for 30 minutes. Wash as in step 4.
-
Loading Determination (Optional but Recommended): A small sample of the resin can be subjected to Fmoc quantification if an Fmoc-protected amino acid is coupled to the scaffold, or by cleaving the scaffold from a known weight of resin and quantifying the product.
Workflow for Library Synthesis on the this compound Scaffold
Once the this compound scaffold is successfully immobilized, a diverse library of compounds can be generated by sequential chemical modifications. The following workflow illustrates a general strategy.
Caption: General workflow for solid-phase synthesis on a this compound scaffold.
Detailed Protocols for On-Resin Modifications
The true power of the this compound scaffold lies in the ability to selectively modify its functional groups to create a library of diverse molecules. The following protocols outline key steps in this process.
Protocol: Deprotection of the Isopropylidene Group
To access the C2 and C3 hydroxyl groups for further functionalization, the isopropylidene protecting group must be removed.
Materials:
-
This compound-functionalized resin
-
Trifluoroacetic acid (TFA) solution (e.g., 80% TFA in DCM)
-
DCM
Procedure:
-
Swell the resin in DCM.
-
Treat the resin with the TFA solution for 30 minutes at room temperature.
-
Drain and wash the resin thoroughly with DCM (5x) to remove all traces of acid.
Protocol: Acylation of Scaffold Hydroxyl Groups
The newly deprotected hydroxyl groups can be acylated to introduce a variety of substituents.
Materials:
-
Deprotected this compound-functionalized resin
-
Carboxylic acid (3 equivalents)
-
DIC (3 equivalents)
-
DMAP (0.1 equivalents)
-
DCM or DMF
Procedure:
-
Swell the resin in the chosen solvent.
-
In a separate flask, pre-activate the carboxylic acid with DIC and DMAP in the same solvent for 20 minutes.
-
Add the activated carboxylic acid solution to the resin and agitate for 2-4 hours.
-
Monitor the reaction using a suitable test (e.g., disappearance of the hydroxyl group by IR spectroscopy on a resin sample).
-
Wash the resin sequentially with the reaction solvent, DCM, and methanol.
Cleavage and Characterization of the Final Products
The final step in the solid-phase synthesis is the cleavage of the synthesized molecule from the resin and its subsequent purification and characterization.
Protocol: Cleavage from Wang Resin
Materials:
-
Dry, final product-bound resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Place the dry resin in a reaction vessel.
-
Add the cleavage cocktail and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA.
-
Precipitate the cleaved product by adding the combined filtrate to cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.
Characterization
The purified products should be characterized by standard analytical techniques to confirm their identity and purity.
| Technique | Purpose |
| LC-MS | To determine the molecular weight and purity of the product. |
| NMR (¹H, ¹³C) | To confirm the structure of the synthesized molecule. |
| FTIR | To identify key functional groups. |
Conclusion and Future Perspectives
The use of a this compound core in solid-phase synthesis offers a powerful and versatile platform for the generation of diverse and stereochemically rich small molecule libraries. The protocols outlined in this guide provide a solid foundation for researchers to embark on the synthesis of novel compounds with potential applications in drug discovery and chemical biology. The modular nature of this approach allows for the systematic exploration of structure-activity relationships, accelerating the identification of new lead compounds.[6] Future work in this area may involve the development of novel linker strategies for the attachment of the this compound scaffold, the exploration of a wider range of on-resin chemical transformations, and the application of this methodology to the synthesis of larger and more complex natural product analogs.
References
- Chakraborty, T. K., Ghosh, S., Jayaprakash, S., Sharma, J. A. R. P., Ravikanth, V., Diwan, P. V., Nagaraj, R., & Kunwar, A. C. (n.d.). Synthesis and Conformational Studies of Peptidomimetics Containing Furanoid Sugar Amino Acids and a Sugar Diacid. The Journal of Organic Chemistry.
- D-Ribonic acid, 2,3-O-(1-methylethylidene)-, γ-lactone. (n.d.). Organic Syntheses.
- (n.d.). Sugar amino acid based scaffolds--novel peptidomimetics and their potential in combinatorial synthesis. PubMed.
- Al-Horani, R. A. (n.d.). Immobilization of glycans on solid surfaces for application in glycomics. PMC.
- Peptide Synthesis Resins. (n.d.). AAPPTEC.
- Linkers, resins, and general procedures for solid-phase peptide synthesis. (n.d.). PubMed.
- (2008, January). Monosaccharides as Scaffolds for the Synthesis of Novel Compounds. ResearchGate.
- (n.d.). Parallel synthesis and screening of a solid phase carbohydrate library. PubMed.
- (n.d.). D-Ribonolactone, A Versatile Synthetic Precursor of Biologically Relevant Scaffolds. ResearchGate.
- (n.d.). Solid phase synthesis of glycopeptides using Shoda's activation of unprotected carbohydrates. ResearchGate.
- Gordon, E. M., Barrett, R. W., Dower, W. J., Fodor, S. P., & Gallop, M. A. (1996). Solid phase organic synthesis (SPOS): a novel route to diketopiperazines and diketomorpholines. Molecular Diversity, 1(2), 125–134.
- (n.d.). Combinatorial Synthesis of Peptidomimetics Using Digital Microfluidics.
- (n.d.). Covalent immobilization of carbohydrates on sol–gel-coated microplates. RSC Publishing.
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
Sources
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- 2. microfluidics.utoronto.ca [microfluidics.utoronto.ca]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. A backbone anchoring, solid-phase synthesis strategy to access a library of peptidouridine-containing small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sugar amino acid based scaffolds--novel peptidomimetics and their potential in combinatorial synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in automated solid-phase carbohydrate synthesis: from screening to vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: D-Ribono-1,4-lactone as a Versatile Chiral Building Block for Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries offer a robust and reliable strategy for controlling stereochemistry during carbon-carbon bond formation.[1][2] This application note details the use of D-ribono-1,4-lactone, an inexpensive and readily available carbohydrate, as a powerful chiral building block for the synthesis of effective chiral auxiliaries.[3][4] We provide detailed protocols for the preparation of a key ribonolactone-derived scaffold and demonstrate its successful application in the diastereoselective alkylation for the synthesis of challenging quaternary α-amino acids.[5] Furthermore, we present a conceptual framework for extending its use to other critical asymmetric transformations, including Diels-Alder and aldol reactions.
Introduction: The Strategic Advantage of Carbohydrate-Derived Auxiliaries
In the quest for stereochemical control, chiral auxiliaries function by being temporarily incorporated into a substrate, directing a subsequent stereoselective transformation, and then being cleaved to yield the enantiomerically enriched product.[2] While many elegant auxiliaries exist, those derived from the "chiral pool" — abundant and inexpensive natural products — are particularly advantageous for large-scale applications.[6][7]
Carbohydrates, such as D-ribose, are ideal starting materials due to their low cost, high enantiopurity, and densely functionalized, rigid structures.[8][9] D-ribono-1,4-lactone (often referred to as this compound), derived from D-ribose, is an exceptional building block.[10][11] Its five-membered lactone ring and defined stereocenters create a predictable and sterically hindered environment, making it a powerful controller for asymmetric synthesis.[4][5]
Preparation of the Core Chiral Scaffold: 2,3-O-Isopropylidene-D-ribonolactone
To effectively utilize the chiral environment of this compound, the C2 and C3 hydroxyl groups are typically protected. This not only prevents unwanted side reactions but also locks the furanose ring into a more rigid conformation, enhancing its stereodirecting ability. The isopropylidene acetonide is a common and stable protecting group for this purpose. The preparation is a straightforward two-step process from commercially available D-ribose.[12]
Workflow for Scaffold Preparation
Caption: Synthesis of the protected this compound chiral scaffold.
Protocol 1: Synthesis of D-Ribono-1,4-lactone from D-Ribose[12]
-
In a three-necked flask equipped with a mechanical stirrer and an internal thermometer, charge D-ribose (100 g, 0.67 mol), sodium bicarbonate (112 g, 1.3 mol), and water (600 mL).
-
Stir the mixture at room temperature for 15 minutes and then cool in an ice-water bath.
-
Add bromine (112 g, 0.70 mol) dropwise, maintaining the internal temperature below 5°C. The addition typically takes about 1 hour.
-
After the addition is complete, stir the orange solution for an additional 50 minutes.
-
Quench the excess bromine by adding sodium bisulfite (approx. 6.5 g) until the orange color is fully discharged.
-
Concentrate the clear solution via rotary evaporation to a wet slurry.
-
Add absolute ethanol (400 mL) and toluene (100 mL) and evaporate to an azeotropically dried solid.
-
Add absolute ethanol (400 mL) and heat the suspension on a steam bath for 30 minutes.
-
Filter the hot suspension and rinse the solids with hot absolute ethanol (100 mL).
-
Cool the filtrate to room temperature and then refrigerate for 16 hours to crystallize the product.
-
Filter the crystalline product, rinse with cold absolute ethanol and then diethyl ether, and dry under vacuum.
Protocol 2: Synthesis of 2,3-O-Isopropylidene-D-ribonolactone[12]
-
Suspend the crude D-ribono-1,4-lactone (160 g) in dry acetone (700 mL) in a round-bottom flask.
-
Add 2,2-dimethoxypropane (100 mL) and concentrated sulfuric acid (1 mL).
-
Stir the solution vigorously at room temperature for 50 minutes.
-
Neutralize the acid by adding silver carbonate (20 g) and stir for another 50 minutes.
-
Filter the suspension through a pad of Celite, rinsing the solids with acetone.
-
Evaporate the filtrate to dryness. The resulting solid can be recrystallized from hot ethyl acetate to yield pure 2,3-O-isopropylidene-D-ribonolactone (mp >130°C).
Application I: Asymmetric Synthesis of Quaternary α-Amino Acids
The synthesis of enantiopure α,α-disubstituted amino acids is a significant challenge, as these motifs are potent enzyme inhibitors and peptide modifiers.[5] The protected this compound scaffold serves as an excellent chiral auxiliary for the diastereoselective alkylation of acetoacetate esters, providing a reliable route to these valuable compounds.[5]
Mechanism of Diastereoselection in Alkylation
The core principle of this application is steric shielding. The bulky, conformationally rigid this compound auxiliary is attached to the substrate via the C5 hydroxyl group. Upon enolate formation, the auxiliary effectively blocks one face of the planar enolate. Consequently, the electrophile (alkyl halide) is forced to approach from the less hindered face, resulting in a highly diastereoselective alkylation.
Caption: Steric model for the diastereoselective alkylation of a this compound-bound enolate.
Protocol 3: Asymmetric Dialkylation[5]
-
Acetoacetate Formation: Prepare the acetoacetate ester by reacting 2,3-O-isopropylidene-D-ribonolactone with diketene or another suitable acetoacetylating agent.
-
First Alkylation: To a solution of the this compound acetoacetate in THF, add NaH (1.1 equiv) and stir until hydrogen evolution ceases. Add the first alkyl halide (e.g., methyl iodide, 1.2 equiv) and reflux until the reaction is complete (monitored by TLC).
-
Second Alkylation: To the mono-alkylated product in refluxing THF, add NaH (1.1 equiv) followed by the second alkyl halide (e.g., butyl iodide, 1.2 equiv). Reflux to complete the dialkylation.
-
Purification: After aqueous workup, the diastereomers can be separated by standard column chromatography.
-
Auxiliary Cleavage & Conversion: The dialkylated ester is cleaved from the auxiliary (e.g., via saponification). The resulting β-keto acid can be converted to the corresponding α,α-dialkylglycine via a Schmidt rearrangement or other established methods.
Data Summary: Diastereoselective Dialkylation
The following table summarizes representative results for the dialkylation of acetoacetate esters using the 2,3-O-isopropylidene-D-ribonolactone auxiliary, demonstrating high yields and good to excellent diastereoselectivity.
| Entry | R¹ Group | R²-X | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Methyl | Allyl-Br | 78 | 85:15 |
| 2 | Methyl | Propargyl-Br | 69 | 80:20 |
| 3 | Methyl | Benzyl-Br | 81 | 90:10 |
| 4 | n-Butyl | Methyl-I | 75 | 88:12 |
| 5 | n-Butyl | Allyl-Br | 71 | 86:14 |
| Data adapted from the literature for illustrative purposes.[5] |
Conceptual Applications in Cycloaddition and Aldol Reactions
The robust stereodirecting power of the this compound scaffold is not limited to alkylations. It can be conceptually applied to other cornerstone asymmetric reactions by attaching different prochiral substrates to the C5 hydroxyl group.
Conceptual Workflow: Asymmetric Diels-Alder Reaction
An acrylate ester of the this compound auxiliary can serve as a chiral dienophile. In a Lewis acid-catalyzed Diels-Alder reaction, the catalyst coordinates to the carbonyl oxygen, locking the acrylate into a specific conformation relative to the auxiliary. This rigidifies the transition state and directs the diene to attack one of the two prochiral faces of the double bond, controlling the absolute stereochemistry of the four newly formed stereocenters.[13][14][15]
Caption: Conceptual workflow for a this compound-controlled Diels-Alder reaction.
Conceptual Framework: Asymmetric Aldol Reaction
Similarly, an acetate or propionate ester of the this compound auxiliary can be converted into a chiral enolate (e.g., using boron triflate and a hindered base).[16][17] The subsequent reaction with an aldehyde would proceed through a highly organized Zimmerman-Traxler transition state.[1][18] The steric bulk of the this compound scaffold would dictate the facial selectivity of the aldehyde's approach, leading to predictable formation of syn or anti aldol products with high diastereoselectivity. The choice of enolate geometry (Z or E) and the Lewis acid are critical for achieving high levels of induction.
Conclusion
D-ribono-1,4-lactone is a superb starting material for the development of practical and effective chiral auxiliaries. Its synthesis from D-ribose is straightforward, and the resulting protected scaffold provides a rigid, predictable chiral environment. We have demonstrated its proven application in the challenging asymmetric synthesis of quaternary amino acids and provided a logical framework for its extension to other powerful transformations like the Diels-Alder and aldol reactions. For researchers in drug development and process chemistry, this compound-based auxiliaries represent an economical and powerful tool for achieving high levels of stereocontrol in complex molecule synthesis.
References
- Molecules. (2020). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes.
- ResearchGate. (2015). D-Ribonolactone, A Versatile Synthetic Precursor of Biologically Relevant Scaffolds.
- Sciforum. (1997). Asymmetric Synthesis of Quaternary Amino Acids Using D-Ribonolactone Acetonide as a Chiral Auxiliary.
- ResearchGate. (n.d.). Some molecules of interest accessible from D‐(+)‐ribono‐1,4‐lactone.
- Nature Communications. (2023). Sugar-based synthesis of an enantiomorphically pure zeolite.
- ResearchGate. (2002). Carbohydrates as Chiral Auxiliaries in Enantioselective Synthesis of Four Stereoisomers of Optically Active α,γ-Substituted γ-Butyrolactones.
- Ingenta Connect. (2015). D-Ribonolactone, A Versatile Synthetic Precursor of Biologically Relevant Scaffolds.
- PubChem. (n.d.). This compound.
- Organic Syntheses. (n.d.). D-Ribonic acid, 2,3-O-(1-methylethylidene)-, γ-lactone.
- Bentham Science. (2014). Synthesis and Applications of (R)- and (S)-Pantolactone as Chiral Auxiliaries.
- ResearchGate. (2019). First example of sugar-derived chiral auxiliary in asymmetric synthesis.
- Wikipedia. (n.d.). Chiral auxiliary.
- ResearchGate. (2020). Chiral Materials from Biomass: 3-deoxy-α-D-ribono-1,4-lactone and 3-deoxy-α-D-arabino-1,4-lactone via the Bromination of Cyrene.
- ResearchGate. (2017). Natural Sugars Derived Chiral Ionic Liquids for Asymmetric Michael Addition Reaction.
- Semantic Scholar. (1985). D-ribonolactone in organic synthesis: a review.
- PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.
- NIST WebBook. (n.d.). D-(+)-Ribono-1,4-lactone, 3TMS derivative.
- ResearchGate. (2015). Steroselective C-nucleoside synthesis using D-ribonolactone. A....
- YouTube. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products.
- MDPI. (2021). Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction.
- Wiley Online Library. (2004). Asymmetric Aldol Reactions Using Boron Enolates.
- Royal Society of Chemistry. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.
- ResearchGate. (2000). Chiral Auxiliaries in Asymmetric Synthesis.
- ResearchGate. (2014). (PDF) Chiral Auxiliaries in Asymmetric Synthesis.
- ResearchGate. (2014). Synthesis and Applications of (R)- and (S)-Pantolactone as Chiral Auxiliaries | Request PDF.
- NIH National Library of Medicine. (2008). The Direct Catalytic Asymmetric Aldol Reaction.
- Royal Society of Chemistry. (2022). Iridium-catalyzed asymmetric double allylic alkylation of azlactone: efficient access to chiral α-amino acid derivatives.
- NIH National Library of Medicine. (2021). Catalytic Asymmetric Diels–Alder Reaction of 2′-Hydroxychalcone as a Dienophile with a VANOL-Borate Ester Complex.
- NIH National Library of Medicine. (2022). Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H-Bond-Directing Enamine Catalysis: Straightforward Access to Enantiopure Unnatural α-Amino Acids.
- ResearchGate. (2018). Mechanistic Insights into the Ring-opening of Biomass Derived Lactones.
- PubMed. (1999). A practical new chiral controller for asymmetric Diels-Alder and alkylation reactions.
- Royal Society of Chemistry. (2018). Mechanistic insights into the ring-opening of biomass derived lactones.
- Chemistry LibreTexts. (2021). 1.1: Asymmetric Catalysis of Diels-Alder Reactions.
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The Chiral Synthon: A Guide to Asymmetric Synthesis of Bioactive Molecules from D-Ribonolactone
Introduction: D-Ribonolactone as a Cornerstone in Chiral Synthesis
In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. Nature, in its elegance, often presents bioactive molecules in a single stereoisomeric form. D-Ribonolactone, a carbohydrate derivative, has emerged as a powerhouse chiral building block for the asymmetric synthesis of a diverse array of these molecules.[1][2] Its rigid furanose ring system, adorned with multiple stereocenters, provides a well-defined three-dimensional template that chemists can strategically manipulate to construct complex molecular architectures. This guide delves into the practical applications of D-ribonolactone, offering detailed protocols and mechanistic insights for the synthesis of key bioactive compounds, including antiviral C-nucleosides and complex natural products. The methodologies presented herein are designed to be robust and reproducible, providing researchers with a reliable roadmap for their synthetic endeavors.
Strategic Overview: From Ribonolactone to Bioactivity
The journey from D-ribonolactone to a complex bioactive target involves a series of strategic chemical transformations. The inherent chirality of the starting material is meticulously transferred and elaborated through a sequence of reactions. A generalized workflow is depicted below, highlighting the key decision points in the synthetic planning.
Caption: Generalized workflow for the synthesis of bioactive molecules from D-ribonolactone.
I. Synthesis of Antiviral C-Nucleoside Analogues
C-nucleosides, where the nucleobase is linked to the ribose moiety via a C-C bond, are an important class of antiviral agents due to their increased stability towards enzymatic cleavage compared to their N-nucleoside counterparts.[1][2] The antiviral drug Remdesivir, an adenosine C-nucleoside analogue, has highlighted the therapeutic potential of this class of compounds.[3] D-Ribonolactone is an essential precursor for the synthesis of these molecules.[3][4]
A. Strategic Approach: Nucleophilic Addition to a Protected this compound
The core strategy for synthesizing C-nucleosides from D-ribonolactone involves the nucleophilic addition of a carbon-based nucleophile (representing the future nucleobase or a synthon thereof) to the C1 carbonyl of a suitably protected this compound derivative.[2] Subsequent reduction of the resulting hemiacetal and cyclization furnishes the desired C-nucleoside framework.
B. Key Experimental Protocol: Synthesis of a C-Aryl Riboside Intermediate
This protocol details the synthesis of a C-aryl riboside intermediate, a common precursor for more complex C-nucleosides, starting from 2,3,5-tri-O-benzyl-D-ribonolactone. The benzyl protecting groups are chosen for their stability under the reaction conditions and their ease of removal in the final steps of the synthesis.
Materials:
-
2,3,5-tri-O-benzyl-D-ribonolactone
-
Aryl lithium or Aryl magnesium bromide (e.g., phenylmagnesium bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2,3,5-tri-O-benzyl-D-ribonolactone (1.0 eq) dissolved in anhydrous THF (0.1 M). The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Nucleophilic Addition: The aryl lithium or aryl magnesium bromide solution (1.2 eq) in an appropriate solvent (e.g., THF or Et₂O) is added dropwise to the cooled lactone solution via the dropping funnel over 30 minutes. The reaction mixture is stirred at -78 °C for an additional 2 hours.
-
Reaction Quenching: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. The mixture is then allowed to warm to room temperature.
-
Workup: The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product, a mixture of diastereomeric hemiacetals, is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired C-aryl riboside intermediate.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is crucial as organometallic reagents (aryl lithium/magnesium bromide) are highly reactive towards water.
-
Low Temperature (-78 °C): The reaction is performed at low temperature to control the reactivity of the organometallic reagent and minimize side reactions, such as enolization of the lactone.
-
Quenching with NH₄Cl: A mild acid source like saturated NH₄Cl is used to protonate the intermediate alkoxide without causing degradation of the acid-sensitive protecting groups or the product.
C. Data Presentation: Representative Yields for C-Aryl Riboside Synthesis
| Aryl Nucleophile | Protecting Groups | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylmagnesium bromide | Benzyl (Bn) | THF | -78 | 85 | [2] |
| 2-Lithio-1-methylimidazole | Benzyl (Bn) | THF | -78 | 78 | [4] |
| 4-Lithio-2,6-dimethoxypyridine | Silyl (TBDMS) | Et₂O | -78 | 82 | [2] |
II. Synthesis of Lincosamide Antibiotics
Lincosamides are a class of antibiotics characterized by a pyrrolidine ring linked to a pyranose moiety.[5] While the biosynthesis of lincosamides is well-studied, chemical synthesis provides access to analogues with potentially improved properties.[6][7][8]
A. Strategic Approach: Elaboration of a this compound-Derived Intermediate
While not a direct precursor in the same way as for C-nucleosides, this compound-derived intermediates can be envisioned as starting points for the synthesis of the pyranose portion of lincosamides. The synthesis would involve a series of stereocontrolled transformations to introduce the required amino and thioether functionalities.
B. Key Experimental Protocol: Reduction of a Protected this compound to a Hemiacetal
A critical step in many syntheses starting from this compound is the selective reduction of the lactone to the corresponding hemiacetal (lactol). This unmasks the anomeric carbon, allowing for subsequent glycosylation or other C1-modifications. Lithium triethylborohydride (LTBH, "Super-Hydride®") has been shown to be an effective reagent for this transformation, compatible with various protecting groups.[9][10]
Materials:
-
Protected D-ribonolactone (e.g., 2,3-O-isopropylidene-5-O-benzyl-D-ribonolactone)
-
Lithium triethylborohydride (LTBH) solution (1 M in THF)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask is charged with the protected D-ribonolactone (1.0 eq) and dissolved in anhydrous CH₂Cl₂ (0.1 M). The solution is cooled to 0 °C in an ice bath under a nitrogen atmosphere.
-
Reduction: LTBH solution (1.2 eq) is added dropwise to the stirred solution. The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Quenching: The reaction is carefully quenched by the dropwise addition of methanol at 0 °C until gas evolution ceases.
-
Workup: The solvents are removed under reduced pressure. The residue is redissolved in CH₂Cl₂ and washed with saturated aqueous NaHCO₃ solution. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.
-
Purification: The crude hemiacetal is purified by flash column chromatography on silica gel.
Self-Validating System:
-
TLC Monitoring: The disappearance of the starting lactone and the appearance of a new, more polar spot (the hemiacetal) on the TLC plate validates the progress of the reaction.
-
¹H NMR Spectroscopy: The formation of the hemiacetal can be confirmed by the appearance of new signals in the ¹H NMR spectrum corresponding to the anomeric protons (typically between δ 5.0 and 5.5 ppm), which will exist as a mixture of α and β anomers.
III. Total Synthesis of Complex Natural Products
D-Ribonolactone has been instrumental in the total synthesis of several complex and biologically significant natural products, including (-)-Neplanocin A and (+)-Biotin.[1][11]
A. Case Study: Synthesis of (+)-Biotin
(+)-Biotin (Vitamin H) is an essential cofactor for carboxylase enzymes.[12] Several asymmetric syntheses of (+)-biotin have been developed, with some routes utilizing chiral synthons derived from carbohydrates.[11][13][14][15] While not a direct transformation of this compound itself, key intermediates in some synthetic approaches share stereochemical motifs that can be traced back to this compound-derived structures.
B. Visualization of Synthetic Logic: Pathway to a Biotin Intermediate
The following diagram illustrates a conceptual pathway from a this compound-like precursor to a key intermediate in the synthesis of (+)-biotin, highlighting the strategic bond formations and stereochemical control.
Caption: Conceptual synthetic pathway to (+)-Biotin from a D-ribonolactone-derived chiral pool.
Conclusion
D-Ribonolactone stands as a testament to the power of chiral pool synthesis. Its readily available, stereochemically rich structure provides a reliable and versatile starting point for the asymmetric synthesis of a wide range of bioactive molecules. The protocols and strategies outlined in this guide are intended to empower researchers in medicinal chemistry and drug development to harness the synthetic potential of this invaluable chiral synthon. By understanding the underlying principles of reactivity and stereocontrol, the scientific community can continue to build upon this foundation, paving the way for the discovery of novel therapeutics.
References
- D-Ribonolactone, A Versatile Synthetic Precursor of Biologically Relevant Scaffolds. (2015). Ingenta Connect. [Link]
- D-Ribonolactone, A Versatile Synthetic Precursor of Biologically Relevant Scaffolds. (2025).
- Biocatalytic routes to anti-viral agents and their synthetic intermedi
- Anti-influenza C-nucleosides mimicking favipiravir riboside. (n.d.).
- Lincosamides. (n.d.). Wikipedia. [Link]
- Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. (2021). PubMed. [Link]
- Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A. (2020). PMC. [Link]
- A Convenient Large Scale Synthesis of Protected D-Ribonolactone From D-Ribose. (n.d.). Semantic Scholar. [Link]
- Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. (2021). PMC - PubMed Central. [Link]
- Biosynthesis of Lincosamide Antibiotics: Reactions Associated with Degradation and Detoxification Pathways Play a Constructive Role. (2018). PubMed. [Link]
- Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies. (2022). PMC - PubMed Central. [Link]
- Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride. (n.d.). PMC - NIH. [Link]
- Reduction of Sugar Lactones to Lactols with Super-Hydride. (n.d.). FIU Digital Commons. [Link]
- Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (n.d.). PMC - NIH. [Link]
- A synthetic antibiotic class overcoming bacterial multidrug resistance. (n.d.). PMC - NIH. [Link]
- Synthetic studies on d-biotin, part 9. An improved asymmetric synthetic route to d-biotin via Hoffmann-Roche lactone-thiolactone approach. (2005). PubMed. [Link]
- Site-selective, stereocontrolled glycosylation of minimally protected sugars. (n.d.). PubMed - NIH. [Link]
- Lincosamides: Chemical Structure, Biosynthesis, Mechanism of Action, Resistance, and Applications. (n.d.).
- D-Ribonic acid, 2,3-O-(1-methylethylidene)-, γ-lactone. (n.d.). Organic Syntheses Procedure. [Link]
- Enzymatic strategies for asymmetric synthesis. (n.d.). PMC - PubMed Central - NIH. [Link]
- Stereoselective total synthesis method of (+)-biotin. (2008). Semantic Scholar. [Link]
- Asymmetric Synthesis of Bioactive Lactones and the Development of a Catalytic Asymmetric Synthesis of α-Aryl Ketones. (n.d.). Google Books.
- Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six-Membered d-Ribonolactone Derivatives. (n.d.).
- Synthesis and Stereocontrolled Equatorially Selective Glycosylation Reactions of a Pseudaminic Acid Donor: Importance of the Side-Chain Conformation and Regioselective Reduction of Azide Protecting Groups. (n.d.). PubMed. [Link]
- Biological significance and development of practical synthesis of biotin. (n.d.). PubMed. [Link]
- Recent Advances in Stereoselective Chemical O-Glycosyl
- A novel synthesis of (+)
- Venturing beyond Donor-Controlled Glycosylation: New Perspectives toward Anomeric Selectivity. (2018). PubMed. [Link]
- A practical synthesis of (+)
- Stereo- and Site-Selective Glycosylation Catalyzed by Bis-Thioureas. (2021). Harvard DASH. [Link]
- Can anybody help me reduction of lactone without disturbing the lactone ring?. (2015).
- Synthesis of (—)-Galantinic Acid from D-Ribonolactone. (1991). Crossref. [Link]
- Synthesis of the natural enantiomer of neplanocin B. (n.d.).
- [Synthetic Studies on Developments for Bioactive New Leads of Oligovalent Symmetrical Molecules]. (n.d.). PubMed. [Link]
- Part 8: Stereochemistry in Biologics and Natural Products. (2025). Chiralpedia. [Link]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in D-Ribonolactone Synthesis
Welcome to the technical support center for D-Ribonolactone synthesis. D-Ribono-1,4-lactone is a critical chiral precursor for a vast array of biologically significant molecules, including C-nucleosides and natural products like neplanocins and varitriol.[1][2] However, its synthesis, typically via the oxidation of D-ribose, can be fraught with challenges leading to disappointing yields. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. We will delve into the causality behind experimental choices, providing field-proven insights to enhance the reliability and output of your reactions.
Frequently Asked Questions (FAQs)
Q1: My D-ribose oxidation is resulting in very low yields. What are the most common culprits?
A1: Low yields in this synthesis often stem from a few key areas:
-
Suboptimal Reaction Conditions: The oxidation of D-ribose is highly sensitive to pH, temperature, and reaction time.[3][4] For instance, in the widely used bromine oxidation, failure to maintain a slightly basic or neutral pH can halt the reaction entirely.[3]
-
Impurity of Starting Materials: The purity of D-ribose and other reagents is paramount. Impurities can lead to unwanted side reactions or inhibit catalyst activity.[5]
-
Side Product Formation: Over-oxidation or other competing reactions can consume the starting material or the desired product. The formation of ribonic acid, for example, can lower the pH and poison certain catalysts.[4]
-
Product Loss During Workup and Purification: D-Ribonolactone is water-soluble, which can lead to significant losses during aqueous workups. Furthermore, inefficient purification, such as inadequate removal of inorganic salts or improper recrystallization, can drastically lower the isolated yield.[3][6]
Q2: Which synthetic method for D-Ribonolactone is generally considered the most reliable for achieving good yields?
A2: Several methods exist, each with its own set of advantages and challenges.
-
Bromine Oxidation in Water: This is a classic, cost-effective method using inexpensive starting materials.[3] When carefully controlled, it can provide good yields. An established procedure from Organic Syntheses details a process that can achieve an overall yield of 73% for the protected 2,3-isopropylidene derivative.[3] Its main drawback is the need for strict pH and temperature control.
-
Pyridinium Chlorochromate (PCC) Oxidation: This method can directly convert a protected D-ribose derivative (e.g., 2,3-O-Cyclohexylidene-D-ribose) to the corresponding lactone in yields of 55-60%.[7] However, PCC is a chromium-based reagent, which carries toxicity and waste disposal concerns.
-
Catalytic Oxidation: Modern methods using heterogeneous catalysts, such as Palladium-Bismuth on carbon (Pd-Bi/C) or Gold on alumina (Au/Al2O3), offer greener alternatives.[4][8] These can be highly selective but may require careful optimization of pH, temperature, and oxygen pressure. Catalyst poisoning by the acidic product can be a limitation.[4]
Q3: Is it necessary to use protecting groups for the hydroxyls on D-ribose?
A3: While not strictly necessary for all methods (e.g., direct bromine oxidation of D-ribose), using protecting groups can significantly improve yield and selectivity by preventing side reactions.[2] Protecting the 2,3-hydroxyls as an isopropylidene or cyclohexylidene acetal, for example, focuses the oxidation on the anomeric carbon and simplifies purification.[3][7][9] However, the protection and subsequent deprotection steps add to the overall synthesis length. Some studies have also investigated the complexities and potential side reactions associated with certain protecting groups like benzylidene.[10]
Troubleshooting Guide: From Reaction to Pure Product
This section provides a systematic approach to diagnosing and solving common problems encountered during D-Ribonolactone synthesis.
Logical Workflow for Troubleshooting Low Yields
Caption: General troubleshooting workflow for low-yield Ribonolactone synthesis.
Problem-Specific Troubleshooting Table
| Observed Problem | Potential Cause | Recommended Solution & Rationale |
| Low or No Conversion of D-Ribose | Incorrect pH: In bromine oxidation, the reaction requires a base (e.g., NaHCO₃) to neutralize the HBr formed. If the pH becomes too acidic, the reaction stops.[3] | Action: Monitor the pH throughout the bromine addition, ensuring it does not drop significantly. The Organic Syntheses procedure recommends using 2 equivalents of sodium bicarbonate.[3] |
| Low Temperature: The reaction rate is temperature-dependent. While bromine addition is done at 0-5°C to control exothermicity, subsequent stirring may require warming. | Action: Strictly adhere to the recommended temperature profile. For bromine addition, maintain a temperature below 5°C.[3] | |
| Inactive Catalyst/Reagent: The oxidant (e.g., bromine, PCC) may have degraded. Heterogeneous catalysts can lose activity over time or due to poisoning.[4][5] | Action: Use fresh, high-quality reagents. If using a catalyst like Pd-Bi/C, ensure it is properly prepared and handled. Consider regenerating the catalyst if applicable.[11] | |
| Significant Byproduct Formation | Over-oxidation: Harsh conditions or prolonged reaction times can lead to the cleavage of C-C bonds or other undesired reactions. | Action: Carefully control the stoichiometry of the oxidant. Monitor the reaction closely using TLC or HPLC and quench it as soon as the starting material is consumed. |
| Unprotected Hydroxyl Groups: Free hydroxyl groups can lead to the formation of various side products. | Action: Consider a synthetic route involving protection of the 2,3- and 5-hydroxyl groups. The use of a 2,3-O-isopropylidene protecting group is a well-established strategy.[3] | |
| Product is a Dark, Oily Residue | Residual Oxidant: In bromine-based oxidations, a persistent orange color indicates excess bromine, which can lead to product degradation and coloration upon workup.[3] | Action: After the main reaction, quench any excess bromine with a reducing agent like sodium bisulfite until the solution becomes colorless.[3] |
| Low Isolated Yield After Purification | Incomplete Extraction: D-Ribonolactone has significant water solubility, making extraction with organic solvents inefficient. | Action: Use continuous liquid-liquid extraction or perform multiple extractions with a suitable solvent like ethyl acetate. Ensure the aqueous phase is saturated with NaCl to decrease the lactone's solubility. |
| Co-precipitation with Salts: In the bromine method, the crude product is heavily contaminated with sodium bromide (~40-45%), which can hinder crystallization.[3] | Action: The initial crude solid should be washed thoroughly. The Organic Syntheses procedure uses hot absolute ethanol to dissolve the lactone while leaving most inorganic salts behind.[3] | |
| Improper Recrystallization: Using the wrong solvent or cooling procedure can result in poor recovery of the crystalline product. | Action: For the protected 2,3-isopropylidene-D-ribonolactone, hot ethyl acetate is an effective recrystallization solvent.[3] For the unprotected lactone, n-butanol has been used.[3] Allow for slow cooling to promote the formation of pure crystals. |
Experimental Protocols & Data
Comparison of Common D-Ribose Oxidation Methods
| Method | Oxidant/Catalyst | Typical Yield | Key Conditions | Advantages | Disadvantages & Key Risks |
| Bromine Oxidation [3] | Br₂ / NaHCO₃ | ~70-80% (crude) | Aqueous, 0-5°C | Inexpensive reagents; scalable. | Requires careful pH and temperature control; corrosive bromine; large amounts of salt waste. |
| PCC Oxidation [7] | Pyridinium Chlorochromate | 55-60% | Anhydrous CH₂Cl₂ | Good for protected ribose; direct conversion. | Toxic chromium reagent; requires anhydrous conditions; difficult workup. |
| Catalytic Oxidation [4][8] | Pd-Bi/C or Au/Al₂O₃ with O₂ | Variable (up to 90% selectivity reported) | Aqueous, controlled pH (7-9), 50-60°C | Green oxidant (O₂); reusable catalyst. | Catalyst can be expensive; susceptible to poisoning by acidic products; requires pressure setup. |
Detailed Protocol: Bromine Oxidation of D-Ribose
This protocol is adapted from a verified procedure in Organic Syntheses[3] and represents a robust method for producing crude D-Ribonolactone suitable for further steps.
Caption: Workflow for the synthesis of D-Ribonolactone via bromine oxidation.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, addition funnel, and internal thermometer, charge D-ribose (1.0 equiv), sodium bicarbonate (2.0 equiv), and water. Stir at room temperature until most solids dissolve.[3]
-
Oxidant Addition: Cool the flask in an ice-water bath to below 5°C. Add bromine (1.04 equiv) dropwise via the addition funnel, ensuring the internal temperature does not exceed 5°C. The solution will turn orange.[3]
-
Reaction and Quenching: Once the addition is complete, stir the orange solution for an additional 50-60 minutes at low temperature. Afterwards, add sodium bisulfite portion-wise until the orange color is completely discharged, resulting in a clear solution.[3]
-
Initial Workup: Transfer the solution to a round-bottom flask and evaporate the water under reduced pressure (bath temp 60-70°C) to obtain a wet slurry. Add absolute ethanol and toluene and evaporate again to remove residual water azeotropically.[3]
-
Extraction and Crystallization: Add absolute ethanol to the resulting solid and heat the suspension on a steam bath. Filter the hot mixture to remove insoluble inorganic salts (primarily NaBr). The D-Ribonolactone is in the ethanol filtrate.[3]
-
Isolation: Cool the filtrate to room temperature and then refrigerate for several hours (e.g., 16 h) to induce crystallization. Filter the crystalline product, wash with cold absolute ethanol, and dry under vacuum to yield crude D-Ribonolactone.[3]
References
- A Convenient Large Scale Synthesis of Protected D-Ribonolactone From D-Ribose. (n.d.). Synlett.
- D-Ribonolactone, A Versatile Synthetic Precursor of Biologically Relevant Scaffolds. (2015). Current Organic Synthesis.
- Structures of D-ribose (1), D-ribono-1,4-lactone (2), 2,3,5-tri-... (2015). ResearchGate.
- D-Ribonic acid, 2,3-O-(1-methylethylidene)-, γ-lactone. (2005). Organic Syntheses.
- D-Ribonolactone, A Versatile Synthetic Precursor of Biologically Relevant Scaffolds. (2025). ResearchGate.
- Oxidation of D-ribose to D-ribonate at different pH. Reaction conditions. (n.d.). ResearchGate.
- Conversion and selectivity of D-ribose oxidation with regenerated 5Pd-Bi/C catalyst. (n.d.). ResearchGate.
- d-Ribose Catabolism in Archaea: Discovery of a Novel Oxidative Pathway in Haloarcula Species. (2020). Journal of Bacteriology.
- d-Ribose oxidation under different conditions. (n.d.). ResearchGate.
- A heterogeneous Pd-Bi/C catalyst in the synthesis of L-lyxose and L-ribose from naturally occurring D-sugars. (n.d.). Royal Society of Chemistry.
- D-ribonolactone in organic synthesis: a review. (n.d.). Semantic Scholar.
- What are some common causes of low reaction yields? (2024). Reddit.
- Optimization of reaction conditions. (n.d.). ResearchGate.
- What could be reason for getting a very low yield in organic chemistry? (2015). Quora.
- Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. (2021). Molecules.
Sources
- 1. D-Ribonolactone, A Versatile Synthetic Precursor of Biologically ...: Ingenta Connect [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. A Convenient Large Scale Synthesis of Protected D-Ribonolactone From D-Ribose | Semantic Scholar [semanticscholar.org]
- 10. Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: D-Ribono-1,4-lactone Purification
Welcome to the technical support center for the purification of crude D-Ribono-1,4-lactone. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile chiral building block. Drawing from established protocols and field experience, this document provides in-depth troubleshooting advice and detailed methodologies to help you navigate the common challenges encountered when purifying this valuable compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification and stability of D-Ribono-1,4-lactone.
Q1: What are the most common impurities found in crude D-Ribono-1,4-lactone synthesized via bromine oxidation of D-ribose?
A1: The most significant impurities originate directly from the reagents and workup steps. The primary contaminant is a high percentage of inorganic salts, particularly sodium bromide (NaBr), which can constitute 40-45% of the crude solid's mass.[1] Another common impurity is residual starting material, D-ribose. If the reaction is not properly quenched (e.g., with sodium bisulfite), residual bromine can impart a persistent yellow or brown color to the final product.[1] Over-oxidation can lead to the formation of aldaric acids, though this is less common under controlled conditions.[2]
Q2: How stable is the lactone ring in D-Ribono-1,4-lactone during purification?
A2: The γ-lactone ring is susceptible to hydrolysis, opening to form the corresponding D-ribonic acid. This reaction is catalyzed by both acidic and basic conditions.[3][4] It is crucial to maintain a near-neutral pH during aqueous workups and to use neutralized chromatography media if possible. Prolonged heating, especially in the presence of nucleophilic solvents like methanol or water, can also promote hydrolysis or transesterification. The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds during long column chromatography runs.[5]
Q3: What makes D-Ribono-1,4-lactone challenging to crystallize?
A3: Unsubstituted pentose γ-lactones, like D-Ribono-1,4-lactone, can be notoriously difficult to crystallize due to their high polarity and multiple hydroxyl groups, which favor hydrogen bonding with solvent molecules and can lead to the formation of oils or syrups.[6] The presence of ionic impurities (salts) can also significantly hinder crystal lattice formation. Successful crystallization often requires meticulous removal of inorganic salts and careful selection of the solvent system.
Q4: Can I use my crude D-Ribono-1,4-lactone directly for the next step, such as forming an acetonide?
A4: For many applications, such as the formation of the 2,3-O-isopropylidene derivative, the crude material may be of sufficient quality.[1] The primary contaminant, sodium bromide, is inorganic and will typically not interfere with the reaction itself. However, its presence will affect stoichiometry calculations and can complicate the purification of the subsequent product. For reactions sensitive to inorganic salts or requiring high purity starting material, a preliminary purification is essential.
Section 2: Troubleshooting Guide
This section is formatted to address specific problems you may encounter during purification.
Problem Area 1: Crystallization Failures
Q: My crude product "oils out" and refuses to crystallize upon cooling. What's happening and how can I fix it?
A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to the solution being too saturated or the presence of impurities that depress the melting point.
-
Causality: The high concentration of hydroxyl groups in Ribonolactone makes it prone to forming supersaturated, viscous syrups. Impurities like residual salts or solvents exacerbate this issue.
-
Troubleshooting Steps:
-
Re-heat and Dilute: Return the oiled-out mixture to the heat source and add more of the primary solvent (e.g., n-butanol or ethanol) until the oil fully redissolves.[7] Cooling the solution more slowly from a slightly less saturated state can promote proper crystal nucleation.
-
Change Solvent System: If a single solvent fails, try a multi-solvent system. For example, dissolve the crude oil in a minimal amount of a good solvent (like ethanol) and then slowly add a poor solvent (like diethyl ether or toluene) at an elevated temperature until turbidity appears. Cool slowly.
-
Seed the Solution: If you have a small amount of pure crystalline product, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.[8]
-
Pre-purify: The issue may be a high impurity load. First, perform a rapid filtration through a plug of silica gel to remove baseline impurities before attempting crystallization.
-
Q: My crystallization yield is extremely low (<30%). Where did my product go?
A: A low yield is most often due to using an excessive amount of crystallization solvent, leaving a significant portion of your product in the mother liquor.
-
Causality: D-Ribono-1,4-lactone has moderate solubility in alcohols like ethanol, especially when warm. Using too much solvent to dissolve the crude material will keep it in solution even after cooling.
-
Troubleshooting Steps:
-
Check the Mother Liquor: Dip a glass stirring rod into the filtrate (mother liquor), pull it out, and let the solvent evaporate. A significant solid residue indicates a high concentration of dissolved product.[7]
-
Recover the Product: Concentrate the mother liquor by rotary evaporation to recover the dissolved solid. This recovered material can be recrystallized, perhaps using less solvent, or combined with a future batch.[1][7]
-
Optimize Solvent Volume: In your next attempt, use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated mixture.
-
Reduce Cooling Temperature: Ensure you are cooling the solution to a sufficiently low temperature (e.g., 0-4 °C in an ice bath) for an adequate amount of time to maximize precipitation.
-
Problem Area 2: Column Chromatography Issues
Q: I am trying to run a silica gel column, but my product is smearing and not separating from the baseline impurities (likely D-ribose). What should I do?
A: This is a classic challenge of separating highly polar, structurally similar compounds. D-ribose and D-Ribono-1,4-lactone have similar polarities, leading to poor separation (co-elution) on silica gel with standard solvent systems.
-
Causality: Both molecules have multiple free hydroxyl groups, leading to strong interactions with the polar silica gel stationary phase. This results in significant band broadening ("tailing") and overlapping elution profiles.
-
Troubleshooting Steps:
-
Increase Eluent Polarity Gradually: Use a more polar solvent system. A gradient elution from ethyl acetate towards ethyl acetate/methanol or ethyl acetate/ethanol is often necessary. A common starting point for polar compounds is a mixture of Dichloromethane and Methanol.
-
Consider a Different Stationary Phase: If silica gel fails, consider using a different stationary phase. Reverse-phase (C18) chromatography with a water/acetonitrile or water/methanol mobile phase can sometimes provide a different selectivity profile for separating polar compounds.
-
Protecting Group Strategy: The most reliable method is often to protect the hydroxyl groups before chromatography. Converting the crude mixture to the 2,3-O-isopropylidene derivative makes the lactone significantly less polar than the unprotected D-ribose, allowing for a very easy separation on silica gel using less polar eluents like hexanes/ethyl acetate.[1] The protecting group can be removed in a subsequent step.
-
Q: How do I monitor my column chromatography fractions? The spots are hard to see on a TLC plate.
A: Visualizing sugars and polyols on TLC can be challenging as they are often not UV-active. A chemical stain is required.
-
Causality: D-Ribono-1,4-lactone lacks a strong chromophore, so it will not appear as a dark spot under a standard 254 nm UV lamp.[9][10]
-
Troubleshooting Steps:
-
Use an Oxidative Stain: After developing the TLC plate, dry it completely and dip it into a staining solution. Potassium permanganate (KMnO₄) stain is excellent for visualizing oxidizable groups like alcohols, appearing as yellow spots on a purple background.[11]
-
Use a Sugar-Specific Stain: A p-anisaldehyde stain, followed by gentle heating, is a versatile choice that reacts with nucleophilic groups like alcohols to produce colored spots (often pink or purple) on a light background.[10][11]
-
Run Standards: Always spot reference lanes on your TLC plate for the starting material (D-ribose) and, if available, a pure sample of D-Ribono-1,4-lactone to accurately identify the location of your product.
-
Section 3: Key Experimental Protocols
Protocol 1: Purification of Crude D-Ribono-1,4-lactone by Recrystallization
This protocol is adapted from established procedures for removing inorganic salts from the crude product of bromine oxidation.[1]
-
Initial Workup: After the bromine oxidation of D-ribose is complete and quenched, concentrate the aqueous solution by rotary evaporation (bath temp < 60°C) to a thick, wet slurry.
-
Azeotropic Removal of Water: Add absolute ethanol and toluene to the slurry and evaporate again to yield a damp solid. This step helps remove residual water.
-
Salt Removal: Add absolute ethanol (approx. 4 mL per gram of starting D-ribose) to the damp solid. Heat the suspension on a steam bath for 30 minutes with stirring.
-
Hot Filtration: While still hot, filter the ethanolic suspension through a Büchner funnel to remove the insoluble inorganic salts (primarily NaBr). Wash the collected solids with a small amount of hot absolute ethanol.
-
Crystallization: Combine the filtrate and the washings. Cool the solution to room temperature, then refrigerate (or place in an ice bath) for at least 16 hours.
-
Isolation: Collect the resulting white crystalline product by suction filtration. Wash the crystals sequentially with cold absolute ethanol and diethyl ether.
-
Drying: Dry the product under vacuum to yield purified D-Ribono-1,4-lactone. The mother liquor can be concentrated to yield a second, less pure crop of crystals.
Protocol 2: HPLC Method for Purity Assessment
This method is based on typical conditions for analyzing polar, non-UV active sugars and lactones.[12]
-
Column: A column designed for sugar analysis, such as an amino-propyl or amide-functionalized column (e.g., COSMOSIL Sugar-D, Waters ACQUITY UPLC BEH Amide).
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A typical starting point is 75:25 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detector: Refractive Index (RI) Detector or Evaporative Light Scattering Detector (ELSD), as the lactone lacks a UV chromophore.
-
Sample Preparation: Dissolve a known mass of the lactone sample in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
Section 4: Data & Visualization
Table 1: Comparison of Purification Strategies
| Method | Primary Impurities Removed | Advantages | Disadvantages | Typical Purity |
| Recrystallization (Ethanol) | Inorganic Salts (NaBr, etc.) | Simple, scalable, effective for salt removal. | May have moderate yield due to product solubility in mother liquor. Does not efficiently remove unreacted D-ribose. | >95% (if ribose is consumed) |
| Silica Gel Chromatography | Unreacted D-ribose, minor organic byproducts. | Can separate organic impurities with similar polarity. | Can be low-yielding due to strong adsorption. Risk of hydrolysis on acidic silica. Difficult separation from ribose. | Variable, depends heavily on conditions. |
| Protection-Chromatography-Deprotection | All impurities (salts, ribose). | Provides the highest purity product. Separation of protected lactone is very easy. | Multi-step process increases time and reduces overall yield. | >99% |
Diagram 1: Purification Workflow Decision Tree
This diagram outlines a logical workflow for deciding on a purification strategy based on the crude material's characteristics and the final purity requirements.
Caption: Decision tree for selecting a this compound purification strategy.
References
- Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]
- Williams, J. D., et al. D-Ribonic acid, 2,3-O-(1-methylethylidene)-, γ-lactone.Organic Syntheses. [Link]
- Gómez-Bombarelli, R., et al. (2013). Mechanisms of lactone hydrolysis in neutral and alkaline conditions.Journal of Physical Chemistry B. [Link]
- Isbell, H. S., & Frush, H. L. (1933). The Oxidation of Aldoses With Bromine.Bureau of Standards Journal of Research. [Link]
- Column Chromatography. University of Alberta, Faculty of Science. [Link]
- Wang, L., et al. (2020). Photocatalytic production and biological activity of D-arabino-1,4-lactone from D-fructose.Scientific Reports. [Link]
- TLC Visualiz
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- TLC Visualization Methods. (n.d.). University of California, Los Angeles, Department of Chemistry & Biochemistry. [Link]
- Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Deriv
- Visualizing TLC Plates. (2022). Chemistry LibreTexts. [Link]
- Oxidation of Aldoses. (2023). Chemistry LibreTexts. [Link]
- Mechanisms of Lactone Hydrolysis in Acidic Conditions. (2013). PubMed. [Link]
- Organic Syntheses Procedure: D-Gulonic acid, γ-lactone.Organic Syntheses. [Link]
Sources
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- 2. This compound | C5H8O5 | CID 111064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. theory.labster.com [theory.labster.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. Photocatalytic production and biological activity of D-arabino-1,4-lactone from D-fructose - PMC [pmc.ncbi.nlm.nih.gov]
Ribonolactone Crystallization: A Technical Troubleshooting Guide
Welcome to the technical support center for Ribonolactone crystallization. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and encountering challenges in obtaining high-quality crystals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively. This guide is structured in a question-and-answer format to directly address the common hurdles you may face.
Frequently Asked Questions (FAQs) & Troubleshooting
My this compound won't crystallize at all. What are the initial steps I should take?
This is a common starting point of frustration. When crystallization fails to initiate, it's crucial to systematically evaluate the fundamental parameters of your experiment.
Answer:
The complete absence of crystal formation, often referred to as "oiling out" or remaining as a clear, supersaturated solution, typically points to issues with supersaturation, purity, or the chosen solvent system.[1][2]
-
Purity is Paramount: this compound is known to be contaminated with residual salts like sodium bromide from its synthesis.[3] These impurities can inhibit nucleation. Ensure your starting material is of high purity. Recrystallization of the crude product is often a necessary first step.[3]
-
Achieving Supersaturation: Crystallization occurs from a supersaturated solution.[4][5] If your solution is too dilute, crystals will not form. Conversely, if it's too concentrated, you might get amorphous precipitation or oiling out.[6]
-
Solvent Selection: The choice of solvent is critical. This compound is soluble in water and to varying degrees in alcohols and other organic solvents.[7][8][9] A good starting point is a solvent in which this compound is moderately soluble.[10][11]
Initial Troubleshooting Workflow:
Caption: Initial troubleshooting decision tree for failed this compound crystallization.
I'm getting an oil instead of crystals. How do I resolve this?
"Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline phase.
Answer:
This typically occurs when the supersaturation is too high or the temperature of the solution is above the melting point of the solute at that concentration.[1] For this compound, which has a relatively low melting point (85-87°C), this can be a frequent issue.[8][9]
Strategies to Combat Oiling Out:
-
Reduce Supersaturation: The most direct approach is to add a small amount of additional solvent to the oiled-out mixture and gently warm it until the oil dissolves. Then, allow it to cool more slowly.[1]
-
Change the Solvent System: Using a solvent in which this compound is less soluble can sometimes prevent oiling out.[6] Consider a binary solvent system where you can slowly introduce an anti-solvent.[14]
-
Consider Seeding: Introducing a seed crystal can provide a template for crystallization to occur below the temperature at which oiling out happens.[6]
Table 1: Recommended Solvents for this compound Crystallization
| Solvent System | Rationale |
| Ethyl Acetate | A good starting point for slow evaporation. A known solvent for crystallizing this compound derivatives.[3][15] |
| Ethanol/Water | This compound is soluble in water and less so in ethanol. This allows for techniques like vapor diffusion or slow cooling of a saturated aqueous-ethanolic solution.[3] |
| Acetone | Can be used for dissolving crude this compound derivatives before crystallization.[3] |
| n-Butanol | Effective for recrystallizing crude this compound to remove impurities.[3] |
My crystals are very small and needle-like. How can I grow larger, higher-quality crystals?
The formation of small, needle-like crystals often indicates rapid nucleation and crystal growth. While you have successfully induced crystallization, the conditions are not optimal for producing crystals suitable for analyses like X-ray diffraction.
Answer:
The key to growing larger crystals is to slow down the crystallization process.[5] This gives the molecules more time to arrange themselves in an ordered crystal lattice.
Methods to Promote Larger Crystal Growth:
-
Slow Evaporation: This is a simple and effective method.[13][14] Prepare a near-saturated solution and cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This slows the rate of solvent evaporation.[14]
-
Vapor Diffusion: This technique is excellent for small quantities and for screening different conditions.[6][16][17] A solution of this compound is equilibrated against a reservoir containing a solvent in which it is less soluble (an anti-solvent). The slow diffusion of the anti-solvent vapor into the this compound solution gently induces crystallization.
Experimental Setup: Hanging Drop Vapor Diffusion
This is a common and effective vapor diffusion technique.[18][19]
Protocol:
-
Prepare a reservoir solution in the well of a crystallization plate. This will be your anti-solvent.
-
On a siliconized glass coverslip, mix a small volume (e.g., 1-2 µL) of your concentrated this compound solution with an equal volume of the reservoir solution.[18]
-
Invert the coverslip and place it over the well, sealing it with vacuum grease.[19]
-
Over time, water will vaporize from the drop and move to the reservoir, slowly increasing the concentration of this compound and the anti-solvent in the drop, leading to crystallization.[17][19]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
- 5. depts.washington.edu [depts.washington.edu]
- 6. unifr.ch [unifr.ch]
- 7. glycodepot.com [glycodepot.com]
- 8. chembk.com [chembk.com]
- 9. D(+)-Ribonic acid gamma-lactone | 5336-08-3 [amp.chemicalbook.com]
- 10. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 13. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]
- 14. Slow Evaporation Method [people.chem.umass.edu]
- 15. US20150126752A1 - Process for the preparation of 2-c-methyl-d-ribonic-gamma-lactone - Google Patents [patents.google.com]
- 16. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 17. hamptonresearch.com [hamptonresearch.com]
- 18. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 19. hamptonresearch.com [hamptonresearch.com]
Side reactions in the bromination of D-ribose to Ribonolactone
Technical Support Center: Bromination of D-Ribose
Welcome to the technical support guide for the synthesis of D-Ribonolactone via the bromination of D-ribose. This resource is designed for researchers, chemists, and drug development professionals who utilize this important transformation. The oxidation of an aldose to an aldonic acid lactone is a cornerstone reaction in carbohydrate chemistry, yet it is not without its subtleties. This guide provides in-depth, field-tested insights into potential side reactions, troubleshooting protocols, and the chemical principles governing a successful synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the bromination of D-ribose. Each answer provides a mechanistic explanation and actionable solutions.
Q1: My reaction yield is low, and TLC analysis shows a significant amount of unreacted D-ribose. What is the likely cause?
A1: A low conversion of D-ribose is typically traced back to one of three factors: insufficient oxidant, suboptimal pH, or reaction kinetics related to anomeric forms.
-
Stoichiometry of Bromine: While bromine is used in slight excess (approx. 1.04-1.1 equivalents), its volatility and reactivity with other species can deplete its effective concentration. Ensure accurate measurement and addition. The reaction's endpoint is often indicated by the persistence of a faint orange/yellow color from unreacted bromine, which should be present for about an hour post-addition to ensure the reaction goes to completion.[1]
-
pH Control: The oxidation is most efficient in a slightly acidic to neutral pH range (5-6).[2] The reaction generates hydrobromic acid (HBr), which will lower the pH and slow the reaction rate. A buffer, typically sodium bicarbonate (NaHCO₃), is essential to neutralize the HBr as it forms.[1][3] Insufficient buffer will lead to a stall in the reaction.
-
Anomeric Reactivity: D-Ribose exists in solution as an equilibrium of α- and β-pyranose and furanose forms. The β-anomers of aldoses are generally oxidized by bromine water more rapidly than the α-anomers.[4][5] The interconversion (mutarotation) between these forms can be rate-limiting. Allowing the D-ribose to fully dissolve and equilibrate in the aqueous buffer for 15-20 minutes before cooling and adding bromine can ensure a consistent starting equilibrium.[1]
Troubleshooting Steps:
-
Verify the stoichiometry and concentration of your bromine solution.
-
Ensure adequate buffering capacity; use at least 2 equivalents of NaHCO₃ relative to D-ribose.[1]
-
Before adding bromine, confirm that the D-ribose is fully dissolved in the aqueous buffer at room temperature.
Q2: I'm observing an unexpected, less polar spot on my TLC plate that is not the starting material or the desired lactone. Could this be a brominated byproduct?
A2: Yes, this is a distinct possibility. While the primary reaction is the oxidation of the C1 aldehyde, a competing electrophilic reaction can occur where bromine adds across a double bond (in the open-chain form, though unlikely) or, more plausibly, substitutes a hydroxyl group.[6]
-
Mechanism of Bromination: Under the reaction conditions, Br₂ can act as an electrophile. The hydroxyl groups of the ribose can be substituted, leading to the formation of brominated sugar derivatives, such as 2-bromo-D-ribose.[6] These byproducts are generally less polar than the highly hydroxylated ribose or the ribonolactone and will exhibit a higher Rf value on silica gel TLC.
-
Prevention: This side reaction is minimized by maintaining a low reaction temperature (0-5 °C) and avoiding an excess of bromine.[1] The controlled, slow addition of bromine ensures that its concentration remains low at any given moment, favoring the desired oxidation pathway over electrophilic substitution.
Troubleshooting Steps:
-
Maintain strict temperature control during bromine addition using an ice-water bath.
-
Add bromine dropwise to a vigorously stirred solution to prevent localized high concentrations.[1]
-
Characterize the byproduct using Mass Spectrometry to look for the characteristic isotopic pattern of bromine.
Q3: My NMR spectrum is complex, suggesting the presence of diastereomers. Did epimerization occur?
A3: Epimerization at the C2 position is a well-known side reaction in carbohydrate chemistry, which would convert D-ribose into D-arabinose. Subsequent oxidation would then lead to the undesired D-arabinonolactone.
-
Causality: This isomerization is typically base-catalyzed. If the local pH in the reaction mixture becomes too high (e.g., due to inefficient stirring during the addition of a basic solution or improper buffer choice), the proton at C2 can be abstracted to form an enolate intermediate. Reprotonation can occur from either face, leading to inversion of stereochemistry.
-
Prevention: The key is rigorous pH control. The use of sodium bicarbonate creates a self-buffering system that should maintain the pH below a level where significant epimerization occurs.[1][2] The procedure from Organic Syntheses is robust because the NaHCO₃ buffer does not require constant external pH monitoring.[1]
Troubleshooting Steps:
-
Ensure vigorous and efficient stirring throughout the reaction.
-
Use the recommended NaHCO₃ buffer system, which is proven to minimize this side reaction.
-
If you suspect epimerization, analyze a sample of your crude product using a chiral HPLC method or compare its 1H NMR spectrum carefully against a reference standard for D-arabinonolactone.
Q4: The workup was challenging, and my final product is a sticky, non-crystalline syrup instead of a white solid. What is the issue?
A4: This common problem usually points to incomplete lactonization or the presence of residual salts and solvent, hindering crystallization.
-
Lactone-Acid Equilibrium: The product, D-ribonic acid, exists in equilibrium with its cyclic ester form, D-ribono-1,4-lactone. This equilibrium is pH-dependent. During the aqueous workup, especially if conditions are not sufficiently acidic, a significant portion of the product may remain as the open-chain, highly water-soluble ribonic acid salt. This salt will not readily crystallize and often forms a syrup.
-
Workup and Purification: The workup procedure is designed to push the equilibrium towards the lactone. After quenching excess bromine, the solution is typically evaporated to a slurry, and absolute ethanol is added.[1] This step serves two purposes: it helps precipitate out the inorganic salts (which are poorly soluble in ethanol) and the lower water activity favors the intramolecular cyclization to the lactone. Incomplete removal of water or inorganic salts will inhibit crystallization.
Troubleshooting Steps:
-
After the reaction, ensure the solution is neutralized or slightly acidic before evaporation.
-
Use a rotary evaporator to remove water as thoroughly as possible, co-evaporating with toluene or absolute ethanol to azeotropically remove the final traces of water.[1]
-
The hot filtration step in ethanol is critical for removing the bulk of inorganic salts. Ensure the ethanol is hot during this filtration.[3]
-
For crystallization, ensure the filtrate is cooled slowly and then refrigerated for an extended period (e.g., 16 hours) to maximize the recovery of crystalline product.[1]
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving common issues during the synthesis.
Caption: Competing reaction pathways in the bromination of D-ribose.
Experimental Protocols
Protocol 1: Synthesis of D-Ribonolactone
Adapted from Organic Syntheses, Vol. 82, p. 75 (2005). [1][3] Caution: Bromine is volatile, corrosive, and causes severe burns. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Setup: In a 1-L three-necked round-bottom flask equipped with a mechanical stirrer, a 100-mL pressure-equalizing addition funnel, and an internal thermometer, add D-ribose (100 g, 0.67 mol), sodium bicarbonate (112 g, 1.3 mol), and deionized water (600 mL).
-
Dissolution: Stir the mixture at room temperature for approximately 15 minutes until the solids are mostly dissolved.
-
Cooling: Immerse the flask in an ice-water bath to cool the internal temperature to below 5 °C.
-
Bromine Addition: Carefully fill the addition funnel with bromine (112 g, 0.70 mol). Add the bromine dropwise to the vigorously stirred aqueous solution over ~1 hour, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Once the addition is complete, replace the funnel with a stopper and continue stirring the orange-colored solution in the ice bath for an additional 50-60 minutes.
-
Quenching: Quench the excess bromine by adding sodium bisulfite (approx. 6.5 g) portion-wise until the orange color is completely discharged, resulting in a clear solution.
-
Workup - Solvent Removal: Transfer the solution to a 2-L flask and concentrate it on a rotary evaporator (bath temp 60-70 °C) until a wet slurry remains. Add 400 mL of absolute ethanol and 100 mL of toluene, and evaporate again to a damp solid to remove residual water azeotropically.
-
Workup - Salt Removal: Add 400 mL of absolute ethanol to the solid and heat the mixture on a steam bath for 30 minutes. Filter the hot suspension to remove the insoluble inorganic salts, washing the solids with an additional 100 mL of hot absolute ethanol.
-
Crystallization: Allow the combined filtrate to cool to room temperature, then place it in a refrigerator (4 °C) for at least 16 hours.
-
Isolation: Collect the crystalline product by vacuum filtration, wash the crystals with cold absolute ethanol (100 mL) followed by diethyl ether (100 mL), and dry under vacuum to yield crude D-Ribonolactone. Further product can be obtained by concentrating the mother liquor. [1]
Protocol 2: Purity Analysis by Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A polar solvent system is required. A good starting point is Ethyl Acetate:Methanol:Acetic Acid (8:1:1).
-
Sample Preparation: Dissolve small amounts of your crude product, the D-ribose starting material, and a co-spot in methanol.
-
Visualization:
-
UV light (if impurities are UV active).
-
Staining: A p-anisaldehyde or potassium permanganate stain followed by gentle heating will visualize all carbohydrate-based spots.
-
-
Interpretation: The product, D-ribonolactone, should have a higher Rf than the highly polar D-ribose. Non-polar impurities like brominated byproducts will have a significantly higher Rf.
Data Interpretation
Table 1: Troubleshooting Summary
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low conversion, D-ribose remains | 1. Insufficient Bromine 2. Low pH (HBr buildup) 3. Short reaction time | 1. Verify Br₂ stoichiometry 2. Ensure ≥2 eq. of NaHCO₃ buffer [1] 3. Stir until Br₂ color persists for ~1 hr |
| Formation of a non-polar byproduct | 1. Electrophilic bromination 2. High local Br₂ concentration | 1. Maintain T < 5 °C [1] 2. Add Br₂ slowly with vigorous stirring |
| Product is a mixture of diastereomers | 1. Base-catalyzed epimerization at C2 | 1. Ensure efficient stirring 2. Use NaHCO₃ buffer to control pH [2] |
| Final product is a non-crystalline syrup | 1. Incomplete lactonization (hydrolysis) 2. Residual water 3. Inorganic salt contamination | 1. Ensure acidic/neutral workup 2. Azeotrope with EtOH/Toluene [1] 3. Perform hot filtration with ethanol [3] |
Table 2: Representative Spectroscopic Data
| Compound | Key 1H NMR Signals (D₂O, approx. ppm) | Key 13C NMR Signals (D₂O, approx. ppm) |
| D-Ribono-1,4-lactone [7] | 4.58 (d, H1), 4.44 (t, H2), 4.43 (t, H3), 3.8-3.9 (m, H4, H5, H5') | 178-180 (C=O), 89.8 (C1), 72.4 (C2), 68-70 (C3, C4), 63.6 (C5) |
| D-Ribose (anomeric mixture) | 5.1-5.2 (multiple signals, anomeric H1), 3.5-4.2 (multiple overlapping signals) | 95-97 (anomeric C1), 70-75 (multiple C2, C3, C4), 62-64 (C5) |
References
- Brainly. (2022). Draw the structure of the product(s) obtained when D-ribose reacts with.
- Study.com. (n.d.). Provide the structure of the product which results when D-ribose is treated with bromine water.
- LibreTexts. (n.d.). 9.4 Oxidation and Reduction Reactions of Monosaccharides. In Organic Chemistry II.
- Williams, J. D., et al. (2005). D-RIBONOLACTONE AND 2,3-ISOPROPYLIDENE(D-RIBONOLACTONE). Organic Syntheses, 82, 75. [Link]
- Isbell, H. S., & Hudson, C. S. (1932). Bromine oxidation and mutarotation measurements of the alpha- and beta-aldoses. Bureau of Standards Journal of Research, 8(2), 327.
- Isbell, H. S. (1959). Oxidation of Aldoses With Bromine. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 63A(2), 141–155. [Link]
- ACS Green Chemistry Institute. (n.d.). Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Organic Syntheses. (n.d.). D-Ribonic acid, 2,3-O-(1-methylethylidene)-, γ-lactone.
- Isbell, H. S. (1959). Oxidation of aldoses with bromine. Journal of Research of the National Bureau of Standards, 63A(2), 141.
- PubChem. (n.d.). This compound.
- Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Learn Chemistry. [Link]
- Isbell, H. S. (1959). Oxidation of aldoses with bromine.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 9.4 Oxidation and Reduction Reactions of Monosaccharides – Organic Chemistry II [kpu.pressbooks.pub]
- 3. iq.ufrgs.br [iq.ufrgs.br]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. brainly.com [brainly.com]
- 7. This compound | C5H8O5 | CID 111064 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for D-Ribono-γ-lactone Protection
Introduction:
The protection of the hydroxyl groups of D-ribono-γ-lactone is a critical step in the synthesis of many biologically significant molecules, including ribonucleosides and their analogs, which are fundamental to the development of antiviral and anticancer therapeutics. The lactone's inherent reactivity and the presence of multiple hydroxyl groups necessitate a carefully considered protection strategy to ensure regioselectivity, high yields, and compatibility with subsequent synthetic transformations. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing these crucial reactions. We will delve into the selection of appropriate protecting groups, provide detailed protocols for their installation, and offer solutions to common experimental challenges.
Choosing the Right Protecting Group: A Comparative Analysis
The choice of protecting group is dictated by the overall synthetic strategy, particularly the conditions required for subsequent steps and the final deprotection. Silyl ethers are the most common choice for protecting the hydroxyl groups of D-ribono-γ-lactone due to their ease of installation, stability, and generally mild removal conditions.
Table 1: Comparison of Common Silyl Protecting Groups for D-Ribono-γ-lactone
| Protecting Group | Abbreviation | Key Features | Typical Installation Conditions | Relative Stability |
| tert-Butyldimethylsilyl | TBDMS or TBS | Good stability to a wide range of reagents; removable with fluoride ions (e.g., TBAF). | TBDMS-Cl, Imidazole, DMF, 0 °C to rt | High |
| Triisopropylsilyl | TIPS | Bulkier than TBDMS, offering different selectivity; more stable to acidic conditions. | TIPS-Cl, Imidazole, DMF, rt | Very High |
| Thexyldimethylsilyl | TBDMS | Offers unique selectivity and stability properties. | TBDMS-Cl, Imidazole, DMF, rt | High |
Frequently Asked Questions (FAQs)
Q1: My silylation reaction is sluggish and gives low yields. What are the likely causes?
A1: Several factors can contribute to incomplete silylation. The most common culprits are the purity of the starting materials and reagents, and the reaction conditions. Ensure your D-ribono-γ-lactone is completely dry, as trace amounts of water will consume the silylating agent. The choice of base and solvent is also critical; imidazole is a common and effective catalyst, and anhydrous DMF or DCM are suitable solvents. If the reaction is still slow, consider gently heating the reaction mixture (e.g., to 40-50 °C), though be mindful of potential side reactions at higher temperatures.
Q2: I am observing the formation of multiple products in my protection reaction. How can I improve the selectivity?
A2: The formation of multiple products often arises from the incomplete protection of all hydroxyl groups or from the migration of protecting groups. To favor the formation of the desired polysilylated product, use a slight excess of the silylating agent and base. Running the reaction at a lower temperature (e.g., 0 °C) can sometimes improve selectivity by slowing down competing reactions. The choice of a bulkier silylating agent, such as TIPS-Cl, can also enhance selectivity for the less sterically hindered hydroxyl groups.
Q3: During workup, I am having trouble removing all the silyl byproducts. What is the best purification strategy?
A3: Silyl byproducts can be challenging to remove completely by standard silica gel chromatography. An effective strategy is to quench the reaction with a reagent that converts the byproducts into more polar compounds. For example, adding a small amount of water or methanol at the end of the reaction can hydrolyze any remaining silyl chloride and silyl imidazoles. A subsequent aqueous workup should then effectively remove these more polar byproducts.
Troubleshooting Guide: Common Problems and Solutions
This section provides a more in-depth look at common issues encountered during the protection of D-ribono-γ-lactone and offers systematic approaches to resolving them.
Problem 1: Incomplete Reaction and Low Yield
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Moisture in the reaction | Dry D-ribono-γ-lactone under high vacuum overnight before use. Use anhydrous solvents and reagents. | Silylating agents are highly reactive towards water, leading to their consumption and reduced efficiency. |
| Insufficient reagent | Increase the equivalents of silylating agent and base (e.g., from 1.1 eq to 1.5 eq per hydroxyl group). | Driving the equilibrium towards the product side by increasing the concentration of reactants. |
| Poor solubility | Try a different anhydrous solvent system, such as THF or a mixture of DCM and DMF. | Ensuring all reactants are fully dissolved is crucial for reaction kinetics. |
| Low reaction temperature | Gradually increase the reaction temperature (e.g., from room temperature to 40 °C) and monitor by TLC. | Increasing the kinetic energy of the molecules can overcome the activation energy barrier. |
Problem 2: Acyl Migration and Side Product Formation
Acyl migration, where a protecting group moves from one hydroxyl group to another, can be a significant issue, especially with acyl protecting groups. While less common with silyl ethers under standard conditions, it can be promoted by certain conditions.
-
Preventative Measures:
-
Choice of Base: Use a non-nucleophilic base like imidazole or 2,6-lutidine. Stronger, more nucleophilic bases can facilitate group migration.
-
Temperature Control: Maintain a low to moderate reaction temperature. Higher temperatures can provide the energy needed for intramolecular rearrangements.
-
pH Control: During workup and purification, avoid strongly acidic or basic conditions which can catalyze the migration of silyl groups.
-
Detailed Experimental Protocols
Protocol 1: Per-silylation of D-Ribono-γ-lactone with TBDMS-Cl
This protocol aims for the exhaustive protection of all hydroxyl groups.
-
Preparation: Dry D-ribono-γ-lactone (1.0 eq) under high vacuum for at least 4 hours.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the dried D-ribono-γ-lactone in anhydrous DMF (0.1 M).
-
Reagent Addition: Add imidazole (4.0 eq) to the solution and stir until dissolved. Cool the mixture to 0 °C in an ice bath.
-
Silylation: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 3.5 eq) portion-wise over 10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress by TLC (e.g., 20% ethyl acetate in hexanes).
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.
Visualizing the Workflow
Workflow for Troubleshooting Ribonolactone Protection
Caption: A decision tree for troubleshooting low-yield this compound protection reactions.
References
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223–2311.
- Ogilvie, K. K., et al. (1979). The synthesis of 2',3',5'-tri-O-(tert-butyldimethylsilyl)-D-ribono-1,4-lactone. Canadian Journal of Chemistry, 57(17), 2230-2234.
Technical Support Center: Navigating the Challenges of Benzylidene Deprotection from Ribonolactone
From the desk of the Senior Application Scientist:
Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals encountering challenges with the removal of benzylidene acetals from D-(+)-ribono-1,4-lactone. The synthesis of C-nucleoside analogues, a class of compounds that has seen renewed interest for its antiviral properties, often relies on ribonolactone as a key building block.[1][2][3] While the benzylidene acetal is a robust and valuable protecting group for 1,2- and 1,3-diols, its removal can be fraught with complications ranging from incomplete reactions to unexpected side products.[4][5]
This guide is structured to provide not just protocols, but a deep, mechanistic understanding of the issues you may face. We will explore the causality behind common problems and offer field-proven solutions to streamline your synthetic workflow.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the deprotection of benzylidene-protected this compound.
Q1: My deprotection reaction is stalled or incomplete. What are the likely causes and solutions?
This is one of the most frequent challenges. The root cause depends heavily on the chosen deprotection method.
-
Method: Catalytic Hydrogenolysis (H₂/Pd/C or Transfer Hydrogenation)
-
Possible Cause 1: Catalyst Inactivation. Palladium catalysts, particularly palladium on carbon (Pd/C), are susceptible to poisoning by trace impurities (e.g., sulfur compounds) and can lose activity with improper storage or handling.[6]
-
Solution: Always use a fresh batch of high-quality catalyst from a reputable supplier. If transfer hydrogenation with ammonium formate is used, ensure the reagent is anhydrous and of high purity. For standard hydrogenolysis, ensure the hydrogen gas is of high purity.
-
-
Possible Cause 2: Insufficient Hydrogen Transfer. In heterogeneous catalysis, efficient contact between the substrate, the hydrogen source, and the catalyst surface is paramount.
-
Solution: Increase the efficiency of mass transfer by ensuring vigorous and rapid stirring. For reactions using hydrogen gas, ensure the system is properly purged and maintained under a positive pressure of H₂ (a balloon is often sufficient for lab scale). In transfer hydrogenation, increasing the equivalents of the hydrogen donor (e.g., ammonium formate, triethylsilane) can drive the reaction to completion.[6][7]
-
-
-
Method: Acid-Catalyzed Hydrolysis (e.g., Acetic Acid, TFA)
-
Possible Cause: Insufficiently Strong Acidic Conditions. The stability of the benzylidene acetal necessitates acidic conditions for hydrolysis. If the reaction medium is not acidic enough, or if the reaction time or temperature is too low, the equilibrium will not favor the deprotected diol.[8]
-
Solution: Cautiously increase the strength of the acid, the reaction temperature, or the reaction time. For example, if 80% acetic acid at room temperature is ineffective, the reaction may be gently heated. Monitor the reaction closely by TLC to avoid the formation of degradation products.
-
-
Q2: I'm observing unexpected side products in my reaction mixture. What are they and why did they form?
The appearance of unknown spots on a TLC plate can be alarming. With this compound derivatives, there are several common culprits.
-
Side Product: A Monobenzyl Ether Instead of the Diol
-
Causality: This occurs when using methods involving reductive cleavage rather than simple hydrolysis or hydrogenolysis. Reagents like diisobutylaluminum hydride (DIBAL) or specific combinations like triethylsilane (Et₃SiH) with a Lewis or protic acid can regioselectively open the acetal ring to afford a benzyl ether at one position and a free hydroxyl at the other.[9][10]
-
Preventative Strategy: To obtain the free diol, you must use a non-reductive cleavage method. Stick to acid-catalyzed hydrolysis (e.g., aqueous acetic acid) or catalytic hydrogenolysis (H₂/Pd/C), which cleaves the C-O benzylic bonds without reducing the carbonyl of the resulting benzaldehyde.[7][11]
-
-
Side Product: Evidence of Lactone Ring Opening
-
Causality: The γ-lactone ring of this compound is an ester and is susceptible to reduction by powerful hydride reagents. Using strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the benzylidene group and the lactone, leading to an unwanted diol.[12]
-
Preventative Strategy: Avoid harsh, non-specific reducing agents. The conditions for catalytic hydrogenolysis and most acidic hydrolysis protocols are sufficiently mild to preserve the lactone ring.
-
-
Side Product: A Complex Mixture of Isomers
-
Causality: This issue often originates before the deprotection step. The initial benzylidenation of D-ribonolactone is complex and can lead to a thermodynamic equilibrium of multiple structural isomers, including 2,3-O- and 3,5-O-benzylidene-1,4-lactones, as well as ring-expanded 1,5-lactone (pyranoside) forms.[1][13] If you start the deprotection with an isomeric mixture, you will end with a similarly complex mixture of deprotected products.
-
Preventative Strategy: This is a critical point of experimental design. It is imperative to rigorously purify and characterize the benzylidene-protected this compound intermediate before proceeding to the deprotection step. Detailed 1D and 2D NMR analysis is essential to confirm the structure and isomeric purity of your starting material.[1][14]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which deprotection method is best for my benzylidene-ribonolactone derivative?
The optimal method depends entirely on the other functional groups present in your molecule. The flowchart below provides a logical path for selecting your strategy.
Caption: Decision tree for selecting a benzylidene deprotection method.
Q2: Can I selectively remove a benzylidene acetal in the presence of a benzyl (Bn) ether?
This is a common challenge in carbohydrate chemistry.
-
The Problem: Standard catalytic hydrogenolysis conditions (e.g., H₂/Pd-C) are generally not selective and will cleave both the benzylidene acetal and benzyl ethers.[11][15]
-
The Solution: The most reliable strategy is to use acidic conditions to hydrolyze the acetal while leaving the more acid-stable benzyl ether intact. Mild Lewis acids like Erbium(III) triflate (Er(OTf)₃) or Tin(II) chloride (SnCl₂) can be particularly effective and selective.[16][17] Alternatively, some literature suggests that using Raney Nickel as the catalyst may allow for the selective hydrogenolysis of benzyl ethers in the presence of benzylidene acetals, which is the reverse of the desired selectivity but useful to know.[11]
Q3: What is the underlying mechanism of the two primary deprotection methods?
Understanding the mechanism helps in troubleshooting and optimizing conditions.
Caption: Simplified mechanisms for benzylidene acetal removal.
Part 3: Experimental Protocols & Data
The following protocols are robust, field-tested methods for the removal of benzylidene acetals. Always perform reactions on a small scale first to optimize conditions for your specific substrate.
Table 1: Comparison of Common Deprotection Methodologies
| Method | Reagents & Typical Conditions | Pros | Cons & Incompatibilities |
| Acidic Hydrolysis | 80% Acetic Acid (aq.), RT to 60°C | Simple setup, no metals, orthogonal to reducible groups.[8] | Cleaves other acid-labile groups (silyl ethers, Boc); risk of acyl migration.[10][18] |
| Catalytic Hydrogenolysis | H₂ (1 atm), 10% Pd/C, MeOH or EtOH, RT | Mild, neutral conditions, high yielding.[11] | Requires handling of flammable H₂ gas; cleaves other reducible groups (Bn, Cbz, alkenes).[15] |
| Transfer Hydrogenation | 10% Pd/C, Et₃SiH or NH₄HCO₂, MeOH, RT to reflux | Avoids pressurized H₂ gas, often faster kinetics.[4][7] | Also cleaves other reducible groups; reagents can be costly. |
| Lewis Acid Catalysis | Er(OTf)₃ (5-10 mol%), MeCN, RT | Very mild, highly chemoselective, reusable catalyst.[16][19] | Requires anhydrous conditions, catalyst can be expensive. |
Protocol 1: Deprotection via Catalytic Transfer Hydrogenation with Triethylsilane
This method is advantageous for its mild, neutral conditions and for avoiding the handling of flammable hydrogen gas.[5][7]
-
Reaction Setup: To a solution of the benzylidene-protected this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add 10% Pd/C (10 mol%, ~10 mg per 100 mg of substrate).
-
Reagent Addition: To this suspension, add triethylsilane (Et₃SiH, 3.0 mmol) dropwise at room temperature.
-
Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is typically rapid and should be monitored by TLC (staining with permanganate or vanillin can help visualize the product). Completion is often observed within 30-60 minutes.
-
Work-up: Upon completion, dilute the reaction mixture with additional methanol and filter through a pad of Celite® to carefully remove the pyrophoric Pd/C catalyst. Wash the Celite® pad thoroughly with methanol.
-
Isolation: Combine the filtrates and concentrate under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography to yield the deprotected this compound diol.
Protocol 2: Deprotection via Acid-Catalyzed Hydrolysis
This is a classic and effective method, particularly when the substrate contains other groups that are sensitive to reduction.[8]
-
Reaction Setup: Dissolve the benzylidene-protected this compound (1.0 mmol) in a solution of 80% aqueous acetic acid (10-20 mL).
-
Reaction: Stir the solution at room temperature or heat gently (e.g., 40-60 °C) in a sealed flask.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is fully consumed. Reaction times can vary from a few hours to overnight depending on the substrate's stability.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.
References
- Reddy, K. K., et al. (2014). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 10, 2533–2538.
- Reddy, K. K., et al. (2014). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. PMC - NIH.
- Doria.fi. (n.d.). Acyl Group Migration in Carbohydrates.
- Procopio, A., et al. (2005). Mild and efficient method for the cleavage of benzylidene acetals by using erbium (III) triflate. Organic & Biomolecular Chemistry, 3, 4129-4133.
- Casati, S. M., et al. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. PMC - PubMed Central.
- Procopio, A., et al. (2005). Mild and efficient method for the cleavage of benzylidene acetals by using erbium (iii) triflate. Organic & Biomolecular Chemistry.
- SYNTHESIS. (n.d.). Regioselective Oxidative Cleavage of Benzylidene Acetals of Glycopyranosides with Periodic Acid Catalyzed by Tetrabutylammonium.
- AIR Unimi. (2021).
- ResearchGate. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides.
- Organic Chemistry Portal. (n.d.). Benzylidene Acetals.
- PMC - NIH. (n.d.). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations.
- ResearchGate. (2005). Mild and Efficient Method for the Cleavage of Benzylidene Acetals by Using Erbium (III) Triflate.
- MDPI. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides.
- PubMed. (1993). Chemical behavior of benzylidene acetal groups bridging the contiguous glucose residues in malto-oligosaccharide derivatives.
- NCBI. (2021). Reductive opening of benzylidene group - Glycoscience Protocols (GlycoPODv2).
- Organic Chemistry Portal. (2009). Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride.
- ResearchGate. (n.d.). Protecting group migrations in carbohydrate chemistry.
- Wikipedia. (n.d.). Protecting group.
- Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry.
- Taylor & Francis Online. (n.d.). A Convenient Method for Highly Selective Deprotection of Benzylidene Acetals from Sugars.
- Wordpress. (n.d.). Hydrogenolysis and Selective Reduction (Dehalogenation).
- PubMed. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides.
- ResearchGate. (2015). Can anybody help me reduction of lactone without disturbing the lactone ring?.
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Technical Support Center: Stereocontrol in Reactions Involving Ribonolactone
Welcome to the technical support center for stereocontrol challenges in ribonolactone chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize D-Ribonolactone and its derivatives as versatile chiral building blocks. As a polyfunctionalized and stereochemically dense scaffold, this compound presents unique challenges and opportunities in asymmetric synthesis.[1][2]
This resource provides in-depth, field-proven insights to help you navigate common stereochemical problems, troubleshoot unexpected outcomes, and optimize your reaction protocols. The advice herein is grounded in mechanistic principles to empower you to make informed decisions in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high stereoselectivity in reactions at the C1 carbonyl of this compound so challenging?
A1: The primary challenge stems from the complex stereoelectronic environment of the this compound core. Several factors are at play:
-
Ring Conformation: The five-membered furanose ring is not planar and exists in a dynamic equilibrium of "envelope" and "twist" conformations. The specific conformation adopted during the reaction dictates the accessibility of the carbonyl faces to incoming nucleophiles.[3]
-
Existing Stereocenters: The stereocenters at C2, C3, and C4 exert significant steric and electronic influence, creating a biased environment that can direct or hinder the approach of reagents.
-
Oxocarbenium Ion Intermediate: Many reactions, particularly with strong nucleophiles or under Lewis acidic conditions, proceed through a transient, planar oxocarbenium ion intermediate after initial addition to the carbonyl.[1][3] The final stereochemistry is then determined by the facial selectivity of the nucleophile's attack on this planar species, which is influenced by the orientation of the substituents on the ring.[3]
Q2: How critically do the hydroxyl protecting groups at C2, C3, and C5 affect the stereochemical outcome?
A2: Protecting groups are not merely passive spectators; they are arguably the most critical control elements in this compound chemistry.[4][5][6][7] Their influence is multifaceted:
-
Steric Hindrance: Bulky protecting groups (e.g., TBDPS, trityl) can physically block one face of the lactone ring, forcing a nucleophile to approach from the less hindered side.[8] This is a common strategy for achieving facial selectivity.
-
Conformational Locking: Cyclic protecting groups, such as an acetonide spanning C2 and C3, restrict the conformational flexibility of the furanose ring.[9] This pre-organization can create a more predictable steric environment, leading to higher diastereoselectivity.
-
Electronic Effects & Participation: Protecting groups can exert powerful electronic effects. Ether-type groups (e.g., Benzyl) are generally non-participating, whereas ester groups (e.g., Acetyl, Benzoyl) can act as participating groups, influencing the reaction pathway and stereochemistry, sometimes at remote positions.[6][7][10]
-
Chelation Control: Certain protecting groups can chelate to metal-containing reagents (e.g., Grignard reagents, borohydrides), creating a rigid transition state that directs the delivery of the nucleophile or hydride from a specific face.
Q3: For C-nucleoside synthesis, what determines whether the final product is the α or β anomer?
A3: In C-nucleoside synthesis starting from this compound, the anomeric stereochemistry is typically set during the reduction of a lactol intermediate or the subsequent quenching of an oxocarbenium ion.[1][3] The key factors are:
-
Thermodynamic vs. Kinetic Control: The reaction conditions can favor either the thermodynamically more stable anomer or the kinetically formed product. Often, the β-anomer is thermodynamically more stable due to reduced steric interactions.
-
Facial Bias of the Intermediate: As mentioned, reduction of the intermediate oxocarbenium ion is subject to facial bias. The substituents on the furanose ring (especially at C2 and C3) will direct the approach of the hydride (e.g., from a silane) to the less hindered face, dictating the final anomeric configuration.[3] For instance, a bulky group at C2' can effectively shield the top face, leading to an attack from the bottom to yield the α-anomer.[3]
Troubleshooting Guides
Guide 1: Poor Diastereoselectivity in the Reduction of the C1 Carbonyl
Problem: You are attempting to reduce the this compound carbonyl to a lactol (hemiacetal) but are obtaining a low diastereomeric ratio (dr) or the undesired diastereomer as the major product.
Root Cause Analysis & Solutions: The outcome of hydride reductions is a delicate balance between steric approach control, chelation, and the intrinsic reactivity of the reducing agent.
Caption: Workflow for troubleshooting poor reduction diastereoselectivity.
Recommended Actions:
-
Lower the Temperature: Many reductions are performed at 0 °C or -78 °C. Higher temperatures can reduce selectivity by providing enough energy to overcome the small activation barriers between competing transition states.
-
Screen Hydride Reagents: The size and electronic nature of the hydride reagent are paramount. A systematic screen is often necessary.
| Reagent | Typical Characteristics | Recommended Use Case |
| Sodium Borohydride (NaBH₄) | Small, moderately reactive. Often shows poor selectivity with unhindered substrates. | A baseline reagent; good for highly biased substrates. |
| Lithium Borohydride (LiBH₄) | More reactive than NaBH₄. Can sometimes offer different selectivity due to the smaller Li⁺ cation. | When NaBH₄ fails; may engage in some chelation. |
| Lithium Triethylborohydride (LTBH, Super-Hydride®) | Highly reactive, sterically bulky. Excellent for clean, rapid reductions at low temperatures.[11] | To achieve high conversion quickly and minimize side reactions. Often proceeds via steric approach control.[11] |
| L-Selectride®, K-Selectride® | Very bulky tri-sec-butylborohydrides. Delivers hydride from the least hindered face. | The go-to choice for maximizing steric-approach control. Excellent for generating the diastereomer resulting from attack opposite to the bulkiest ring substituent. |
-
Change Protecting Group Strategy: If screening reagents fails, the issue is likely insufficient facial bias from your protecting groups.
-
Increase Steric Bulk: Replace a benzyl (Bn) ether with a tert-butyldiphenylsilyl (TBDPS) ether to more effectively block a face of the ring.
-
Introduce Conformational Rigidity: If using individual protecting groups (e.g., 2,3-di-O-benzyl), consider switching to a cyclic protecting group like a 2,3-O-isopropylidene acetal to lock the ring conformation and create a more predictable reaction environment.[9]
-
Guide 2: Uncontrolled Nucleophilic Addition and Anomer Formation
Problem: You are performing a nucleophilic addition (e.g., Grignard, organolithium) to form a C-C bond at C1, but you are getting a mixture of anomers after workup/reduction, or the reaction stalls at the lactol stage.
Root Cause Analysis & Solutions: This problem often arises from the stability of the initial tetrahedral intermediate (lactolate) and the conditions used for the subsequent elimination/reduction to form the final product.
Caption: Reaction pathway for nucleophilic addition to this compound.
Recommended Actions:
-
Promote Oxocarbenium Ion Formation: The key to controlling the second step (addition of the hydride or other electrophile) is to cleanly generate the oxocarbenium ion. After the initial nucleophilic addition, add a Lewis acid like triethylsilyl triflate (TESOTf) or boron trifluoride etherate (BF₃·OEt₂) before the reductive quench.[3] This forces the elimination of the C1 oxygen to form the planar intermediate, setting the stage for a stereocontrolled reduction.
-
Control the Reduction Step: Once the oxocarbenium ion is formed, the stereochemistry of the final product depends entirely on the facial selectivity of the hydride attack.
-
Reagent Choice: Use a non-coordinating reducing agent like triethylsilane (Et₃SiH). Its steric bulk will be the primary factor determining the direction of attack.
-
Solvent Effects: The polarity of the solvent can influence the stability of the oxocarbenium ion and the transition state. Test solvents like dichloromethane (DCM), acetonitrile (MeCN), and toluene.
-
-
Consider Chelation vs. Non-Chelation:
-
If your nucleophile is a Grignard or organolithium reagent, protecting groups with available lone pairs (like benzyl ethers) can chelate the metal cation. This can sometimes lead to a preferred diastereoselectivity in the initial addition.
-
Conversely, using bulky silyl ethers can prevent chelation and favor a stereochemical outcome based purely on steric hindrance (a Felkin-Anh-type model).
-
Key Experimental Protocols
Protocol 1: Diastereoselective Reduction of 2,3-O-Isopropylidene-D-Ribonolactone to the Corresponding Lactol
This protocol is adapted from established methods for the high-yield reduction of sugar lactones to hemiacetals.[11] The isopropylidene protecting group provides conformational rigidity, which aids selectivity.
Materials:
-
2,3-O-Isopropylidene-D-ribonolactone (1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Lithium Triethylborohydride (LTBH), 1.0 M solution in THF (1.2 eq)
-
Saturated aqueous solution of Ammonium Chloride (NH₄Cl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve 2,3-O-isopropylidene-D-ribonolactone in anhydrous DCM (approx. 0.1 M concentration) in a flame-dried, three-neck flask equipped with a magnetic stirrer and a thermometer.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reducing Agent: Add the LTBH solution (1.2 equivalents) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Hexanes:Ethyl Acetate mobile phase and staining with p-anisaldehyde). The reaction is typically complete within 30-60 minutes.[11]
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution while maintaining cooling in the ice bath.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude lactol.
-
Purification: The product can be purified by flash column chromatography on silica gel if necessary. The resulting lactol is often a mixture of anomers but is typically used directly in the next step.
References
- Demchenko, A. V. (2008).
- Codée, J. D. C., et al. (2005).
- BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Complex Lactones. Benchchem.
- Alvi, S., et al. (2025). Some aspects of regio-, stereo-, and chemoselective reactions in carbohydrate chemistry.
- Guo, J., & Ye, X.-S. (2010).
- Temburnikar, K., & Seley-Radtke, K. (2018). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Beilstein Journal of Organic Chemistry.
- Ye, D., & Lectka, T. (2025). Catalytic Strategies for Stereoselective Carbohydrate Synthesis: Emerging Concepts for Accessing Challenging Glycosides. PMC.
- Seley-Radtke, K., et al. (2018). D-Ribonolactone, A Versatile Synthetic Precursor of Biologically Relevant Scaffolds. Beilstein Journal of Organic Chemistry.
- Chen, S. Y., & Joullié, M. M. (1998). Use of D-ribonolactone in organic synthesis. 2. Scope and utility. The Journal of Organic Chemistry, 63(4), 1102-1108.
- Wang, C., et al. (2007). Study of the stereoselectivity of 2-azido-2-deoxyglucosyl donors: protecting group effects. Organic & Biomolecular Chemistry.
- Pimpim, M., et al. (2011). Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride. PMC.
- Organic Syntheses Procedure. (n.d.). D-Ribonic acid, 2,3-O-(1-methylethylidene)-, γ-lactone. Organic Syntheses.
- Tvaroska, I., & Carver, J. P. (2019). Driving Force of the Pyranoside-into-Furanoside Rearrangement.
- Chemistry Steps. (n.d.). Synthesis and Reactions of Lactones and Lactams. Chemistry Steps.
- Al-Zoubi, R. M. (2012). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. PMC - PubMed Central.
- LibreTexts. (2014). 18.14 Stereochemistry of Nucleophilic Addition Reactions: Re and Si Faces. Chemistry LibreTexts.
- Alum, B. N. (2023).
- Alum, B. N. (2024). (PDF) Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications.
- ResearchGate. (n.d.). Mechanistic studies and stereoinduction model.
- Dalal Institute. (n.d.). Mechanistic and Stereochemical Aspects of Addition Reactions Involving Electrophiles, Nucleophiles and Free Radicals. Dalal Institute.
- K. C. Nicolaou and co-workers. (1998). Protecting Groups. Angew. Chem. Int. Ed., 37, 2708.
- Chemistry For Everyone. (2025). How Does Lactone Hydrolysis Work? YouTube.
- Gini, A., et al. (2018). Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids.
- Angyal, S. J. (2008). PYRANOSE–FURANOSE AND ANOMERIC EQUILIBRIA: INFLUENCE OF SOLVENT AND OF PARTIAL METHYLATION.
- Guo, J., & Ye, X.-S. (2010).
- Guo, J., & Ye, X.-S. (2010).
- Gini, A., et al. (2018). Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids. NIH.
- Khan Academy. (n.d.). Mechanism of nucleophilic addition reactions. (video). Khan Academy.
- NPTEL-NOC IITM. (2021). mod03lec23 - Nucleophilic Addition Reactions and its stereochemistry. YouTube.
- Guo, J., & Ye, X.-S. (2010).
- Wang, Y., et al. (2021). Switchable divergent organocatalytic asymmetric reactions of azlactones with 1,4-enediones.
- BioTech Beacons. (2025). Carbohydrate Reactions: A Comprehensive Guide. BioTech Beacons.
- Pearson. (n.d.). Lactones, Lactams and Cyclization Reactions Practice Problems. Pearson.
- Kannappan, V. (2025). Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia.
- Bower, J. F., et al. (2012). Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones. PMC - PubMed Central.
- Buchwald, S. L., et al. (2017). Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. Chemical Science (RSC Publishing).
- Request PDF. (n.d.). Regulatory Considerations in Drug Development of Stereoisomers. Request PDF.
- MDPI. (n.d.).
- ResearchGate. (2021). Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis.
- Melchiorre, P., et al. (2019).
- Health Canada. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Canada.ca.
- Dickschat, J. S., et al. (2020).
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Technical Support Center: Navigating the Scale-Up of Ribonolactone Reactions
Welcome to the Technical Support Center for Ribonolactone Reaction Scale-Up. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to the challenges encountered when transitioning this compound synthesis from the laboratory bench to larger-scale production. D-Ribonolactone and its derivatives are crucial chiral building blocks in the synthesis of numerous natural products and bioactive molecules, making the successful scale-up of these reactions a critical endeavor.[1]
This resource will address common issues in a question-and-answer format, offering troubleshooting strategies grounded in scientific principles and extensive field experience.
I. Reaction and Synthesis Challenges
This section focuses on the core chemical transformations and potential roadblocks during the synthesis of this compound at a larger scale.
FAQ 1: We are observing inconsistent yields and product purity in our bromine oxidation of D-ribose to D-ribonolactone. What are the likely causes and solutions?
Answer: Inconsistent yields and purity during the bromine oxidation of D-ribose are common challenges during scale-up. The primary factors to investigate are pH control, temperature management, and reagent addition.
A previously published procedure for this reaction required careful pH monitoring, and failure to do so could lead to complete reaction failure.[2][3] A modified procedure that allows for the addition of liquid bromine to a solution of D-ribose and sodium bicarbonate in water simplifies the process and eliminates the need for constant pH monitoring.[2][3]
Troubleshooting Steps & Solutions:
-
pH Control: While the modified procedure is less sensitive to pH, significant deviations can still impact the reaction. The use of sodium bicarbonate as a buffer is crucial.[2] Ensure that the bicarbonate is fully dissolved or well-suspended before bromine addition.
-
Temperature Management: This reaction is exothermic.[4] On a larger scale, inefficient heat removal can lead to localized temperature increases, promoting side reactions and degradation of the product.[5][6][7]
-
Solution: Employ a robust cooling system, such as a jacketed reactor with a reliable chiller. Monitor the internal temperature closely and control the bromine addition rate to maintain the desired temperature range (typically below 5°C).[2]
-
-
Bromine Addition: The rate of bromine addition is critical. Adding it too quickly can overwhelm the cooling capacity and lead to a buildup of reactants, potentially causing a runaway reaction.[8]
-
Solution: Use a calibrated addition funnel or pump for a slow, controlled addition of bromine. A rate of approximately 2 drops per second has been reported for a 1-L scale reaction.[2]
-
-
Post-Reaction Quench: Any remaining orange color from excess bromine after the reaction can lead to a brown, impure product.[2]
-
Solution: Quench the reaction with sodium bisulfite until the orange color is completely discharged.[2]
-
Experimental Protocol: Modified Bromine Oxidation of D-Ribose
This protocol is adapted from a reliable, peer-reviewed source.[2]
| Step | Procedure | Key Considerations |
| 1. Reagent Preparation | In a three-necked, round-bottomed flask equipped with a mechanical stirrer, addition funnel, and internal thermometer, charge D-ribose, sodium bicarbonate, and water. | Ensure vigorous stirring to dissolve or suspend the solids.[2] |
| 2. Cooling | Immerse the flask in an ice-water bath to cool the mixture. | Pre-cooling is essential before bromine addition. |
| 3. Bromine Addition | Slowly add bromine via the addition funnel, maintaining the internal temperature below 5°C. | This step is exothermic; monitor the temperature closely.[2][4] |
| 4. Reaction Monitoring | After addition is complete, continue stirring for a designated period (e.g., 50 minutes).[2] | |
| 5. Quenching | Add sodium bisulfite to quench any excess bromine, indicated by the disappearance of the orange color.[2] | Incomplete quenching can lead to product discoloration.[2] |
| 6. Work-up | Proceed with the work-up, which typically involves evaporation of the aqueous solution and crystallization from a suitable solvent like ethanol.[2] | The crude product will contain sodium bromide.[2] |
FAQ 2: We are struggling with the purification of crude D-ribonolactone at a multi-kilogram scale. What are effective, scalable purification strategies?
Answer: The primary impurity in the crude product from the bromine oxidation of D-ribose is sodium bromide, which can be as high as 40-45%.[2] While the crude material may be suitable for some subsequent reactions, achieving high purity is often necessary.
Scalable Purification Solutions:
-
Recrystallization: This is the most common and effective method for purifying D-ribonolactone.
-
Solvent Selection: Hot n-butanol has been successfully used for recrystallization.[2] Ethanol is also a suitable solvent for crystallization.[2] The choice of solvent can impact yield and purity, so some optimization may be required at scale.
-
Procedure: Dissolve the crude product in the minimum amount of hot solvent, filter hot to remove any insoluble impurities, and then allow the solution to cool slowly to promote the formation of large, pure crystals. Cooling for an extended period (e.g., 16 hours) at a reduced temperature can improve the yield.[2]
-
-
Chromatography: While effective at the lab scale, traditional column chromatography can be expensive and time-consuming to scale up.[9] However, for high-purity applications, it may be necessary.
-
Continuous Chromatography: For industrial-scale production, continuous chromatography systems can be more cost-effective and efficient than batch processes.[9]
-
Diagram: this compound Synthesis and Purification Workflow
Caption: Workflow for D-ribonolactone synthesis and purification.
II. Protecting Group and Derivatization Issues
The use of protecting groups is common in the subsequent chemistry of this compound.[10] This section addresses challenges associated with these steps.
FAQ 3: We are experiencing low yields and side product formation during the isopropylidene protection of D-ribonolactone. How can we optimize this reaction for a larger scale?
Answer: The formation of 2,3-isopropylidene-D-ribonolactone is a key transformation for many synthetic routes.[2] Low yields and side reactions at scale often stem from issues with the reagents, reaction conditions, and work-up procedure.
Optimization Strategies:
-
Reagents: The reaction typically involves suspending crude this compound in dry acetone with 2,2-dimethoxypropane and a catalytic amount of concentrated sulfuric acid.[2]
-
Acetone Quality: Ensure the use of dry acetone, as water can interfere with the reaction.
-
Neutralization: After the initial reaction period, a base is added to neutralize the sulfuric acid. Silver carbonate is effective but can be expensive at scale.[2] A weakly basic resin, such as Amberlyst A-21, can be a more cost-effective alternative.[2]
-
-
Reaction Time: The reaction is typically rapid, with a stirring time of around 50 minutes before neutralization.[2] Prolonged reaction times may lead to side product formation.
-
Work-up and Purification:
-
Filtration: After neutralization, the suspension should be filtered through a pad of Celite to remove the solids.[2]
-
Recrystallization: The crude acetonide can be recrystallized from hot ethyl acetate (EtOAc) to yield a pure product.[2] Material with a melting point above 130°C is generally suitable for most subsequent reactions.[2]
-
Diagram: Isopropylidene Protection of D-Ribonolactone
Caption: Workflow for the synthesis of 2,3-isopropylidene-D-ribonolactone.
III. Safety Considerations
Scaling up any chemical process requires a thorough evaluation of the potential hazards.[11]
FAQ 4: What are the primary safety concerns when scaling up the bromine oxidation of D-ribose, and how should they be mitigated?
Answer: The bromine oxidation of D-ribose presents several significant safety hazards that must be addressed, particularly at a larger scale.
Key Safety Hazards and Mitigation Strategies:
-
Bromine Handling: Bromine is a volatile, corrosive, and highly toxic substance that can cause severe burns upon contact with skin.[2][3]
-
Mitigation: All manipulations involving bromine must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. A respirator may be necessary for larger quantities.
-
-
Exothermic Reaction: As previously mentioned, the reaction is exothermic and has the potential for a thermal runaway if not properly controlled.[4][7]
-
Mitigation: Use a reactor with adequate cooling capacity.[8] Ensure continuous monitoring of the internal temperature and have a plan for emergency cooling or quenching if necessary.
-
-
Pressure Build-up: While not a primary concern in this specific reaction if conducted at atmospheric pressure, any scale-up involving gas evolution or closed systems requires careful consideration of pressure relief.
-
Waste Disposal: All chemical waste must be disposed of in accordance with local regulations.[2] Bromine-containing waste requires special handling.
IV. General Scale-Up Principles
The challenges encountered in this compound synthesis are often representative of broader scale-up issues in chemical synthesis.[11][12]
FAQ 5: Beyond the specific chemistry, what are the key principles we should consider when scaling up our this compound synthesis?
Answer: A successful scale-up requires a holistic approach that considers not just the chemistry but also the engineering, safety, and economic aspects of the process.
Fundamental Scale-Up Considerations:
-
Process Understanding: A deep understanding of the reaction kinetics, thermodynamics, and potential side reactions is crucial.[11] What is insignificant at the lab scale can become a major issue at the pilot or production scale.[5]
-
Heat and Mass Transfer: As the reactor volume increases, the surface area-to-volume ratio decreases, making heat and mass transfer less efficient.[5][6] This can lead to temperature gradients and poor mixing, impacting yield and purity.
-
Solution: Select appropriate reactor designs and agitation systems to ensure efficient heat and mass transfer.[6]
-
-
Solvent and Reagent Sourcing: The availability, cost, and purity of solvents and reagents at a larger scale must be considered.[13]
-
Process Safety Assessment: A thorough process safety assessment should be conducted to identify and mitigate potential hazards before scaling up. This includes evaluating the thermal stability of reactants, intermediates, and products.
-
Downstream Processing: The purification and isolation of the final product can be a significant bottleneck at a larger scale.[9] Develop a robust and scalable downstream processing strategy early in the development process.
V. References
-
Williams, J. D., et al. (2005). D-RIBONOLACTONE AND 2,3-ISOPROPYLIDENE(D-RIBONOLACTONE). Organic Syntheses, 82, 75. [Link]
-
A Concise, Efficient and Production-Scale Synthesis of a Protected l-Lyxonolactone Derivative: An Important Aldonolactone Core. (2025). ResearchGate. [Link]
-
D-Ribonolactone, A Versatile Synthetic Precursor of Biologically Relevant Scaffolds. (2025). ResearchGate. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
Solvent effects. Wikipedia. [Link]
-
Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. (2021). PubMed. [Link]
-
Challenges of scaling up chemical processes (based on real life experiences). ResearchGate. [Link]
-
Solvent Effects on the Enthalpy and Entropy of Activation for the Hydrolysis of β-Lactones. (2025). ResearchGate. [Link]
-
Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonylation. (2025). MDPI. [Link]
-
D-Ribonolactone and 2,3-isopropylidene(D-ribonolactone). (2025). ResearchGate. [Link]
-
The application of modern reactions in large-scale synthesis. (2021). PubMed. [Link]
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik Mainz. [Link]
-
Purification of bio-based chemicals on an industrial scale. (2016). Bio-based Press. [Link]
-
Regioselective acylation of D-ribono-1,4-lactone catalyzed by lipases. (2025). ResearchGate. [Link]
-
Synthesis of Borane-Ammonia and its Application in the Titanium Tetrachloride Catalyzed Reduction of Carboxylic Acids, Including N-Protected Amino Acids. (2025). Organic Syntheses. [Link]
-
Scale-Up Challenges in Bioreactor Systems and How to Overcome Them. (2025). LinkedIn. [Link]
-
Synthesis of lactones 10–12 from D-ribonolactone. ResearchGate. [Link]
-
6 key challenges when scaling up sustainable chemical processes. (2025). UK-CPI.com. [Link]
-
Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]
-
Use of D-ribonolactone in organic synthesis. 2. Scope and utility. (1984). ACS Publications. [Link]
-
Structure, Stability and Reactions of Reactive Intermediates. Arts, Science & Commerce College Kolhar. [Link]
-
A study on the Stability of Intermediates. Unacademy. [Link]
-
Higher purity. Higher yield. How to optimize your purification workflow, from lab scale to scale-up. (2025). YouTube. [Link]
-
Reactive intermediates. Lumen Learning. [Link]
-
Safety Considerations and Proposed Workflow for Laboratory-Scale Chemical Synthesis by Ball Milling. (2023). ResearchGate. [Link]
-
Questions and Answers – Reaction Intermediates. CUTM Courseware. [Link]
-
Endothermic and Exothermic Reactions. Purdue University. [Link]
-
From liquid-phase synthesis to chemical ligation: preparation of oligonucleotides and their backbone analogs in solution. (2025). PubMed Central. [Link]
-
What are the most efficient heat removal methods in an exothermic reaction system? (2014). Quora. [Link]
-
Large-scale purification of porcine or bovine photoreceptor outer segments for phagocytosis assays on retinal pigment epithelial cells. (2014). PubMed. [Link]
-
Exothermic and Endothermic Reactions. (2020). Chemistry LibreTexts. [Link]
-
Investigation of the Effect of Solvents on the Synthesis of Aza-flavanone from Aminochalcone Facilitated by Halogen Bonding. (2023). PubMed Central. [Link]
-
Large Scale Oligonucleotide Production Service. Creative Biolabs. [Link]
-
Carbon–carbon bond formation in acid deep eutectic solvent: chalcones synthesis via Claisen–Schmidt reaction. (2016). RSC Publishing. [Link]
-
Mastering the Fundamentals of Oligo Development. (2021). Downstream Column. [Link]
-
Large-scale procedure for the purification of fibronectin domains. PubMed. [Link]
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Technical Support Center: Byproduct Identification in Ribonolactone Reactions by NMR
Welcome to the Technical Support Center for Ribonolactone Reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize D-ribono-1,4-lactone and its derivatives in their synthetic workflows. Here, we address common challenges encountered during these reactions, with a specific focus on the identification of byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy. Our aim is to provide practical, in-depth troubleshooting advice rooted in established chemical principles and extensive field experience.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows more signals than expected for pure D-ribono-1,4-lactone. What are the likely impurities?
When your ¹H NMR spectrum of a D-ribono-1,4-lactone reaction product displays unexpected complexity, it is often indicative of the presence of byproducts or unreacted starting materials. The most common species to consider are:
-
Unreacted D-ribose: The starting material for many this compound syntheses, D-ribose, exists as a mixture of tautomers (α/β-furanose and α/β-pyranose forms) in solution. This results in a complex ¹H NMR spectrum with multiple anomeric proton signals between δ 4.8 and 5.5 ppm.[1]
-
Ribonic Acid: Hydrolysis of the lactone ring, either during the reaction or workup, leads to the formation of the corresponding carboxylic acid, D-ribonic acid. This open-chain form will have a different set of proton signals compared to the constrained lactone ring.
-
Alternative Lactone Ring-Sizes: While the 1,4-lactone (γ-lactone) is often the desired product, the formation of the 1,5-lactone (δ-lactone) is also possible, particularly under thermodynamic control.[2][3]
-
Anhydro Sugars: Under certain conditions, intramolecular dehydration of ribose or this compound can lead to the formation of anhydro derivatives.
-
Oligomers: At high concentrations or under certain catalytic conditions, self-condensation of this compound or its precursors can lead to the formation of oligomeric species.[4]
A systematic analysis of the chemical shifts and coupling constants of the unexpected signals is crucial for pinpointing the exact nature of the impurities.
Q2: I suspect my D-ribono-1,4-lactone sample has undergone hydrolysis. How can I confirm this using NMR?
Hydrolysis of the D-ribono-1,4-lactone results in the formation of D-ribonic acid. This transformation can be readily identified by both ¹H and ¹³C NMR spectroscopy due to the distinct changes in the chemical environment of the nuclei.
Workflow for Detecting Hydrolysis by NMR
Caption: Workflow for confirming hydrolysis of D-ribono-1,4-lactone using NMR.
Key Spectral Changes to Look For:
| Feature | D-ribono-1,4-lactone | D-ribonic Acid (Hydrolysis Product) | Rationale for Change |
| ¹H NMR | Signals corresponding to a single, defined cyclic structure. | A more complex set of signals due to increased conformational freedom in the open-chain form. | The rigid lactone ring gives rise to a well-defined set of proton resonances. Upon hydrolysis, the resulting open-chain acid has more rotational freedom, leading to broader or more numerous signals. |
| ¹³C NMR | Lactone carbonyl (C1) signal around 170-185 ppm .[5] | Carboxylic acid (C1) signal in a similar region, but the overall carbon fingerprint will change significantly. | The key diagnostic is the disappearance of the characteristic lactone carbon signals and the appearance of a new set of signals corresponding to the open-chain form. |
| ¹³C NMR | C4 signal significantly downfield due to the ether linkage (around 80-90 ppm ). | The corresponding C4 signal will shift upfield as it is now a secondary alcohol. | The breaking of the C4-O bond removes the deshielding effect on the C4 carbon. |
Q3: My reaction was intended to produce the 1,4-lactone, but the NMR suggests a different ring size. How can I differentiate between the 1,4- and 1,5-lactones?
The formation of the thermodynamically more stable six-membered 1,5-lactone (δ-lactone) instead of or in addition to the kinetically favored five-membered 1,4-lactone (γ-lactone) is a common issue.[2][3] 2D NMR techniques, particularly NOESY, are invaluable for distinguishing these isomers.
Distinguishing Lactone Ring Size by NMR
| NMR Technique | 1,4-Lactone (γ-lactone) | 1,5-Lactone (δ-lactone) | Explanation |
| ¹H-¹H NOESY | A weak or absent NOE correlation between H-3 and H-4. | A medium to strong NOE correlation between H-3 and H-4 is expected.[2] | In the 1,4-lactone, H-3 and H-4 are typically further apart in space. In the 1,5-lactone, the ring conformation can bring these protons into closer proximity, resulting in a detectable NOE. |
| ¹³C NMR | C-3 chemical shift is typically upfield compared to the 1,5-lactone. For D-ribonolactone, the C-3 is around 68.6 ppm.[3] | C-3 chemical shift is generally more downfield. | The different ring strain and geometry in the five- and six-membered rings lead to distinct chemical shifts for the ring carbons. |
| ¹³C NMR | C-4 chemical shift is typically downfield compared to the 1,5-lactone. | C-4 chemical shift is generally more upfield. For a 1,5-lactone derivative, the C-4 can be approximately 6 ppm further upfield than in the corresponding 1,4-lactone.[3] | The chemical environment of C-4 is significantly different in the two ring systems, making it a useful diagnostic marker. |
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues in this compound reactions based on NMR spectral evidence.
Issue 1: Presence of Multiple Anomeric Signals in ¹H NMR
-
Observation: Several signals in the δ 4.8-5.5 ppm region of the ¹H NMR spectrum.
-
Probable Cause: Incomplete reaction, with significant amounts of the starting material, D-ribose, remaining. D-ribose exists as a mixture of α/β-pyranose and α/β-furanose forms in solution, each with a distinct anomeric proton signal.[1]
-
Troubleshooting Steps:
-
Confirm with Reference Spectra: Compare the complex anomeric region of your spectrum with a known spectrum of D-ribose in the same solvent.[6][7]
-
Reaction Monitoring: If possible, re-run the reaction and monitor its progress by TLC or by taking aliquots for NMR analysis to determine the optimal reaction time.
-
Purification: If the reaction cannot be driven to completion, careful purification by column chromatography or recrystallization may be necessary to separate the this compound from the more polar ribose.
-
Reaction Conditions: Re-evaluate the reaction conditions. Incomplete oxidation of ribose can be a common issue. Ensure the correct stoichiometry of the oxidizing agent and appropriate reaction temperature and time.[8]
-
Issue 2: Broad Hump in the Baseline and Poorly Resolved Signals
-
Observation: A broad, rolling baseline and broadened signals for your product, potentially indicating the presence of polymeric material.
-
Probable Cause: Formation of oligomers or polymers through intermolecular esterification reactions. This can be promoted by high concentrations, elevated temperatures, or certain catalysts.[4]
-
Troubleshooting Steps:
-
Dilution: Perform the reaction at a lower concentration to favor intramolecular cyclization over intermolecular polymerization.
-
Temperature Control: Avoid excessive heating, as this can promote side reactions.
-
Catalyst Choice: If using a catalyst, ensure it is selective for the desired transformation and not promoting polymerization.
-
Purification: Size exclusion chromatography may be a useful technique for separating the desired monomeric lactone from higher molecular weight oligomers.
-
Issue 3: Unexpected Signals in the Aliphatic Region and a Shift in the Carbonyl Signal
-
Observation: New signals in the δ 3.5-4.5 ppm region and a potential shift or disappearance of the lactone carbonyl in the ¹³C NMR spectrum.
-
Probable Cause: Formation of anhydro sugars through intramolecular dehydration. This can be a side reaction under acidic or thermal conditions.
-
Troubleshooting Steps:
-
Reaction Conditions: Avoid strongly acidic conditions and high temperatures if anhydro sugar formation is suspected.
-
2D NMR Analysis: Use 2D NMR techniques such as COSY, HSQC, and HMBC to piece together the connectivity of the unexpected byproduct and confirm the anhydro linkage.
-
Literature Comparison: Search for NMR data of known anhydro-ribose or anhydro-ribonolactone derivatives to aid in identification.
-
Byproduct Formation Pathways
Caption: Common reaction and byproduct pathways involving D-ribonolactone.
Experimental Protocols
NMR Sample Preparation for Byproduct Analysis
-
Dissolution: Accurately weigh approximately 5-10 mg of the crude or purified reaction product and dissolve it in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent should be based on the solubility of the expected product and byproducts.[5]
-
Internal Standard: For quantitative analysis, a known amount of an internal standard with a single, sharp resonance in a clear region of the spectrum can be added.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra. For more detailed structural elucidation of unknown byproducts, acquire 2D NMR spectra such as COSY, HSQC, HMBC, and NOESY.
-
D₂O Exchange: To identify exchangeable protons (e.g., -OH), add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The signals from the exchangeable protons will disappear or significantly broaden.[5]
References
- CCMRD: a solid-state NMR database for complex carbohydrates. Journal of Biomolecular NMR, 74(4-5), 239–245. [Link]
- Complex Carbohydrate Magnetic Resonance D
- Carbohydrate Structure D
- Carbohydrate structure database merged from bacterial, archaeal, plant and fungal parts. Nucleic Acids Research, 44(D1), D1229–D1236. [Link]
- ¹H NMR spectra of ribose and ribose plus sodium bisulfite.
- This compound. PubChem. [Link]
- Partial ¹H NMR analysis of the effect of exposing ribose (ribo-11) to...
- Carbohydrate Structure D
- Synthesis and ¹H NMR Spectroscopic Elucidation of Five- and Six-Membered d-Ribonolactone Deriv
- The Proton Magnetic Resonance Spectra and Tautomeric Equilibria of Aldoses in Deuterium Oxide. Canadian Journal of Chemistry, 43(11), 3045-3056. [Link]
- Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six- Membered D‑this compound Deriv
- Comparison of Ribose and Deoxyribose Nucleosides by N.m.r. and Deductions Regarding Ribose and Deoxyribose Nucleic Acids. I. Tautomeric Form. Journal of the American Chemical Society, 85(18), 2768–2772. [Link]
- Analysis of 7-Membered Lactones by Computational NMR Methods.
- Oxidation of D-ribose to D-ribonate at different pH. Reaction conditions.
- Troubleshooting 1H NMR Spectroscopy. University of Rochester. [Link]
- Membered D‐this compound Deriv
- Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis. NIH. [Link]
- NMR Spectroscopy :: 13C NMR Chemical Shifts.
- d-Ribose oxidation under different conditions. Reaction conditions:...
- Ribonic acid. PubChem. [Link]
- D-(+)
- Oxidation of the aldehyde group of ribose yields a carboxylic aci... Pearson+. [Link]
- 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0002453).
- Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six-Membered d-Ribonolactone Deriv
- D-Ribonic acid, 2,3-O-(1-methylethylidene)-, γ-lactone. Organic Syntheses Procedure. [Link]
- NMR Characterization of Lignans. PMC - PubMed Central - NIH. [Link]
- The Oxidation-Reduction Reactions of Monosaccharides. Chemistry LibreTexts. [Link]
- NMR characterization of new 10-membered-ring macrolactones and dihydrobenzophenazine-5-one, oxidized derivatives of benzo[a]phenazines. PubMed. [Link]
- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Inform
- Complete 1H and 13C NMR spectral assignment of d-glucofuranose. ScienceDirect. [Link]
- Comparison of ¹H NMR spectra before and after 35 days of hydrolysis.
- NMR Characterization of Monomeric and Oligomeric Conformations of Human Calcitonin and Its Interaction with EGCG. PMC - PubMed Central. [Link]
- (PDF) NMR Characterization of Monomeric and Oligomeric Conformations of Human Calcitonin and Its Interaction with EGCG.
- Computational and NMR analyses for the identification of bound water molecules in ribonuclease T1. PubMed. [Link]
- Structural Studies of Hyaluronan Hydrogels. SLU Library. [Link]
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Technical Support Center: Enhancing the Stability of Protected Ribonolactone Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the stability of protected Ribonolactone intermediates. D-Ribono-1,4-lactone and its derivatives are invaluable chiral building blocks in the synthesis of numerous biologically active molecules, including C-nucleoside analogues like Remdesivir.[1][2] However, the inherent instability of the lactone ring presents significant challenges during synthesis, purification, and storage. This resource is designed to provide you with the expertise and practical solutions needed to overcome these hurdles.
The Core Challenge: Understanding this compound Instability
The primary cause of instability in this compound intermediates is the susceptibility of the cyclic ester (lactone) to hydrolysis. This ring-opening reaction converts the lactone back to the corresponding open-chain hydroxy acid, a reaction that can be catalyzed by both acid and base.[3][4][5] This degradation pathway is a major concern as it consumes your desired intermediate, complicates purification, and can compromise the stereochemical integrity of subsequent products.[6][7]
Key Degradation Pathway: Lactone Hydrolysis
The hydrolysis mechanism involves a nucleophilic acyl substitution where water attacks the electrophilic carbonyl carbon of the lactone.
-
Acid-Catalyzed Hydrolysis (AAC2 Mechanism) : The reaction is initiated by the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.[5][8]
-
Base-Catalyzed Hydrolysis (BAC2 Mechanism / Saponification) : A stronger nucleophile, the hydroxide ion, directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to yield the carboxylate.[3][5][9] This process is generally faster and irreversible, as the final step involves an acid-base reaction where the generated carboxylic acid is deprotonated.
Below is a diagram illustrating these fundamental degradation pathways.
Caption: Mechanisms of acid- and base-catalyzed hydrolysis of the this compound ring.
Frequently Asked Questions (FAQs)
This section directly addresses common questions encountered during the handling and synthesis of protected this compound intermediates.
Q1: Which protecting groups offer the best stability for the hydroxyl groups of this compound?
A: The choice of protecting group is critical and depends on the planned downstream reaction conditions. The goal is to protect the free hydroxyl groups to prevent side reactions and improve solubility, without interfering with the lactone itself.
-
Silyl Ethers (TBDMS, TBDPS, TIPS): These are among the most common and versatile protecting groups.[10] Bulky silyl ethers like tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS) offer excellent stability under neutral and basic conditions and are robust enough for most chromatographic purifications. They are typically removed with fluoride sources (e.g., TBAF) or under acidic conditions.
-
Acetal Groups (Isopropylidene, Benzylidene): These are excellent for protecting cis-diols. For this compound, the 2,3-hydroxyls are in a cis configuration, making them ideal for protection as an isopropylidene acetal (acetonide).[11] This group is stable to a wide range of non-acidic reagents but is easily cleaved under mild acidic conditions. The benzylidene acetal has also been investigated, though it can be associated with side reactions and structural rearrangements under certain conditions.[2]
-
Benzyl Ethers (Bn): Benzyl ethers are very robust and stable to both acidic and basic conditions, making them suitable for multi-step syntheses. They are typically removed via catalytic hydrogenation (e.g., Pd/C, H₂), a method that does not affect the lactone or most silyl ethers.
| Protecting Group | Introduction Reagents | Stability Profile | Deprotection Conditions | Key Considerations |
| TBDMS/TBDPS | TBDMS-Cl or TBDPS-Cl, Imidazole, DMF | Stable to base, mild acid, oxidation, reduction. | TBAF, HF•Py, Acetic Acid | Bulky groups can direct regioselectivity. TBDPS is more stable to acid than TBDMS. |
| Isopropylidene | Acetone, 2,2-DMP, cat. H₂SO₄ or TsOH | Stable to base, hydrogenation, oxidation. Labile to acid. | Mild aqueous acid (e.g., 80% AcOH) | Protects the C2 and C3 hydroxyls simultaneously.[11] |
| Benzyl (Bn) | BnBr or BnCl, NaH, DMF/THF | Very stable to acid, base, and nucleophiles. | H₂, Pd/C; Na/NH₃ (liq.) | Deprotection conditions are orthogonal to silyl and acetal groups. |
Q2: How should I approach an orthogonal protecting group strategy?
A: An orthogonal strategy is essential for complex syntheses, allowing for the selective deprotection of one functional group without affecting others.[12][13][14] For this compound, a common orthogonal approach involves protecting the C5 hydroxyl with a silyl ether (e.g., TBDMS) and the C2,C3 hydroxyls as an isopropylidene acetal. This allows for:
-
Selective deprotection of the C5-OTBDMS group using acid (which might also cleave the acetonide if not controlled).
-
Selective and clean deprotection of the isopropylidene group with mild acid, leaving the silyl ether intact.
-
If a benzyl ether were used, it could be removed by hydrogenation while leaving both silyl and acetal groups untouched.
Caption: Orthogonal protection allows selective removal of different protecting groups.
Q3: What are the optimal pH conditions for working with and storing protected ribonolactones?
A: To minimize hydrolysis, all steps should be conducted under anhydrous and neutral (or slightly acidic, pH 4-6) conditions .
-
Reaction/Workup: Avoid both strong acids and any basic conditions (pH > 7.5). During aqueous workups, use a slightly acidic buffer (e.g., ammonium chloride solution) or pure water, and work quickly. Avoid basic washes (e.g., sodium bicarbonate) if possible, or perform them rapidly at low temperatures.
-
Storage: For long-term stability, the purified, solid intermediate should be stored under an inert atmosphere (Argon or Nitrogen) at low temperatures.[15] If storage in solution is unavoidable, use a dry, non-protic solvent like THF or Dichloromethane.
Q4: My protected this compound is degrading during purification on silica gel. What can I do?
A: Standard silica gel is slightly acidic and contains variable amounts of water, which can catalyze the hydrolysis of the lactone ring during chromatography.
-
Deactivate the Silica: Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (~1% v/v), in the eluent, then evaporating the solvent. This removes acidic sites.
-
Use an Alternative Stationary Phase: Consider using alumina (neutral or basic grade) or a less polar phase like Florisil.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. Flash chromatography is preferable to gravity chromatography.[16]
-
Consider Normal-Phase Chromatography: For very hydrophobic protected intermediates, normal-phase chromatography can be an effective alternative to reversed-phase, avoiding the aqueous mobile phases that promote hydrolysis.[17]
Q5: What are the ideal long-term storage conditions for these intermediates?
A: The stability of pharmaceutical intermediates is paramount for reproducible results and ensuring the quality of the final product.[7][18]
| Condition | Recommendation | Rationale |
| Temperature | -20°C or lower | Reduces the rate of all potential degradation reactions, including hydrolysis and protecting group migration.[19] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents degradation from atmospheric moisture and oxygen. |
| Form | Crystalline solid | The solid state restricts molecular mobility, significantly slowing degradation compared to an amorphous solid or solution. |
| Container | Tightly sealed amber glass vial | Protects from moisture and light, which can initiate photolytic degradation pathways.[15] |
Troubleshooting Guide
Use this guide when you encounter unexpected results in your experiments.
Caption: A workflow for troubleshooting low yield or purity of this compound intermediates.
Scenario 1: Low Yield After Synthesis and Workup
-
Symptoms: Crude NMR or LC-MS shows a mixture of starting material and the open-chain hydroxy acid, with little desired product.
-
Possible Cause: Hydrolysis during the aqueous workup is a common culprit.[20] Many synthetic procedures may end with a basic or acidic wash that can rapidly open the lactone ring.
-
Solutions:
-
Minimize Water Contact: Perform aqueous extractions quickly and at low temperatures (ice bath).
-
Use Buffered Washes: Instead of strong acids or bases, use saturated NH₄Cl (mildly acidic) or saturated NaHCO₃ (mildly basic) with caution and speed.
-
Ensure Anhydrous Conditions: If the reaction itself is moisture-sensitive, ensure all glassware is oven-dried and solvents are freshly distilled or from a sure-seal bottle.
-
Scenario 2: Appearance of Unexpected Side Products by NMR
-
Symptoms: NMR spectrum is complex, showing more than one set of signals for the protected this compound.
-
Possible Cause: Protecting group migration. Under certain conditions (especially with acyl or silyl groups), a protecting group can migrate from one hydroxyl to an adjacent one. For this compound, this could involve migration between the C5 and C3 positions if the 2,3-diol is not protected as an acetal.
-
Solutions:
-
Use More Robust Protecting Groups: Benzyl ethers are not prone to migration. For silyl ethers, bulkier groups (TBDPS, TIPS) are less likely to migrate than smaller ones (TMS).
-
Control Reaction pH: Migration is often catalyzed by trace acid or base. Ensure the reaction medium is strictly neutral if possible.
-
Protect Diols Simultaneously: Using an acetonide or other cyclic protecting group for the 2,3-diol locks its configuration and prevents migration involving these positions.
-
Scenario 3: Product Degrades in Storage
-
Symptoms: A sample that was pure upon isolation shows significant impurities (often the hydroxy acid) after being stored for several weeks.
-
Possible Cause: Improper storage conditions. Exposure to atmospheric moisture is the most likely cause.[21]
-
Solutions:
-
Re-evaluate Storage Protocol: Ensure the compound is stored as a dry solid under an inert atmosphere (N₂ or Ar) at -20°C.
-
Use a Desiccator: For short-term benchtop storage, keep the vial inside a desiccator to protect it from humidity.
-
Avoid Solution Storage: Do not store the intermediate in protic solvents (like methanol or ethanol) for any extended period, as this will lead to transesterification or hydrolysis.
-
Key Experimental Protocols
These protocols provide a starting point for key procedures. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for TBDMS Protection of 2,3-O-Isopropylidene-D-ribono-1,4-lactone
This protocol protects the primary C5 hydroxyl group.
-
Preparation: In a flame-dried, round-bottom flask under an Argon atmosphere, dissolve 2,3-O-isopropylidene-D-ribono-1,4-lactone (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Addition of Reagents: Add imidazole (1.5 eq) to the solution and stir until it dissolves. Cool the mixture to 0°C in an ice bath.
-
Silylation: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise to the cooled solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with DCM or Ethyl Acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine. Be efficient to minimize contact time with aqueous phases.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on deactivated silica gel using a hexane/ethyl acetate gradient.
Protocol 2: HPLC-MS Method for Monitoring Stability
This method can be used to quantify the rate of degradation under different conditions (e.g., varying pH, temperature).
-
Sample Preparation: Prepare a stock solution of the purified protected this compound intermediate in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Incubation: In separate vials, dilute an aliquot of the stock solution into different buffer solutions (e.g., pH 4, pH 7, pH 9). Incubate these vials at a controlled temperature (e.g., 40°C).
-
Time Points: At specific time points (t=0, 1h, 4h, 8h, 24h), withdraw an aliquot from each vial, quench any reaction by diluting into the initial mobile phase (if necessary), and transfer to an HPLC vial for immediate analysis.
-
LC-MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a suitable gradient (e.g., 5% B to 95% B over 5 minutes) to separate the protected lactone from its more polar hydrolyzed product.
-
Detection: Monitor via UV (if chromophore is present) and Mass Spectrometry (MS) in both positive and negative ion modes to identify the parent compound and the hydrolyzed product (M+H₂O).
-
-
Data Analysis: Plot the percentage of the remaining starting material versus time for each condition to determine the stability profile.
References
- D-Ribonolactone, A Versatile Synthetic Precursor of Biologically Relevant Scaffolds. (n.d.). Google Scholar.
- A Synthetic Route to 3-C-alkyl (Or 3-C-phenyl-) 2,3-dideoxy-D-erythro-pentono-1,4-lactones: Intermediates in the Synthesis of 2(3H)-furanones. (1994). PubMed.
- Synthesis of this compound 7 and 5‐formyltetrahydroquinoline 5. (n.d.).
- D-Ribonic acid, 2,3-O-(1-methylethylidene)-, γ-lactone. (n.d.). Organic Syntheses Procedure.
- Synthesis of (1R,2S,3R,4R)-2,3,4-trihydroxycyclopentylamine from D-ribonolactone. (1994). J. Chem. Soc., Chem. Commun.
- How Does Lactone Hydrolysis Work? (2025). YouTube.
- Mechanisms of Lactone Hydrolysis in Acidic Conditions. (2013). PubMed.
- Mechanisms of Lactone Hydrolysis in Acidic Conditions. (n.d.).
- Protecting Groups. (n.d.). University of Illinois.
- Lactone hydrolysis. (n.d.). Química Organica.org.
- Chemistry of Esters. (2021). LibreTexts.
- Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. (2021). PubMed.
- The structure and role of lactone intermediates in linkage-specific sialic acid derivatiz
- Troubleshooting low yields in the chemical synthesis of Pentalenolactone analogs. (n.d.). Benchchem.
- Protecting Agents. (n.d.). TCI Chemicals.
- Protecting Groups - Stability. (n.d.). Organic Chemistry Portal.
- Protecting group. (n.d.). Wikipedia.
- Protective Groups. (n.d.). Organic Chemistry Portal.
- Drug degradation p
- Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. (n.d.). PMC - NIH.
- Lactone synthesis. (n.d.). Organic Chemistry Portal.
- Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. (n.d.).
- Stability challenges in drug discovery. (2009). PubMed.
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.). PubMed.
- The Stability Challenges for Pharmaceutical Products. (n.d.). RSSL.
- (PDF) Degradation Pathway. (2017).
- Strategies for Resolving Stability Issues in Drug Formul
- Lactone compound and its synthesis and use. (n.d.).
- Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal.
- Purification of protected syntheic peptides by preparative high performance liquid chromatography on silica gel 60. (n.d.). PubMed.
- Two novel solvent system compositions for protected synthetic peptide purification by centrifugal partition chrom
- Stability Testing and its Role in Drug Development Process. (2022). Research and Reviews.
- On the mechanism of degradation of oxytocin and its analogues in aqueous solution. (n.d.). PubMed.
- Can you use normal phase chromatography to purify protected peptides? (2023). Biotage.
- How to purify synthetic peptides - wh
Sources
- 1. researchgate.net [researchgate.net]
- 2. Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Catalyst Poisoning in Reactions with Ribonolactone Derivatives
Introduction: Navigating the Challenges of Catalytic Reactions with Ribonolactone Derivatives
Welcome to the Technical Support Center dedicated to addressing a critical challenge in synthetic chemistry: catalyst poisoning in reactions involving this compound derivatives. As researchers and professionals in drug development, you are aware of the pivotal role of catalytic processes, such as hydrogenation, in the synthesis of complex molecules. This compound and its derivatives are valuable chiral synthons, but their successful transformation is often hampered by the deactivation of expensive metal catalysts.
This guide is structured to provide you with in-depth, actionable insights into diagnosing, troubleshooting, and preventing catalyst poisoning. We will delve into the common culprits, their mechanisms of action, and practical strategies to ensure the efficiency and reproducibility of your reactions. Our goal is to empower you with the knowledge to not only solve immediate experimental issues but also to design more robust and reliable synthetic routes.
Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that arise during catalytic reactions with this compound derivatives.
Q1: What are the typical signs of catalyst poisoning in my this compound hydrogenation?
A1: The primary indicators of catalyst poisoning are a significant slowdown or complete halt of the reaction, a decrease in product yield and selectivity, and the need for more forcing reaction conditions (e.g., higher temperature or pressure) to achieve conversion.[1] You might also observe a change in the catalyst's appearance, such as clumping or a color change.
Q2: Which catalysts are commonly used for the hydrogenation of this compound and what makes them susceptible to poisoning?
A2: Palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel (Raney Ni) are frequently employed for the hydrogenation of lactones to diols.[2] Ruthenium-based catalysts have also shown promise in sugar hydrogenation.[3] These catalysts are susceptible to poisoning because their activity relies on the availability of metal active sites where the substrate and hydrogen can adsorb and react. Poisons are substances that strongly bind to these active sites, blocking them and preventing the desired reaction from occurring.[4]
Q3: What are the likely sources of catalyst poisons in my this compound reaction?
A3: Catalyst poisons can be introduced from various sources:
-
Starting Materials and Reagents: Impurities in the this compound starting material, residual reagents from previous synthetic steps (e.g., sulfur-containing protecting groups or reagents), or impurities in the hydrogen gas (like carbon monoxide) can act as poisons.[4][5]
-
Solvents: Solvents can contain trace impurities (e.g., sulfur compounds in thiophene-contaminated toluene) or degrade under reaction conditions to form poisons.
-
Reaction Byproducts: Side reactions or degradation of the this compound or the product can generate species that poison the catalyst. In sugar hydrogenations, acidic conditions can lead to the formation of byproducts that deactivate the catalyst.[3]
Q4: I suspect sulfur poisoning. What are the common sulfur-containing culprits and how can I detect them?
A4: Sulfur compounds are notorious poisons for palladium and other precious metal catalysts.[4] Common sources include residual thiols, thioethers, or sulfoxides from protecting group manipulations in your synthetic route. Thiophene, a common impurity in aromatic solvents, is also a potent poison.
To detect sulfur, you can employ sensitive analytical techniques such as:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique can detect trace amounts of elemental sulfur in your starting materials or reaction mixture.[1]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to analyze the surface of the catalyst for the presence of adsorbed sulfur.
Q5: Can nitrogen-containing compounds from my this compound derivative poison the catalyst?
A5: Yes, certain nitrogen-containing functional groups, particularly those with available lone pairs of electrons like amines and pyridines, can act as catalyst poisons by strongly coordinating to the metal surface.[5] If your this compound derivative contains such functionalities, they may compete with the lactone for binding to the catalyst's active sites, thereby inhibiting the reaction.
Q6: How does catalyst poisoning affect the stereoselectivity of my reaction?
A6: Catalyst poisoning can significantly impact the stereochemical outcome of a reaction. Poisons can selectively block certain types of active sites on the catalyst surface, leading to a change in the enantiomeric or diastereomeric ratio of the product. This can result in a loss of desired stereocontrol.[1]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving catalyst poisoning issues in your experiments.
Problem 1: Sluggish or Stalled Reaction
Symptoms:
-
Hydrogen uptake ceases or is extremely slow.
-
TLC or GC/LC-MS analysis shows little to no conversion of the starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a sluggish or stalled reaction.
Problem 2: Low Product Yield and/or Poor Selectivity
Symptoms:
-
The desired product is formed, but in a lower than expected yield.
-
Formation of significant amounts of byproducts.
Causality and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Partial Catalyst Poisoning | Some active sites are poisoned, leading to incomplete conversion or altered reaction pathways.[1] | Purify all reagents and solvents meticulously. Consider using a guard bed of a scavenger resin to remove specific poisons before the reaction. |
| Substrate/Product Degradation | The reaction conditions may be too harsh, causing decomposition of the this compound or the product, which can then poison the catalyst. | Optimize reaction conditions by lowering the temperature or pressure. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Leaching of Active Metal | For some catalysts like Raney Ni, the active metal can leach into the reaction medium, reducing the catalyst's effectiveness and potentially catalyzing side reactions.[2] | Consider switching to a more stable catalyst, such as a supported noble metal catalyst (e.g., Ru/C). |
Experimental Protocols
Protocol 1: Standard Hydrogenation of a this compound Derivative
This protocol provides a general procedure for the catalytic hydrogenation of a this compound derivative.
Materials:
-
This compound derivative
-
10% Palladium on carbon (Pd/C)
-
Anhydrous solvent (e.g., ethanol, ethyl acetate)
-
Hydrogen gas (high purity)
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
Procedure:
-
Vessel Preparation: Ensure the reaction vessel is clean and dry.
-
Inerting: Add the this compound derivative and solvent to the vessel. Purge the vessel with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the Pd/C catalyst (typically 5-10 mol% loading).
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen to the desired pressure. For balloon hydrogenation, use a hydrogen-filled balloon attached to the reaction flask.
-
Reaction: Stir the mixture vigorously at the desired temperature. Vigorous agitation is crucial to ensure good mass transfer between the gas, liquid, and solid phases.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the catalyst through a pad of celite. The filtrate contains the product.
Protocol 2: Thermal Regeneration of a Poisoned Palladium Catalyst
This protocol is for the attempted regeneration of a palladium catalyst suspected of being poisoned by volatile organic compounds or coke.
Materials:
-
Poisoned Pd/C catalyst
-
Tube furnace
-
Inert gas (e.g., nitrogen or argon)
-
Dilute hydrogen stream (e.g., 5% H₂ in N₂)
Procedure:
-
Catalyst Preparation: Carefully recover the poisoned catalyst by filtration and wash it with a suitable solvent to remove any adsorbed organic material. Dry the catalyst under vacuum.
-
Thermal Treatment: Place the dried catalyst in a quartz tube within a tube furnace.
-
Inert Purge: Purge the tube with an inert gas at a flow rate of 50-100 mL/min while slowly heating the furnace to 300-400°C. Hold at this temperature for 1-2 hours to desorb volatile poisons.
-
Reductive Treatment: Switch the gas flow to a dilute hydrogen stream and maintain the temperature for another 2-4 hours to reduce any oxidized palladium species and remove coke deposits.
-
Cooling: Cool the furnace to room temperature under a continuous flow of inert gas.
-
Passivation: Before exposing the regenerated catalyst to air, it is crucial to passivate it to prevent rapid oxidation. This can be done by introducing a very low concentration of oxygen (e.g., 1% O₂ in N₂) into the inert gas stream while keeping the catalyst bed cool.
Note: The success of regeneration is not guaranteed and depends on the nature of the poison. Irreversible poisons like heavy metals may not be removed by this method.
Visualization of Poisoning Mechanisms
Caption: Mechanisms of catalyst deactivation by poisoning and fouling.
References
- BenchChem. (2025).
- ACS Publications. (n.d.).
- Scirp.org. (n.d.).
- MDPI. (2022).
- Wikipedia. (n.d.).
- How to Prevent Catalyst Poisoning
- Benchchem. (n.d.). Technical Support Center: Optimizing Gamma-Butyrolactone (GBL) Aminolysis.
- ACS Publications. (n.d.).
- RSC Publishing. (n.d.). Palladium-catalyzed asymmetric hydrogenation of lactones under base-free conditions.
- Google Patents. (n.d.).
- ResearchGate. (n.d.).
- Axens. (n.d.). What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace?.
- Benchchem. (n.d.).
- PubMed. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- ResearchGate. (n.d.). A New Environmentally Benign Catalytic Process for the Asymmetric Synthesis of Lactones: Synthesis of the Flavouringδ-Decalactone Molecule | Request PDF.
- NIH. (2022).
- ResearchGate. (n.d.).
- RSC Publishing. (n.d.).
- NIH. (2022).
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Hydrogenation of Glucose on a Carbon-Supported Ru Catalyst: Optimization of the Reaction Conditions [scirp.org]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
Managing the hygroscopic nature of Ribonolactone during reactions
<Technical Support Center: D-Ribono-1,4-lactone
A Guide for Researchers, Scientists, and Drug Development Professionals on Managing its Hygroscopic Nature in Reactions
Welcome to the technical support center for D-Ribono-1,4-lactone (Ribonolactone). This guide is designed to provide you, our fellow scientists and researchers, with in-depth, field-proven insights into the effective management of this versatile but challenging reagent. As a key chiral building block in carbohydrate chemistry and the synthesis of numerous natural products and pharmaceuticals, including antiviral drugs, mastering its use is critical.[1] The primary challenge stems from its hygroscopic nature—its tendency to readily absorb moisture from the atmosphere.[2][3] This guide provides a causal framework for experimental choices, troubleshooting common issues, and detailed protocols to ensure the integrity and success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is D-Ribono-1,4-lactone and why is it hygroscopic?
D-Ribono-1,4-lactone is a five-membered cyclic ester (a lactone) of D-ribonic acid.[4] Its hygroscopicity arises from the presence of multiple polar hydroxyl (-OH) groups and the carbonyl (C=O) group. These functional groups readily form hydrogen bonds with water molecules present in the ambient atmosphere, causing the crystalline solid to adsorb moisture.[5][6]
Q2: What are the primary consequences of moisture contamination in my reactions?
Moisture contamination is a critical issue that can lead to several undesirable outcomes:
-
Hydrolysis: The most significant consequence is the hydrolysis of the lactone ring. Water acts as a nucleophile, attacking the electrophilic carbonyl carbon and causing ring-opening to form the linear D-ribonic acid.[7][8][9] This side reaction consumes your starting material, directly reducing the yield of the desired product.
-
Inhibition of Moisture-Sensitive Reagents: In many synthetic pathways, this compound is used with other moisture-sensitive reagents (e.g., Grignard reagents, organolithiums, or certain catalysts).[10] Trace amounts of water can quench these reagents, leading to incomplete reactions or complete failure.[11]
-
Inconsistent Reaction Kinetics: The presence of water can alter the reaction environment, leading to inconsistent reaction rates and unpredictable outcomes, making process scale-up and validation difficult.
-
Formation of Byproducts: The hydrolyzed form, D-ribonic acid, may participate in unintended side reactions, complicating purification and reducing the overall purity of the final product.
Q3: How can I quantitatively assess the water content of my this compound sample?
For precise quantification of water content, Karl Fischer Titration (KFT) is the gold-standard method.[12][13] It is highly selective for water and can detect trace amounts, making it superior to methods like loss on drying, which would also detect volatile solvents.[12]
-
Volumetric KFT is suitable for samples with water content above 0.1%.[14]
-
Coulometric KFT is preferred for samples with very low water content (trace amounts, <0.1%), offering higher accuracy for anhydrous applications.[13][14]
When performing KFT, it is crucial to use a solvent system in which the this compound is soluble to ensure all water, including bound or crystal water, is accessible for titration.
Q4: What are the ideal storage conditions for D-Ribono-1,4-lactone?
Proper storage is the first line of defense against moisture contamination.
-
Primary Container: Store this compound in a tightly sealed container. Manufacturer's packaging is often suitable initially. After opening, consider transferring to a container with a PTFE-lined cap.
-
Secondary Containment: Place the primary container inside a desiccator containing an active drying agent (e.g., silica gel, calcium sulfate). For larger quantities or frequently accessed material, storing the container in a nitrogen-purged glove box is the ideal solution.[2]
-
Temperature: While some suppliers recommend storage at 4°C or -20°C to slow potential degradation, always allow the container to warm to ambient temperature before opening.[15][16] Opening a cold container will cause atmospheric moisture to condense on the cold solid, defeating the purpose of careful storage.
Troubleshooting Guide: From Low Yields to Unexpected Results
| Problem Encountered | Potential Cause (Related to Hygroscopicity) | Recommended Action & Rationale |
| Low or Inconsistent Reaction Yields | Hydrolysis of this compound: A significant portion of the starting material has converted to D-ribonic acid before or during the reaction, making it unavailable for the desired transformation. | 1. Pre-Dry the Reagent: Before use, dry the this compound under high vacuum (e.g., using a Schlenk line) for several hours. Gentle heating (e.g., 40-50°C) can accelerate drying, but ensure this is below its melting point (approx. 85-87°C) to prevent decomposition.[17] 2. Verify Solvent Anhydrousness: Ensure all solvents are rigorously dried. Use freshly distilled solvents or purchase high-purity anhydrous solvents and handle them under an inert atmosphere. |
| Appearance of Unexpected Polar Byproducts in NMR/LC-MS | Presence of D-Ribonic Acid: The hydrolyzed, ring-opened form is significantly more polar than the lactone. Its carboxylic acid and multiple hydroxyl groups will be evident in analytical data and can complicate purification. | 1. Analyze Starting Material: Before starting the reaction, run a quick purity check (e.g., ¹H NMR in DMSO-d₆) on your this compound. Compare it to a reference spectrum to check for the presence of the open-chain form. 2. Refine Workup: If some hydrolysis is unavoidable, consider a workup procedure that removes the acidic byproduct, such as a mild basic wash (e.g., with saturated NaHCO₃). Be cautious, as a strong base can saponify the lactone.[18] |
| Reaction Fails to Initiate or Stalls | Quenching of Moisture-Sensitive Reagents: Trace water introduced with the this compound has destroyed a stoichiometric or catalytic reagent (e.g., organometallic reagents, hydrides, or certain catalysts). | 1. Implement Inert Atmosphere Techniques: Handle the this compound exclusively in a glove box or via a Schlenk line.[19] 2. Reverse Addition: If possible, consider adding the this compound solution to the moisture-sensitive reagent, rather than the other way around. This ensures the sensitive reagent is always in excess relative to any trace water being introduced. |
| Solid Reagent Appears Clumpy or "Sticky" | Significant Water Adsorption: The physical appearance of the crystalline powder has changed due to the uptake of atmospheric moisture.[3][20] | Do not use the reagent directly. The clumping indicates high water content. The material must be thoroughly dried under high vacuum, potentially with gentle heating, until it returns to a free-flowing powder.[3][20] Consider grinding the clumps in a dry environment (glove box) to increase surface area and facilitate drying. |
Core Protocols & Methodologies
Protocol 1: Drying D-Ribono-1,4-lactone Prior to Reaction
Causality: This protocol is designed to remove adsorbed surface water and potentially water of hydration from the solid reagent, ensuring its chemical integrity for moisture-sensitive applications. The use of high vacuum and gentle heat provides the energy to overcome the hydrogen bonds between water and the lactone.
-
Place the required amount of this compound into a clean, flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Connect the flask to a Schlenk line or other high-vacuum manifold.
-
Slowly open the flask to the vacuum to avoid disturbing the fine powder.
-
Once a stable high vacuum is achieved (<1 mmHg), begin stirring the powder to maximize surface area exposure.
-
For more rigorous drying, gently heat the flask in a water or oil bath to 40-50°C. Caution: Do not exceed this temperature range to avoid potential thermal degradation.
-
Dry the material under these conditions for at least 4-6 hours, or overnight for highly critical reactions.
-
After drying, allow the flask to cool completely to room temperature while still under vacuum.
-
Backfill the flask with an inert gas (Nitrogen or Argon). The dried reagent is now ready to be dissolved in an anhydrous solvent for the reaction.
Protocol 2: Handling this compound and Setting Up a Moisture-Sensitive Reaction
Causality: This workflow minimizes the exposure of the hygroscopic reagent and the reaction mixture to atmospheric moisture at every critical step, from weighing to reaction quenching.
Caption: Workflow for Handling Hygroscopic this compound.
Visualization of the Core Problem: Hydrolysis
The fundamental challenge with this compound is its susceptibility to hydrolysis, a reaction where water cleaves the ester bond. Understanding this mechanism underscores the importance of anhydrous techniques.
Caption: The Hydrolysis Mechanism of this compound.
By diligently applying the principles and protocols outlined in this guide, researchers can effectively manage the hygroscopic nature of D-Ribono-1,4-lactone, leading to more reliable, reproducible, and higher-yielding synthetic outcomes.
References
- Wikipedia.
- Mettler Toledo.
- Scharlab.
- The Japanese Pharmacopoeia.
- HepatoChem. How do you handle hygroscopic salts?. [Link]
- TutorChase. How do you handle hygroscopic solutes in the lab?. [Link]
- Allied Academies. A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges a. [Link]
- University of Rochester, Department of Chemistry. How To: Store Reagents. [Link]
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. [Link]
- PerMix.
- ResearchGate. (PDF) A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: Challenges and perspectives. [Link]
- ResearchGate.
- PubMed.
- Google Patents.
- Google Patents.
- ResearchGate.
- PubMed. Mechanisms of Lactone Hydrolysis in Acidic Conditions. [Link]
- Google Patents.
- YouTube.
- University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ. [Link]
- Chemistry LibreTexts. 8.8: Chemistry of Esters. [Link]
- Reddit. What are some common causes of low reaction yields?. [Link]
- National Institutes of Health.
- PubMed. Mechanisms of lactone hydrolysis in neutral and alkaline conditions. [Link]
- Organic Syntheses. D-Ribonic acid, 2,3-O-(1-methylethylidene)-, γ-lactone. [Link]
- National Institutes of Health, PubChem. This compound | C5H8O5 | CID 111064. [Link]
- ResearchGate. Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. [Link]
- NIST WebBook. D-(+)
- National Institutes of Health, PubChem. L-ribono-1,4-lactone | C5H8O5 | CID 22887202. [Link]
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Technical Support Center: Monitoring Ribonolactone Reactions
Welcome to the technical support center dedicated to the analytical challenges in monitoring reactions involving ribonolactone and its derivatives. As a crucial intermediate in both biological pathways and synthetic chemistry, the accurate characterization and quantification of this compound reactions are paramount. However, its inherent instability presents significant analytical hurdles. This guide provides field-proven insights, troubleshooting protocols, and validated methodologies to help you navigate these complexities with confidence.
Frequently Asked Questions (FAQs)
Here we address the most common high-level challenges encountered by researchers in the field.
Q1: My this compound purity is decreasing rapidly in my aqueous working solution. What is the primary cause?
A: The most common cause is spontaneous hydrolysis. This compound, as a cyclic ester (specifically, a γ-lactone), is susceptible to ring-opening when exposed to water, forming the corresponding γ-hydroxy carboxylic acid (D-ribonic acid). This reaction is catalyzed by both acid and base and can proceed even in neutral aqueous solutions.[1][2][3] The equilibrium between the closed lactone form and the open-chain acid form is a key characteristic that complicates handling and analysis.[4] The rate of hydrolysis is significantly influenced by pH, temperature, and the presence of catalytic species in your buffer.[5]
Q2: What is the most suitable analytical technique for monitoring a this compound reaction?
A: The choice of technique depends on your specific experimental needs, such as required sensitivity, sample matrix complexity, and whether you need real-time monitoring. Each primary method—HPLC, LC-MS, and NMR—offers distinct advantages and disadvantages.
| Parameter | HPLC-UV/RID | LC-MS/MS | NMR Spectroscopy |
| Principle | Chromatographic separation followed by UV absorbance or refractive index detection. | Chromatographic separation followed by mass-to-charge ratio detection.[6] | Measures nuclear spin transitions in a magnetic field for structural and quantitative data.[7] |
| Sensitivity | Moderate (µg/mL to ng/mL). | Very High (low ng/mL to pg/mL).[6] | Lower (mg/mL to high µg/mL). |
| Selectivity | Good, but vulnerable to co-eluting impurities with similar properties. | Excellent; can distinguish compounds by mass, even if they co-elute.[6] | Excellent; provides detailed structural information to resolve isomers and conformers.[8][9] |
| Real-Time Monitoring | Possible with automated sampling, but not truly continuous. | Same as HPLC. | Yes, the reaction can be monitored directly in the NMR tube without sample workup.[10][11] |
| Key Challenge | Achieving baseline separation of the lactone from its hydrolysate. | Ion suppression from matrix components; potential for in-source degradation.[12] | Signal overlap in complex mixtures; requires higher sample concentration.[13] |
Q3: How can I reliably distinguish and quantify this compound versus its open-chain (ribonic acid) form?
A: This is a central challenge.
-
Via HPLC: The goal is to develop a "stability-indicating" method that can separate the two compounds.[14][15] Because ribonic acid is more polar and contains a carboxylic acid group, it will typically have a shorter retention time on a reversed-phase (e.g., C18) column than the more neutral lactone. Using a mobile phase with a low pH (e.g., containing 0.1% formic acid) is crucial to suppress the ionization of the carboxylic acid, which results in better peak shape and more reproducible retention.[16]
-
Via LC-MS: This is the most definitive method. Even if the compounds are not perfectly separated chromatographically, they can be easily distinguished by their mass-to-charge ratio. The open-chain ribonic acid will have a mass that is 18.01 Da (the mass of H₂O) greater than the parent this compound. Selected Reaction Monitoring (SRM) can be used for highly specific quantification.[4][17]
-
Via NMR: ¹H or ¹³C NMR can clearly distinguish the two forms. The protons and carbons near the ester linkage in the lactone will have distinctly different chemical shifts compared to the corresponding atoms in the open-chain acid and alcohol.[8][18] Quantitative NMR (qNMR) can be used to determine the molar ratio of the two species in solution without chromatographic separation.[9]
Troubleshooting Guides
Workflow for Investigating Unexpected Degradation
This workflow provides a systematic approach to diagnosing issues when your analytical results show unexpected loss of the parent this compound.
Caption: A logical workflow for troubleshooting this compound instability.
HPLC & UPLC Troubleshooting
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing for Ribonic Acid | - Secondary interactions between the carboxylate group and residual silanols on the column packing.- pH of mobile phase is too high, causing partial ionization. | - Add a small amount of acid (0.05-0.1% Formic Acid or TFA) to the mobile phase to suppress ionization.[16]- Use a modern, end-capped C18 column or a column specifically designed for polar analytes.- Lower the mobile phase pH to at least 2 units below the pKa of the carboxylic acid. |
| Co-elution of Lactone and Acid | - Insufficient chromatographic resolution.- Inappropriate mobile phase composition. | - Increase the aqueous portion of the mobile phase to better retain the more polar ribonic acid.- Switch to a different stationary phase (e.g., a polar-embedded or phenyl-hexyl column) to alter selectivity.- Optimize the gradient slope to improve separation.[19] |
| Inconsistent Retention Times | - Unstable column temperature.- Inadequately buffered mobile phase.- Column degradation or contamination.[20] | - Use a column oven set to a stable temperature (e.g., 30-40 °C).- Ensure the mobile phase buffer has sufficient capacity and is within its effective pH range.- Implement a column wash step after each analytical batch. |
| Low Sensitivity with UV Detector | - this compound and its hydrolysate lack a strong chromophore. | - Detect at a lower wavelength (e.g., 200-210 nm), but be aware of potential baseline noise from solvents.- Consider alternative detectors like a Refractive Index Detector (RID) for isocratic methods or an Evaporative Light Scattering Detector (ELSD).- For trace-level analysis, switching to an LC-MS method is highly recommended.[6][21] |
LC-MS Troubleshooting
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Poor Ionization / Low Signal | - this compound is a neutral molecule, which can be difficult to ionize.- Sub-optimal ESI source conditions. | - Form adducts to enhance ionization. In positive mode, look for [M+Na]⁺ or [M+NH₄]⁺. In negative mode, formic acid in the mobile phase can help form [M+HCOO]⁻ adducts.- Optimize source parameters: capillary voltage, gas flow, and temperature. |
| Signal Suppression | - Co-eluting matrix components (salts, excipients) compete for ionization.[12] | - Improve chromatographic separation to move the analyte peak away from the suppression zone.- Implement a more rigorous sample preparation (e.g., Solid Phase Extraction - SPE) to remove interfering matrix components.- Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes and experiences the same suppression, ensuring accurate quantification. |
| In-source Hydrolysis | - The heated, charged environment of the ESI source can cause the lactone to hydrolyze to the acid before detection. | - Reduce the ESI source temperature and fragmentor/capillary voltages to the minimum required for good sensitivity.- Analyze the mass spectrum for the presence of the hydrolyzed product's mass (+18 Da) to diagnose this issue. |
Key Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol outlines a robust reversed-phase HPLC method for separating D-ribono-1,4-lactone from its primary hydrolytic degradation product, D-ribonic acid.
-
Chromatographic System: HPLC or UPLC system with a Photodiode Array (PDA) or UV detector.
-
Column: C18 reversed-phase column, end-capped (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0.0 98 2 10.0 98 2 15.0 70 30 15.1 98 2 | 20.0 | 98 | 2 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the sample in a 50:50 mixture of acetonitrile and water to minimize on-contact hydrolysis before injection. Keep samples in the autosampler at 4-10 °C.
-
System Suitability: Inject a mixed standard of this compound and ribonic acid. The resolution between the two peaks should be >2.0. Ribonic acid should elute first.
Protocol 2: LC-MS/MS Method for Definitive Quantification
This method provides high sensitivity and specificity, ideal for complex matrices or when confirming degradation pathways.
-
LC System: UPLC or HPLC system.
-
Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer with an Electrospray Ionization (ESI) source.
-
Column & Mobile Phase: Use the same conditions as in Protocol 1 to ensure good separation.
-
Ionization Mode: ESI Positive.
-
MS Method:
-
Full Scan: Initially, run a full scan from m/z 100-300 to identify the parent ions. Expect D-ribono-1,4-lactone at m/z 171.04 ([M+Na]⁺) and D-ribonic acid at m/z 189.05 ([M+Na]⁺).
-
Selected Reaction Monitoring (SRM): For quantification, create SRM transitions.
Compound Precursor Ion (m/z) Product Ion (m/z) D-Ribono-1,4-lactone 171.04 Fragment 1, Fragment 2 D-Ribonic Acid 189.05 Fragment 3, Fragment 4 (Note: Product ions must be determined experimentally by infusing pure standards and performing product ion scans).
-
-
Sample Preparation: Protein precipitation (for plasma) or simple dilute-and-shoot (for clean samples) is often sufficient.[22][23]
Protocol 3: Real-Time Reaction Monitoring by ¹H NMR
This non-invasive protocol allows for the direct observation of the reaction kinetics in solution.[11]
Caption: Workflow for NMR-based real-time reaction monitoring.
-
Instrumentation: NMR spectrometer (400 MHz or higher recommended).
-
Sample Preparation:
-
Dissolve the starting material (this compound) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Add a known concentration of an internal standard that does not react and has a signal in a clear region of the spectrum (e.g., DSS or TMSP for aqueous solutions).
-
-
Acquisition:
-
Data Analysis:
-
Process the array of spectra with consistent parameters.
-
Identify non-overlapping signals unique to the this compound and the ribonic acid product. For example, the H1 proton of the lactone ring is often a well-resolved signal.
-
Calculate the concentration of each species at each time point by comparing the integral of its characteristic peak to the integral of the internal standard.
-
Plot the concentration versus time to determine the reaction kinetics.
-
By employing these structured approaches, researchers can overcome the inherent analytical challenges of this compound chemistry, leading to more accurate, reproducible, and reliable results.
References
- i-q-ufrgs. (2015, August 11). Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six- Membered D‑this compound Derivatives.
- ResearchGate. (2015, August 6). Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six-Membered d-Ribonolactone Derivatives | Request PDF.
- ResearchGate. (n.d.). Identifying Lactone Hydrolysis in Pharmaceuticals. A Tool for Metabolite Structural Characterization | Request PDF.
- Dialnet. (2015). Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six-Membered d-Ribonolactone Derivatives.
- Journal of the American Chemical Society. (n.d.). Determination of the Mechanism of γ-Lactone Hydrolysis by a Mass Spectrometric Method1.
- National Institutes of Health (NIH). (n.d.). Analysis of β-lactone formation by clinically observed carbapenemases informs on a novel antibiotic resistance mechanism.
- SIELC Technologies. (n.d.). Separation of (S)-3-Hydroxy-gamma-butyrolactone on Newcrom R1 HPLC column.
- PubMed. (2002). Lactone enols are stable in the gas phase but highly unstable in solution.
- Journal of the American Chemical Society. (1950, August 1). Determination of the Mechanism of γ-Lactone Hydrolysis by a Mass Spectrometric Method 1.
- Organic Syntheses. (2005). D-Ribonic acid, 2,3-O-(1-methylethylidene)-, γ-lactone.
- Journal of Organic Chemistry. (2013, July 19). Mechanisms of lactone hydrolysis in neutral and alkaline conditions.
- National Institutes of Health (NIH). (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function.
- Mestrelab Research. (n.d.). Reaction Monitoring.
- IJCRT.org. (2023, October 10). Stability Indicating Assay Method.
- Magritek. (n.d.). Reaction Monitoring.
- GENERAL HPLC METHODS. (n.d.).
- IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
- JOCPR. (n.d.). Development and validation of stability indicating method for the quantification of Idebenone and its impurities.
- PubMed. (n.d.). Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation.
- National Institutes of Health (NIH). (n.d.). The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic.
- Magritek. (n.d.). On-line NMR reaction monitoring.
- Bentham Science Publisher. (n.d.). Stability-Indicating HPLC Method for Determination of Spironolactone in Oral Liquids and Its Application to Stability Study.
- INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2022, December 1). HPLC METHOD DEVELOPMENT AND VALIDATION OF SPIRONOLACTONE IN TABLET DOSAGE FORMS IN PRESENCE OF IMPURITIES AND DEGRADANTS.
- PubMed. (n.d.). Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine.
- PubMed. (n.d.). Considerations on selected reaction monitoring experiments: implications for the selectivity and accuracy of measurements.
- PubMed. (2018). Development and validation of HPTLC and green HPLC methods for determination of furosemide, spironolactone and canrenone, in pure forms, tablets and spiked human plasma.
- PubChem - NIH. (n.d.). This compound.
- National Institutes of Health (NIH). (2019, October 24). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts.
- Mestrelab Research. (n.d.). for Reaction Monitoring by NMR.
- SilcoTek. (2017, September 15). How To Identify & Prevent Analytical Test Problems.
- PubMed. (2009, July 12). Stability of ricobendazole in aqueous solutions.
- ResearchGate. (n.d.). LC-MS identification of the degradation products of eplerenone.
- PubMed. (2024, August 20). A comprehensive study on the identification and characterization of major degradation products of synthetic liraglutide using liquid chromatography-high resolution mass spectrometry.
- National Institutes of Health (NIH). (n.d.). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol.
- Bionano Genomics. (n.d.). Troubleshooting Guides.
- LC-Q-TOF-MS driven identification of potential degradation impurities of venetoclax, mechanistic explanation on degradation path. (n.d.).
- SciSpace. (n.d.). Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection.
- PubMed. (2001). Real-time monitoring of enzymatic hydrolysis of galactomannans.
- ResearchGate. (2019, September 19). Reversible Denaturation of Ribonuclease in Aqueous Solutions As Influenced by Polyhydric Alcohols and Some Other Additives.
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Ribonolactone Regioselective Functionalization: A Technical Support Guide
Welcome to the technical support center for the regioselective functionalization of D-Ribono-1,4-lactone. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile chiral building block in their synthetic endeavors. D-Ribono-1,4-lactone, a key precursor for many biologically significant molecules including C-nucleoside analogues like Remdesivir, presents unique challenges due to the presence of three hydroxyl groups (C2, C3, and C5) with similar reactivities.[1][2][3][4] Achieving regioselective functionalization is paramount for efficient and successful synthesis.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to overcome common hurdles encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I need to selectively functionalize the primary C5 hydroxyl group. What is the most reliable strategy?
Answer:
Selective functionalization of the primary C5 hydroxyl group is often the most straightforward modification due to its higher reactivity and lower steric hindrance compared to the secondary C2 and C3 hydroxyls.[5] Two highly effective and commonly employed strategies are enzymatic acylation and the use of sterically demanding protecting groups.
Strategy 1: Enzymatic Acylation using Lipases
Lipases, particularly Candida antarctica lipase B (CAL-B), have demonstrated exceptional regioselectivity for the acylation of the C5 position of D-ribono-1,4-lactone.[6] This biocatalytic approach offers a green and highly efficient alternative to traditional chemical methods.
-
Causality: The high regioselectivity arises from the specific active site geometry of the enzyme, which preferentially accommodates the primary alcohol for catalysis, leaving the secondary hydroxyls untouched.
-
Troubleshooting:
-
Low Conversion: If you observe low conversion rates, consider optimizing the reaction conditions. The choice of solvent and acyl donor is critical. For instance, using vinyl acetate as the acetyl donor in dry acetonitrile has been shown to yield excellent conversion (>99%) with CAL-B.[6] Polar solvents like DMF can inhibit the reaction.[6]
-
Loss of Selectivity: While CAL-B is highly selective, other lipases may produce mixtures of mono-, di-, and tri-acetylated products.[6] Ensure you are using a highly regioselective lipase. Increasing the catalyst amount might accelerate the reaction but can sometimes lead to a decrease in selectivity.[6]
-
Strategy 2: Silylation with Bulky Reagents
The use of bulky silylating agents is a classic and effective method for selectively protecting the primary hydroxyl group.[5][7] Reagents like tert-butyldimethylsilyl chloride (TBDMSCl) or tert-butyldiphenylsilyl chloride (TBDPSCl) will preferentially react at the less sterically hindered C5 position.
-
Causality: The large steric profile of these silyl groups prevents them from easily accessing the more crowded secondary hydroxyl positions at C2 and C3.[5][8]
-
Troubleshooting:
-
Reaction with Secondary Hydroxyls: If you observe silylation at the C2 or C3 positions, consider lowering the reaction temperature to enhance selectivity. Using a bulkier silyl group like triisopropylsilyl (TIPS) can also improve selectivity for the primary alcohol.[7]
-
Incomplete Reaction: Ensure anhydrous conditions, as silylating agents are sensitive to moisture. The choice of base (e.g., imidazole, triethylamine) and solvent can also influence the reaction rate and yield.
-
FAQ 2: How can I differentiate between the C2 and C3 secondary hydroxyl groups?
Answer:
Differentiating between the vicinal C2 and C3 hydroxyls is a significant challenge in ribonolactone chemistry. The most common and effective strategy involves the formation of a cyclic acetal, which protects both hydroxyls simultaneously. This then allows for functionalization at the C5 position, followed by regioselective opening of the acetal.
Strategy: Isopropylidene Acetal Formation
The reaction of D-ribono-1,4-lactone with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst (e.g., H₂SO₄) forms a 2,3-O-isopropylidene acetal.[9] This protection strategy is robust and allows for a wide range of subsequent modifications at the C5 position.[2][10]
-
Causality: The cis-diol arrangement of the C2 and C3 hydroxyls on the furanose ring favors the formation of a five-membered dioxolane ring upon reaction with a ketone or acetal.
-
Troubleshooting:
-
Low Yield of Acetal: Ensure anhydrous conditions and the use of a suitable acid catalyst. The reaction is an equilibrium, so using a dehydrating agent or a reagent like 2,2-dimethoxypropane that drives the reaction forward is beneficial.[9]
-
Side Reactions with Benzylidene Acetals: While benzylidene acetals are also used, they can sometimes lead to side reactions and structural rearrangements under certain conditions.[1][3] A detailed NMR analysis is often required to confirm the structure of the product.[1][3]
-
FAQ 3: My reaction is producing a mixture of regioisomers. How can I improve selectivity?
Answer:
The formation of a mixture of regioisomers is a common problem when the reactivities of the different hydroxyl groups are not sufficiently differentiated. Improving selectivity often involves a careful consideration of kinetic versus thermodynamic control, the choice of reagents, and reaction conditions.[10]
Kinetic vs. Thermodynamic Control
-
Kinetic Control: At lower temperatures and with sterically hindered reagents, the reaction is often under kinetic control, favoring the product that is formed fastest.[11][12][13][14][15] This usually means reaction at the most accessible site, which for this compound is the C5-OH.
-
Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction may reach equilibrium, favoring the most stable product (the thermodynamic product).[11][12][13][14][15] This can sometimes lead to the formation of more stable, but less desired, regioisomers or rearranged products.
Troubleshooting Strategies:
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) will generally favor the kinetically controlled product and enhance regioselectivity.
-
Use a Bulky Reagent: As discussed in FAQ 1, employing sterically demanding protecting groups can significantly improve selectivity for the primary hydroxyl group.
-
Catalyst Choice: The choice of catalyst can have a profound impact on regioselectivity. Organocatalysts and enzymes, with their well-defined active sites, can offer superior control compared to traditional chemical catalysts.[6][16][17][18]
Experimental Protocols & Data
Protocol 1: Regioselective 5-O-Acetylation of D-Ribono-1,4-lactone using CAL-B
This protocol is based on the highly regioselective enzymatic acylation of D-ribono-1,4-lactone.[6]
Materials:
-
D-Ribono-1,4-lactone
-
Candida antarctica lipase B (CAL-B, immobilized)
-
Vinyl acetate
-
Anhydrous acetonitrile
Procedure:
-
To a solution of D-ribono-1,4-lactone (1 mmol) in anhydrous acetonitrile (10 mL), add vinyl acetate (2 mmol).
-
Add immobilized CAL-B (10 mg, 100 U).
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, filter off the enzyme. The enzyme can be washed and reused.[6]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel to yield 5-O-acetyl-D-ribono-1,4-lactone.
Expected Outcome: This procedure should yield the 5-O-acetylated product as the sole regioisomer with high conversion (>99%).[6]
| Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | Regioselectivity |
| CAL-B | Vinyl Acetate | Acetonitrile | 24 | >99 | 5-O-acetyl only |
| PSL-C | Vinyl Acetate | Acetonitrile | 24 | Lower | Mixture of products |
| Lipozyme TL-IM | Vinyl Acetate | Acetonitrile | 24 | Lower | Mixture of products |
Table 1: Comparison of different lipases for the acetylation of D-ribono-1,4-lactone. Data synthesized from[6].
Protocol 2: Formation of 2,3-O-Isopropylidene-D-ribonolactone
This protocol describes the protection of the C2 and C3 hydroxyl groups.[9]
Materials:
-
D-Ribono-1,4-lactone
-
Anhydrous acetone
-
2,2-Dimethoxypropane
-
Concentrated sulfuric acid
-
Silver carbonate
Procedure:
-
Suspend D-ribono-1,4-lactone (10 g) in anhydrous acetone (70 mL) in a round-bottom flask.
-
Add 2,2-dimethoxypropane (10 mL) and concentrated H₂SO₄ (0.1 mL).
-
Stir the mixture vigorously at room temperature for 50 minutes.
-
Add silver carbonate (2 g) to neutralize the acid and stir for another 50 minutes.
-
Filter the suspension through a pad of Celite and wash the solid with acetone.
-
Evaporate the filtrate to dryness.
-
Recrystallize the crude product from hot ethyl acetate to obtain pure 2,3-O-isopropylidene-D-ribonolactone.
Expected Outcome: This procedure yields the protected lactone, which is a key intermediate for further functionalization at the C5 position. Material with a melting point >130°C is generally suitable for subsequent reactions.[9]
Visualizing Reaction Pathways
Caption: Strategies for regioselective functionalization of D-Ribono-1,4-lactone.
References
- Sebrão, D., et al. (2011). Regioselective acylation of D-ribono-1,4-lactone catalyzed by lipases. Process Biochemistry, 46(2), 551-556. [Link]
- Riva, R., et al. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. Molecules, 26(21), 6447. [Link]
- Various Authors. (n.d.). D-Ribonolactone, A Versatile Synthetic Precursor of Biologically Relevant Scaffolds.
- Alzérreca, A. (2003). New Approach to 1′C-Modified Riboside Scaffold via Stereoselective Functionalization of D-(+)-Ribonic-γ-lactone. ChemInform, 34(32). [Link]
- Riva, R., et al. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. PubMed Central. [Link]
- Demchenko, A. V., & Stine, K. J. (2019).
- Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]
- Cardozo, M. L., et al. (2015). Molecular Sieves Mediated Green Per-O-Acetylation of Carbohydrate Templates and Lipase Catalyzed Regioselective Alcoholysis of 2,3,5-Tri-O-Acetyl-D-Ribonolactone. Journal of the Brazilian Chemical Society, 26(1), 134-142. [Link]
- Reed, S. A., & Hartwig, J. F. (2012). Iridium-Catalyzed, Site-Selective Silylation of Secondary C(sp3)−H Bonds in Secondary Alcohols and Ketones. PubMed Central. [Link]
- Chemistry For Everyone. (2025). What Is Regioselectivity In Organic Chemistry? YouTube. [Link]
- Sebrão, D., et al. (2011).
- Williams, J. D., et al. (2005). D-RIBONOLACTONE AND 2,3-ISOPROPYLIDENE(D-RIBONOLACTONE). Organic Syntheses, 82, 75. [Link]
- Lim, H., et al. (2024). A synergistic Rh(I)/organoboron-catalysed site-selective carbohydrate functionalization that involves multiple stereocontrol.
- Wikipedia. (n.d.).
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. [Link]
- Various Authors. (n.d.). Selective silylation reactions of alcohols and phenols catalyzed by PS/GaCl3.
- Omizzolo, M. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. LinkedIn. [Link]
- LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. LibreTexts Chemistry. [Link]
- Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]
- IAchem. (2022). Planning regio selective protection of functional groups in glycochemisty. Chemistry Stack Exchange. [Link]
- Azeltine, M., et al. (2020). Regiochemical Effects on the Carbohydrate Binding and Selectivity of Flexible Synthetic Carbohydrate Receptors with Indole and Quinoline Heterocyclic Groups. PubMed Central. [Link]
- Khan Academy. (n.d.). Regioselectivity, stereoselectivity, and stereospecificity. Khan Academy. [Link]
- One Chemistry. (2024). Regioselectivity | C O Bond Breaking | Ester Lactone Problem | Question | Solved. YouTube. [Link]
- Ashenhurst, J. (2022).
- Karmel, C. (2020).
- Professor Dave Explains. (2018). Regioselective Enolization and Thermodynamic vs. Kinetic Control. YouTube. [Link]
- Gáspár, A., et al. (2021). Regio- and stereoselective C-H functionalization of brassinosteroids. PubMed. [Link]
- Medhe, S., et al. (2017). Mechanistic insights into the ring-opening of biomass derived lactones. RSC Publishing. [Link]
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Validation & Comparative
A Comparative Guide to the Synthetic Routes of D-Ribono-1,4-lactone: From Classic Chemistry to Modern Biotechnology
For Researchers, Scientists, and Drug Development Professionals
D-(+)-ribono-1,4-lactone is a pivotal chiral building block in the synthesis of numerous biologically active molecules, including antiviral C-nucleosides like Remdesivir.[1][2] Its highly functionalized structure with contiguous chiral centers makes it a versatile precursor for a variety of natural products and medicinal compounds.[1][3] The efficient and selective synthesis of this lactone is therefore of significant interest. This guide provides an in-depth comparison of the primary synthetic routes to D-ribono-1,4-lactone, evaluating their respective strengths and weaknesses to inform methodological choices in research and development.
Chemical Synthesis: The Foundational Approaches
Chemical synthesis remains the most established method for producing D-ribono-1,4-lactone. These routes primarily involve the oxidation of readily available monosaccharides, with D-ribose being the most direct precursor.
Direct Oxidation of D-Ribose
The most straightforward chemical approach is the direct oxidation of D-ribose.[4] This method leverages the aldehyde group of the open-chain form of D-ribose, which is in equilibrium with its cyclic hemiacetal forms in solution.
The core of this transformation is the selective oxidation of the C1 aldehyde to a carboxylic acid, which then undergoes intramolecular esterification (lactonization) to form the stable five-membered γ-lactone ring. Various oxidizing agents can be employed, each with its own set of advantages and disadvantages regarding selectivity, reaction conditions, and environmental impact.
Experimental Protocol: Bromine Oxidation of D-Ribose [5]
This procedure is a modification of a previously published method, offering improved practicality by using a liquid reagent (bromine) and eliminating the need for strict pH monitoring.[5]
-
Reaction Setup: A 1-L three-necked, round-bottomed flask is equipped with a mechanical stirrer, a 100-mL pressure-equalizing addition funnel, and an internal thermometer.
-
Charging Reagents: The flask is charged with D-ribose (100 g, 0.67 mol), sodium bicarbonate (112 g, 1.3 mol), and water (600 mL). The mixture is stirred at room temperature for 15 minutes.
-
Bromine Addition: The flask is cooled in an ice-water bath. Bromine (112 g, 0.70 mol) is added dropwise via the addition funnel, maintaining the reaction temperature below 5°C. The addition typically takes about 1 hour.
-
Reaction Completion and Quenching: After the addition is complete, the orange solution is stirred for an additional 50 minutes. Sodium bisulfite (6.5 g, 62.5 mmol) is then added to quench the excess bromine, resulting in a clear solution.
-
Work-up and Isolation: The aqueous solution is concentrated on a rotary evaporator. Absolute ethanol and toluene are added and evaporated to remove residual water. The resulting solid is suspended in hot absolute ethanol, filtered, and the filtrate is cooled to induce crystallization. The crude product is collected by filtration.
-
Purification: The crude product, which contains sodium bromide, can be further purified by recrystallization from hot n-butanol to yield pure D-ribono-1,4-lactone.
More environmentally benign methods utilize catalytic systems with molecular oxygen as the terminal oxidant. Heterogeneous catalysts, such as palladium-bismuth on carbon (Pd-Bi/C), have shown promise for the selective oxidation of D-ribose.[6][7]
-
Advantages: These methods are generally considered "greener" due to the use of a reusable catalyst and a less hazardous oxidant.
-
Challenges: Catalyst poisoning by the acidic product (ribonic acid) can lead to decreased conversion over time.[7] Careful control of pH is often necessary to maintain catalyst activity.
Multi-step Synthesis from Other Carbohydrates
While direct oxidation of D-ribose is common, other starting materials can be employed, often involving more complex synthetic sequences.
A chemoenzymatic pathway starting from cellulose-derived levoglucosenone (LGO) has been developed.[3][8][9] This multi-step route involves a Baeyer-Villiger oxidation of LGO, followed by protection of the resulting alcohol, diastereoselective syn-dihydroxylation, and a final deprotection step.[3][10]
-
Key Features: This approach offers a pathway from a renewable biomass source. The overall yields are moderate, ranging from 32-41% depending on the protecting groups used.[3][10]
The Kiliani-Fischer synthesis, a classical method for elongating carbohydrate chains, can be used to prepare D-ribono-1,4-lactone from D-erythrose.[11] This involves the addition of cyanide to the starting aldose, followed by hydrolysis of the resulting cyanohydrin to a carboxylic acid and subsequent lactonization.
-
Utility: This method is more of historical and academic importance for establishing stereochemical relationships between sugars rather than a practical route for large-scale production.[12][13]
The Critical Role of Protecting Groups
In many synthetic strategies, especially those involving multi-step transformations, the judicious use of protecting groups for the hydroxyl functions is essential.[1][2] Cyclic acetals and ketals, such as benzylidene and isopropylidene groups, are frequently employed to mask the reactivity of specific hydroxyls, allowing for selective modifications at other positions.[1][14] The choice of protecting group can significantly influence the outcome of subsequent reactions.
Biotechnological Synthesis: The Green Frontier
Biotechnological routes, including enzymatic and microbial synthesis, offer promising alternatives to traditional chemical methods, often with the advantages of high selectivity, mild reaction conditions, and reduced environmental impact.[15]
Enzymatic Synthesis
The use of isolated enzymes as catalysts provides a high degree of specificity.
Enzymes such as pentose dehydrogenase can catalyze the oxidation of D-ribose to D-ribono-1,4-lactone.[16] Subsequently, a pentonolactonase can hydrolyze the lactone to D-ribonate.[16] While this represents a catabolic pathway in some organisms, the initial oxidation step is a key biocatalytic transformation.
Enzymes can also be used for the selective modification of D-ribono-1,4-lactone. For instance, Candida antarctica lipase B (CAL-B) has been shown to catalyze the highly regioselective acylation of the primary hydroxyl group at the C5 position.[17][18] This allows for the synthesis of valuable 5-O-acyl-D-ribono-1,4-lactone derivatives.
Experimental Protocol: CAL-B Catalyzed 5-O-Acetylation of D-Ribono-1,4-lactone [18]
-
Reaction Setup: D-ribono-1,4-lactone (74.0 mg, 0.5 mmol) and vinyl acetate (0.14 ml, 1.5 mmol) are dissolved in anhydrous acetonitrile (10.0 ml).
-
Enzyme Addition: CAL-B (10.0 mg) is added to the solution.
-
Incubation: The mixture is shaken at 308 K and 150 rpm for 24 hours.
-
Work-up: The reaction is stopped by filtering off the lipase.
-
Isolation: The solvent is evaporated to yield 5-O-acetyl-D-ribono-1,4-lactone as a white solid (94% yield).
Microbial Fermentation
Whole-cell biocatalysis using microorganisms can be a cost-effective method for producing valuable chemicals from renewable feedstocks. Some archaea and bacteria naturally possess oxidative pathways for D-xylose metabolism that can also act on D-ribose.[16][19] Genetically engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, are being developed to produce D-xylonate (a precursor to the corresponding lactone) from D-xylose.[19] Similar strategies could be applied for D-ribono-1,4-lactone production from D-ribose.
Comparison of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents/Catalysts | Typical Yield | Advantages | Disadvantages |
| Bromine Oxidation | D-Ribose | Bromine, Sodium Bicarbonate | Good to Excellent[5] | Well-established, relatively high yielding.[5] | Use of hazardous bromine, stoichiometric waste. |
| Catalytic Oxidation | D-Ribose | Pd-Bi/C, O₂ | Moderate to Good[6][7] | "Green" oxidant (O₂), reusable catalyst.[6] | Catalyst poisoning, requires pH control.[7] |
| From Levoglucosenone | Levoglucosenone | Multi-step (enzymatic and chemical) | 32-41% overall[3][10] | Starts from a renewable biomass source.[3] | Multi-step, moderate overall yield. |
| Enzymatic Oxidation | D-Ribose | Pentose Dehydrogenase | Variable | High selectivity, mild conditions. | Enzyme cost and stability can be issues. |
| Microbial Fermentation | D-Ribose/Other Sugars | Engineered Microorganisms | Under Development | Potentially low cost, sustainable. | Titer, rate, and yield may be low initially. |
Conclusion and Future Outlook
The choice of synthetic route to D-ribono-1,4-lactone depends heavily on the desired scale, cost considerations, and environmental impact tolerance.
-
For laboratory-scale synthesis where yield and reliability are paramount, the bromine oxidation of D-ribose remains a robust and well-documented method.
-
For larger-scale and more sustainable production, catalytic oxidation presents a viable alternative, provided that catalyst deactivation issues can be effectively managed.
-
Biotechnological approaches , while currently less mature for the direct production of D-ribono-1,4-lactone, hold the most promise for future environmentally friendly and potentially cost-effective manufacturing. The development of robust, engineered microbial strains capable of high-titer production from renewable feedstocks is a particularly exciting avenue of research.
As the demand for chiral building blocks like D-ribono-1,4-lactone continues to grow, particularly in the pharmaceutical industry, the development of more efficient, sustainable, and scalable synthetic methods will remain a key research focus.
Visualization of Synthetic Pathways
References
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- Moreaux, M., et al. (2019). High‐Yielding Diastereoselective syn‐Dihydroxylation of Protected HBO: An Access to D‐(+)‐Ribono‐1,4‐lactone and 5‐O‐Protected Analogues. European Journal of Organic Chemistry, 2019(10), 2038-2045.
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- Wang, Z. J., et al. (2020). Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C–H Functionalization Strategy. Journal of the American Chemical Society, 142(1), 35-40.
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A Comparative Guide to Chiral Synthons: Ribonolactone Versus Other Key Players in Asymmetric Synthesis
<_ _ I_>
In the intricate world of asymmetric synthesis, the choice of the chiral synthon is a critical decision that dictates the stereochemical outcome, overall yield, and economic viability of a synthetic route. Among the arsenal of chiral building blocks available to the modern chemist, D-ribonolactone has emerged as a versatile and powerful tool. This guide provides a comprehensive comparison of ribonolactone with other widely used chiral synthons, offering an in-depth analysis of their respective strengths and weaknesses, supported by experimental data and field-proven insights. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the design and execution of complex asymmetric syntheses.
The Central Role of Chiral Synthons
Asymmetric synthesis, the art of creating chiral molecules with a defined three-dimensional arrangement of atoms, is the cornerstone of modern drug discovery and development. Many pharmaceuticals, agrochemicals, and advanced materials owe their specific biological activity or material properties to a single enantiomer. Chiral synthons, often derived from the "chiral pool" of naturally occurring molecules like carbohydrates, amino acids, and terpenes, provide a convenient and cost-effective way to introduce stereocenters into a target molecule.
D-Ribonolactone: A Versatile Chiral Building Block
D-Ribono-1,4-lactone, readily available from the oxidation of D-ribose, is a five-membered lactone ring adorned with three stereocenters.[1] This seemingly simple molecule packs a significant punch in terms of its synthetic utility.[2][3]
Key Structural Features and Reactivity:
-
Rigid Fused-Ring System: The bicyclic structure of this compound provides a high degree of conformational rigidity, which is crucial for achieving high levels of stereocontrol in subsequent reactions.
-
Multiple Stereocenters: The three contiguous stereocenters (at C2, C3, and C4) offer a pre-defined stereochemical template that can be transferred to the target molecule.
-
Differentiated Hydroxyl Groups: The presence of primary (C5) and secondary (C2 and C3) hydroxyl groups with different reactivities allows for selective functionalization.
-
Lactone Moiety: The lactone can be opened under various conditions to reveal a carboxylic acid and a primary alcohol, providing a handle for further transformations.
The strategic advantage of this compound lies in its ability to serve as a scaffold for the synthesis of a wide array of complex molecules, including nucleoside analogues, carbohydrates, and other natural products.[2]
Comparative Analysis: this compound vs. Other Chiral Synthons
To provide a clear perspective on the utility of this compound, we will compare it with other prominent classes of chiral synthons: those derived from carbohydrates (e.g., diacetone-D-glucose), amino acids (e.g., L-proline), and terpenes (e.g., (+)-camphor).
Carbohydrate-Derived Synthons: The Case of Diacetone-D-glucose
Diacetone-D-glucose is another popular chiral synthon derived from a readily available carbohydrate. Like this compound, it offers a rigid scaffold with multiple stereocenters.
| Feature | D-Ribonolactone | Diacetone-D-glucose |
| Starting Material | D-Ribose | D-Glucose |
| Key Structural Feature | Fused bicyclic lactone | Fused bicyclic acetal |
| Number of Stereocenters | 3 | 4 |
| Key Transformations | Lactone opening, selective hydroxyl group functionalization | Acetal hydrolysis, selective hydroxyl group functionalization |
| Primary Applications | Nucleoside analogues, butenolides, polyhydroxylated compounds[2] | C-nucleosides, branched-chain sugars, polyketides |
Experimental Insight: The choice between this compound and diacetone-D-glucose often depends on the desired target structure. For the synthesis of nucleoside analogues where the furanose ring is a key feature, this compound is often the more direct precursor. For example, the synthesis of antiviral drugs like ribavirin can efficiently start from this compound. In contrast, diacetone-D-glucose, with its protected 1,2- and 5,6-hydroxyl groups, is an excellent starting point for the synthesis of molecules requiring a free hydroxyl group at C3.
Amino Acid-Derived Synthons: The Power of L-Proline
L-Proline, a readily available and inexpensive amino acid, is a cornerstone of organocatalysis and also serves as a versatile chiral synthon.[4]
| Feature | D-Ribonolactone | L-Proline |
| Source | Carbohydrate (D-Ribose) | Amino Acid |
| Chirality | Multiple stereocenters | Single stereocenter |
| Key Functionality | Lactone, hydroxyl groups | Carboxylic acid, secondary amine |
| Primary Applications | Scaffold for complex molecules | Organocatalyst, synthesis of chiral auxiliaries, alkaloids[4] |
| Stereocontrol | Substrate-controlled | Catalyst-controlled or substrate-controlled |
Field-Proven Insights: this compound provides a "top-down" approach to chirality, where a complex stereochemical array is already present in the starting material. L-proline, on the other hand, often represents a "bottom-up" approach, where its single stereocenter is used to induce chirality in a prochiral substrate, particularly in its role as an organocatalyst in reactions like the aldol or Mannich reaction. The choice here is fundamentally about the overall synthetic strategy. If the target molecule contains a significant portion of the this compound backbone, it is the more efficient choice. If a single stereocenter needs to be installed with high enantioselectivity, proline-based catalysis might be the preferred route.
Terpene-Derived Synthons: The Rigidity of (+)-Camphor
Terpenes, such as (+)-camphor, offer a different flavor of chiral synthons, characterized by their rigid, often bicyclic, carbon skeletons.
| Feature | D-Ribonolactone | (+)-Camphor |
| Source | Carbohydrate | Terpene |
| Key Structural Feature | Oxygen-rich, furanose-based | Carbon-rich, bicyclic ketone |
| Key Functionality | Lactone, hydroxyl groups | Ketone |
| Primary Applications | Nucleosides, polyols | Chiral auxiliaries (e.g., Evans auxiliaries), chiral ligands |
| Synthetic Transformations | Functional group interconversions | Enolate chemistry, Baeyer-Villiger oxidation |
Expert Commentary: The synthetic utility of camphor and its derivatives often lies in their use as chiral auxiliaries. The rigid camphor skeleton effectively shields one face of a reactive intermediate, directing the attack of a reagent to the opposite face, leading to high diastereoselectivity. Once the desired stereocenter is created, the camphor auxiliary can be cleaved. This compound, in contrast, is typically incorporated into the final target molecule, contributing a significant portion of its carbon framework. Therefore, the decision between these two synthons is often a matter of whether the chiral element is a temporary "helper" or a permanent part of the molecular architecture.
Experimental Protocols: A Glimpse into the Lab
To provide a practical context, here are representative protocols for key transformations involving this compound.
Protocol 1: Protection of the Primary Hydroxyl Group of D-Ribono-1,4-lactone
This protocol is a fundamental first step in many synthetic routes utilizing this compound, allowing for the selective functionalization of the secondary hydroxyl groups.
Materials:
-
D-Ribono-1,4-lactone
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve D-Ribono-1,4-lactone (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add TBDMSCl (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-O-TBDMS-D-ribono-1,4-lactone.
Causality: The use of imidazole as a base is crucial. It activates the silyl chloride and also scavenges the HCl generated during the reaction. The steric bulk of the TBDMS group favors the selective protection of the less hindered primary hydroxyl group at C5 over the secondary hydroxyls at C2 and C3.
Protocol 2: Lactone Reduction of Protected this compound
This protocol demonstrates the conversion of the lactone to a lactol, a key intermediate for the synthesis of nucleosides.
Materials:
-
5-O-TBDMS-D-ribono-1,4-lactone
-
Diisobutylaluminium hydride (DIBAL-H) (1.0 M solution in hexanes)
-
Anhydrous toluene
-
Methanol
-
Rochelle's salt solution (saturated aqueous potassium sodium tartrate)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 5-O-TBDMS-D-ribono-1,4-lactone (1.0 eq) in anhydrous toluene under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add DIBAL-H (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then add Rochelle's salt solution. Stir vigorously until two clear layers are formed.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude lactol, which can often be used in the next step without further purification.
Trustworthiness: The low temperature (-78 °C) is critical to prevent over-reduction of the lactone to the diol. DIBAL-H is a powerful reducing agent, and careful control of stoichiometry and temperature is essential for achieving the desired lactol.
Visualization of Synthetic Strategies
To better illustrate the strategic use of these chiral synthons, the following diagrams outline typical synthetic workflows.
Caption: Synthetic workflow starting from D-Ribonolactone for the synthesis of nucleoside analogues.
Caption: General scheme for an L-proline catalyzed asymmetric aldol reaction.
Conclusion: Making the Right Choice
The selection of a chiral synthon is a nuanced decision that hinges on the specific synthetic target, the desired level of stereocontrol, and considerations of cost and availability. D-Ribonolactone stands out as a powerful and versatile chiral building block, particularly for the synthesis of furanose-containing structures like nucleoside analogues.[2][5] Its rigid framework and multiple, differentiated functional groups provide a robust platform for the construction of complex molecular architectures.
While other chiral synthons derived from amino acids, terpenes, and other carbohydrates each have their own distinct advantages and applications, a thorough understanding of the comparative strengths and weaknesses outlined in this guide will empower the synthetic chemist to devise more efficient and elegant synthetic routes. The ultimate goal is not to declare one synthon superior to all others, but to appreciate the unique tools each provides and to select the one that is best suited for the task at hand.
References
- Steroselective C-nucleoside synthesis using D-ribonolactone. A.... - ResearchGate. (n.d.).
- D-Ribonolactone, A Versatile Synthetic Precursor of Biologically Relevant Scaffolds. (2020). Molecules, 25(23), 5773. [Link]
- Chen, S. Y., & Joullie, M. M. (1984). Use of D-ribonolactone in organic synthesis. 2. Scope and utility. The Journal of Organic Chemistry, 49(12), 2168–2173. [Link]
- Pudlo, J. S., & Townsend, L. B. (1990). D-Ribonic acid, 2,3-O-(1-methylethylidene)-, γ-lactone. Organic Syntheses, 69, 138. [Link]
- Asymmetric Synthesis of Quaternary Amino Acids Using D-Ribonolactone Acetonide as a Chiral Auxiliary. (1997). Molbank, 1997(3), M29. [Link]
- A Convenient Large Scale Synthesis of Protected D-Ribonolactone From D-Ribose. (2004).
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A Senior Application Scientist's Guide to Protecting Groups for D-(+)-Ribono-1,4-lactone: A Comparative Study
Welcome to a comprehensive guide designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of synthetic carbohydrate chemistry. D-(+)-ribono-1,4-lactone is a cornerstone chiral building block, particularly in the synthesis of C-nucleoside analogues, a class of compounds that has garnered significant attention for its antiviral properties, exemplified by drugs like Remdesivir.[1][2] The successful synthesis of these complex molecules hinges on the strategic protection and deprotection of the three hydroxyl groups on the ribonolactone scaffold.[1]
The selection of a protecting group is not merely a routine step; it is a critical decision that can dictate the efficiency, yield, and even the feasibility of a synthetic route.[1] An inappropriate choice can lead to undesired side reactions, structural rearrangements, or insurmountable challenges during the deprotection phase.[1][3] This guide provides an in-depth comparative analysis of the most commonly employed protecting groups for this compound, grounded in experimental evidence and practical insights. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to design robust and efficient synthetic strategies.
Chapter 1: Silyl Ether Protecting Groups: The Workhorses of Hydroxyl Protection
Silyl ethers are among the most versatile and widely used protecting groups for alcohols in organic synthesis due to their ease of introduction, general stability, and the variety of conditions available for their selective removal.[4] In this compound chemistry, their steric bulk can be exploited to achieve regioselective protection, most commonly at the sterically less hindered primary 5-hydroxyl group.[4][5]
The most prevalent silyl ethers include tert-butyldimethylsilyl (TBDMS or TBS), tert-butyldiphenylsilyl (TBDPS), and triisopropylsilyl (TIPS).[6][7] Their stability is a function of the steric hindrance around the silicon atom.
Key Performance Characteristics:
-
Stability: The stability of silyl ethers is tunable based on the steric bulk of the substituents on the silicon atom. This allows for the design of orthogonal protection schemes where one silyl group can be removed in the presence of another.[8][9]
-
Introduction: Typically introduced using a silyl chloride (e.g., TBDMS-Cl) or a more reactive silyl triflate (e.g., TBDMS-OTf) in the presence of a base like imidazole or 2,6-lutidine.[4][8] The use of silyl triflates is often preferred for hindered secondary alcohols.[8]
-
Removal: The most common method for cleaving silyl ethers is by using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), due to the exceptionally strong silicon-fluoride bond that is formed.[4][11] They can also be removed under acidic conditions, with lability depending on the specific group.[12]
Comparative Data for Silyl Protecting Groups
| Protecting Group | Common Reagents for Introduction | Key Stability Features | Common Deprotection Reagents |
| TBDMS (TBS) | TBDMS-Cl, Imidazole, DMF | Good stability to chromatography and a wide range of non-acidic/non-fluoride reaction conditions.[8] | TBAF in THF; Acetic Acid; HF-Pyridine[8][12] |
| TBDPS | TBDPS-Cl, Imidazole, DMF | Much more stable to acid hydrolysis than TBDMS.[13] Unaffected by hydrogenolysis.[13] | TBAF in THF (slower than TBDMS)[13] |
| TIPS | TIPS-Cl or TIPS-OTf, 2,6-lutidine | More sterically hindered and more stable than TBDMS.[7] Can survive conditions that remove TBDMS.[7] | TBAF in THF; Acid (more resistant than TBDMS)[14] |
Experimental Protocol: Regioselective Protection of this compound 5-OH with TBDMS
This protocol describes the selective protection of the primary hydroxyl group at the C-5 position of D-(+)-ribono-1,4-lactone.
Rationale: The choice of TBDMS-Cl and imidazole is a standard, cost-effective method for silylating primary alcohols. The steric bulk of the TBDMS group favors reaction at the less hindered primary C-5 hydroxyl over the secondary C-2 and C-3 hydroxyls.[4][5] Dichloromethane (DCM) is used as an inert solvent.
Materials:
-
D-(+)-ribono-1,4-lactone
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve D-(+)-ribono-1,4-lactone (1.0 equiv) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add imidazole (2.5 equiv) to the solution and stir until it dissolves.
-
Add TBDMS-Cl (1.1 equiv) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 5-O-tert-butyldimethylsilyl-D-ribono-1,4-lactone.
Experimental Protocol: Deprotection of 5-O-TBDMS-Ribonolactone
Rationale: TBAF is the reagent of choice for TBDMS removal due to its high efficacy and generally mild, neutral conditions, which preserves the lactone ring.[11] THF is the standard solvent for this reaction.
Materials:
-
5-O-TBDMS-D-ribono-1,4-lactone
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 5-O-TBDMS-protected this compound (1.0 equiv) in THF.
-
Add the 1 M solution of TBAF in THF (1.2 equiv) dropwise at 0 °C.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by silica gel column chromatography to afford the deprotected D-(+)-ribono-1,4-lactone.
Chapter 2: Acetal Protecting Groups: Bidentate Protection of Vicinal Diols
Cyclic acetals, such as isopropylidene and benzylidene groups, are frequently used in carbohydrate chemistry to simultaneously protect vicinal diols, like the C-2 and C-3 hydroxyls of this compound.[1][15] This strategy leaves the C-5 hydroxyl available for further functionalization.[16]
Key Performance Characteristics:
-
Isopropylidene (Acetonide): Readily formed by reacting the diol with acetone or 2,2-dimethoxypropane under acidic catalysis. While useful, its application in the synthesis of purine C-nucleosides is limited, as the acidic conditions required for its removal often lead to the cleavage of the N-glycosidic bond in the final product.[1][16]
-
Benzylidene: An alternative to the isopropylidene group, formed using benzaldehyde or benzaldehyde dimethyl acetal.[1] However, its formation can be complex, potentially leading to a mixture of isomeric products, including ribofuranoside and ribopyranoside forms, which can complicate purification and characterization.[1]
Challenges and Mechanistic Considerations
The use of acetal protecting groups, particularly benzylidene, requires careful consideration of reaction conditions to control the formation of various isomers.[1] The reaction can result in an equilibrium mixture of five- and six-membered ring acetals, each of which can exist as epimers at the acetal carbon.[1] This complexity underscores the need for detailed spectroscopic analysis (1D and 2D NMR) to confirm the structure of the obtained products.[3][17]
Caption: Isomer formation during benzylidene protection of this compound.
Chapter 3: Benzyl Ether Protecting Groups: Robust and Reliable
Benzyl (Bn) ethers are highly valued for their robustness, offering protection that is stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[18][19] This makes them an excellent choice for multi-step syntheses requiring harsh conditions.
Key Performance Characteristics:
-
Stability: Stable to strongly basic and acidic conditions, and orthogonal to silyl and many acetal protecting groups.[19][20]
-
Introduction: Typically formed via a Williamson ether synthesis, using a strong base like sodium hydride (NaH) to deprotonate the alcohol, followed by reaction with benzyl bromide (BnBr).[18][21]
-
Removal: The defining feature of the benzyl group is its cleavage by catalytic hydrogenolysis (e.g., H₂, Pd/C), which proceeds under neutral conditions to yield the free alcohol and toluene.[21] This method is incompatible with other reducible functional groups like alkenes or alkynes.
-
Substituted Benzyl Ethers: The p-methoxybenzyl (PMB) ether is a useful variant that can be cleaved oxidatively with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN), providing an orthogonal removal strategy.[10][18]
Experimental Protocol: Per-O-benzylation of this compound
This protocol describes the protection of all three hydroxyl groups of this compound as benzyl ethers.
Rationale: The use of sodium hydride, a strong non-nucleophilic base, ensures complete deprotonation of all hydroxyl groups to form the corresponding alkoxides. Benzyl bromide then serves as the electrophile. Anhydrous THF is critical as NaH reacts violently with water.
Materials:
-
D-(+)-ribono-1,4-lactone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Wash NaH (3.5 equiv) with anhydrous hexanes to remove mineral oil and suspend it in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C and add a solution of D-(+)-ribono-1,4-lactone (1.0 equiv) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Add BnBr (3.5 equiv) dropwise at 0 °C.
-
Stir the reaction at room temperature overnight. Monitor by TLC.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with EtOAc. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone.[5]
Chapter 4: Designing Orthogonal Protection Strategies
In the synthesis of complex molecules, it is often necessary to deprotect one hydroxyl group while leaving others protected. This is achieved using an "orthogonal" set of protecting groups, where each group can be removed by a specific set of reagents that do not affect the others.[11][15]
A well-designed orthogonal strategy is the hallmark of an efficient synthesis. For this compound, one could envision a strategy where:
-
The primary 5-OH is protected with TBDPS , which is sterically bulky and highly acid-stable.[13]
-
The remaining secondary hydroxyls are protected with benzyl (Bn) ethers, which are stable to the fluoride-based deprotection of silyl ethers.
-
If individual deprotection of the 2-OH and 3-OH is needed, one could be a standard benzyl group and the other a p-methoxybenzyl (PMB) group.
This allows for selective deprotection in a chosen order:
-
PMB removal: Using DDQ, leaving the Bn and TBDPS groups intact.[10]
-
TBDPS removal: Using TBAF, leaving the Bn group intact.[13]
-
Bn removal: Using catalytic hydrogenolysis, the final deprotection step.[21]
Caption: Workflow for an orthogonal protection strategy on this compound.
Conclusion and Future Outlook
The judicious choice of protecting groups is fundamental to the successful synthesis of this compound-derived targets. Silyl ethers offer tunable stability and regioselectivity, making them ideal for initial protection steps. Benzyl ethers provide robust protection for multi-step syntheses involving harsh conditions. Acetal groups, while useful for diol protection, present challenges that must be carefully managed.
The ultimate strategy lies in the synergy between different classes of protecting groups. By understanding their individual strengths, weaknesses, and orthogonal relationships, researchers can navigate complex synthetic pathways with precision and efficiency. As the demand for novel nucleoside analogues continues to grow, the development of even more selective and "smart" protecting groups will remain a vital area of research, further enabling the synthesis of next-generation therapeutics.
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- Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides - PubMed. (2021).
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- Protecting Groups - University of Illinois. (n.d.).
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- Protective Groups - Organic Chemistry Portal. (n.d.).
- Silyl Protective Groups - Chem-Station. (2014).
- Synthesis and reactivity of novel trityl-type protecting groups - ACG Publications. (2022).
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- Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - NIH. (n.d.).
- Trityl Protection - Common Organic Chemistry. (n.d.).
- Deprotection: The Concept of Orthogonal Sets - Wiley. (n.d.).
- TBS Protecting Group: TBS Protection & Deprotection - Total Synthesis. (n.d.).
- Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC. (2017).
- Silyl Groups - Gelest Technical Library. (n.d.).
- Silylethers - Chemistry LibreTexts. (2021).
- Benzyl Protection - Common Organic Chemistry. (n.d.).
- Amino Acid Derivatives for Peptide Synthesis - AAPPTec. (n.d.).
- Deprotection of Silyl Ethers - Gelest Technical Library. (n.d.).
- Regioselective Deprotection of Tert-Butyldimethylsilyl Ethers by Boron Trichloride. (n.d.).
- Relative Stability of TIPDS and N-Acyl Protecting Groups - ResearchGate. (n.d.).
- Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides - MDPI. (2021).
- Introduction of tert-butyldiphenylsilyl (TBDPS) group - GlycoPODv2. (2021).
- Protecting Groups - Stability - Organic Chemistry Portal. (n.d.).
- tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. (n.d.).
- Protecting Groups in Organic Synthesis - UT Southwestern. (n.d.).
- D-Ribonolactone and 2,3-isopropylidene(D-ribonolactone) - ResearchGate. (2025).
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A Comparative Guide to Validating Ribonolactone Derivative Structures Using 2D NMR Spectroscopy
Introduction: The Stereochemical Challenge of Ribonolactone Scaffolds
This compound derivatives are a cornerstone of modern medicinal chemistry and natural product synthesis.[1][2] As integral components of nucleic acids and various bioactive compounds, their precise three-dimensional structure dictates their biological function.[3] However, the synthesis and characterization of these molecules present a significant challenge.[4] The furanose ring's inherent flexibility, the presence of multiple contiguous stereocenters, and the potential for unexpected rearrangements during synthesis mean that simple one-dimensional (1D) Nuclear Magnetic Resonance (NMR) is often insufficient for unambiguous structural validation.[5][6]
This guide provides an in-depth comparison of two-dimensional (2D) NMR techniques, offering researchers and drug development professionals a robust, field-proven workflow for the definitive structural elucidation of this compound derivatives. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a self-validating and trustworthy analytical process.[7][8]
The Limitations of 1D NMR: Why We Need a Second Dimension
While ¹H and ¹³C NMR are the initial steps in any structural analysis, they frequently fall short when dealing with complex carbohydrate structures like ribonolactones.[9] The proton NMR spectra are often plagued by severe signal overlap in the 3.0-5.0 ppm region, where the majority of the ring protons resonate.[10] This crowding makes it nearly impossible to accurately interpret splitting patterns or assign specific protons. Consequently, relying solely on 1D data can lead to erroneous structural assignments, jeopardizing entire research programs. 2D NMR overcomes this by spreading the signals across a second frequency dimension, resolving ambiguities and revealing the intricate network of connections within the molecule.[11]
A Comparative Analysis of Key 2D NMR Experiments
The power of 2D NMR lies in its ability to reveal correlations between different nuclei. A synergistic application of several experiments is required to piece together the complete molecular puzzle.[12]
| Experiment | Correlation Type | Primary Application for Ribonolactones | Key Insight Provided |
| COSY | ¹H—¹H (through 2-3 bonds) | Tracing proton-proton spin systems along the carbon backbone. | Identifies which protons are J-coupled (adjacent) to each other, establishing direct connectivity (e.g., H1-H2, H2-H3).[13][14] |
| HSQC | ¹H—¹³C (through 1 bond) | Unambiguously assigning each proton to its directly attached carbon. | Creates a definitive map of all C-H bonds, resolving overlap from the ¹H spectrum.[14][15] |
| HMBC | ¹H—¹³C (through 2-4 bonds) | Assembling molecular fragments and identifying quaternary carbons. | Connects disparate spin systems and confirms the placement of substituents and the lactone carbonyl group.[1][14] |
| NOESY | ¹H—¹H (through space, <5 Å) | Determining relative stereochemistry and solution-state conformation. | Reveals which protons are physically close in 3D space, irrespective of bonding, which is critical for assigning cis/trans relationships.[5][13] |
An Integrated Workflow for Unambiguous Structure Validation
A logical, systematic approach is crucial for success. The following workflow integrates data from multiple experiments to build a validated molecular structure from the ground up.
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A Comparative Guide to Chiral HPLC Analysis for the Enantiomeric Purity of Ribonolactone
For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral molecules is a cornerstone of modern chemical and pharmaceutical development. Ribonolactone, a key chiral building block, is no exception. Its stereochemistry can profoundly influence the efficacy and safety of downstream products. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of this compound, supported by a discussion of alternative analytical techniques. We will delve into the rationale behind experimental choices, providing a framework for robust and reliable enantiomeric purity assessment.
The Criticality of Enantiomeric Purity in Chiral Molecules
Enantiomers, non-superimposable mirror images of a chiral molecule, possess identical physical and chemical properties in an achiral environment. However, in the chiral environment of biological systems, they can exhibit markedly different pharmacological and toxicological profiles.[1] Therefore, the accurate determination of enantiomeric excess (% ee) is a critical quality attribute in the development of chiral drugs and other bioactive compounds.
Chiral HPLC: The Gold Standard for Enantiomeric Separation
Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers.[2][3] The fundamental principle lies in the differential interaction between the enantiomers and a chiral stationary phase (CSP). This interaction leads to the formation of transient diastereomeric complexes, resulting in different retention times and, consequently, separation.[4]
Choosing the Right Chiral Stationary Phase (CSP)
The selection of an appropriate CSP is the most critical step in developing a chiral HPLC method. For a polar, polyhydroxylated molecule like this compound, polysaccharide-based and cyclodextrin-based CSPs are the most promising candidates.
-
Polysaccharide-Based CSPs: These are derived from cellulose or amylose that have been functionalized with various carbamate or ester groups.[5][6] They offer a broad range of enantioselectivity and are known for their robustness.[7] Immobilized polysaccharide phases are particularly advantageous as they are compatible with a wider range of organic solvents, offering greater flexibility in method development.[8][9] For a polar analyte like this compound, operating in polar organic mode (using mobile phases like methanol, ethanol, or acetonitrile) or Hydrophilic Interaction Chromatography (HILIC) mode is often successful.[6][10][11]
-
Cyclodextrin-Based CSPs: These utilize cyclodextrins, cyclic oligosaccharides, as the chiral selectors.[12][13] The toroidal shape of cyclodextrins allows for inclusion complexation with the analyte, contributing to chiral recognition.[12][13] Derivatized cyclodextrins offer a variety of interaction mechanisms and can be effective for separating polar compounds, particularly in reversed-phase or polar organic modes.[10][11]
Proposed Chiral HPLC Method Development for this compound
Given the absence of a specific published method for the chiral separation of this compound, a systematic screening approach is recommended. The following workflow provides a logical progression for method development.
Caption: Workflow for Chiral HPLC Method Development for this compound.
Experimental Protocol: A Starting Point for this compound Analysis
The following protocol outlines a robust starting point for the chiral HPLC analysis of this compound.
1. Sample Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in a suitable solvent (e.g., methanol or the initial mobile phase).
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
2. HPLC System and Initial Conditions:
-
HPLC System: A standard HPLC or UHPLC system equipped with a UV or Refractive Index (RI) detector.
-
Chiral Column: Start with a polysaccharide-based column such as Phenomenex Lux® Cellulose-1 or Daicel CHIRALPAK® IA (or a similar immobilized amylose or cellulose-based phase).
-
Mobile Phase:
-
Polar Organic Mode: Begin with 100% Methanol or 100% Ethanol.
-
HILIC Mode: Start with a mobile phase of 90:10 (v/v) Acetonitrile/Water.
-
-
Flow Rate: 0.5 - 1.0 mL/min for a 4.6 mm I.D. column.
-
Column Temperature: 25 °C.
-
Detection: UV at a low wavelength (e.g., 210 nm) if there is sufficient chromophore, or RI detection.
-
Injection Volume: 5-10 µL.
3. Method Optimization:
-
If partial separation is observed, systematically vary the mobile phase composition. In polar organic mode, try different alcohols or mixtures. In HILIC mode, adjust the water content.
-
Investigate the effect of small amounts of additives, such as trifluoroacetic acid (TFA) or diethylamine (DEA) (typically 0.1%), which can improve peak shape and selectivity.
-
Vary the column temperature (e.g., from 15 °C to 40 °C) to assess its impact on resolution.
-
Optimize the flow rate to balance analysis time and resolution.
Comparative Analysis with Alternative Techniques
While chiral HPLC is a dominant technique, other methods offer unique advantages and can be complementary for a comprehensive analysis of enantiomeric purity.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Chiral HPLC | Differential interaction with a chiral stationary phase.[4] | Broad applicability, high robustness, well-established.[3] | Can require extensive method development, cost of chiral columns. | Routine quality control, preparative separations. |
| Chiral GC | Separation on a chiral stationary phase in the gas phase.[14] | High efficiency and resolution, fast analysis times. | Requires volatile and thermally stable analytes; derivatization is often necessary for polar compounds like this compound. | Analysis of volatile chiral compounds or those easily derivatized. |
| NMR Spectroscopy | Use of a chiral solvating agent (CSA) to induce chemical shift differences between enantiomers.[15][16][17][18] | Provides structural information, no separation required, accurate quantification. | Lower sensitivity compared to chromatographic methods, requires higher sample concentrations.[19] | Absolute configuration determination, analysis of pure or nearly pure samples. |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte.[20][21][22][23][24] | High separation efficiency, minimal sample and solvent consumption. | Lower loading capacity, can be less robust than HPLC for routine analysis. | Analysis of small sample volumes, charged or polar molecules like carbohydrates.[21][22][23] |
Experimental Protocol: Chiral Gas Chromatography (GC) with Derivatization
For GC analysis of a polar molecule like this compound, derivatization is necessary to increase volatility and thermal stability.
Caption: Experimental Workflow for Chiral GC Analysis of this compound.
1. Derivatization (Acetylation Example):
-
Dissolve a known amount of this compound in a suitable solvent (e.g., pyridine).
-
Add acetic anhydride and heat the mixture to complete the reaction.
-
Remove the excess reagents under reduced pressure.
-
Dissolve the resulting acetylated this compound in a volatile solvent (e.g., dichloromethane) for GC analysis.
2. GC Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chiral Column: A cyclodextrin-based chiral capillary column (e.g., a G-TA phase).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: Start with an initial oven temperature and ramp to a final temperature to achieve separation.
-
Injector and Detector Temperature: Optimized to ensure efficient vaporization and detection without degradation.
Experimental Protocol: NMR Spectroscopy with a Chiral Solvating Agent (CSA)
1. Sample Preparation:
-
Dissolve a precise amount of the this compound sample in a deuterated solvent (e.g., CDCl₃ or CD₃OD) in an NMR tube.
-
Acquire a proton (¹H) NMR spectrum of the sample alone.
-
Add a molar excess of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).
-
Acquire another ¹H NMR spectrum of the mixture.
2. Spectral Analysis:
-
Compare the spectra before and after the addition of the CSA.
-
Look for the splitting of one or more signals corresponding to the protons of this compound into two distinct sets of signals, representing the two diastereomeric complexes.
-
The ratio of the integrals of these new signals corresponds to the enantiomeric ratio of the sample.
Conclusion and Recommendations
For the routine analysis of the enantiomeric purity of this compound, chiral HPLC on a polysaccharide-based stationary phase is the recommended starting point due to its versatility and robustness. A systematic screening of columns and mobile phases, particularly in polar organic or HILIC modes, is likely to yield a successful separation.
For confirmatory analysis or in situations where HPLC method development is challenging, chiral GC with derivatization offers a high-efficiency alternative. NMR spectroscopy with a chiral solvating agent is an invaluable tool for absolute configuration assignment and for the analysis of highly pure samples, providing orthogonal data to chromatographic methods. Capillary electrophoresis presents a viable option for the analysis of minute sample quantities, leveraging its high separation efficiency.
By understanding the principles and practical considerations of each of these techniques, researchers can select and implement the most appropriate method to ensure the stereochemical integrity of this compound, a critical aspect of its application in research and development.
References
- Chiral separations of polar compounds by hydrophilic interaction chromatography with evaporative light sc
- Enantiomer Separation of Basic Drugs by Capillary Electrophoresis Using Ionic and Neutral Polysaccharides as Chiral Selectors. PubMed. [Link]
- Update in the Technology and Applications of Chiral Stationary Phases.
- Chiral separations on polysaccharide stationary phases using polar organic mobile phases.
- Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection.
- Chiral column chrom
- Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents.
- APPLIC
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- Separation of neutral carbohydrates by capillary electrophoresis. PubMed. [Link]
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- Capillary electrophoresis of neutral carbohydrates: mono-, oligosaccharides, glycosides. PubMed. [Link]
- Capillary Electrophoresis of Neutral Carbohydrates.
- Chiral HPLC Column. Phenomenex. [Link]
- A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI. [Link]
- Chiral Analysis by NMR Spectroscopy: Chiral Solv
- Lux Cellulose-1 Chiral LC Columns. Phenomenex. [Link]
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. PMC - PubMed Central. [Link]
- Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy.
- Phenomenex introduces Lux i-Cellulose-5 chiral columns. Express Pharma. [Link]
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- Chiralpak IA: the new Daicel chiral HPLC column compatible with all solvents.
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- Separation of enantiomers in capillary electrophoresis. Taylor & Francis eBooks. [Link]
- INSTRUCTION MANUAL FOR CHIRALPAK® IA-3, IB-3, IB N-3, IC-3, ID-3, IE-3, IF-3, IG-3, IH-3, IJ-3, IK-3, IM-3, and IN-3 . Daicel Chiral Technologies. [Link]
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- Enantiomeric separation of drugs by High-Performance Liquid Chrom
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A Senior Application Scientist's Guide to Ribonolactone Synthesis: Comparing the Efficacy of Chemical, Heterogeneous, and Enzymatic Catalysts
Introduction: The Significance of D-Ribonolactone in Modern Synthesis
D-Ribono-1,4-lactone, a key derivative of D-ribose, stands as a cornerstone chiral building block in synthetic organic chemistry. Its rigid, stereochemically rich framework makes it an invaluable precursor for the synthesis of a multitude of biologically significant molecules, including natural products like varitriol and mannostatin, as well as crucial C-nucleoside analogues that are less susceptible to enzymatic hydrolysis than their N-nucleoside counterparts.[1][2] The efficient and selective synthesis of this lactone from its parent sugar, D-ribose, is therefore a critical challenge for researchers in medicinal chemistry and drug development. This guide provides an in-depth comparison of the primary catalytic strategies employed for this transformation, offering field-proven insights into the causality behind experimental choices and providing robust, validated protocols.
The fundamental transformation involves the selective oxidation of the anomeric carbon of D-ribose, which exists in equilibrium between its open-chain aldehyde and cyclic hemiacetal forms. The hemiacetal is oxidized to the corresponding lactone, as illustrated below.
Caption: Selective oxidation of D-Ribose to D-Ribono-1,4-lactone.
This guide will dissect three major catalytic approaches for achieving this synthesis: classical chemical oxidation, heterogeneous metal catalysis, and enzymatic catalysis. We will compare their efficacy based on yield, selectivity, reaction conditions, and catalyst reusability, providing the necessary data and protocols to empower researchers to make informed decisions for their specific synthetic goals.
The Classical Approach: Stoichiometric Chemical Oxidation
Before the advent of modern catalytic systems, the oxidation of aldoses to aldonolactones was primarily achieved using stoichiometric oxidants. The most well-documented method for this compound synthesis is the use of bromine in an aqueous medium.
Mechanism and Rationale: This method relies on the direct oxidation of the hemiacetal by bromine. The reaction is typically performed in water, and the pH must be carefully controlled. An uncontrolled drop in pH due to the formation of hydrobromic acid can inhibit the reaction and lead to unwanted side products.[3] Industrial preparations have historically involved harsh conditions, such as the epimerization of arabinonic acid salts.[3] While effective, the reliance on a stoichiometric amount of a hazardous reagent like bromine and the need for careful pH monitoring are significant drawbacks. However, an improved procedure that simplifies reagent addition and eliminates the need for constant pH monitoring has been developed, achieving a respectable overall yield of 73%.[3]
Advantages:
-
No requirement for specialized or expensive catalysts.
-
Well-established and documented procedures.
Disadvantages:
-
Requires stoichiometric amounts of a hazardous oxidant (bromine).
-
Can require careful control of reaction parameters like pH.[3]
-
Work-up can be extensive to remove reaction byproducts.
Heterogeneous Catalysis: The Pursuit of Reusability and Selectivity
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of separation, recovery, and reusability, making them highly attractive for sustainable chemical processes.[4][5][6] For carbohydrate oxidation, catalysts based on noble metals like palladium (Pd) and gold (Au) supported on materials like carbon or alumina are prevalent.
A. Palladium-Bismuth on Carbon (Pd-Bi/C): The bimetallic Pd-Bi system is a known catalyst for the selective oxidation of sugars using molecular oxygen as the ultimate oxidant. In the case of D-ribose oxidation, a 5Pd-Bi/C catalyst showed a high initial reaction rate. However, the conversion plateaued at around 40% after 3 hours.[7] This phenomenon is attributed to catalyst poisoning by the in-situ generated ribonic acid, which lowers the pH of the reaction medium and inhibits further catalytic activity.[7] This highlights a critical challenge in sugar oxidation: the acidic nature of the product can deactivate the catalyst.
B. Gold on Alumina (Au/Al₂O₃): Supported gold nanoparticles have emerged as highly effective and robust catalysts for the aerobic oxidation of alcohols and sugars under mild conditions.[8] For D-ribose oxidation, an Au/Al₂O₃ catalyst demonstrated high conversion and excellent selectivity to D-ribonolactone.[9] Under 1 MPa of O₂ pressure at 60°C, nearly quantitative conversion of D-ribose was achieved with over 98% selectivity to the desired lactone.[9] Gold catalysts are generally more resistant to acid-induced deactivation compared to palladium-based ones, explaining their superior performance in this context.
Caption: Enzymatic oxidation of D-Ribose with cofactor regeneration.
Advantages:
-
Extremely high selectivity, avoiding over-oxidation.
-
Mild reaction conditions (ambient temperature and neutral pH).
-
Environmentally benign (uses O₂ or air as the oxidant).
Disadvantages:
-
Requires a cofactor regeneration system for economic viability.
-
Enzyme stability and activity can be substrate- and condition-dependent.
-
Potential for product inhibition at high concentrations. [10]
Detailed Experimental Protocols
The following protocols are provided as self-validating systems, explaining the causality behind the chosen steps.
Protocol 1: Modified Chemical Oxidation via Bromine
(Adapted from Williams, J. D. et al., Org. Synth. 2005, 82, 75) [3] This procedure is an improvement over classical methods as it does not require constant pH monitoring.
Caption: Experimental workflow for chemical oxidation of D-Ribose.
Methodology:
-
Dissolution & Cooling: Dissolve D-ribose (1.0 mol) in deionized water in a three-necked flask equipped with a mechanical stirrer and an addition funnel. Cool the solution in an ice-salt bath to 0-5°C. The low temperature is crucial to control the exothermic reaction and prevent side reactions.
-
Buffering: Add barium carbonate (1.0 mol) to the solution to form a slurry. The BaCO₃ acts as a buffer, neutralizing the hydrobromic acid (HBr) generated during the reaction, which is essential for driving the reaction to completion. [3]3. Bromine Addition: Slowly add bromine (0.4 mol) dropwise over several hours, ensuring the temperature remains below 5°C. Vigorous stirring is necessary to ensure efficient mixing in the heterogeneous slurry.
-
Reaction Completion: After the addition is complete, allow the reaction to stir overnight, gradually warming to room temperature.
-
Work-up & Isolation: Filter the reaction mixture to remove barium salts. Carefully add sulfuric acid to the filtrate to precipitate the remaining barium ions as barium sulfate. Filter again and concentrate the aqueous solution under reduced pressure to a thick syrup.
-
Crystallization: Add absolute ethanol and heat gently to dissolve the syrup. Upon cooling and refrigeration, D-ribonolactone will crystallize. The product is then filtered, washed with cold ethanol and ether, and dried. This procedure yields approximately 73% of the product. [3]
Protocol 2: Heterogeneous Catalysis with Au/Al₂O₃
(Based on data from Green synthesis of iminosugars...) [9] This protocol outlines a typical setup for a batch reaction using a supported metal catalyst under oxygen pressure.
Methodology:
-
Reactor Setup: To a high-pressure stainless-steel autoclave, add D-ribose (0.15 g, 1.0 mmol), 1 wt% Au/Al₂O₃ catalyst (36 mg), and deionized water (10 mL).
-
Reaction Execution: Seal the reactor, purge it several times with O₂, and then pressurize to 1 MPa with O₂. Place the reactor in a heating block pre-heated to 60°C and stir the reaction mixture at a constant rate (e.g., 1000 rpm) for 2 hours.
-
Monitoring & Work-up: After the reaction, cool the reactor to room temperature and carefully vent the excess pressure. Withdraw a sample for analysis by HPLC to determine conversion and selectivity.
-
Catalyst Recovery: The catalyst can be recovered from the reaction mixture by simple filtration or centrifugation. It should be washed thoroughly with water and dried before reuse to ensure consistent activity.
Protocol 3: General Procedure for Enzymatic Synthesis
(Based on principles from Biosynthesis of lactones...) [11][10] This protocol describes a general approach for the enzymatic synthesis of this compound using a commercially available ADH and a cofactor regeneration system.
Methodology:
-
Reaction Buffer Preparation: Prepare a potassium phosphate buffer (100 mM, pH 7.5).
-
Reaction Mixture Assembly: In a temperature-controlled vessel (25-30°C), combine the following in the buffer:
-
D-Ribose (Substrate, e.g., 50-100 mM)
-
NAD⁺ (Cofactor, catalytic amount, e.g., 1 mM)
-
Horse Liver Alcohol Dehydrogenase (HLADH) (Biocatalyst, appropriate units)
-
Components of the regeneration system (e.g., synthetic flavin cofactor and a terminal oxidant like air/O₂).
-
-
Reaction Progress: Gently stir the mixture and monitor the reaction progress by taking aliquots at regular intervals and analyzing them via HPLC or GC. The disappearance of the ribose peak and the appearance of the this compound peak will indicate reaction progress.
-
Work-up: Once the reaction reaches completion (or equilibrium), the enzyme can be denatured by heat or pH change and removed by centrifugation. The product can then be isolated from the aqueous solution by extraction or chromatography. A two-phase system using an organic solvent like toluene can be employed to alleviate product inhibition and simplify extraction. [10]
Conclusion and Future Outlook
The synthesis of D-ribonolactone from D-ribose can be approached through various catalytic lenses, each with distinct advantages and challenges.
| Method | Catalyst | Yield | Selectivity | Conditions | Reusability | Key Advantage | Key Disadvantage |
| Chemical | Bromine | ~73% [3] | Good | Low Temp, pH control | None | Simple, no special catalyst | Stoichiometric, hazardous waste |
| Heterogeneous | Au/Al₂O₃ | >99% [9] | >98% [9] | Moderate Temp/Pressure | High | Catalyst is easily recycled | Requires O₂ pressure, noble metal cost |
| Heterogeneous | Pd-Bi/C | ~40% [7] | - | Mild Temp, O₂ | Low (Poisoning) | Uses O₂ as oxidant | Catalyst deactivation by product [7] |
| Enzymatic | ADH | High (est. >80%) | Excellent | Ambient Temp, Neutral pH | High (Enzyme) | Unmatched selectivity, green | Requires cofactor regeneration |
Recommendation for Researchers:
-
For small-scale, exploratory synthesis where simplicity is key, the modified bromine oxidation method is a viable starting point.
-
For large-scale, sustainable production , heterogeneous catalysis with a gold-based catalyst is the most promising approach, offering high yield, selectivity, and catalyst reusability. [9]* For applications requiring the highest purity and chirality , or for the synthesis of sensitive analogues, enzymatic catalysis is unparalleled, provided a robust cofactor regeneration system is implemented.
The future of this compound synthesis will likely focus on refining heterogeneous and enzymatic systems. Developing more acid-tolerant heterogeneous catalysts and engineering more robust and cost-effective enzyme/cofactor systems will continue to drive innovation, making this vital chiral building block more accessible for the development of next-generation therapeutics.
References
- Williams, J. D., Kamath, V. P., Morris, P. E. (2005). D-RIBONOLACTONE AND 2,3-ISOPROPYLIDENE(D-RIBONOLACTONE). Organic Syntheses, 82, 75. [Link]
- Keresszegi, C., Mallat, T., Baiker, A. (2005). Oxidation of D-ribose to D-ribonate at different pH.
- Organic Chemistry Portal. (n.d.). Synthesis of lactones and related compounds. Organic Chemistry Portal. [Link]
- MDPI. (2025).
- Zhang, Z., et al. (2014). Green synthesis of 1,5-dideoxy-1,5-imino-ribitol and 1,5-dideoxy-1,5-imino-DL-arabinitol from natural D-sugars over Au/Al2O3 and SO42-/Al2O3 catalysts.
- Zhu, D., et al. (2021). Biosynthesis of Lactones From Diols Mediated by an Artificial Flavin.
- Zhu, D., et al. (2021). Biosynthesis of lactones from diols mediated by an artificial flavin. National Institutes of Health (NIH). [Link]
- Pearson+. (2024). Oxidation of the aldehyde group of ribose yields a carboxylic acid. Pearson+. [Link]
- de Fatima, A., et al. (2015). D-Ribonolactone, A Versatile Synthetic Precursor of Biologically Relevant Scaffolds.
- Pickl, A., et al. (2016). d-Ribose Catabolism in Archaea: Discovery of a Novel Oxidative Pathway in Haloarcula Species. National Institutes of Health (NIH). [Link]
- Mitsudome, T., et al. (2008). Supported gold nanoparticles as a reusable catalyst for synthesis of lactones from diols using molecular oxygen as an oxidant under mild conditions. Green Chemistry, 10(8), 855-858.
- de Fatima, A., et al. (2015). D-Ribonolactone, A Versatile Synthetic Precursor of Biologically Relevant Scaffolds. Ingenta Connect. [Link]
- Arnold, F. H., et al. (2020). Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C–H Functionalization Strategy. Journal of the American Chemical Society, 142(38), 16273–16279. [Link]
- Wencewicz, T. (n.d.). Low cost, versatile enzymatic synthesis of beta-lactone peptides for antibiotic or serine hydrolase inhibitor drug discovery. Washington University Office of Technology Management. [Link]
- Kumar, A., et al. (2018). Heterogeneous Catalysis: A Versatile Tool for the Synthesis of Bioactive Heterocycles. CRC Press. [Link]
- Numerade. (n.d.).
- The Royal Society of Chemistry. (n.d.).
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A Comparative Analysis of Ribonolactone and Gluconolactone Reactivity: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a nuanced understanding of the chemical behavior of key molecular scaffolds is paramount. This guide provides an in-depth comparative analysis of the reactivity of two pivotal sugar-derived lactones: D-ribono-1,4-lactone (a γ-lactone) and D-glucono-1,5-lactone (a δ-lactone). By examining their structural disparities, hydrolytic stability, and susceptibility to nucleophilic attack, this document aims to equip you with the foundational knowledge to strategically select and manipulate these molecules in your synthetic and developmental endeavors.
Structural and Stereoelectronic Differences: The Foundation of Reactivity
The reactivity of a lactone is intrinsically linked to its ring size and the conformational strain therein. Ribonolactone, a five-membered γ-lactone, and gluconolactone, a six-membered δ-lactone, present a classic case study in how these structural features dictate chemical behavior.
D-Ribono-1,4-lactone possesses a nearly planar five-membered ring. This planarity minimizes angle strain but introduces significant torsional strain due to the eclipsing interactions of the substituents. The ester bond within this ring system is generally less strained compared to smaller lactones, contributing to its relative stability.
D-Glucono-1,5-lactone , on the other hand, adopts a more flexible six-membered ring that can exist in various chair and boat conformations, similar to pyranose sugars. This conformational flexibility allows for the staggering of substituents, which reduces torsional strain. However, the stability of δ-lactones can be influenced by factors such as the anomeric effect and 1,3-diaxial interactions. It has been noted that for some alicyclic compounds, the strain energy of a six-membered lactone can be greater than that of a five-membered lactone[1].
The key distinction lies in the inherent stability of the lactone ring. Generally, γ-lactones like this compound are thermodynamically more stable and less prone to ring-opening polymerization than δ-lactones like gluconolactone[1][2]. This difference in stability is a critical factor governing their hydrolytic and nucleophilic reactivity.
Hydrolytic Stability: A Tale of Two Rings
The hydrolysis of lactones to their corresponding hydroxy acids is a fundamental reaction that significantly impacts their application, particularly in aqueous environments relevant to biological systems. The rate of this hydrolysis is a direct measure of the lactone's reactivity.
Gluconolactone Hydrolysis
Gluconolactone is well-known for its spontaneous hydrolysis in aqueous solutions to form an equilibrium with gluconic acid[3][4]. This reaction is both temperature and pH-dependent, with the rate increasing significantly with higher pH and temperature[3]. The hydrolysis follows pseudo-first-order kinetics and has been extensively studied.
This compound Hydrolysis
While extensive kinetic data for the hydrolysis of D-ribono-1,4-lactone is less readily available in the literature, the general principles of lactone reactivity suggest that it is significantly more stable towards hydrolysis than gluconolactone. This increased stability is attributed to the lower ring strain of the five-membered γ-lactone ring compared to the six-membered δ-lactone ring in this context[1][2].
The following table summarizes the key differences in their hydrolytic behavior:
| Feature | D-Ribono-1,4-lactone (γ-lactone) | D-Glucono-1,5-lactone (δ-lactone) |
| Ring Size | 5-membered | 6-membered |
| Relative Stability | Generally more stable | Generally less stable |
| Hydrolysis Rate | Slower | Faster, spontaneous in water[3] |
| Influencing Factors | pH, temperature | pH, temperature[3] |
Susceptibility to Nucleophilic Attack: The Electrophilicity of the Carbonyl Carbon
The carbonyl carbon in a lactone is electrophilic and susceptible to attack by nucleophiles, leading to ring-opening. The reactivity towards nucleophiles is influenced by the steric and electronic environment of the carbonyl group.
This compound is a versatile chiral starting material in organic synthesis, frequently undergoing nucleophilic substitution reactions[5]. The accessibility of its carbonyl carbon, coupled with the stability of the resulting tetrahedral intermediate, makes it a valuable synthon.
Gluconolactone also readily reacts with nucleophiles. Its application in the synthesis of glycopolymers, for instance, involves the reaction of its lactone with amino groups to form gluconamide-substituted polymers.
Experimental Protocols for Assessing Lactone Reactivity
To empirically determine and compare the reactivity of this compound and gluconolactone, standardized experimental protocols are essential. The following section details methodologies for monitoring their hydrolysis rates.
Determination of Hydrolysis Rate Constant using HPLC
High-Performance Liquid Chromatography (HPLC) is a robust technique for monitoring the progress of a reaction by separating and quantifying the reactant (lactone) and the product (hydroxy acid) over time.
Methodology:
-
Preparation of Standard Solutions: Prepare stock solutions of the lactone and its corresponding hydroxy acid of known concentrations in a suitable solvent (e.g., acetonitrile/water).
-
Calibration Curve: Generate a calibration curve for both the lactone and the hydroxy acid by injecting a series of dilutions and plotting peak area against concentration.
-
Reaction Initiation: Dissolve a known amount of the lactone in a buffered aqueous solution at a specific pH and temperature to initiate hydrolysis.
-
Sample Collection: At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a suitable agent that stops the hydrolysis (e.g., by rapid cooling or pH adjustment).
-
HPLC Analysis: Inject the quenched sample into the HPLC system. A reversed-phase C18 column is typically used with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol)[6][7]. The separation allows for the quantification of both the remaining lactone and the formed hydroxy acid at each time point.
-
Data Analysis: Plot the concentration of the lactone as a function of time. The data can be fitted to a first-order or pseudo-first-order rate equation to determine the hydrolysis rate constant (k).
Diagram of HPLC-based Kinetic Analysis Workflow
Caption: Workflow for determining lactone hydrolysis rate constants using HPLC.
Real-time Monitoring of Hydrolysis using Quantitative NMR (qNMR) Spectroscopy
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful non-invasive technique that allows for the real-time monitoring of reaction kinetics without the need for sample quenching or separation.
Methodology:
-
Sample Preparation: Dissolve a known concentration of the lactone in a deuterated buffer solution (e.g., D₂O with phosphate buffer) directly in an NMR tube.
-
NMR Spectrometer Setup: Set up the NMR spectrometer for quantitative measurements. This includes ensuring a sufficient relaxation delay (d1) to allow for complete magnetization recovery between scans.
-
Reaction Initiation: Initiate the hydrolysis by bringing the sample to the desired temperature inside the NMR probe.
-
Time-course Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Processing and Analysis: Process the spectra and integrate the signals corresponding to specific protons of the lactone and the hydroxy acid. The change in the integral values over time is directly proportional to the change in concentration.
-
Rate Constant Determination: Plot the natural logarithm of the lactone concentration (or a ratio of integrals) against time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k).
Diagram of qNMR-based Kinetic Analysis Workflow
Caption: Workflow for real-time monitoring of lactone hydrolysis using qNMR.
Conclusion: Guiding Molecular Design and Application
The comparative analysis of this compound and gluconolactone reveals a clear distinction in their reactivity, primarily governed by their ring size and inherent strain. Gluconolactone, as a δ-lactone, is demonstrably more susceptible to hydrolysis and likely more reactive towards nucleophiles than the more stable γ-lactone, this compound.
For drug development professionals, this disparity in reactivity has profound implications. The greater stability of the this compound scaffold may be advantageous for prodrug design where slow, controlled release of the active hydroxy acid form is desired. Conversely, the more labile nature of gluconolactone could be leveraged in applications requiring rapid conversion to the open-chain form.
By understanding the fundamental principles of their reactivity and employing the robust analytical methodologies outlined in this guide, researchers can make informed decisions in the design and application of molecules incorporating these important lactone motifs.
References
- IMSERC. (n.d.). Kinetics / reaction monitoring. Northwestern University.
- Khan, S. R., & Kamal, A. (2018). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Future Medicinal Chemistry, 10(13), 1573–1596.
- Stewart, C. F., et al. (2001). High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells. Analytical Biochemistry, 297(1), 15-24.
- Foley, D. A., & G. T. Spencer. (2010). Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development. Pfizer Inc.
- Kasi, P. M., & Raftery, D. (2022). Enzyme kinetics by real-time quantitative NMR (qNMR) spectroscopy with progress curve analysis. Magnetic Resonance in Chemistry, 60(12), 1133-1142.
- Oguma, T., et al. (2001). High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma. Biological & Pharmaceutical Bulletin, 24(2), 176-180.
- Cohen, A. I., et al. (1992). Method for separation and determination of lactone and hydroxy acid forms of a new HMG CoA reductase inhibitor (RG 12561) in plasma. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 861-868.
- von Harbou, E. (2018). Quantitative NMR methods for reaction and process monitoring. Technische Universität Kaiserslautern.
- McGregor, J. P., et al. (2014). In situ study of reaction kinetics using compressed sensing NMR.
- Rocha, M. A., et al. (2022).
- Breugst, M., et al. (2019). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Organic & Biomolecular Chemistry, 17(3), 543-550.
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- Al Mualad, T., et al. (2022). Chemical structures of different γ-lactones and δ-lactones produced by microbial de novo biosynthesis. Applied Microbiology and Biotechnology, 106, 4969–4987.
- Gómez-Bombarelli, R., et al. (2008). Reactivity of lactones and GHB formation. Journal of Molecular Structure: THEOCHEM, 860(1-3), 82-88.
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A Comparative Guide to Mass Spectrometry Analysis of Ribonolactone Reaction Intermediates
For researchers and drug development professionals, the study of reaction intermediates is paramount to understanding mechanism, optimizing synthesis, and identifying metabolic pathways. Ribonolactones, core structures in many nucleoside analogue drugs and biologically active molecules, present a significant analytical challenge. Their reaction intermediates are often transient, present at low concentrations, and prone to rearrangement or hydrolysis, making their characterization a formidable task.[1][2][3]
This guide provides a comparative analysis of mass spectrometry (MS) workflows for the identification and structural elucidation of ribonolactone reaction intermediates. We move beyond simple protocol recitation to explain the causality behind methodological choices, empowering you to select and design the optimal experiment for your research needs.
The Analytical Challenge: Why Are this compound Intermediates Difficult to Study?
The primary challenge in analyzing this compound intermediates lies in their inherent instability. The five-membered lactone ring is susceptible to hydrolysis, opening into a hydroxy-carboxylic acid form, which fundamentally alters its chemical properties and biological activity.[4][5][6] Furthermore, the chiral centers and flexible ring structure can lead to a variety of closely related isomers that are difficult to distinguish.[7]
Mass spectrometry offers the requisite sensitivity and speed to "capture" these fleeting species from a complex reaction mixture.[8][9] However, the choice of MS technique is critical and dictates the quality and depth of the information obtained.
A Comparison of Mass Spectrometry Workflows
The ideal workflow depends on the analytical goal, from rapid reaction monitoring to in-depth structural characterization. We will compare three primary workflows, each leveraging different MS capabilities.
Workflow 1: Direct Infusion ESI-MS for Real-Time Reaction Monitoring
Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from solution to the gas phase with minimal fragmentation, making it ideal for studying non-covalent complexes and fragile molecules like reaction intermediates.[10] Coupled with direct infusion, it provides a rapid, continuous snapshot of the charged species within a reaction.
Causality Behind the Choice: This workflow is selected for its speed. By directly introducing the reaction mixture into the mass spectrometer, we can observe the appearance and disappearance of intermediates in near real-time. This is invaluable for preliminary mechanistic studies and for determining the optimal time point to quench a reaction for further analysis.
Experimental Protocol: Direct Infusion ESI-MS
-
Sample Preparation: Dilute the reaction mixture 1:100 to 1:1000 in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid to promote protonation). The high dilution minimizes ion suppression effects.
-
Instrumentation Setup:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is strongly recommended to obtain accurate mass measurements.
-
Infusion: Use a syringe pump to deliver the sample at a constant flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition: Acquire full scan MS data over a relevant m/z range. Monitor the intensity of ions corresponding to reactants, expected intermediates, and products over time.
-
Tandem MS (MS/MS): Perform product ion scans on ions of interest to obtain fragmentation patterns for structural confirmation.
Data Interpretation: The primary data is the mass-to-charge ratio (m/z) of the detected ions. High-resolution data allows for the calculation of elemental compositions, providing a high degree of confidence in ion identification. Fragmentation patterns (MS/MS) are used to confirm the structure. For lactones, characteristic neutral losses of water (H₂O) and carbon monoxide (CO) are often observed.[11][12]
Table 1: Comparison of Direct Infusion vs. LC-MS Workflows
| Feature | Direct Infusion ESI-MS | LC-MS/MS |
| Speed | Very Fast (seconds to minutes) | Slower (minutes per sample) |
| Specificity | Lower (risk of ion suppression) | Higher (chromatographic separation) |
| Isomer Separation | Not possible | Excellent capability |
| Primary Use Case | Rapid reaction profiling, kinetics | Detailed mixture analysis, isomer separation |
| Quantitative Power | Semi-quantitative at best | Good to excellent |
digraph "Direct_Infusion_Workflow" { graph [fontname="Arial", label="Direct Infusion ESI-MS Workflow", labelloc=t, fontsize=14]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Reaction [label="Reaction Mixture"]; Dilution [label="Dilute Sample"]; Syringe [label="Syringe Pump"]; ESI [label="ESI Source", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="HRMS Analyzer\n(Q-TOF / Orbitrap)"]; Data [label="Data Analysis\n(m/z vs. Time)"];
Reaction -> Dilution; Dilution -> Syringe; Syringe -> ESI [label="Continuous Infusion"]; ESI -> MS; MS -> Data; }
Caption: A simple workflow for real-time reaction monitoring.
Workflow 2: LC-MS/MS for Comprehensive Separation and Identification
For complex reaction mixtures, direct infusion is insufficient as isobaric and isomeric compounds cannot be resolved. Liquid Chromatography (LC) provides the necessary separation prior to mass analysis.[13]
Causality Behind the Choice: This is the gold-standard workflow for detailed analysis. LC separates components based on their physicochemical properties (e.g., polarity), resolving intermediates from starting materials, products, and byproducts. This "cleans up" the sample before it enters the mass spectrometer, drastically reducing ion suppression and allowing for the confident identification and even quantification of low-abundance species. It is the only reliable way to separate isomers that produce identical mass spectra.[5][13]
Experimental Protocol: Reversed-Phase LC-MS/MS
-
Sample Preparation: Quench the reaction at a specific time point. Dilute the sample in the initial mobile phase.
-
LC System:
-
Column: A C18 reversed-phase column is a versatile starting point for moderately polar compounds.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.
-
Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 15 minutes).
-
-
MS System:
-
Ion Source: ESI, positive ion mode.
-
Mass Analyzer: Q-TOF or Orbitrap for discovery; Triple Quadrupole (QqQ) for targeted quantification.
-
-
Data Acquisition: Use data-dependent acquisition (DDA), where the instrument performs a full scan followed by MS/MS scans on the most intense ions detected.
Data Interpretation: Each compound is now characterized by both its retention time and its m/z ratio. Isomers will typically have the same m/z but different retention times. Fragmentation spectra (MS/MS) are used for definitive structural confirmation. The characteristic fragmentation of carbohydrates and related structures often involves glycosidic bond cleavages (producing B, C, Y, and Z ions) and cross-ring cleavages (producing A and X ions).[14][15][16]
Caption: A comprehensive workflow combining LC separation with MS/MS detection.
Workflow 3: Advanced Methods - Ion Mobility and Chemical Derivatization
Sometimes, even high-resolution LC-MS/MS is not enough to resolve complex isomeric mixtures or to detect poorly ionizing intermediates.
A. Ion Mobility Spectrometry (IMS)
Causality Behind the Choice: IMS adds a third dimension of separation. After ionization but before mass analysis, ions are drifted through a gas-filled tube under a weak electric field. Their drift time is dependent on their size and shape (their collision cross-section, or CCS).[1][17] This allows for the separation of isomers that have the same mass and may even co-elute chromatographically, but have different 3D structures.[18]
B. Chemical Derivatization
Causality Behind the Choice: Derivatization is a chemical strategy to improve an analyte's detection.[19] If an intermediate is neutral or ionizes poorly, it can be reacted with a reagent to add a permanently charged or easily ionizable tag.[20] This can dramatically increase sensitivity. For lactones, derivatization can also be used to distinguish the cyclic lactone from its open-chain hydrolyzed form. For example, reacting the mixture with a reagent that specifically targets carboxylic acids would tag the hydrolyzed form but not the lactone.[21]
Experimental Protocol: Derivatization with Girard's Reagent P (for carbonyls)
-
Reaction: To a dried aliquot of the reaction mixture, add a solution of Girard's Reagent P and a mild acid catalyst (e.g., acetic acid) in methanol.
-
Incubation: Heat the reaction at 60°C for 30-60 minutes.
-
Analysis: Directly analyze the resulting mixture by LC-MS/MS. The derivatized intermediates will now carry a permanent positive charge.[21]
Caption: Conceptual diagrams of IMS and chemical derivatization.
Conclusion: A Self-Validating Approach to Intermediate Analysis
The analysis of this compound reaction intermediates requires a multi-faceted approach. No single experiment can provide all the answers. A trustworthy analysis relies on a self-validating system where data from orthogonal techniques converge.
-
Start with Direct Infusion MS for a rapid overview of the reaction landscape.
-
Employ LC-HRMS/MS as your primary tool for separation and confident identification of components in the mixture.
-
When faced with intractable isomeric complexity or low sensitivity, leverage advanced techniques like Ion Mobility Spectrometry or Chemical Derivatization .
By understanding the causality behind each workflow, researchers can move beyond black-box analysis and design robust, insightful experiments to unravel the complex chemistry of this compound reactions.
References
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A Comparative Guide to the Kinetic Studies of D-Ribono-1,4-lactone Formation and Hydrolysis
Abstract: The reversible conversion between D-ribonic acid and D-ribono-1,4-lactone is a fundamental reaction in carbohydrate chemistry with profound implications for the stability and efficacy of many pharmaceuticals, including novel RNA-based therapeutics and C-nucleoside antiviral agents. Understanding the kinetics of both the ring-closure (lactonization) and ring-opening (hydrolysis) is critical for drug development professionals in designing stable formulations and predicting shelf-life. This guide provides a comprehensive comparison of methodologies for studying these kinetics, details the mechanistic principles, and presents supporting data to guide experimental design.
Introduction: The Significance of the Ribonolactone Equilibrium
D-ribono-1,4-lactone, a five-membered cyclic ester (a γ-lactone), exists in a dynamic, pH-dependent equilibrium with its open-chain form, D-ribonic acid. This process is of paramount importance as the lactone is a key chiral precursor in the synthesis of biologically relevant molecules, including C-nucleosides that are resistant to enzymatic and acid-catalyzed degradation.[1] The stability of the lactone ring is a critical parameter; its hydrolysis can lead to loss of biological activity in therapeutic compounds. For instance, the antitumor activity of drugs like camptothecin is contingent on the integrity of their α-hydroxy-lactone ring, which is susceptible to hydrolysis at physiological pH.[2] Therefore, a thorough kinetic analysis of this equilibrium is an indispensable component of preclinical drug development and formulation science.
Core Mechanisms: Formation and Hydrolysis
The interconversion is governed by an intramolecular esterification (lactonization) and its reverse, ester hydrolysis. The position of the equilibrium and the rates of the forward and reverse reactions are highly sensitive to environmental conditions, most notably pH.
Lactonization: The formation of D-ribono-1,4-lactone occurs via an intramolecular nucleophilic attack of the C4 hydroxyl group on the C1 carboxylic acid of D-ribonic acid. This reaction is generally favored under acidic conditions.
Hydrolysis: The ring-opening of the lactone can be catalyzed by either acid or base.[3][4][5]
-
Acid-Catalyzed Hydrolysis (AAC2): In acidic media, the carbonyl oxygen of the lactone is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a water molecule.[6]
-
Base-Catalyzed Hydrolysis (BAC2): Under neutral to alkaline conditions, the hydrolysis is typically initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon, proceeding through a tetrahedral intermediate.[7][8] This pathway is often dominant under physiological conditions (pH > 6).[3]
Caption: Equilibrium between D-Ribonic Acid and D-Ribono-1,4-lactone.
Comparative Methodologies for Kinetic Analysis
Several analytical techniques can be employed to monitor the kinetics of this compound formation and hydrolysis. The choice of method depends on factors such as sensitivity, specificity, available equipment, and the need for real-time monitoring.
| Methodology | Principle | Advantages | Disadvantages | Primary Application |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of lactone and hydroxy acid based on polarity. | High specificity, sensitivity, and accuracy. Established method for stability testing.[9] | Requires sampling and quenching, not a true real-time method. | Gold standard for drug stability studies and quantitative analysis of reaction mixtures at discrete time points. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Distinguishes between the lactone and open-chain forms based on different chemical shifts of protons or carbons. | Non-invasive, real-time monitoring of the reaction mixture without perturbation. Provides structural information. | Lower sensitivity compared to HPLC, requires higher concentrations. May require deuterated solvents. | Mechanistic studies and real-time tracking of species in solution. |
| Fluorescence Spectroscopy | Applicable if either the lactone or hydroxy acid form possesses unique fluorescent properties. | High sensitivity, allows for non-perturbing, real-time measurements.[2][10] | Not universally applicable; requires a fluorescent moiety. Potential for interference from other sample components. | Ideal for compounds with intrinsic fluorescence, such as camptothecin derivatives.[2] |
| Mass Spectrometry (MS) | Used to identify and quantify reactants and products. Can be coupled with HPLC (LC-MS). | High sensitivity and specificity. Can be used with isotopically labeled water (H₂O¹⁸) to elucidate reaction mechanisms.[11] | Can be complex to quantify without appropriate standards. | Mechanistic investigations, such as determining the site of bond cleavage during hydrolysis.[11] |
Experimental Protocol: HPLC-Based Kinetic Analysis of Hydrolysis
This protocol provides a robust, self-validating framework for determining the hydrolysis rate of D-ribono-1,4-lactone under controlled pH and temperature.
Rationale: HPLC is chosen for its precision and reliability in separating and quantifying the analyte of interest from its degradation product, which is essential for accurate kinetic profiling in pharmaceutical stability studies.[9]
Caption: Workflow for HPLC-based kinetic analysis of lactone hydrolysis.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a buffer solution of the desired pH (e.g., 0.1 M phosphate buffer for pH 7.4). Ensure the buffer has sufficient capacity to maintain pH throughout the experiment.
-
Prepare a concentrated stock solution of D-ribono-1,4-lactone in a suitable, non-reactive solvent (e.g., acetonitrile or DMSO).
-
-
HPLC Method Validation:
-
Develop and validate an HPLC method capable of resolving D-ribono-1,4-lactone from D-ribonic acid. A C18 column with a mobile phase of acidified water and an organic modifier is a common starting point.
-
Establish linearity, accuracy, and precision for the quantification of both species.
-
-
Kinetic Experiment:
-
Place a known volume of the buffer into a thermostated vessel maintained at the desired temperature (e.g., 25°C, 37°C, or 50°C).
-
Initiate the reaction by adding a small aliquot of the lactone stock solution to the pre-heated buffer (time t=0). The final concentration should be within the linear range of the HPLC assay.
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a vial containing ice-cold mobile phase or another acidic solution. This step is crucial to stop further hydrolysis and ensure the sample composition reflects the specific time point.
-
-
Sample Analysis:
-
Inject the quenched samples into the HPLC system.
-
Record the peak areas for both the lactone and the resulting ribonic acid.
-
-
Data Analysis:
-
Convert peak areas to concentrations using the previously established calibration curves.
-
Lactone hydrolysis typically follows pseudo-first-order kinetics when water is in large excess.[10] Plot the natural logarithm of the remaining lactone concentration (ln[Lactone]) against time.
-
The plot should yield a straight line, and the pseudo-first-order rate constant (k_obs) is the negative of the slope.
-
The half-life (t₁/₂) of the lactone can be calculated using the formula: t₁/₂ = 0.693 / k_obs.
-
Comparative Kinetic Data: The Influence of pH
The rate of lactone hydrolysis is profoundly influenced by pH. The reaction is subject to specific acid, neutral (water-catalyzed), and specific base catalysis.
Causality: As pH increases, the concentration of the highly nucleophilic hydroxide ion (OH⁻) increases, leading to a dramatic acceleration of the base-catalyzed (BAC2) hydrolysis pathway.[3][12] Conversely, in strongly acidic conditions, the acid-catalyzed (AAC2) mechanism dominates. A V-shaped pH-rate profile is typically observed, with maximum stability occurring in the mildly acidic pH range.[9]
Table of Comparative Hydrolysis Data:
| Compound | pH | Temperature (°C) | Half-life (t₁/₂) | Equilibrium Lactone % | Reference |
| Camptothecin | 7.3 | N/A | 29.4 ± 1.7 min | 20.9 ± 0.3% | [2] |
| Camptothecin | 7.6 | N/A | Shorter than at 7.3 | Lower than at 7.3 | [2] |
| Ricobendazole | 4.8 | N/A | Maximum Stability | N/A | [9] |
| Ricobendazole | 11.0 | 24-55 | N/A | N/A | [9] |
Note: Data for D-ribono-1,4-lactone itself is sparse in compiled tables, but the principles demonstrated by other pharmaceutically relevant lactones like camptothecin are directly applicable. A slight increase in pH from 7.1 to 7.6 can cause a remarkable decrease in both the lactone half-life and its equilibrium percentage.[2]
Conclusion and Practical Implications
The kinetic study of D-ribono-1,4-lactone formation and hydrolysis is not merely an academic exercise; it is a critical tool in drug development. The methodologies and principles outlined in this guide provide a framework for:
-
Predicting Drug Stability: Kinetic data allows for the accurate prediction of a drug's shelf-life under various storage conditions.
-
Optimizing Formulations: Understanding the pH-rate profile is essential for formulating liquid dosage forms. For lactone-containing drugs, formulation in a slightly acidic buffer (e.g., around pH 4-5) often provides maximum stability.[9]
-
Informing Prodrug Design: The lactone-hydroxy acid equilibrium can be exploited in prodrug strategies, where a stable, inactive lactone is designed to hydrolyze and release the active carboxylic acid form at the physiological pH of a target tissue.
By employing robust analytical methods like HPLC and carefully controlling experimental variables such as pH and temperature, researchers can generate the high-quality kinetic data necessary to ensure the development of safe, stable, and effective pharmaceuticals.
References
- ResearchGate. (n.d.). Mechanisms of Lactone Hydrolysis in Acidic Conditions.
- Chourpa, I., et al. (1998). Kinetics of lactone hydrolysis in antitumor drugs of camptothecin series as studied by fluorescence spectroscopy. Biochimica et Biophysica Acta (BBA) - General Subjects, 1379(3), 353-366.
- Fong, W. Y., et al. (n.d.). The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. Journal of Pharmaceutical Sciences.
- Fizer, O., et al. (2020). Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications. Molecules, 25(24), 5999.
- ResearchGate. (n.d.). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions.
- Pearson. (n.d.). Lactones, Lactams and Cyclization Reactions.
- Heriot-Watt Research Portal. (2013). Mechanisms of lactone hydrolysis in acidic conditions.
- Gagliardi, M., & Bifone, A. (2018). Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone. PLOS ONE, 13(6), e0199231.
- Wikipedia. (n.d.). Lactone.
- Gómez-Bombarelli, R., et al. (2013). Mechanisms of lactone hydrolysis in neutral and alkaline conditions. The Journal of Organic Chemistry, 78(14), 6868-6879.
- Semantic Scholar. (2018). Ring-opening copolymerization thermodynamics and kinetics of γ- valerolactone/ -caprolactone.
- ResearchGate. (n.d.). Steroselective C-nucleoside synthesis using D-ribonolactone.
- ResearchGate. (n.d.). Some molecules of interest accessible from D‐(+)‐ribono‐1,4‐lactone.
- Gómez-Bombarelli, R., et al. (2013). Mechanisms of lactone hydrolysis in acidic conditions. The Journal of Organic Chemistry, 78(14), 6880-6889.
- Long, F. A., & Friedman, L. L. (1950). Determination of the Mechanism of γ-Lactone Hydrolysis by a Mass Spectrometric Method. Journal of the American Chemical Society, 72(8), 3692-3695.
- NIST. (n.d.). D-(+)-Ribono-1,4-lactone, 3TMS derivative.
- ResearchGate. (2025). D-Ribonolactone, A Versatile Synthetic Precursor of Biologically Relevant Scaffolds.
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A Comparative Guide to Ribonolactone-Derived Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, essential for advancements in pharmaceuticals and material science, the synthetic chemist's toolbox is equipped with a variety of strategies. Among the most reliable and well-established of these is the use of chiral auxiliaries. These molecular scaffolds temporarily impart their chirality to a prochiral substrate, directing the stereochemical outcome of a reaction before being cleaved and ideally recovered. While the field has been dominated by mainstays such as Evans' oxazolidinones and Oppolzer's sultams, a compelling class of auxiliaries derived from the chiral pool of carbohydrates, specifically from ribonolactone, offers unique advantages in terms of accessibility, biodegradability, and stereochemical diversity.
This guide provides an in-depth technical comparison of the performance of this compound-derived chiral auxiliaries against the benchmark Evans' and Oppolzer's auxiliaries in key asymmetric transformations: alkylation, Diels-Alder reactions, and aldol additions. By examining the experimental data and the underlying mechanistic principles, this document aims to equip researchers with the critical insights needed to select the most appropriate chiral auxiliary for their synthetic challenges.
The Foundation of Stereocontrol: An Overview of Chiral Auxiliaries
A chiral auxiliary is a stereogenic molecule that is reversibly attached to a substrate, guiding the formation of new stereocenters with a high degree of selectivity. The ideal auxiliary should be readily available in enantiomerically pure form, easily attached to the substrate, exert strong stereochemical control during the reaction, and be cleaved under mild conditions without racemization of the desired product, allowing for its recovery and reuse.[1]
Evans' Oxazolidinones and Oppolzer's Sultams: The Established Benchmarks
Developed by David A. Evans, chiral oxazolidinones are among the most widely used auxiliaries, particularly effective in asymmetric alkylations and aldol reactions.[1] Their rigid heterocyclic structure, with a substituent at the 4-position, effectively shields one face of the enolate, leading to high diastereoselectivity. Similarly, Oppolzer's sultams, derived from camphor, offer excellent stereocontrol, often in reactions where Evans' auxiliaries may be less effective, and are known for their high crystallinity, which can facilitate purification of the diastereomeric products.[1]
This compound-Derived Auxiliaries: A Carbohydrate-Based Alternative
Carbohydrates represent a vast and inexpensive source of enantiomerically pure starting materials. D-Ribonolactone, a derivative of ribose, can be readily converted into chiral auxiliaries. These auxiliaries leverage the inherent stereochemistry of the sugar backbone to influence the stereochemical outcome of reactions. A key advantage of these auxiliaries is their origin from renewable resources and their potential for greater biodegradability.
Performance Benchmark: A Comparative Analysis
The efficacy of a chiral auxiliary is ultimately judged by its performance in key chemical transformations. Here, we compare the available data for a representative this compound-derived auxiliary with the well-documented performance of Evans' and Oppolzer's auxiliaries in asymmetric alkylation, Diels-Alder, and aldol reactions.
Asymmetric Alkylation
Asymmetric alkylation is a fundamental C-C bond-forming reaction. The diastereoselectivity of this reaction is a critical measure of the auxiliary's effectiveness.
Table 1: Performance in Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| D-Ribonolactone Acetonide | Acetoacetate | Benzyl bromide | >95:5 | 85 | Moreno-Mañas et al. |
| Evans' Oxazolidinone | Propionyl imide | Benzyl bromide | >99:1 | 90-95 | Evans et al. |
| Oppolzer's Sultam | Propionyl imide | Methyl iodide | >98:2 | 85-95 | Oppolzer et al. |
Note: The data presented is representative and may vary depending on specific reaction conditions.
The D-Ribonolactone acetonide auxiliary demonstrates excellent diastereoselectivity in the alkylation of an acetoacetate substrate. While the diastereomeric ratio may be slightly lower than that typically observed with Evans' auxiliaries under optimized conditions, it represents a highly effective and more sustainable alternative. The slightly reduced steric hindrance of the this compound-derived auxiliary compared to the bulky substituents on some Evans' auxiliaries may account for this difference.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. The endo/exo selectivity and facial selectivity are key performance indicators for the chiral auxiliary.
Table 2: Performance in Asymmetric Diels-Alder Reactions (Representative Examples)
| Chiral Auxiliary | Dienophile | Diene | Diastereomeric Ratio (endo:exo) | Facial Selectivity (d.r.) | Yield (%) | Reference |
| Levoglucosenone-derived | Acrylate | Cyclopentadiene | >95:5 | >98:2 | 90 | Sarotti et al.[2] |
| Evans' Oxazolidinone | Acryloyl imide | Cyclopentadiene | >99:1 | >98:2 | 85-95 | Evans et al. |
| Oppolzer's Sultam | Acryloyl sultam | Cyclopentadiene | >95:5 | >98:2 | 90-98 | Oppolzer et al. |
The data from the levoglucosenone-derived auxiliary suggests that carbohydrate-based auxiliaries can be highly effective in controlling the stereochemical outcome of Diels-Alder reactions, achieving results comparable to the established auxiliaries. The rigid bicyclic structure of the sugar derivative effectively shields one face of the dienophile, leading to high facial selectivity.
Asymmetric Aldol Addition
The aldol reaction is a cornerstone of organic synthesis for the formation of β-hydroxy carbonyl compounds, creating up to two new stereocenters.
Direct experimental data for the performance of a simple this compound ester in an asymmetric aldol reaction is not extensively documented in readily accessible literature. However, the principles of stereocontrol observed in alkylation and Diels-Alder reactions are expected to translate to aldol additions. The coordination of the enolate and the aldehyde to a Lewis acid, influenced by the steric environment of the chiral auxiliary, is the key determinant of the stereochemical outcome.
Table 3: Typical Performance in Asymmetric Aldol Additions
| Chiral Auxiliary | Enolate Source | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Evans' Oxazolidinone | Propionyl imide | Isobutyraldehyde | >99:1 (syn) | 80-95 | Evans et al. |
| Oppolzer's Sultam | Propionyl sultam | Benzaldehyde | >98:2 (syn) | 85-95 | Oppolzer et al. |
Given the performance of other carbohydrate-derived auxiliaries in related transformations, it is reasonable to anticipate that a this compound-derived auxiliary would also provide good to excellent levels of diastereoselectivity in aldol reactions, likely favoring the syn aldol product. Further experimental investigation is warranted to fully benchmark its performance.
Experimental Protocols
To provide a practical context for the application of these auxiliaries, the following are representative experimental protocols.
General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.
Protocol 1: Asymmetric Alkylation using D-Ribonolactone Acetonide Auxiliary (Adapted from Moreno-Mañas et al.)
-
Preparation of the Acetoacetate Ester: To a solution of 2,3-O-isopropylidene-γ-D-ribonolactone (1.0 eq.) in dry dichloromethane at 0 °C is added diketene (1.2 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The reaction is stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the acetoacetate ester.
-
Alkylation: To a solution of the acetoacetate ester (1.0 eq.) in dry THF at -78 °C is added sodium hexamethyldisilazide (NaHMDS) (1.1 eq.). The mixture is stirred for 30 minutes, followed by the addition of the alkylating agent (e.g., benzyl bromide, 1.2 eq.). The reaction is allowed to warm to room temperature and stirred until completion.
-
Work-up and Analysis: The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The diastereomeric ratio is determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.
-
Cleavage of the Auxiliary: The alkylated product can be subjected to transesterification or hydrolysis under standard conditions to yield the desired chiral product and recover the this compound auxiliary.
Protocol 2: Asymmetric Diels-Alder Reaction using an Evans' Oxazolidinone Auxiliary (General Procedure)
-
Acylation of the Auxiliary: To a solution of the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, 1.0 eq.) in dry dichloromethane at 0 °C is added triethylamine (1.5 eq.) followed by the dropwise addition of acryloyl chloride (1.2 eq.). The reaction is stirred at 0 °C for 1 hour and then at room temperature until completion.
-
Diels-Alder Reaction: The crude N-acryloyl oxazolidinone solution is cooled to -78 °C, and a Lewis acid (e.g., diethylaluminum chloride, 1.1 eq.) is added. After stirring for 15 minutes, the diene (e.g., cyclopentadiene, 2.0 eq.) is added. The reaction is stirred at -78 °C for several hours.
-
Work-up and Analysis: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried and concentrated. The endo:exo ratio and diastereomeric excess are determined by ¹H NMR spectroscopy or chiral HPLC analysis.
-
Cleavage of the Auxiliary: The Diels-Alder adduct can be hydrolyzed (e.g., with LiOH/H₂O₂) or reduced (e.g., with LiBH₄) to afford the corresponding chiral carboxylic acid or alcohol, respectively, and the recovered auxiliary.
Mechanistic Insights and Rationale for Stereoselectivity
The stereochemical outcome of these reactions is governed by the formation of a well-defined transition state where the chiral auxiliary effectively blocks one face of the reactive intermediate.
Caption: Simplified model for stereodifferentiation by a chiral auxiliary.
In the case of the D-Ribonolactone acetonide auxiliary , the fused ring system creates a rigid conformation. The isopropylidene group and the lactone ring create a sterically demanding environment that directs the incoming electrophile to the less hindered face of the enolate.
For Evans' oxazolidinones , the substituent at the C4 position of the oxazolidinone ring plays a crucial role in shielding one face of the Z-enolate, which is formed upon deprotonation. This chelated enolate then reacts with the electrophile from the unshielded face, leading to the observed high diastereoselectivity.
Conclusion and Future Outlook
This compound-derived chiral auxiliaries present a viable and attractive alternative to the more traditional auxiliaries in asymmetric synthesis. The experimental data available, particularly in asymmetric alkylation, demonstrates their high efficiency in controlling stereochemistry. Their derivation from abundant, renewable carbohydrate sources addresses the growing demand for more sustainable chemical methodologies.
While a comprehensive, direct comparison across all major asymmetric transformations is still emerging in the literature, the existing evidence strongly suggests that carbohydrate-based auxiliaries, including those from this compound, can perform on par with established auxiliaries like Evans' oxazolidinones and Oppolzer's sultams.
For researchers and drug development professionals, the choice of a chiral auxiliary will always depend on a multitude of factors, including the specific transformation, desired stereoisomer, cost, and scalability. This guide serves to highlight that the chiral pool of carbohydrates, and specifically this compound, offers a rich and underexplored territory for the development of novel, effective, and sustainable chiral auxiliaries. Further research into the application of this compound-derived auxiliaries in a broader range of asymmetric reactions is highly encouraged and promises to yield valuable tools for the synthesis of complex chiral molecules.
References
- Evans, D. A., et al. (1981). Stereoselective aldol condensations. 2. The use of boron enolates of chiral N-acyloxazolidones. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]
- Sarotti, A. M., Spanevello, R. A., & Suárez, A. G. (2006). Highly diastereoselective Diels-Alder reaction using a chiral auxiliary derived from levoglucosenone. Organic letters, 8(7), 1487-1490. [Link]
- Moreno-Mañas, M., Trepat, E., Sebastián, R. M., & Vallribera, A. (1997). Asymmetric Synthesis of Quaternary α-Amino Acids Using D-Ribonolactone Acetonide as a Chiral Auxiliary. Molecules, 2(8), 130-136. [Link]
- Oppolzer, W. (1987). Camphor derivatives as chiral auxiliaries in asymmetric synthesis. Tetrahedron, 43(9), 1969-2004. [Link]
- Machado, A. H., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
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A Comparative Guide to the Bioactivity of C-Nucleosides Synthesized from D-Ribonolactone
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has positioned C-nucleosides at the forefront of medicinal chemistry. Unlike their naturally occurring N-nucleoside counterparts, C-nucleosides possess a carbon-carbon bond between the sugar moiety and the heterocyclic base.[1] This structural modification imparts significant metabolic stability by rendering them resistant to enzymatic and hydrolytic cleavage.[2][3] D-ribonolactone, a readily available chiral starting material derived from D-ribose, serves as a versatile precursor for the stereoselective synthesis of a diverse array of C-nucleosides.[3][4][5] This guide provides a comparative analysis of the bioactivity of various C-nucleosides synthesized from D-ribonolactone, supported by experimental data and synthetic methodologies.
The Synthetic Advantage: From Ribonolactone to C-Nucleosides
The synthesis of C-nucleosides from D-ribonolactone typically proceeds through a convergent approach, involving the coupling of a pre-synthesized heterocyclic moiety with the ribosyl scaffold.[1][6] A common and effective strategy involves the nucleophilic addition of an organometallic (hetero)aryl species to a protected D-ribonolactone.[7][8] This initial step forms a lactol intermediate, which, upon subsequent deoxygenation and reduction, yields the desired C-nucleoside. The stereochemical outcome of this process is a critical consideration, as the biological activity of nucleoside analogues is often highly dependent on the anomeric configuration.[1] Fortunately, the reaction conditions can often be tuned to favor the formation of the biologically preferred β-anomer.[6]
Key Synthetic Transformation:
Caption: General synthetic route from D-ribonolactone to C-nucleosides.
Comparative Bioactivity: A Spectrum of Therapeutic Potential
C-nucleosides derived from D-ribonolactone have demonstrated a broad range of biological activities, including potent antiviral and anticancer properties. The ability to readily modify both the sugar and the heterocyclic base allows for the generation of extensive compound libraries for structure-activity relationship (SAR) studies.[6]
The enhanced stability of the C-glycosidic bond makes C-nucleosides attractive candidates for antiviral drug development.[2] Many viral polymerases can recognize and incorporate these analogues into growing nucleic acid chains, leading to chain termination or increased mutation rates.[9]
A notable example is the development of C-nucleoside analogues as inhibitors of the hepatitis C virus (HCV) NS5B polymerase.[2] Modifications at the 2'-position of the ribose sugar, such as the introduction of a methyl group, have been shown to be crucial for potent anti-HCV activity.[2] The synthesis of 2'-C-methyl C-nucleosides often begins with a suitably modified D-ribonolactone precursor.
Table 1: Comparative Anti-HCV Activity of 2'-C-Methyl C-Nucleoside Analogues
| Compound | Heterocyclic Base | EC50 (µM) |
| Analogue A | 7-deazaadenine | 0.5 |
| Analogue B | Pyrrolotriazine | 1.2 |
| Analogue C | Guanosine mimic | >10 |
Data is hypothetical and for illustrative purposes.
The data in Table 1 highlights the critical role of the heterocyclic base in determining antiviral potency. While all three analogues share the same 2'-C-methylribose scaffold, variations in the base lead to significant differences in their ability to inhibit viral replication.
The antimetabolic properties of nucleoside analogues have long been exploited in cancer chemotherapy.[10][11] C-nucleosides can interfere with cellular processes by inhibiting key enzymes involved in nucleic acid synthesis or by being incorporated into DNA and RNA, ultimately leading to apoptosis.[10]
Modifications to the sugar moiety, particularly at the 2'-position, have yielded C-nucleosides with promising anticancer activity.[12] For instance, the introduction of branched alkylthio groups at the C2' position of arabinonucleosides has resulted in compounds with low micromolar cytotoxicity against various cancer cell lines.[12]
Table 2: In Vitro Cytotoxicity of 2'-C-Branched Arabino-C-Nucleosides
| Compound | Cell Line | IC50 (µM) |
| 2'-CH2SBu-ara-C-uridine | HeLa | 2.5 |
| 2'-CH2SAc-ara-C-uridine | A549 | 5.1 |
| Unmodified ara-C-uridine | HeLa | >50 |
Data is hypothetical and for illustrative purposes.
These findings underscore the potential of C-nucleosides derived from this compound as a source of novel anticancer agents. The modularity of their synthesis allows for the systematic exploration of chemical space to optimize potency and selectivity.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol outlines a standard method for assessing the cytotoxic effects of C-nucleoside analogues on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the C-nucleoside analogues in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
D-ribonolactone has proven to be an invaluable chiral building block for the synthesis of a diverse range of C-nucleosides with significant therapeutic potential.[3] The inherent stability of the C-glycosidic bond, coupled with the synthetic tractability of the this compound scaffold, allows for the creation of novel antiviral and anticancer agents.[2][12] The comparative bioactivity data presented herein, though illustrative, highlights the importance of systematic structural modifications in optimizing the pharmacological properties of these promising compounds. Future research in this area will undoubtedly continue to leverage the versatility of D-ribonolactone to develop the next generation of C-nucleoside therapeutics.
References
- Steroselective C-nucleoside synthesis using D-ribonolactone. A.... - ResearchGate. (n.d.).
- Meppen, M., Luttens, A., Froeyen, M., & Herdewijn, P. (2018). Discovery and Synthesis of C-Nucleosides as Potential New Anti-HCV Agents. Molecules, 23(7), 1733. [Link]
- Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides - PMC. (n.d.).
- D-Ribonolactone, A Versatile Synthetic Precursor of Biologically Relevant Scaffolds. (2025, August 10).
- De Clercq, E. (2015). C-Nucleosides To Be Revisited. Journal of Medicinal Chemistry, 58(15), 5833-5847. [Link]
- Merino, P. (2008). Current developments in the synthesis and biological activity of aza-C-nucleosides: immucillins and related compounds. Current Medicinal Chemistry, 15(11), 1048-1065. [Link]
- Good, S. T., West, A., O'Dowd, H., et al. (2023). Discovery of C-Linked Nucleoside Analogues with Antiviral Activity against SARS-CoV-2. ACS Infectious Diseases, 9(5), 1015-1027. [Link]
- Good, S. T., West, A., O'Dowd, H., et al. (2024, May 10). Discovery of C-Linked Nucleoside Analogues with Antiviral Activity against SARS-CoV-2.
- Nagy, V., Toth, E., Borbely, A., et al. (2021). Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides. Molecules, 26(11), 3169. [Link]
- Matsuda, A., & Sasaki, T. (2004). Antitumor activity of sugar-modified cytosine nucleosides. Cancer Science, 95(2), 105-111. [Link]
- Müller, M., & Fessner, W. D. (2023, November 28). C-Ribosylating Enzymes in the (Bio)Synthesis of C-Nucleosides and C-Glycosylated Natural Products.
- Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. (n.d.).
- C-Nucleosides: Synthetic Strategies and Biological Applications | Request PDF. (2025, August 6).
- Nucleosides with Fluorinated Nucleobases for Antiviral and Anticancer Therapies. (n.d.).
- Wang, H., & MacMillan, D. W. C. (2019). Diastereoselective Synthesis of Aryl C-Glycosides from Glycosyl Esters via C–O Bond Homolysis. Journal of the American Chemical Society, 141(42), 16998-17003. [Link]
- Serra, I., & Terrazas, M. (2020, January 10). Fluorinated Nucleosides as an Important Class of Anticancer and Antiviral Agents. Taylor & Francis Online. [Link]
- Asymmetric Synthesis of Quaternary Amino Acids Using D-Ribonolactone Acetonide as a Chiral Auxiliary - Sciforum. (1997, August 5).
- Eyer, L., Zouharova, D., & Nencka, R. (2017). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. Antiviral Chemistry and Chemotherapy, 25(2), 46-59. [Link]
- (PDF) Synthesis of C-Nucleosides - ResearchGate. (2025, April 24).
- Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis - PubMed Central. (2025, June 5).
- Kurreck, A., & Miller, G. J. (2024). Purine nucleoside antibiotics: recent synthetic advances harnessing chemistry and biology. Natural Product Reports, 41(1), 10-22. [Link]
- Chiral pool - Wikipedia. (n.d.).
- Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. (n.d.).
- Maimone, T. J., & Voica, A. F. (2018). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. The Journal of Organic Chemistry, 83(15), 7749-7764. [Link]
- Biocatalytic synthesis of ribonucleoside analogues using nucleoside transglycosylase-2. (n.d.).
- (PDF) Synthesis of Some New C-Nucleosides by Used - Amanote Research. (2008, July 17).
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A Senior Application Scientist's Review of Analytical Techniques for Ribonolactone Characterization
An authoritative guide to the analytical techniques essential for the characterization of Ribonolactone, a critical biomarker for oxidative stress. This document provides researchers, scientists, and drug development professionals with a detailed comparison of chromatographic and spectroscopic methods, complete with field-proven insights and experimental protocols.
The precise characterization of this compound, a key product of RNA oxidation, is fundamental to understanding its role as a biomarker in cellular stress and disease. The inherent instability of this molecule, however, presents considerable analytical hurdles. This guide offers an in-depth comparison of the principal analytical techniques for this compound characterization, designed to equip researchers with the knowledge to make informed methodological decisions. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our discussion in authoritative references.
Chromatographic Techniques: Separation and Quantification
Chromatographic methods are the workhorses for isolating and quantifying this compound from complex biological samples. Their high resolving power and sensitivity, especially when coupled with mass spectrometry, make them indispensable.
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier technique for separating non-volatile compounds like this compound from intricate mixtures. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is the most common approach.
Expertise & Experience: The choice of a C18 column is deliberate; its long alkyl chains provide the necessary hydrophobicity to retain and separate the various polar nucleosides resulting from RNA hydrolysis. A gradient elution, where the mobile phase composition is changed over time, is critical. Starting with a highly aqueous mobile phase allows for the elution of very polar compounds, while gradually increasing the organic solvent concentration enables the elution of progressively less polar analytes, ensuring that all components, including this compound, are resolved effectively.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
Sample Preparation: Digest 10-20 µg of RNA using nuclease P1 followed by bacterial alkaline phosphatase to hydrolyze the RNA into individual nucleosides.
-
Chromatographic System: Utilize an HPLC system equipped with a UV detector.
-
Column: Waters Acquity UPLC BEH C18 column (100 mm × 2.1 mm; 1.7 μm particle diameter) or equivalent.[1]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 100% Solvent A.
-
5-25 min: Linear gradient to 80% Solvent A / 20% Solvent B.
-
25-30 min: Hold at 80% A / 20% B.
-
30-35 min: Return to 100% Solvent A and re-equilibrate.
-
-
Flow Rate: 0.2 mL/min.
-
Detection: Monitor the eluent at 254 nm.
-
Quantification: Compare the integrated peak area of the analyte to a calibration curve generated from pure this compound standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides unparalleled sensitivity and structural confirmation. However, because carbohydrates and their derivatives like this compound are non-volatile, a critical derivatization step is required to make them amenable to gas-phase analysis.
Trustworthiness: This protocol's reliability is enhanced by converting the analyte into a volatile trimethylsilyl (TMS) derivative.[2] The subsequent mass spectrometric analysis provides a unique fragmentation pattern, or "fingerprint," for the derivatized this compound. Operating in Selected Ion Monitoring (SIM) mode, where the mass spectrometer only detects specific, characteristic ions, drastically reduces chemical noise and increases confidence in the identification.
Experimental Protocol: GC-MS Analysis via Silylation
-
Sample Hydrolysis & Drying: Hydrolyze the RNA sample as described for HPLC and lyophilize to complete dryness.
-
Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 70°C for 30 minutes to form TMS derivatives.
-
GC-MS System:
-
Column: DB-35MS or similar mid-polarity capillary column (e.g., 60 m × 0.25 mm × 0.25 µm).[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Temperature Program:
-
Initial Temperature: 70°C, hold for 1 min.
-
Ramp 1: Increase to 220°C at 8°C/min.
-
Ramp 2: Increase to 260°C at 10°C/min, hold for 8 min.[3]
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Scan mode (for identification) or Selected Ion Monitoring (SIM) mode (for quantification).
-
Comparative Data: Chromatographic Techniques
| Feature | HPLC-UV | GC-MS |
| Principle | Liquid-phase separation of non-volatile analytes | Gas-phase separation of volatile/derivatized analytes |
| Sensitivity | Moderate (ng-µg range) | High (pg-ng range) |
| Specificity | Lower (based on retention time) | High (based on retention time and mass spectrum) |
| Sample Preparation | Simple hydrolysis | Hydrolysis followed by mandatory derivatization |
| Structural Information | Minimal | High (molecular weight and fragmentation pattern) |
| Primary Application | Quantification of known analytes | Definitive identification and quantification |
Workflow for this compound Characterization
Caption: A generalized workflow for the analysis of this compound.
Spectroscopic Techniques: Definitive Structure Elucidation
While chromatography excels at separation, spectroscopy provides the definitive structural information needed for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the molecular structure of organic compounds in solution. For this compound, 1D (¹H, ¹³C) and 2D NMR experiments (like COSY and HSQC) are used to map the connectivity of atoms.
Authoritative Grounding: The identification of lactone-ring size and conformation in this compound derivatives has been a subject of study for decades.[4][5] NMR techniques, particularly ¹H-¹H NOESY, are invaluable for this purpose, allowing for the reliable assignment of the molecule's structure and stereochemistry in its solution state.[4][6] The chemical shifts observed in ¹H and ¹³C spectra provide direct evidence of the local electronic environment of each atom, confirming the presence of the lactone ring and the stereochemistry of the hydroxyl groups.[4][7]
X-ray Crystallography
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid.[8][9] It provides an unambiguous structural model by analyzing how a crystal diffracts a beam of X-rays.
Expertise & Experience: The primary challenge for this technique is obtaining a high-quality single crystal of this compound, which can be difficult due to its high solubility and potential instability. However, when successful, the resulting crystal structure provides indisputable evidence of molecular connectivity and stereochemistry, serving as the ultimate validation for data obtained by other methods.[5] For complex derivatives, X-ray analysis is often essential for correct structural assignment.[5]
Logical Relationship of Analytical Techniques
Caption: Interplay between chromatographic and spectroscopic techniques.
Conclusion
The robust characterization of this compound necessitates a multi-technique approach. Chromatographic methods, particularly HPLC and GC-MS, are essential for the separation and quantification of this compound from biological matrices. Spectroscopic techniques like NMR and X-ray crystallography provide the unambiguous structural information required for definitive identification. The selection of a specific workflow will be dictated by the analytical objective, whether it is routine quantification or novel structural elucidation. As analytical instrumentation continues to advance, particularly in the realm of high-resolution mass spectrometry, our ability to detect and understand the roles of molecules like this compound in human health and disease will undoubtedly expand.
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An Economic Comparison of Ribonolactone Production Methodologies: A Guide for Researchers and Drug Development Professionals
D-Ribono-1,4-lactone, a key chiral precursor, is fundamental in the synthesis of a wide array of biologically significant molecules, including antiviral nucleoside analogs and complex natural products.[1][2][3] Its utility in medicinal chemistry and drug development pipelines necessitates a thorough understanding of the economic and practical trade-offs associated with its various production methods. This guide provides an in-depth, objective comparison of the primary synthesis routes for Ribonolactone, offering the technical insights and experimental data required for informed decision-making in both research and industrial settings.
Classical Chemical Synthesis: The Established Workhorse
The most conventional route to D-Ribonolactone begins with the oxidation of D-ribose. This method, while established, presents a classic cost-benefit scenario involving reagent expense, yield, and purification complexity.
Causality in Experimental Choices
The choice of an oxidizing agent is a critical determinant of both cost and efficiency. Bromine in an aqueous solution of sodium bicarbonate is a frequently employed method.[2][4] The bicarbonate is crucial for maintaining a pH that favors the lactonization of the intermediate ribonic acid while mitigating side reactions. The subsequent purification steps, typically involving crystallization from ethanol, are designed to remove inorganic salts and unreacted starting materials, directly impacting the final purity and overall process cost.[4] While effective, this method involves the handling of hazardous bromine and can present challenges in achieving high purity without multiple recrystallization steps, each contributing to yield loss.
Representative Experimental Protocol: Bromine Oxidation of D-Ribose
-
Reaction Setup : A solution of D-ribose and sodium bicarbonate in water is prepared in a three-necked flask equipped with a mechanical stirrer and an addition funnel, cooled in an ice-water bath.[4]
-
Oxidation : Bromine is added dropwise to the vigorously stirred solution, maintaining the reaction temperature below 5°C.[4]
-
Quenching : After the addition is complete, the reaction is stirred for an additional hour. Any remaining orange color from excess bromine is discharged by the addition of sodium bisulfite.[4]
-
Workup and Isolation : The aqueous solution is concentrated under reduced pressure. The resulting slurry is then treated with absolute ethanol to precipitate inorganic salts.[4]
-
Crystallization : The ethanolic solution is filtered, and the filtrate is cooled to induce crystallization of D-Ribonolactone. The crystals are collected by filtration, washed with cold ethanol and ether, and dried under vacuum.[4]
Workflow Diagram: Chemical Synthesis
Caption: Workflow for the chemical synthesis of D-Ribonolactone via bromine oxidation.
Biotechnological Production: The "Green" Frontier
Leveraging microbial fermentation to produce valuable chemicals is a rapidly advancing field, offering potential advantages in sustainability and cost, particularly at scale.[5][6] While direct fermentation to this compound is not yet a mainstream industrial process, the production of related lactones and organic acids via fermentation provides a strong economic and procedural blueprint.[6][7]
Causality in Experimental Choices
The economic viability of a fermentation process is heavily dependent on several key factors: the cost of the fermentation medium, the productivity of the microbial strain (titer and yield), and the complexity of downstream processing (DSP).[8][9][10] Genetically engineered microorganisms, such as Yarrowia lipolytica, have been successfully used to produce other lactones from inexpensive feedstocks like castor oil.[6] The choice of a "generally regarded as safe" (GRAS) organism can simplify regulatory approval and reduce costs. Downstream processing for secreted products often involves liquid-liquid extraction or adsorption, which can be energy and solvent-intensive, representing a significant portion of the total production cost.[11][12]
Generalized Experimental Protocol: Fermentative Production
-
Strain Development : A suitable microbial host (e.g., E. coli, S. cerevisiae, or Y. lipolytica) is genetically engineered with the necessary metabolic pathways to convert a simple carbon source into the target molecule or a direct precursor.
-
Inoculum Preparation : A seed culture of the production strain is grown in a nutrient-rich medium to generate sufficient biomass for inoculation of the main bioreactor.
-
Fermentation : The production-scale bioreactor, containing a sterilized, cost-effective medium (e.g., based on corn steep liquor or molasses), is inoculated. Key parameters such as pH, temperature, dissolved oxygen, and nutrient feeding are tightly controlled to maximize product formation.
-
Harvest and Cell Separation : Once the fermentation reaches its target product concentration, the broth is harvested. The microbial cells are separated from the liquid medium via centrifugation or microfiltration.
-
Downstream Processing (DSP) : The cell-free broth undergoes a series of purification steps. This can include liquid-liquid extraction to isolate the product, followed by chromatography or distillation to achieve the desired purity.
-
Final Product Formulation : The purified product is concentrated, potentially crystallized, and dried to yield the final, stable form.
Workflow Diagram: Biotechnological Production
Caption: Generalized workflow for the biotechnological production of this compound.
Enzymatic Synthesis: The Precision Approach
Enzymatic synthesis combines the high selectivity of biocatalysis with the controlled environment of chemical processes. This method can offer high yields and purities while operating under mild conditions, but the primary economic consideration is the cost and stability of the enzyme itself.
Causality in Experimental Choices
The core of this method is the selection or engineering of a highly specific and efficient enzyme, such as a lactonase or an oxidase. The chemoenzymatic synthesis of D-(+)-ribono-1,4-lactone from cellulose-derived levoglucosenone (LGO) is a prime example.[1] This route involves a sustainable Baeyer-Villiger oxidation catalyzed by an enzyme, showcasing the potential for green chemistry principles.[1] Immobilizing the enzyme on a solid support is a common strategy to enhance its stability and enable its reuse over multiple batches, which is critical for making the process economically feasible. The reaction conditions (pH, temperature, solvent) are optimized to maximize enzyme activity and lifespan.
Generalized Experimental Protocol: Enzymatic Synthesis
-
Enzyme Preparation : The required enzyme is produced (typically via fermentation), purified, and, if applicable, immobilized on a solid support material.
-
Reaction Setup : The substrate (e.g., D-ribonic acid or a precursor) is dissolved in a suitable buffer system.
-
Biocatalytic Conversion : The immobilized or free enzyme is added to the substrate solution. The reaction is incubated under optimal temperature and pH with gentle agitation. Progress is monitored by techniques like HPLC.
-
Enzyme Recovery : If using an immobilized enzyme, it is recovered by simple filtration for reuse. If a free enzyme is used, it may be removed by denaturation and filtration or by other purification methods.
-
Product Isolation and Purification : The reaction mixture is worked up to isolate the this compound. This may involve solvent extraction, concentration, and crystallization, similar to chemical synthesis but often simplified due to the high selectivity of the enzymatic reaction.
Workflow Diagram: Enzymatic Synthesis
Caption: Workflow for the enzymatic synthesis of this compound, highlighting enzyme reuse.
Quantitative Economic Comparison
The selection of a production method is ultimately a multi-variable decision. The following table summarizes the key economic and performance indicators for each approach to facilitate a direct comparison.
| Parameter | Chemical Synthesis | Biotechnological Production | Enzymatic Synthesis |
| Starting Material Cost | Moderate to High (D-Ribose is a relatively costly sugar)[1] | Low (Utilizes inexpensive feedstocks like glucose, glycerol)[7][10] | Variable (Depends on the cost of the specific precursor) |
| Reagent/Media Cost | High (Bromine, organic solvents)[4] | Low to Moderate (Salts, nitrogen source, cheap carbon source)[8] | High (Initial cost of enzyme/cofactors, though reusable) |
| Energy Consumption | Moderate (Heating for crystallization, vacuum for drying) | High (Sterilization, agitation, aeration, downstream processing)[13] | Low (Typically operates at or near ambient conditions) |
| Downstream Processing | Moderate Complexity (Crystallization, filtration, potential for chromatography) | High Complexity (Cell separation, extraction, extensive purification)[11][14] | Low to Moderate Complexity (Simplified due to high reaction selectivity) |
| Typical Yield | 30-75% (Varies significantly with procedure and scale)[1][15] | Variable (Highly dependent on strain engineering and process optimization) | High (>90% conversion is often achievable) |
| Product Purity | Good to Excellent (Requires careful crystallization) | Variable (Potential for contaminating metabolites requires robust DSP) | Excellent (High selectivity minimizes byproducts) |
| Scalability | Well-established, but can be limited by reactor size and heat transfer. | Excellent (Standard industrial fermentation technology is highly scalable) | Moderate (Limited by enzyme production capacity and stability at scale) |
| Environmental Impact | High (Use of hazardous reagents and organic solvents) | Low to Moderate (Aqueous systems, but can have high water usage)[5] | Low (Mild, aqueous conditions, potential for enzyme reuse) |
Conclusion and Strategic Recommendations
Each method for producing this compound possesses a distinct economic and operational profile, making the "best" choice highly dependent on the specific application and scale.
-
Chemical Synthesis remains a viable and well-documented option for laboratory-scale and small-scale production where initial setup costs need to be minimized and expertise in synthetic organic chemistry is readily available. Its primary drawbacks are the cost and handling of hazardous materials and the often moderate yields.
-
Biotechnological Production represents the most promising route for large-scale, industrial manufacturing where cost-per-kilogram is the dominant driver.[5] While the initial investment in strain development and fermentation infrastructure is significant, the use of inexpensive, renewable feedstocks provides a clear economic advantage at scale.[7][10] The major challenge lies in the complexity and cost of downstream processing, which can account for a substantial portion of the total production cost.[11]
-
Enzymatic Synthesis offers an elegant compromise, providing the high purity and yield characteristic of biocatalysis without the complexities of live-cell fermentation. This method is ideal for producing high-value, pharmaceutical-grade this compound at a moderate scale. The economic feasibility hinges on the development of robust, reusable enzymes to amortize the high initial cost of the biocatalyst.
For drug development professionals and researchers, a hybrid approach may be optimal: employing chemical synthesis for initial, small-quantity exploratory work, and transitioning to an enzymatic or biotechnological route as a compound progresses through the development pipeline and demand for the this compound starting material increases. The continued development of engineered microbes and novel, stable enzymes will undoubtedly continue to shift the economic balance, further favoring biological production methods in the future.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ribonolactone: Ensuring Safety, Compliance, and Scientific Integrity
As a Senior Application Scientist, my focus extends beyond the application of chemical compounds to their entire lifecycle within the laboratory, including their safe and compliant disposal. This guide provides researchers, scientists, and drug development professionals with essential, step-by-step procedures for the proper disposal of ribonolactone. Our approach is grounded in the principle of proactive safety: in the absence of comprehensive hazard data, we treat the substance with the caution it warrants, ensuring the protection of both laboratory personnel and the environment.
Hazard Assessment and Regulatory Context
This compound is a monosaccharide and a butan-4-olide, often used as a building block in chemical synthesis.[1][2][3] While some Safety Data Sheets (SDS) indicate that it is not considered hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.122), a crucial finding from the Cosmetic Ingredient Review (CIR) panel is that the available data are insufficient to formally determine its safety under intended use conditions.[1][4]
This lack of comprehensive toxicological and ecological data necessitates a conservative approach.[1][5] The responsibility for proper chemical waste management falls upon the generator, as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and enforced by the Occupational Safety and Health Administration (OSHA).[6][7][8][9] Therefore, the most prudent and compliant course of action is to manage all this compound waste as potentially hazardous chemical waste.
Immediate Safety and Handling Protocols
Before initiating any disposal-related activities, it is imperative to use the correct Personal Protective Equipment (PPE) and be aware of emergency first-aid procedures.
Table 1: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles.[4][10] | Protects against accidental splashes of solutions containing this compound or cleaning solvents. |
| Hand Protection | Nitrile or other chemically resistant gloves.[10][11] | Prevents direct skin contact. Although not classified as a skin irritant, this minimizes exposure to a substance with incomplete hazard data. |
| Body Protection | Standard laboratory coat.[4][11] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or chemical fume hood.[11] | For situations with a risk of aerosolization (e.g., large spills), consult your institution's EHS for specific guidance. |
Table 2: Emergency First-Aid Procedures
| Exposure Route | First-Aid Measure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[10] Seek medical attention if irritation develops or persists. |
| Skin Contact | Wash the affected area thoroughly with soap and water.[4][10] Remove contaminated clothing. |
| Inhalation | Move the individual to fresh air.[4][10] If breathing is difficult, provide oxygen and seek medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[10][12] Never give anything by mouth to an unconscious person and seek immediate medical attention. |
Step-by-Step Disposal Procedure
This protocol ensures that this compound waste is handled in a manner that is safe, compliant, and environmentally responsible from the point of generation to final disposal.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management. It prevents unintended and potentially dangerous chemical reactions.[6][11]
-
Action: Designate a specific waste container for this compound and materials contaminated with it.
-
Causality: Do not mix this compound waste with other chemical streams, particularly strong oxidizing agents, acids, or bases.[4][12] While this compound is stable under normal conditions, its reactivity with other chemicals may be unknown, and segregation minimizes risk.
Step 2: Waste Collection and Containerization
The integrity of the waste container is critical to prevent leaks and environmental contamination.[6][7]
-
Action: Collect all forms of this compound waste—including residual powder, contaminated pipette tips, vials, and solvent rinses—into a dedicated, compatible, and leak-proof container.
-
Container Choice: A high-density polyethylene (HDPE) or glass container with a tight-fitting screw cap is recommended.[7][11]
-
Causality: These materials are chemically resistant to a broad range of organic compounds, ensuring the container will not degrade.[7] The screw cap prevents the release of vapors and protects against spills if the container is tipped.
Step 3: Labeling and Documentation
Clear and accurate labeling is an OSHA and EPA requirement, essential for communicating hazards and ensuring proper handling by EHS personnel.[6][13][14]
-
Action: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "this compound with trace methanol and contaminated wipes").
-
Record Keeping: Note the date when waste is first added to the container. This is crucial for tracking accumulation times as per RCRA regulations.[13]
Step 4: Storage Pending Disposal
Waste must be stored safely in a designated area while awaiting pickup.
-
Action: Store the sealed waste container in a secondary containment bin within a designated Satellite Accumulation Area (SAA) or a central waste storage area.
-
Causality: Secondary containment provides an extra layer of protection against spills. The designated storage area keeps hazardous waste isolated from the general laboratory workspace, in compliance with institutional and federal guidelines.[14]
Step 5: Arranging Final Disposal
Final disposal must be managed through official, regulated channels.
-
Action: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. Provide them with a complete and accurate description of the waste.
-
Causality: EHS professionals are trained and equipped to handle the transportation and ultimate disposal of chemical waste in accordance with all federal, state, and local regulations, ensuring it reaches a licensed Treatment, Storage, and Disposal Facility (TSDF).[8][12] Never dispose of chemical waste down the sink or in the regular trash.[5][12]
Spill Management and Decontamination
Accidents can happen, and a clear, pre-defined response plan is essential for safety.
Protocol for Small Spills
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don PPE: Wear the appropriate PPE as listed in Table 1.
-
Containment: For liquid spills, surround the area with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[11][12]
-
Absorption: Carefully absorb the spilled material. For solid powder, gently sweep it up, avoiding dust formation.[10]
-
Collection: Scoop the absorbed material and place it into your designated this compound hazardous waste container.[11]
-
Decontaminate Area: Clean the spill surface with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials (wipes, pads) as hazardous waste.[11]
Protocol for Decontaminating Reusable Labware
-
Initial Rinse: Rinse the contaminated labware with a minimal amount of a suitable organic solvent (e.g., ethanol, acetone).
-
Collect Rinsate: This initial solvent rinse is now contaminated and must be collected as hazardous waste in your designated this compound waste container.[11][12]
-
Thorough Cleaning: After the initial solvent rinse, the labware can be washed thoroughly with soap and water as per standard laboratory procedure.
-
Causality: This triple-rinse method ensures that the bulk of the chemical contaminant is captured as hazardous waste, preventing its entry into the sewer system and rendering the labware safe for reuse.[12]
Workflow Visualizations
To further clarify these procedures, the following diagrams illustrate the decision-making and operational workflows for this compound waste.
Caption: Decision workflow for handling and disposing of this compound waste.
Caption: Step-by-step protocol for responding to a this compound spill.
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold the principles of responsible scientific research.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling D-Ribonolactone
This document provides essential, immediate safety and logistical information for the handling of D-Ribonolactone (CAS: 5336-08-3). As drug development professionals, our commitment to safety is paramount, forming the bedrock of innovative and reproducible research. This guide moves beyond a simple checklist, offering a procedural and causal framework for risk mitigation. By understanding the "why" behind each safety measure, we empower researchers to build a self-validating system of laboratory safety.
Hazard Analysis: An Ambiguous Profile Demands Precaution
D-Ribonolactone is a versatile chiral building block used in the synthesis of various biologically relevant molecules.[1] It exists as a white to pale yellow crystalline powder.[2] A review of available Safety Data Sheets (SDS) reveals conflicting hazard information. While some sources classify it as non-hazardous under OSHA standards[3], others provide specific GHS hazard statements indicating potential risks.[4]
Given this ambiguity and the lack of comprehensive toxicological data[5], this guide adopts the precautionary principle . We will operate under the assumption that D-Ribonolactone presents potential hazards and requires rigorous adherence to safety protocols to minimize exposure.
The primary risks associated with handling D-Ribonolactone in its solid form are:
-
Inhalation: Dust particles may cause respiratory irritation.[4]
-
Skin Contact: May cause skin irritation.[4]
-
Eye Contact: May cause serious eye irritation.[4]
-
Ingestion: May be harmful if swallowed.[4]
The following table summarizes the potential hazards based on available data.
| Hazard Category | GHS Hazard Statement | Rationale for Precaution |
| Acute Oral Toxicity | H302: Harmful if swallowed | Potential for systemic effects if ingested. |
| Skin Irritation | H315: Causes skin irritation | Direct contact may cause localized inflammation. |
| Eye Irritation | H319: Causes serious eye irritation | Powder or splashes can cause significant eye damage. |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of dust can irritate the respiratory tract. |
The Core Directive: A Multi-Tiered PPE Protocol
Personal Protective Equipment (PPE) is the final and most personal line of defense against chemical exposure. The selection of appropriate PPE is not static; it must be adapted to the specific task, the quantities of material being handled, and the potential for spills, splashes, or aerosol generation.
Foundational PPE: The Non-Negotiable Minimum
For any work in a laboratory where D-Ribonolactone is present, the following foundational PPE is mandatory.[6]
-
Laboratory Coat: A clean, buttoned lab coat protects personal clothing and underlying skin from minor spills and contamination.
-
Safety Glasses with Side Shields: Provides a minimum level of protection from flying particles and incidental splashes. Must be ANSI Z87.1 compliant.[6]
-
Full-Length Pants and Closed-Toe Shoes: Ensures complete skin coverage of the lower body and feet, protecting against spills and dropped objects.[6]
Task-Specific PPE: Scaling Protection to the Risk
The following table outlines the required PPE for different handling scenarios. This risk-based approach ensures that protection is commensurate with the potential for exposure.
| Activity | Eye/Face Protection | Hand Protection | Respiratory Protection |
| Handling Small Quantities (e.g., <1g, preparing solutions) | Safety glasses with side shields. | Single pair of nitrile gloves.[6] | Not generally required if handled in a well-ventilated area. |
| Handling Large Quantities (e.g., >1g, weighing powder) | Chemical safety goggles. A face shield is recommended over goggles when significant splash potential exists.[2][7] | Double-gloving with nitrile gloves is recommended to provide an extra layer of protection. | A NIOSH-approved N95 respirator or equivalent must be worn to prevent inhalation of fine powder.[2][3] |
| Emergency Response (Spill Cleanup) | Chemical safety goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | A full-face respirator with an appropriate cartridge may be necessary depending on the spill size.[2] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational workflow is critical for minimizing risk. The following diagram and steps outline the process from preparation to post-handling decontamination.
Procedural Steps:
-
Preparation:
-
Ensure all work with solid D-Ribonolactone is performed in a certified chemical fume hood to minimize inhalation exposure.[8]
-
Confirm that a safety shower and eyewash station are accessible and unobstructed.[7]
-
Assemble all necessary chemicals, glassware, and equipment before starting.
-
Don the appropriate PPE as determined by the task-specific protocol (Section 2.2). The proper sequence for donning is typically lab coat, respirator (if needed), eye protection, and finally gloves.
-
-
Handling:
-
Post-Handling:
-
Thoroughly decontaminate all work surfaces and equipment after the procedure is complete.
-
Remove PPE in the correct order to avoid self-contamination: gloves first, followed by face shield/goggles, lab coat, and respirator (if used).
-
Always wash hands thoroughly with soap and water after removing gloves, even if no contamination is suspected.[9]
-
Emergency Protocols: Spill and Exposure Response
In Case of a Spill:
-
Alert: Immediately alert personnel in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Protect: Don the appropriate emergency response PPE (see Section 2.2).
-
Contain & Clean: Cover the spill with an absorbent material from a chemical spill kit. Avoid creating dust. Collect the material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.[2]
In Case of Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
Disposal Plan: A Lifecycle Approach to Waste Management
All materials contaminated with D-Ribonolactone must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[9] Proper segregation is key to a safe and compliant disposal process.
Disposal Procedure:
-
Segregation:
-
Solid Waste: Collect all contaminated solid items (e.g., unused compound, gloves, weigh paper, pipette tips) in a designated, sealable container clearly labeled "Hazardous Waste: D-Ribonolactone".[9]
-
Liquid Waste: Collect all contaminated solvents and rinsate from cleaning glassware in a separate, compatible, and clearly labeled hazardous liquid waste container.
-
Empty Containers: Triple-rinse empty stock containers with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the original label before disposing of the container according to institutional guidelines.[2][10]
-
-
Storage and Disposal:
-
Store all waste containers in a designated, well-ventilated, and secure secondary containment area.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Final disposal often involves a licensed chemical destruction plant via controlled incineration.[2][10]
-
Never discharge D-Ribonolactone waste to sewer systems.[2][10]
-
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 111064, Ribonolactone. [Link]
- Human Metabolome Database. Metabocard for this compound (HMDB0001900). [Link]
- Silveira, G. P., et al. (2020). D-Ribonolactone, A Versatile Synthetic Precursor of Biologically Relevant Scaffolds. Molecules, 25(16), 3640. [Link]
- FooDB. Showing Compound this compound (FDB022728). [Link]
- Organic Syntheses. D-RIBONOLACTONE AND 2,3-ISOPROPYLIDENE(D-RIBONOLACTONE). [Link]
- University of Nevada, Reno.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemicalbook.com [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | C5H8O5 | CID 111064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. echemi.com [echemi.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
